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  • Product: 5-(Furan-2-yl)pyrazin-2-ol
  • CAS: 82619-62-3

Core Science & Biosynthesis

Foundational

5-(Furan-2-yl)pyrazin-2-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-(Furan-2-yl)pyrazin-2-ol Abstract This technical guide provides a comprehensive analysis of the chemical properties of 5-(Furan-2-yl)pyrazin-2-ol (CAS No. 82619...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 5-(Furan-2-yl)pyrazin-2-ol

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 5-(Furan-2-yl)pyrazin-2-ol (CAS No. 82619-62-3). As a heterocyclic compound incorporating both a pyrazine and a furan moiety, it represents a scaffold of significant interest to researchers in medicinal chemistry and materials science. This document delves into the critical aspects of its molecular structure, with a particular focus on the predominant keto-enol tautomerism that governs its reactivity. A plausible synthetic pathway is proposed, complete with a detailed experimental protocol. Furthermore, this guide presents a thorough characterization profile, including predicted physicochemical and spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). The key reactive sites are analyzed to forecast its chemical behavior, and its potential biological significance is discussed in the context of related pharmacologically active structures. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, derivatization, and application of novel heterocyclic compounds.

Introduction

Heterocyclic chemistry forms the bedrock of modern drug discovery, with nitrogen- and oxygen-containing ring systems being ubiquitous in a vast array of pharmaceuticals and biologically active natural products.[1] The compound 5-(Furan-2-yl)pyrazin-2-ol, registered under CAS number 82619-62-3, is a bifunctional heterocyclic molecule that merges the electron-deficient nature of a pyrazine ring with the electron-rich characteristics of a furan ring.[2][3] Pyrazine derivatives are noted for their diverse pharmacological activities, including anticancer and anti-inflammatory properties, while the furan nucleus is a common motif in medicinal chemistry.[1][4] The combination of these two rings in a single structure, coupled with the reactive hydroxyl group on the pyrazine core, makes 5-(Furan-2-yl)pyrazin-2-ol a valuable and versatile building block for the synthesis of novel and complex molecular architectures. This guide aims to consolidate the known principles of pyrazine and furan chemistry to provide a detailed and predictive overview of its properties.

Molecular Structure and Tautomerism

Chemical Structure

5-(Furan-2-yl)pyrazin-2-ol is characterized by a furan ring attached at the 2-position to a pyrazin-2-ol core. Crucially, like many 2-hydroxypyridines and related heterocycles, this compound exists in a state of dynamic equilibrium between two tautomeric forms: the aromatic alcohol (enol) form, 5-(furan-2-yl)pyrazin-2-ol, and the more stable amide (keto) form, 5-(furan-2-yl)-1H-pyrazin-2-one.[5][6]

Tautomeric Equilibrium

The interconversion between the keto and enol forms is a fundamental aspect of the molecule's chemistry, influencing its reactivity, hydrogen bonding capability, and spectroscopic signature.[7] For most 2-hydroxypyrazines, the equilibrium strongly favors the keto (pyrazinone) tautomer due to the greater thermodynamic stability of the amide C=O bond compared to the enol C=C bond system.[6] This equilibrium can be influenced by factors such as solvent polarity and pH, but the pyrazinone form is generally considered the predominant species in solution.[7]

Caption: Tautomeric equilibrium of 5-(Furan-2-yl)pyrazin-2-ol.

Synthesis and Elucidation

While specific peer-reviewed synthetic procedures for 5-(Furan-2-yl)pyrazin-2-ol are not widely documented, a logical and robust pathway can be designed based on established methods for pyrazine synthesis.[8] The most direct approach involves the cyclocondensation of an amidine with an α-dicarbonyl compound.

Proposed Synthetic Pathway

The proposed synthesis utilizes the commercially available Furan-2-carboxamidine hydrochloride as the nitrogen-donating backbone and reacts it with an α-ketoaldehyde, such as 1,1-dimethoxy-2-propanone , which serves as a protected equivalent of methylglyoxal. The acid-catalyzed condensation and subsequent cyclization, followed by aromatization, yields the target compound.

synthesis_workflow start Starting Materials: Furan-2-carboxamidine HCl 1,1-Dimethoxy-2-propanone step1 Step 1: Condensation Mix reactants in ethanol. Add catalytic acid (e.g., HCl). start->step1 step2 Step 2: Cyclization & Deprotection Reflux the mixture. The acidic conditions catalyze both cyclization and hydrolysis of the acetal. step1->step2 step3 Step 3: Aromatization (Oxidation) The dihydropyrazine intermediate may oxidize to the final pyrazinone product in situ or upon workup. step2->step3 workup Step 4: Workup & Isolation Neutralize with base (e.g., NaHCO3). Extract with organic solvent (e.g., EtOAc). step3->workup purify Step 5: Purification Purify crude product via column chromatography (Silica gel). workup->purify product Final Product: 5-(Furan-2-yl)-1H-pyrazin-2-one purify->product

Caption: Proposed workflow for the synthesis of 5-(Furan-2-yl)pyrazin-2-ol.

Detailed Experimental Protocol (Proposed)

This protocol is a predictive methodology designed to be a self-validating system based on standard organic chemistry principles.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add furan-2-carboxamidine hydrochloride (1.47 g, 10 mmol) and 1,1-dimethoxy-2-propanone (1.18 g, 10 mmol).[9]

  • Solvent Addition: Add absolute ethanol (40 mL) to the flask to dissolve the reactants.

  • Condensation and Cyclization: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize excess acid, followed by brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 5-(furan-2-yl)-1H-pyrazin-2-one.

Physicochemical Properties

Experimental data for 5-(Furan-2-yl)pyrazin-2-ol is scarce. The following table summarizes its basic identifiers and computationally predicted properties.

PropertyValueSource
CAS Number 82619-62-3[2]
Molecular Formula C₉H₈N₂O₂[10]
Molecular Weight 176.17 g/mol [10]
Predicted XLogP 0.4[10]
Predicted H-Bond Donors 1PubChem
Predicted H-Bond Acceptors 4PubChem
Predicted Melting Point 180-210 °CEstimate based on similar structures
Predicted Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and methanol.Chemical intuition

Spectroscopic Characterization (Predicted)

The following spectral data are predicted based on the predominant 5-(furan-2-yl)-1H-pyrazin-2-one tautomer.

Spectroscopy Predicted Features
¹H NMR (400 MHz, DMSO-d₆)δ ~11.5-12.5 (br s, 1H, N-H), δ ~8.0-8.2 (s, 1H, Pyrazine-H), δ ~7.8-8.0 (d, 1H, Furan-H5), δ ~7.6-7.8 (s, 1H, Pyrazine-H), δ ~6.9-7.1 (d, 1H, Furan-H3), δ ~6.6-6.7 (dd, 1H, Furan-H4).
¹³C NMR (101 MHz, DMSO-d₆)δ ~155-160 (C=O), δ ~145-150 (Furan C2 & C5), δ ~130-140 (Pyrazine quaternary C), δ ~115-125 (Pyrazine CH), δ ~110-120 (Furan C3 & C5), δ ~105-115 (Furan C4).
IR Spectroscopy (KBr, cm⁻¹)3100-3000 (N-H stretch), 1660-1680 (C=O stretch, amide), 1600-1550 (C=N, C=C stretches), ~1250 (C-O-C stretch).
Mass Spectrometry (EI)M⁺ at m/z = 176. Expected fragments at m/z = 148 (-CO), m/z = 109, m/z = 81.

Reactivity and Chemical Behavior

Acidity and Basicity

The pyrazine ring is weakly basic, with protonation likely occurring at the N4 nitrogen.[11] The N1-H proton of the pyrazinone tautomer is weakly acidic (pKa ~9-11) and can be deprotonated by a suitable base, forming an ambident nucleophile. The enol form's O-H is more acidic but is present in a much lower concentration.

Sites of Reactivity

The molecule possesses several reactive sites, making it a versatile synthetic intermediate.

  • N-Alkylation/Acylation: The pyrazinone nitrogen (N1) is a primary site for substitution reactions with electrophiles like alkyl halides or acyl chlorides under basic conditions.

  • O-Alkylation/Acylation: While the keto form predominates, reaction at the oxygen of the minor enol tautomer can occur, especially with hard electrophiles, leading to 2-alkoxy- or 2-acyloxypyrazine derivatives.

  • Electrophilic Aromatic Substitution: The furan ring is electron-rich and susceptible to electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation), likely at its C5' position, although the electron-withdrawing nature of the pyrazinone ring will deactivate it.

  • Nucleophilic Aromatic Substitution: The pyrazinone ring itself is electron-deficient and could potentially undergo nucleophilic substitution, though this typically requires harsh conditions or the presence of a good leaving group.

Caption: Key sites of chemical reactivity on 5-(furan-2-yl)-1H-pyrazin-2-one.

Potential Applications and Biological Significance

While no specific biological activities have been reported for 5-(Furan-2-yl)pyrazin-2-ol, its constituent parts are well-represented in pharmacologically active agents. Pyrazole derivatives (structurally related to pyrazines) containing furan moieties have demonstrated significant fungicidal activity.[4] Furthermore, various substituted pyrazoles and pyrazolines have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties.[12][13] The furan-pyrazine scaffold could serve as a valuable starting point for generating libraries of compounds for high-throughput screening against a range of biological targets, including kinases, proteases, and microbial enzymes. Its ability to be functionalized at multiple sites allows for systematic structure-activity relationship (SAR) studies.

Conclusion

5-(Furan-2-yl)pyrazin-2-ol is a heterocyclic compound whose chemistry is dominated by its existence as the 5-(furan-2-yl)-1H-pyrazin-2-one tautomer. This structure presents multiple handles for chemical modification, including the acidic N-H group and the electron-rich furan ring. Based on established chemical principles, its synthesis is readily achievable from common starting materials. The predictive spectroscopic and physicochemical data provided in this guide offer a solid foundation for its identification and handling. Given the prevalence of its core motifs in medicinal chemistry, 5-(Furan-2-yl)pyrazin-2-ol holds considerable promise as a versatile building block for the development of novel compounds with potential therapeutic applications.

References

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  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. [Link]

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  • NIH. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. [Link]

  • NIH. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]

  • SpringerLink. (n.d.). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

  • Scientific Research Publishing. (n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]

  • ResearchGate. (n.d.). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen. [Link]

  • Beilstein Journals. (n.d.). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. [Link]

  • PubMed. (2019). Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1 H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. [Link]

  • PubChem. (n.d.). 5-(5-methylfuran-2-yl)pyrazin-2-ol. [Link]

  • MySkinRecipes. (n.d.). furan-2-carboximidamide hydrochloride. [Link]

  • ResearchGate. (n.d.). (PDF) Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. [Link]

  • PubMed Central. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

  • PubMed Central. (n.d.). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. [Link]

  • PubMed. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. [Link]

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  • PubChem. (n.d.). 5-(Furan-2-yl)pyridine-2-carboximidamide. [Link]

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Exploratory

An In-depth Technical Guide to 5-(Furan-2-yl)pyrazin-2-ol (CAS 82619-62-3): Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-(Furan-2-yl)pyrazin-2-ol (CAS 82619-62-3), a heterocyclic compound of significant inter...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Furan-2-yl)pyrazin-2-ol (CAS 82619-62-3), a heterocyclic compound of significant interest in medicinal chemistry. By integrating a furan moiety with a pyrazin-2-ol scaffold, this molecule presents a unique electronic and structural profile with considerable therapeutic potential. This document will detail a proposed synthetic route, in-depth analytical characterization methodologies, and explore potential biological activities and mechanisms of action based on the established pharmacology of related furan and pyrazine derivatives. The guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, providing both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Strategic Integration of Furan and Pyrazine Moieties

The convergence of furan and pyrazine ring systems in a single molecular entity, 5-(Furan-2-yl)pyrazin-2-ol, represents a compelling strategy in modern drug design. Both parent heterocycles are privileged structures, frequently found in a diverse array of biologically active natural products and synthetic pharmaceuticals.

The furan ring , a five-membered aromatic heterocycle containing an oxygen atom, is recognized for its ability to act as a bioisostere for phenyl rings, offering modulated electronic properties and metabolic stability.[1] Furan derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3]

The pyrazine scaffold , a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a cornerstone of many clinically approved drugs.[4] Its presence can enhance binding affinity to biological targets and improve pharmacokinetic profiles. Pyrazine-containing compounds have demonstrated therapeutic value in a wide range of diseases.[4]

The combination of these two pharmacophores in 5-(Furan-2-yl)pyrazin-2-ol suggests a high potential for novel biological activity. This guide will explore this potential in detail, providing the necessary technical information for its synthesis, characterization, and evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of 5-(Furan-2-yl)pyrazin-2-ol is presented in the table below. These properties are essential for understanding the compound's behavior in biological systems and for the development of analytical methods.

PropertyValueSource
CAS Number 82619-62-3[5]
Molecular Formula C₈H₆N₂O₂[5]
Molecular Weight 162.15 g/mol [5]
Canonical SMILES C1=COC(=C1)C2=CNC(=O)C=N2[5]
InChI Key UGVAWFFQXFNGDS-UHFFFAOYSA-N[5]
Boiling Point 466.317°C at 760 mmHg[5]
Flash Point 235.821°C[5]
Density 1.325 g/cm³[5]
Appearance (Predicted) Light yellow to brown solid-
Solubility (Predicted) Soluble in DMSO, DMF, and methanol-

Synthesis and Purification

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Purification furan_glyoxal Furan-2-yl-glyoxal condensation Condensation & Cyclization furan_glyoxal->condensation aminoacetamide Aminoacetamide Hydrochloride aminoacetamide->condensation product 5-(Furan-2-yl)pyrazin-2-ol condensation->product Crude Product base Base (e.g., NaHCO3) base->condensation solvent Solvent (e.g., Ethanol/Water) solvent->condensation heat Heat heat->condensation purification Recrystallization or Column Chromatography product->purification Purification caption Proposed Synthesis Workflow

Caption: Proposed Synthesis Workflow for 5-(Furan-2-yl)pyrazin-2-ol.

Proposed Synthetic Protocol

This protocol is based on analogous reactions for the synthesis of substituted pyrazin-2-ols.

Step 1: Condensation and Cyclization

  • To a solution of Furan-2-yl-glyoxal (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v), add aminoacetamide hydrochloride (1.1 eq) and sodium bicarbonate (2.5 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Neutralize the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the crude 5-(Furan-2-yl)pyrazin-2-ol by filtration, wash with cold water, and dry under vacuum.

Purification Protocol
  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

  • Column Chromatography: If recrystallization is not effective, purify the crude product using silica gel column chromatography. A suitable eluent system would likely be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 5-(Furan-2-yl)pyrazin-2-ol. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the furan and pyrazine rings. The chemical shifts and coupling constants will provide definitive structural information.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecule, confirming its elemental composition.

  • Electron Impact Mass Spectrometry (EI-MS): This will show the molecular ion peak and a characteristic fragmentation pattern that can be used for structural elucidation.

High-Performance Liquid Chromatography (HPLC)

An HPLC method should be developed to assess the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point.

Potential Biological Activities and Therapeutic Applications

Based on the known biological activities of furan and pyrazine derivatives, 5-(Furan-2-yl)pyrazin-2-ol is a promising candidate for screening in various therapeutic areas.

Potential_Biological_Activities cluster_core 5-(Furan-2-yl)pyrazin-2-ol cluster_activities Potential Therapeutic Areas cluster_mechanisms Potential Mechanisms of Action core_compound Core Compound anticancer Anticancer core_compound->anticancer antimicrobial Antimicrobial core_compound->antimicrobial anti_inflammatory Anti-inflammatory core_compound->anti_inflammatory cns_activity CNS Activity core_compound->cns_activity kinase_inhibition Kinase Inhibition anticancer->kinase_inhibition enzyme_inhibition Enzyme Inhibition (e.g., DHFR, Topoisomerase) anticancer->enzyme_inhibition antimicrobial->enzyme_inhibition disruption_membranes Disruption of Microbial Cell Membranes antimicrobial->disruption_membranes anti_inflammatory->enzyme_inhibition receptor_modulation Receptor Modulation cns_activity->receptor_modulation caption Potential Biological Activities and Mechanisms

Caption: Potential Biological Activities and Mechanisms of Action.

Anticancer Activity

Many pyrazine derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of kinases and other key enzymes in cancer cell proliferation. The furan moiety can enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved efficacy.

Antimicrobial Activity

Both furan and pyrazine scaffolds are present in numerous natural and synthetic antimicrobial agents. It is plausible that 5-(Furan-2-yl)pyrazin-2-ol could exhibit activity against a range of bacteria and fungi.

Anti-inflammatory Activity

Certain furan derivatives have demonstrated anti-inflammatory properties. The potential for 5-(Furan-2-yl)pyrazin-2-ol to modulate inflammatory pathways warrants investigation.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 5-(Furan-2-yl)pyrazin-2-ol, a series of in vitro and in vivo assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to evaluate the potential anticancer activity of the compound.

Protocol:

  • Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of 5-(Furan-2-yl)pyrazin-2-ol (typically from 0.01 to 100 µM) for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

Protocol:

  • Prepare a twofold serial dilution of 5-(Furan-2-yl)pyrazin-2-ol in a 96-well microtiter plate with appropriate broth media.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for yeast).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

5-(Furan-2-yl)pyrazin-2-ol is a molecule of considerable interest for drug discovery, strategically combining two pharmacologically significant heterocyclic systems. While direct experimental data for this specific compound is limited in the public domain, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established chemical and pharmacological principles. Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive screening for its biological activities. Elucidation of its mechanism of action and structure-activity relationship studies will be crucial for its potential development as a novel therapeutic agent. This in-depth technical guide serves as a catalyst for such endeavors, empowering researchers to unlock the full therapeutic potential of this promising molecule.

References

  • D. J. W. and J. D. R. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 2022.
  • S. S. S. et al. Pharmacological activity of furan derivatives. World Journal of Advanced Research and Reviews, 2024.
  • M. E. O. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 2025.
  • M. E. O. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Semantic Scholar, 2025.

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure of 5-(Furan-2-yl)pyrazin-2-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure of 5-(Furan-2-yl)pyrazin-2-ol, a heterocyclic compound of signifi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 5-(Furan-2-yl)pyrazin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry. By integrating theoretical principles with spectroscopic analysis and synthetic considerations, this document offers a deep understanding of the molecule's structural features, including its tautomeric equilibrium, spectroscopic fingerprint, and key reactivity. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on furan and pyrazine scaffolds.

Introduction: The Significance of Furan and Pyrazine Moieties in Drug Discovery

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, with furan and pyrazine rings being particularly prominent scaffolds. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a structural component in numerous pharmacologically active compounds, contributing to a diverse range of therapeutic properties including antibacterial, antifungal, antiviral, and anti-inflammatory activities.[1][2] Its presence can enhance binding affinity to biological targets and improve the pharmacokinetic profile of drug candidates. Similarly, pyrazine derivatives, which are six-membered aromatic heterocycles with two nitrogen atoms, exhibit a wide spectrum of biological activities and are integral to many approved drugs.[3] The fusion of these two pharmacologically significant moieties in 5-(Furan-2-yl)pyrazin-2-ol presents a molecule with considerable potential for further exploration in drug discovery programs.

Molecular Structure and Tautomerism

The molecular structure of 5-(Furan-2-yl)pyrazin-2-ol is characterized by a pyrazine ring substituted with a hydroxyl group at the 2-position and a furan ring at the 5-position. A critical aspect of its structure is the existence of keto-enol tautomerism, a phenomenon common in hydroxypyridines and related heterocyclic systems.[4][5][6]

Keto-Enol Tautomerism

5-(Furan-2-yl)pyrazin-2-ol can exist in two tautomeric forms: the enol form (5-(Furan-2-yl)pyrazin-2-ol) and the keto form (5-(Furan-2-yl)-1H-pyrazin-2-one). The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH. In the solid state and in polar solvents, the keto form is generally favored for 2-hydroxypyridines due to intermolecular hydrogen bonding and greater resonance stabilization of the amide-like functionality.[4]

Caption: Tautomeric equilibrium of 5-(Furan-2-yl)pyrazin-2-ol.

Conformational Analysis

The overall conformation of the molecule is determined by the rotational freedom around the single bond connecting the furan and pyrazine rings. The planarity of both aromatic rings is expected, and the dihedral angle between them will influence the molecule's overall shape and its ability to interact with biological targets. X-ray crystallographic studies on related furan-substituted heterocyclic compounds have shown that the degree of planarity can vary.[7]

Spectroscopic Characterization

The elucidation of the molecular structure of 5-(Furan-2-yl)pyrazin-2-ol relies heavily on a combination of spectroscopic techniques. The following sections outline the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the furan and pyrazine rings. The chemical shifts and coupling constants will be indicative of the electronic environment and the connectivity of the protons. For the furan ring, characteristic signals for H3', H4', and H5' are anticipated.[8] The pyrazine ring protons will also exhibit specific chemical shifts. The presence of the tautomeric equilibrium may lead to broadened peaks or the observation of two sets of signals depending on the rate of interconversion and the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will provide information about all the carbon atoms in the molecule. The chemical shift of the C2 carbon of the pyrazine ring will be particularly informative in determining the predominant tautomeric form. In the enol form, this carbon would have a chemical shift typical of a carbon attached to a hydroxyl group in an aromatic system, while in the keto form, it would resemble a carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazine-H38.0 - 8.5-
Pyrazine-H67.8 - 8.2-
Furan-H3'6.5 - 7.0110 - 115
Furan-H4'6.4 - 6.8112 - 118
Furan-H5'7.5 - 8.0140 - 145
Pyrazine-C2-155 - 165 (enol) / 160 - 170 (keto)
Pyrazine-C3-130 - 140
Pyrazine-C5-145 - 155
Pyrazine-C6-125 - 135
Furan-C2'-150 - 160
Furan-C3'-110 - 115
Furan-C4'-112 - 118
Furan-C5'-140 - 145

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. In the enol form, a broad O-H stretching band would be expected in the region of 3200-3600 cm⁻¹. The keto form would exhibit a strong C=O stretching vibration typically between 1650-1700 cm⁻¹. The presence and relative intensity of these bands can help in determining the dominant tautomer in a given state (solid or solution). Aromatic C-H and C=C/C=N stretching vibrations will also be present.[9]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. Expected fragmentation would involve the cleavage of the bond between the two rings and fragmentation of the individual heterocyclic rings.[10][11]

Synthesis and Reactivity

Synthetic Approach

A plausible synthetic route to 5-(Furan-2-yl)pyrazin-2-ol is the Jones synthesis, which involves the base-promoted condensation of a 1,2-dicarbonyl compound with an α-aminoamide.[12] In this case, the reaction would be between 2-furoyl cyanide (a 1,2-dicarbonyl equivalent) and glycinamide.

Sources

Exploratory

5-(Furan-2-yl)pyrazin-2-ol IUPAC name

An In-depth Technical Guide to 5-(Furan-2-yl)pyrazin-2-ol: Synthesis, Properties, and Therapeutic Potential Abstract This technical guide provides a comprehensive analysis of 5-(Furan-2-yl)pyrazin-2-ol (CAS No: 82619-62-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(Furan-2-yl)pyrazin-2-ol: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive analysis of 5-(Furan-2-yl)pyrazin-2-ol (CAS No: 82619-62-3), a heterocyclic compound incorporating both furan and pyrazine scaffolds. We delve into its formal nomenclature, structural characteristics with a critical focus on its keto-enol tautomerism, and detailed physicochemical properties. A plausible, robust synthetic pathway is proposed, grounded in established heterocyclic chemistry principles. The narrative synthesizes insights into the well-documented pharmacological importance of the constituent furan and pyrazine moieties, which are integral to numerous therapeutic agents.[1][2] This document is intended for researchers and professionals in drug discovery and medicinal chemistry, offering foundational knowledge and practical insights into the potential of this molecule as a building block for novel therapeutics.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of modern drug design. 5-(Furan-2-yl)pyrazin-2-ol is an exemplary molecule, integrating two such scaffolds: furan and pyrazine.

The furan ring is a five-membered aromatic heterocycle whose derivatives exhibit a vast spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3] Its utility in drug design is often attributed to its role as a bioisostere for phenyl rings, offering modulated electronic and steric properties that can enhance metabolic stability and receptor binding interactions.[1] The pyrazine ring, a 1,4-diazine, is another critical pharmacophore found in numerous FDA-approved drugs. Its nitrogen atoms frequently act as hydrogen bond acceptors, crucial for molecular recognition at the active sites of enzymes and receptors.[2]

The conjugation of these two heterocycles in 5-(Furan-2-yl)pyrazin-2-ol creates a novel chemical entity with significant potential for derivatization and exploration as a core structure in drug development programs. This guide elucidates the fundamental chemistry and potential utility of this compound.

Nomenclature, Structure, and Tautomerism

A precise understanding of a molecule's identity and structural dynamics is fundamental to its scientific exploration.

Chemical Identity
  • Systematic IUPAC Name: 5-(Furan-2-yl)pyrazin-2-ol

  • CAS Number: 82619-62-3[4]

  • Molecular Formula: C₈H₆N₂O₂

  • Molecular Weight: 162.15 g/mol

  • Synonym: 5-(2-Furyl)pyrazin-2-ol

Prototropic Tautomerism: A Critical Consideration

A key structural feature of 2-hydroxypyrazines is their existence in a tautomeric equilibrium with their corresponding 1H-pyrazin-2-one form.[5][6] This keto-enol tautomerism is a dynamic equilibrium where a proton migrates, altering the bonding arrangement. For the title compound, this equilibrium is between the aromatic alcohol (enol) form, 5-(furan-2-yl)pyrazin-2-ol, and the non-aromatic amide (keto) form, 5-(furan-2-yl)-1H-pyrazin-2-one.

The predominant tautomer in a given environment (solution or solid-state) depends on factors like solvent polarity, pH, and temperature. This phenomenon is of paramount importance in drug development, as the two tautomers present different hydrogen bonding patterns and three-dimensional shapes, which can lead to differential binding affinities for a biological target.[7][8]

Caption: Keto-enol tautomerism of the title compound.

Physicochemical and Spectroscopic Properties

The predicted physicochemical properties of 5-(furan-2-yl)pyrazin-2-ol provide initial parameters for its handling, formulation, and pharmacokinetic profiling.

PropertyValueSource
Molecular Weight 162.15 g/mol Calculated
Exact Mass 162.04300 Da[9]
Boiling Point 466.3 °C at 760 mmHg[9]
Density 1.325 g/cm³[9]
Flash Point 235.8 °C[9]
H-Bond Donor Count 2Calculated
H-Bond Acceptor Count 3Calculated
Canonical SMILES C1=COC(=C1)C2=CNC(=O)C=N2[9]
InChI Key UGVAWFFQXFNGDS-UHFFFAOYSA-N[9]

Spectroscopic Profile (Anticipated):

  • ¹H NMR: Signals would be expected in the aromatic region (δ 6.5-8.5 ppm) corresponding to the protons on the furan and pyrazine rings. The position and presence of the N-H and O-H protons would be solvent-dependent and could provide insight into the predominant tautomeric form.

  • ¹³C NMR: Resonances for eight distinct carbon atoms would be present, with the chemical shift of the C2 carbon of the pyrazine ring being particularly indicative of the keto (~155-165 ppm) versus enol (~145-155 ppm) tautomer.

  • IR Spectroscopy: The keto tautomer would exhibit a characteristic C=O stretching vibration around 1650-1680 cm⁻¹, while the enol form would show a broad O-H stretch around 3200-3400 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak [M]⁺ at m/z 162 would be expected, with fragmentation patterns corresponding to the loss of CO and cleavage of the furan ring.

Synthesis and Reactivity

While a specific, dedicated synthesis for 5-(furan-2-yl)pyrazin-2-ol is not widely reported in seminal literature, its construction can be logically planned based on established methods for pyrazine synthesis.[10][11] A highly plausible and efficient route involves the condensation of an α-amino amide with an α-ketoaldehyde.

Proposed Synthetic Workflow

The proposed synthesis begins with readily available starting materials, furan and glycinamide hydrochloride, proceeding through a furan-2-yl glyoxal intermediate.

synthesis_workflow furan Furan vilsmeier Vilsmeier-Haack Reagent (POCl₃/DMF) glycinamide Glycinamide HCl condensation Condensation (Base, e.g., NaOAc) glycinamide->condensation intermediate1 2-Furaldehyde vilsmeier->intermediate1 Formylation hydrolysis Aqueous Hydrolysis oxidation SeO₂ Oxidation intermediate1->oxidation Oxidation intermediate2 Furan-2-ylglyoxal oxidation->intermediate2 intermediate2->condensation product 5-(Furan-2-yl)pyrazin-2-ol condensation->product Cyclization

Caption: Proposed synthetic workflow for 5-(Furan-2-yl)pyrazin-2-ol.

Experimental Protocol: Synthesis via Condensation

This protocol provides a self-validating, step-by-step methodology for the proposed synthesis.

Step 1: Synthesis of Furan-2-ylglyoxal (Intermediate)

  • To a stirred solution of selenium dioxide (1.1 eq) in aqueous dioxane at 50-60°C, add 2-furaldehyde (1.0 eq) dropwise.

  • Maintain the reaction at this temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.

  • Extract the filtrate with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield furan-2-ylglyoxal.

    • Causality: Selenium dioxide is a classic reagent for the selective oxidation of an aldehyde to an α-ketoaldehyde. Dioxane serves as a suitable solvent for both reactants.

Step 2: Cyclocondensation to Yield 5-(Furan-2-yl)pyrazin-2-ol

  • Dissolve furan-2-ylglyoxal (1.0 eq) and glycinamide hydrochloride (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a mild base, such as sodium acetate (2.0 eq), to neutralize the hydrochloride and facilitate the condensation.

  • Reflux the mixture for 8-12 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction to room temperature and reduce the solvent volume in vacuo.

  • Dilute the residue with cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to afford pure 5-(furan-2-yl)pyrazin-2-ol.

    • Causality: The base-catalyzed condensation proceeds via initial formation of a Schiff base between the glycinamide amine and one of the carbonyls of the glyoxal, followed by intramolecular cyclization and subsequent dehydration to form the pyrazine ring.

Step 3: Characterization

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC analysis. The melting point should also be determined and compared to literature values if available.

Pharmacological Significance and Future Directions

The therapeutic potential of 5-(furan-2-yl)pyrazin-2-ol can be inferred from the extensive pharmacology of its constituent heterocycles.

  • Antimicrobial Potential: Furan-containing compounds, such as nitrofurantoin, are established antibacterial agents.[1] The pyrazine ring is also a key component of antimycobacterial drugs (e.g., pyrazinamide). This suggests that derivatives of the title compound could be explored as novel antimicrobial agents.

  • Kinase Inhibition: The pyrazine scaffold is present in several kinase inhibitors used in oncology.[10] The nitrogen atoms of the pyrazine ring can form critical hydrogen bonds within the ATP-binding pocket of various kinases. Derivatization of the hydroxyl or pyrazine nitrogen could yield potent and selective kinase inhibitors.

  • CNS Activity: Pyrazine derivatives have been investigated for a range of central nervous system disorders. The overall scaffold of 5-(furan-2-yl)pyrazin-2-ol provides a rigid framework suitable for presenting pharmacophoric features necessary for CNS receptor interactions.

Future research should focus on creating a library of derivatives by functionalizing the hydroxyl group, the pyrazine N1 position (in the keto tautomer), and the unoccupied positions on the pyrazine ring. Screening these compounds against various biological targets, particularly kinases and microbial enzymes, could uncover novel therapeutic leads.

Conclusion

5-(Furan-2-yl)pyrazin-2-ol is a molecule of significant interest, positioned at the intersection of furan and pyrazine chemistry. Its defining characteristic is its keto-enol tautomerism, a feature that must be considered in any structural or biological study. The synthetic pathways to this compound are accessible through established chemical transformations, allowing for the generation of derivatives for structure-activity relationship (SAR) studies. Given the proven track record of its heterocyclic components in approved pharmaceuticals, 5-(furan-2-yl)pyrazin-2-ol represents a promising and versatile scaffold for the development of next-generation therapeutic agents.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development.

  • Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate.

  • Furans, thiophenes and related heterocycles in drug discovery. Semantic Scholar.

  • Pharmacological activity of furan derivatives. PEXEL.

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central.

  • Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). PubMed.

  • Pyrazine derivatives. Part XIII. Synthesis of 2-aminopyrazine 1-oxides by the condensation of α-amino-nitriles with oximinomethyl ketones. Journal of the Chemical Society (Resumed).

  • Preparation method of 2-aminopyrazine derivatives. Google Patents.

  • Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry.

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals.

  • 5-FURAN-2-YL-PYRAZIN-2-OL. ChemicalBook.

  • 5-FURAN-2-YL-PYRAZIN-2-OL. Alfa Chemistry.

  • 8-benzyl-2-[(furan-2-yl)methyl]-6-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-one. PubChem.

  • Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen. Journal of the Chemical Society, Perkin Transactions 2.

  • 5-(Hydroxymethyl)-2-methyl-4-{[2-(pyrazin-2-yl)hydrazin-1-ylidene]methyl}pyridin-3-ol. EvitaChem.

  • REACTIONS AND TAUTOMERIC BEHAVIOR OF 1-(2-PYRIDINYL)- 1H-PYRAZOL-5-OLS. Semantic Scholar.

  • [5-(Furan-2-ylmethoxy)pyrazin-2-yl]methanamine. PubChem.

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health.

  • 5-Furan-2yl[1][12][13]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][13][14] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI.

  • (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone. National Institutes of Health.

  • Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1 H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. PubMed.

  • Studies on pyrazines. Part 34. Synthetic approach, stability and tautomerism of 2,6-dihydroxypyrazines. Journal of the Chemical Society, Perkin Transactions 1.

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry.

  • Design, synthesis and antibacterial activities of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives containing Schiff base formation as FabH inhibitory. PubMed.

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Foundational

Biological activity of furan-substituted pyrazinones

An In-Depth Technical Guide to the Biological Activity of Furan-Substituted Pyrazinones Abstract The fusion of pyrazinone and furan rings into a single molecular scaffold has emerged as a compelling strategy in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Furan-Substituted Pyrazinones

Abstract

The fusion of pyrazinone and furan rings into a single molecular scaffold has emerged as a compelling strategy in medicinal chemistry. Pyrazinone, a nitrogen-containing six-membered heterocycle, and furan, a five-membered oxygen-containing aromatic ring, both serve as privileged structures in numerous biologically active compounds.[1][2][3] Their combination into furan-substituted pyrazinones creates a unique chemical space with diverse pharmacological potential. This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, biological activities, and evaluation methodologies for this promising class of compounds. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols and mechanistic insights to facilitate further research and development.

Introduction: The Rationale for Hybrid Scaffolds

In the quest for novel therapeutic agents, the molecular hybridization approach—combining two or more pharmacophores—has proven to be a highly effective strategy. This can lead to compounds with enhanced affinity for biological targets, improved pharmacokinetic profiles, or novel mechanisms of action.

  • Pyrazinone Core: Pyrazine and its derivatives are recognized for a wide array of pharmacological activities, including potent anticancer effects.[1][4][5] Their nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological receptors.[1]

  • Furan Moiety: The furan ring is another cornerstone in medicinal chemistry, present in numerous natural and synthetic compounds.[6][7] It can act as a bioisostere for phenyl rings, offering modified electronic and steric properties that can enhance bioavailability and receptor binding.[3] Furan derivatives are known to exhibit significant anti-inflammatory, antimicrobial, and antitumor activities.[2][7]

The conjugation of these two heterocyclic systems is hypothesized to create synergistic effects, yielding compounds with potent and often multi-target biological activities. This guide explores the tangible outcomes of this synthetic strategy.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of furan-substituted pyrazinones can be achieved through various organic chemistry pathways. The choice of method often depends on the desired substitution patterns and overall complexity of the target molecule. A common and efficient approach involves multi-component reactions or cyclization strategies.

One notable method is the acid-promoted one-pot synthesis from γ-alkynyl ketones, which proceed via an allene intermediate to construct the furan ring, followed by subsequent reactions to form the pyrazinone derivative.[8][9] Another strategy involves the ring closure of 1,4-diketones or 1,4-oxothiones, which can be prepared from the reaction of esters with lithium salts of dianions derived from a methyl-pyrazinone precursor.[10]

Below is a generalized workflow representing a common synthetic approach.

G cluster_synthesis Generalized Synthetic Workflow Start Furan & Pyrazinone Precursors Condensation Claisen-Schmidt Condensation Start->Condensation Intermediate Chalcone Intermediate Condensation->Intermediate Cyclization Cyclization with Hydrazine/Amine Source Intermediate->Cyclization Product Furan-Substituted Pyrazinone Scaffold Cyclization->Product Purification Chromatography & Spectroscopic Characterization Product->Purification

Caption: High-level workflow for the synthesis of furan-substituted pyrazinones.

Anticancer Activity: A Primary Therapeutic Target

A significant body of research has focused on the anticancer potential of furan-substituted pyrazinones and related hybrids like furan-substituted pyrazoles.[11][12][13] These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, often through mechanisms involving cell cycle arrest and apoptosis induction.[13][14]

Mechanism of Action

The precise mechanisms are diverse and often compound-specific. However, several key pathways have been implicated:

  • Enzyme Inhibition: Certain derivatives act as potent inhibitors of key signaling enzymes like Cyclooxygenase-2 (COX-2), which is often overexpressed in tumors and contributes to inflammation and cell proliferation.[12]

  • Cell Cycle Arrest: Studies have shown that treatment with furan-based derivatives can cause cancer cells to accumulate in the G2/M phase of the cell cycle, preventing mitosis and leading to cell death.[14]

  • Apoptosis Induction: Many of these compounds trigger programmed cell death (apoptosis) through the intrinsic mitochondrial pathway. This is often characterized by the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2).[4][14]

G Compound Furan-Pyrazinone Compound Cell Cancer Cell Compound->Cell COX2 COX-2 Inhibition Cell->COX2 blocks G2M G2/M Phase Arrest Cell->G2M induces Mitochondria Mitochondrial Pathway (Bax↑, Bcl-2↓) Cell->Mitochondria triggers Apoptosis Apoptosis COX2->Apoptosis contributes to G2M->Apoptosis Mitochondria->Apoptosis

Caption: Potential anticancer mechanisms of furan-substituted pyrazinones.

Structure-Activity Relationship (SAR) Data

The cytotoxic potency of these compounds is highly dependent on the nature and position of substituents on both the furan and pyrazinone rings. SAR studies reveal critical insights for optimizing lead compounds. For instance, in a series of novel chalcone derivatives incorporating furan/thiophene and pyrazole moieties, specific substitutions were found to dramatically influence activity against different cancer cell lines.[11][15]

Compound IDR1 GroupR2 GroupCell LineIC50 (µg/mL)Reference
7a FuranHMCF-7>100[15]
7g ThiopheneHA54927.7[15]
7g ThiopheneHHepG226.6[15]
Comp. 4 Pyridine carbohydrazide-MCF-74.06 µM[14]
Comp. 7 N-phenyl triazinone-MCF-72.96 µM[14]
(Note: This table is a representative summary. IC50 is the concentration required to inhibit 50% of cell growth.)
Experimental Protocol: In Vitro Anticancer Activity Assessment

A robust and reliable method for initial screening of anticancer activity is crucial. The following protocol outlines a standard cytotoxicity assay and selectivity index calculation.[16][17]

Objective: To determine the cytotoxic effect (IC50) of a test compound on cancer cells and non-malignant cells to calculate its selectivity.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Non-malignant cell line (e.g., BJ1 fibroblasts)[11]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • Standard anticancer drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay reagents

  • 96-well plates, CO2 incubator, microplate reader

Workflow Diagram:

G cluster_workflow In Vitro Anticancer Screening Workflow A 1. Seed Cancer & Normal Cells in 96-well plates B 2. Incubate for 24h (Cell Adherence) A->B C 3. Treat with Serial Dilutions of Test Compound & Doxorubicin B->C D 4. Incubate for 48-72h C->D E 5. Assess Cell Viability (MTT or SRB Assay) D->E F 6. Measure Absorbance (Microplate Reader) E->F G 7. Calculate IC50 Values (Dose-Response Curve) F->G H 8. Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) G->H

Caption: Workflow for assessing in vitro anticancer activity and selectivity.

Step-by-Step Methodology:

  • Cell Seeding: Plate both cancer and non-malignant cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of the furan-substituted pyrazinone test compound and the standard drug (e.g., Doxorubicin) in culture medium. Include a vehicle control (DMSO at the highest concentration used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plates for an additional 48 to 72 hours. The duration should be sufficient to observe a cytotoxic effect.

  • Viability Assay (SRB Example):

    • Gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash the plates five times with water and air dry.

    • Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

    • Wash four times with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance (optical density) at the appropriate wavelength (e.g., 510 nm for SRB) using a microplate reader.

  • Analysis: Plot cell viability (%) against compound concentration and determine the IC50 value using non-linear regression analysis. A higher Selectivity Index (SI) value indicates a greater preference for killing cancer cells over normal cells, which is a desirable characteristic for a drug candidate.[17]

Antimicrobial Activity: Combating Infectious Agents

Derivatives incorporating furan and pyrazine/pyrazole scaffolds have also shown promising activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria and fungi.[18][19][20]

Mechanism of Action

The antimicrobial action can stem from various interactions with microbial cells:

  • Enzyme Inhibition: Some compounds may target essential microbial enzymes, such as GlcN-6-P synthase, which is involved in cell wall biosynthesis.[20]

  • Cell Membrane Disruption: The lipophilic nature of these scaffolds can facilitate interaction with and disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Biofilm Formation: Certain derivatives may interfere with microbial communication (quorum sensing), preventing the formation of resilient biofilms.

Antimicrobial Activity Data

The effectiveness is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.

Compound IDTarget OrganismTypeMIC (µg/mL)Reference
2b Listeria monocytogenesGram (+)-[18][19]
2d Staphylococcus aureusGram (+)-[18][19]
8k Escherichia coliGram (-)12.5
8d Aspergillus nigerFungus100
(Note: The MIC values for compounds 2b and 2d were reported as showing "most promising antibacterial activities" compared to standards, but specific values were not tabulated in the source.)[18][19]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a gold standard for determining the MIC of a potential antimicrobial agent.[21][22]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against selected bacterial or fungal strains.

Materials:

  • Microbial strains (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound stock solution (in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., ~5 x 10^5 CFU/mL).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and repeat across the plate to well 10. Wells 11 (growth control) and 12 (sterility control) should contain only broth.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to wells 1-11. Well 12 receives no inoculum.

  • Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm. The MIC well should be as clear as the sterility control well.

Anti-inflammatory Activity

Inflammation is a key biological process implicated in numerous chronic diseases.[23] Furan derivatives are well-documented for their anti-inflammatory properties, which may arise from their ability to inhibit key inflammatory enzymes or stabilize cellular membranes.[2][7]

Mechanism of Action
  • Enzyme Inhibition: Furan-containing compounds can inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are central to the metabolic pathways that produce inflammatory mediators such as prostaglandins and leukotrienes.[23][24]

  • Membrane Stabilization: Inflammation can lead to the lysis of lysosomal membranes, releasing pro-inflammatory enzymes. Compounds that stabilize these membranes, such as the red blood cell (RBC) membrane (which is analogous), can reduce the inflammatory response.[25]

  • Inhibition of Protein Denaturation: The denaturation of tissue proteins is a hallmark of inflammation. Agents that can prevent heat- or chemically-induced protein denaturation are considered to have anti-inflammatory potential.[26][27]

Experimental Protocol: In Vitro Anti-inflammatory Assays

A combination of in vitro assays is recommended to comprehensively evaluate anti-inflammatory potential.[23][27]

A. Inhibition of Albumin Denaturation Assay

Objective: To assess the ability of a compound to prevent heat-induced protein denaturation.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% w/v bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations (e.g., 100-500 µg/mL). A standard drug like Diclofenac sodium is used as a positive control.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 57°C for 30 minutes.[25]

  • Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

B. HRBC Membrane Stabilization Assay

Objective: To evaluate the ability of a compound to protect human red blood cell (HRBC) membranes from hypotonicity-induced lysis.

Methodology:

  • HRBC Preparation: Obtain fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm, discard the supernatant, and wash the RBC pellet three times with sterile saline. Resuspend to make a 10% v/v suspension.[25]

  • Reaction Mixture: Combine 1 mL of the test compound/standard drug, 2 mL of hypotonic saline, and 0.5 mL of the 10% HRBC suspension.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Centrifugation: Centrifuge the mixtures at 3000 rpm for 20 minutes.

  • Measurement: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculation: The percentage protection is calculated using the formula: % Protection = [1 - (OD of Test Sample / OD of Control)] x 100[27]

Conclusion and Future Outlook

Furan-substituted pyrazinones represent a versatile and highly promising chemical scaffold for the development of new therapeutic agents. The synergistic combination of the furan and pyrazinone pharmacophores has yielded compounds with significant anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationship data gathered so far underscores the importance of targeted substitutions to optimize potency and selectivity.

Future research should focus on elucidating more detailed mechanisms of action, particularly in the context of specific cellular targets. The application of in silico methods, such as molecular docking, can further guide the rational design of next-generation analogues with improved pharmacokinetic and pharmacodynamic properties. The protocols and data presented in this guide provide a solid foundation for researchers to build upon, accelerating the journey of these compelling molecules from laboratory synthesis to potential clinical application.

References

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  • Akolkar, H. N., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. Polycyclic Aromatic Compounds. [Link]

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  • Maccarone, A. D., et al. (2023). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -pyrazoline Derivatives. MDPI. [Link]

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  • Kurbangalieva, A. R., et al. (2023). Synthesis and structure of new substituted furan-3-carboxylate hydrazones. Russian Chemical Bulletin. [Link]

  • Al-Ostath, R. A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. [Link]

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Exploratory

Unlocking the Therapeutic Potential of 5-(Furan-2-yl)pyrazin-2-ol: A Technical Guide to Target Identification and Validation

Foreword: The Strategic Imperative for Novel Scaffolds in Drug Discovery In the landscape of modern drug discovery, the pursuit of novel chemical entities with diverse pharmacological profiles is paramount. The compound...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Novel Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the pursuit of novel chemical entities with diverse pharmacological profiles is paramount. The compound 5-(Furan-2-yl)pyrazin-2-ol represents a compelling starting point for therapeutic innovation. Its hybrid scaffold, integrating the electron-rich furan ring with the hydrogen-bonding capabilities of the pyrazine moiety, suggests a high potential for interaction with a range of biological targets. Furan-containing compounds are known for a wide array of bioactivities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties, owing to the furan ring's ability to engage in hydrogen bonding and π–π stacking.[1][2][3] Similarly, pyrazine derivatives have demonstrated significant pharmacological activities, such as anti-inflammatory, anticancer, and antibacterial effects, with the pyrazine nitrogen atoms often acting as crucial hydrogen bond acceptors in interactions with protein targets.[4][5][6][7][8]

This guide provides a comprehensive, technically-grounded framework for research scientists and drug development professionals to systematically identify and validate the therapeutic targets of 5-(Furan-2-yl)pyrazin-2-ol. We will eschew a rigid, templated approach, instead focusing on a logical, causality-driven narrative that mirrors the scientific discovery process. Our methodology is rooted in a synergistic application of computational prediction and rigorous experimental validation, ensuring a high degree of scientific integrity and trustworthiness in the generated data.

Part 1: In Silico Target Prediction - A Data-Driven Approach to Hypothesis Generation

The initial phase of target identification for a novel compound like 5-(Furan-2-yl)pyrazin-2-ol leverages the power of computational methods to generate high-probability hypotheses, thereby conserving resources and guiding subsequent experimental work.[9][10] This in silico approach is predicated on the principle that the structure of a molecule dictates its function.[11]

Ligand-Based Target Prediction: Leveraging Chemical Similarity

The fundamental premise of ligand-based prediction is that structurally similar molecules are likely to exhibit similar biological activities by binding to the same or similar targets.[9][11]

Experimental Protocol: Chemical Similarity Searching and Pharmacophore Modeling

  • Database Selection: Utilize large-scale chemogenomic databases such as ChEMBL, PubChem, and DrugBank. These repositories contain vast amounts of data on the biological activities of small molecules.

  • Fingerprint Generation: Convert the 2D structure of 5-(Furan-2-yl)pyrazin-2-ol into a molecular fingerprint (e.g., Morgan fingerprints, MACCS keys).

  • Similarity Metrics: Employ Tanimoto similarity coefficients to quantify the structural resemblance between the query molecule and database compounds.

  • Target Prioritization: Rank potential targets based on the prevalence and potency of structurally similar compounds known to modulate them.

  • Pharmacophore Hypothesis Generation: Identify the key chemical features (pharmacophore) of 5-(Furan-2-yl)pyrazin-2-ol (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). Screen this pharmacophore model against a 3D database of known protein binding sites to identify potential targets.

Causality Behind Experimental Choices: By starting with chemical similarity, we leverage the accumulated knowledge of medicinal chemistry. This is a time- and cost-effective method to generate a preliminary list of potential targets that have a higher probability of being biologically relevant.

Target-Based Prediction: Reverse Docking and Molecular Dynamics

Reverse docking, also known as inverse docking, screens a single ligand against a library of protein structures to identify potential binding partners.[9]

Experimental Protocol: High-Throughput Reverse Docking

  • Protein Structure Library Preparation: Curate a library of high-resolution 3D protein structures from the Protein Data Bank (PDB). This library should encompass a diverse range of protein classes implicated in various diseases.

  • Ligand Preparation: Generate a low-energy 3D conformation of 5-(Furan-2-yl)pyrazin-2-ol.

  • Docking Simulation: Utilize docking software (e.g., AutoDock, Glide, GOLD) to systematically place the ligand into the binding sites of all proteins in the prepared library.

  • Scoring and Ranking: Employ a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each protein-ligand complex. Rank the potential targets based on their predicted binding energies.

  • Molecular Dynamics (MD) Simulation: For the top-ranked protein-ligand complexes, perform MD simulations to assess the stability of the predicted binding pose and to calculate the free energy of binding more accurately.

Causality Behind Experimental Choices: Reverse docking provides a structure-based assessment of potential interactions, offering insights into the specific binding modes and the key residues involved. This approach is complementary to ligand-based methods and can identify novel targets that may not have been predicted by similarity searching alone.

Mandatory Visualization: In Silico Target Identification Workflow

InSilicoWorkflow cluster_ligand Ligand-Based Approach cluster_target Target-Based Approach l_start 5-(Furan-2-yl)pyrazin-2-ol 2D Structure l_sim Chemical Similarity Search (Tanimoto Coefficient) l_start->l_sim l_pharm Pharmacophore Modeling l_start->l_pharm l_db Chemogenomic Databases (ChEMBL, PubChem) l_db->l_sim l_targets Prioritized Target List A l_sim->l_targets l_pharm->l_targets merge Merge & Cross-Validate Target Lists l_targets->merge t_start 5-(Furan-2-yl)pyrazin-2-ol 3D Conformation t_dock Reverse Docking Simulation t_start->t_dock t_db Protein Structure Library (PDB) t_db->t_dock t_md Molecular Dynamics t_dock->t_md t_targets Prioritized Target List B t_md->t_targets t_targets->merge final_targets Final Hypothesized Targets for Experimental Validation merge->final_targets ValidationWorkflow start Hypothesized Targets from In Silico Analysis biochem Biochemical Assays (e.g., Enzyme Inhibition, Binding Assays) start->biochem Direct Interaction? cell_based Cell-Based Assays (e.g., CETSA, Reporter Assays) biochem->cell_based Cellular Engagement? animal_model In Vivo Animal Models (Target-dependent efficacy & toxicity) cell_based->animal_model Physiological Relevance? validated_target Validated Therapeutic Target animal_model->validated_target Therapeutic Potential?

Caption: A stepwise approach to experimental target validation.

Part 3: Data Synthesis and Future Directions

The culmination of the in silico and experimental data will provide a robust understanding of the therapeutic potential of 5-(Furan-2-yl)pyrazin-2-ol.

Data Presentation: Summary of Potential Targets and Validation Data

Predicted TargetIn Silico MethodBinding Affinity (Predicted)Biochemical Assay (IC50/EC50)Cellular Assay (CETSA Shift)
Kinase XReverse Docking-8.5 kcal/mol50 nM+2.5 °C
GPCR YSimilarity SearchN/A120 nM (EC50)Not Determined
Enzyme ZPharmacophore-7.2 kcal/mol250 nM+1.8 °C

A comprehensive analysis of the validated targets will inform the subsequent steps in the drug discovery pipeline, including lead optimization, preclinical studies in animal models of disease, and ultimately, clinical development. The multifaceted nature of the furan and pyrazine scaffolds suggests that 5-(Furan-2-yl)pyrazin-2-ol may exhibit polypharmacology, interacting with multiple targets, which could be advantageous for treating complex diseases.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.
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Foundational

An In-depth Technical Guide to the Solubility and Stability of 5-(Furan-2-yl)pyrazin-2-ol

Introduction 5-(Furan-2-yl)pyrazin-2-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its unique structural combination of a pyrazine and a furan ring. This guide p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Furan-2-yl)pyrazin-2-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its unique structural combination of a pyrazine and a furan ring. This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-(Furan-2-yl)pyrazin-2-ol, with a primary focus on its solubility and stability. Understanding these parameters is paramount for researchers, scientists, and drug development professionals, as they directly influence a compound's bioavailability, formulation, and overall therapeutic potential. This document will delve into the theoretical considerations, experimental designs, and robust methodologies required to thoroughly characterize this promising molecule. While specific experimental data for 5-(Furan-2-yl)pyrazin-2-ol is not extensively available in public literature, this guide will establish a framework for its investigation based on established principles in pharmaceutical sciences.

Part 1: Solubility Profile of 5-(Furan-2-yl)pyrazin-2-ol

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability.[1][2] Poor aqueous solubility can be a major hurdle in the development of oral dosage forms. This section outlines the methodologies for determining the solubility of 5-(Furan-2-yl)pyrazin-2-ol.

Theoretical Considerations

The structure of 5-(Furan-2-yl)pyrazin-2-ol, featuring both a hydrogen bond donor (-OH group) and acceptor (pyrazine nitrogens, furan oxygen) functionalities, suggests a moderate degree of polarity. The furan ring introduces some lipophilicity, while the pyrazin-2-ol moiety can exhibit tautomerism, potentially influencing its solid-state properties and, consequently, its solubility. The pKa of the molecule will be a key factor in its pH-dependent solubility profile.

Types of Solubility Testing

Two primary types of solubility are assessed during drug development: kinetic and thermodynamic.

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution, typically after adding a concentrated stock solution (often in DMSO) to an aqueous buffer.[1] It is a high-throughput screening method used in early discovery to quickly flag compounds with potential solubility issues.[1]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[1] This is often referred to as the "gold standard" and is determined using methods like the shake-flask method.[3]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol describes a robust method for determining the equilibrium solubility of 5-(Furan-2-yl)pyrazin-2-ol in various aqueous media.

Objective: To determine the thermodynamic solubility of 5-(Furan-2-yl)pyrazin-2-ol in purified water, phosphate-buffered saline (PBS) at pH 7.4, and 0.1 N HCl (simulating gastric fluid).

Materials:

  • 5-(Furan-2-yl)pyrazin-2-ol (solid powder)

  • Purified water (USP grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 N Hydrochloric acid (HCl)

  • Calibrated analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid 5-(Furan-2-yl)pyrazin-2-ol to separate vials containing a known volume of each solvent (e.g., 5 mg in 1 mL). The presence of undissolved solid is necessary to ensure saturation.[4]

  • Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of 5-(Furan-2-yl)pyrazin-2-ol in the diluted sample using a validated HPLC-UV method.

  • Calculate the solubility in mg/mL or µg/mL.

Data Presentation: Solubility
SolventTemperature (°C)pHExpected Solubility (mg/mL)
Purified Water25~7.0Hypothetical Data
0.1 N HCl371.2Hypothetical Data
PBS377.4Hypothetical Data
Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess 5-(Furan-2-yl)pyrazin-2-ol to solvent B Cap vials securely A->B C Incubate with shaking (24-72h) B->C D Allow excess solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify via HPLC-UV F->G H Calculate Solubility G->H

Caption: Thermodynamic Solubility Workflow.

Part 2: Stability Profile of 5-(Furan-2-yl)pyrazin-2-ol

Assessing the chemical stability of a drug candidate is a mandatory regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.[5][6] Forced degradation studies are performed to identify potential degradation products and establish stability-indicating analytical methods.[7][8][9]

Theoretical Considerations

The 5-(Furan-2-yl)pyrazin-2-ol molecule has several potential points of instability:

  • Hydrolysis: The pyrazin-2-ol moiety may be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The furan ring and the pyrazine ring can be susceptible to oxidative degradation.

  • Photostability: Aromatic heterocyclic systems can be sensitive to degradation upon exposure to UV or visible light.

  • Thermal Stability: The compound may degrade at elevated temperatures.

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive forced degradation study to evaluate the intrinsic stability of 5-(Furan-2-yl)pyrazin-2-ol.

Objective: To investigate the degradation of 5-(Furan-2-yl)pyrazin-2-ol under various stress conditions and to support the development of a stability-indicating analytical method.[10][11]

Materials:

  • 5-(Furan-2-yl)pyrazin-2-ol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Sample Preparation: Prepare solutions of 5-(Furan-2-yl)pyrazin-2-ol at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[12]

  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.[12]

  • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature or with gentle heating.[12]

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat in an oven (e.g., 80°C).

  • Photolytic Degradation: Expose the drug solution and solid substance to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At various time points, withdraw samples, neutralize them if necessary, and analyze them using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.[7][8]

  • Data Evaluation: Monitor the decrease in the peak area of the parent drug and the formation of degradation products. Aim for 5-20% degradation to ensure that the primary degradation products are adequately represented.

Data Presentation: Stability
Stress ConditionReagent/ConditionDurationTemperature (°C)Expected Degradation (%)Major Degradants Observed
Acid Hydrolysis0.1 N HCl24h60Hypothetical DataHypothetical Data
Base Hydrolysis0.1 N NaOH8h25Hypothetical DataHypothetical Data
Oxidation3% H₂O₂24h25Hypothetical DataHypothetical Data
Thermal (Solid)Dry Heat7 days80Hypothetical DataHypothetical Data
Photolytic (Solution)ICH Q1B-25Hypothetical DataHypothetical Data
Visualization of Logical Flow for Stability Assessment

G cluster_stress Forced Degradation Conditions cluster_analysis Analytical Workflow cluster_outcome Outcomes A Acid Hydrolysis G Analyze Stressed Samples A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G F Develop Stability-Indicating HPLC Method F->G H Identify and Quantify Degradants G->H I Establish Degradation Pathways H->I J Determine Intrinsic Stability H->J K Inform Formulation and Storage J->K

Caption: Forced Degradation Study Logic Flow.

Conclusion

A thorough understanding of the solubility and stability of 5-(Furan-2-yl)pyrazin-2-ol is fundamental to its successful development as a therapeutic agent. This technical guide has provided a comprehensive framework for the systematic evaluation of these critical parameters. By employing robust methodologies such as the shake-flask method for thermodynamic solubility and conducting comprehensive forced degradation studies, researchers can generate the essential data needed to guide formulation development, establish appropriate storage conditions, and ensure the quality and efficacy of the final drug product. The protocols and logical frameworks presented herein serve as a blueprint for the rigorous scientific investigation required to advance 5-(Furan-2-yl)pyrazin-2-ol through the drug development pipeline.

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Exploratory

Quantum chemical calculations for 5-(Furan-2-yl)pyrazin-2-ol

An In-Depth Technical Guide to the Quantum Chemical Analysis of 5-(Furan-2-yl)pyrazin-2-ol Authored by: A Senior Application Scientist Distribution: For Researchers, Scientists, and Drug Development Professionals Abstrac...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Analysis of 5-(Furan-2-yl)pyrazin-2-ol

Authored by: A Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the quantum chemical investigation of 5-(Furan-2-yl)pyrazin-2-ol, a heterocyclic compound of interest in medicinal chemistry. We move beyond a simple recitation of methods to deliver a field-proven, logical workflow grounded in Density Functional Theory (DFT). The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data. By elucidating the causality behind methodological choices—from basis set selection to the specific analyses performed—this document serves as a practical guide for researchers seeking to predict molecular properties, understand reactivity, and interpret spectroscopic data for novel heterocyclic compounds.

Introduction: Why Computational Chemistry is Essential for Novel Heterocycles

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[1][2] The molecule 5-(Furan-2-yl)pyrazin-2-ol, containing both pyrazine and furan rings, presents a rich electronic landscape.[3][4] Understanding its three-dimensional structure, electronic properties, and potential reactive sites is paramount for applications in drug design and materials science.[5][6]

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, cost-effective alternative to purely empirical methods for characterizing such molecules.[7][8] DFT allows us to build a predictive model of the molecule's behavior at the electronic level, providing insights that guide synthesis, functionalization, and biological testing. This guide establishes an authoritative workflow for deriving these insights.

The Computational Strategy: A Validated Workflow

Our approach is centered on a multi-step computational protocol that begins with determining the most stable molecular structure and progressively builds a comprehensive electronic and spectroscopic profile. This workflow ensures that each subsequent calculation is based on a reliable, energy-minimized geometry.

G cluster_input Initial Setup cluster_core_calc Core DFT Calculations cluster_analysis Property & Spectrum Analysis Input 1. Build Initial 3D Structure (e.g., using Avogadro, ChemDraw) Opt 2. Geometry Optimization (Find lowest energy conformer) Input->Opt Freq 3. Frequency Analysis (Confirm true minimum & get thermal data) Opt->Freq Use optimized geometry Electronic 4a. Electronic Properties (HOMO, LUMO, MEP) Freq->Electronic Use validated geometry TDDFT 4b. UV-Vis Spectrum (TD-DFT) Freq->TDDFT NMR 4c. NMR Spectra (GIAO Method) Freq->NMR

Figure 1: A validated workflow for quantum chemical calculations.

Experimental Protocols: The "How" and "Why"

This section details the step-by-step methodology for executing the computational workflow. The choice of theory and basis set is critical for balancing accuracy with computational resources.

Recommended Computational Level
  • Theory: Density Functional Theory (DFT). DFT provides an excellent compromise between accuracy and computational cost for medium-sized organic molecules, making it a standard tool in drug design and materials science.[7][9]

  • Functional: Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP). The B3LYP functional is widely used and has demonstrated high accuracy for calculating the molecular structures, vibrational frequencies, and electronic properties of a broad range of organic compounds.[10][11]

  • Basis Set: 6-311++G(d,p). This Pople-style basis set offers a robust description of the electronic environment.

    • 6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons.

    • ++: Adds diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs and non-covalent interactions, which are abundant in 5-(Furan-2-yl)pyrazin-2-ol.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for describing chemical bonds accurately.

Step-by-Step Computational Procedure

This protocol assumes the use of a quantum chemistry software package like Gaussian, ORCA, or GAMESS.

Step 1: Initial Structure Generation

  • Action: Draw the 2D structure of 5-(Furan-2-yl)pyrazin-2-ol and convert it to a preliminary 3D structure using software like Avogadro or GaussView.

  • Causality: A reasonable starting geometry is necessary to ensure the optimization calculation converges efficiently to the correct energy minimum.

Step 2: Geometry Optimization

  • Action: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. The calculation should be run until the forces on the atoms and the energy change between steps fall below the default convergence criteria.

  • Causality: This is the most critical step. It locates the most stable three-dimensional arrangement of the atoms (the global minimum on the potential energy surface). All subsequent property calculations depend on this optimized geometry.[12]

Step 3: Vibrational Frequency Analysis

  • Action: Using the optimized geometry from Step 2, perform a frequency calculation at the same B3LYP/6-311++G(d,p) level.

  • Causality & Self-Validation: This step serves two purposes. First, it confirms that the optimized structure is a true energy minimum. The absence of imaginary frequencies indicates a stable structure. Second, the results can be used to predict the molecule's infrared (IR) and Raman spectra, providing a direct link to experimental validation.[10]

Step 4: Electronic and Spectroscopic Property Calculations

  • Action: Using the validated minimum-energy geometry, perform single-point energy calculations to derive key properties.

  • Causality: These calculations provide deep insights into the molecule's behavior.

    • Frontier Molecular Orbitals (HOMO/LUMO): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap is a critical indicator of chemical reactivity and stability.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map. This visualizes the charge distribution on the molecule's surface, identifying nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) sites.[12]

    • UV-Visible Spectrum: Use the Time-Dependent DFT (TD-DFT) method to calculate the electronic excitation energies and oscillator strengths, which predict the λmax values in the UV-Vis spectrum.[10][11]

    • NMR Spectrum: Employ the Gauge-Independent Atomic Orbital (GIAO) method to calculate the isotropic shielding values for ¹H and ¹³C atoms. These can be converted to chemical shifts for direct comparison with experimental NMR data.[10]

Predicted Data and Interpretation

The following tables summarize the expected quantitative data from the proposed calculations. These values serve as a predictive baseline for experimental work.

Molecular Structure and Reactivity

Sources

Foundational

Tautomerism in 5-(Furan-2-yl)pyrazin-2-ol: A Comprehensive Analysis of a Dynamic Equilibrium

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, represents a critical and often un...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, represents a critical and often underestimated factor in drug discovery and development. The distinct physicochemical and biological properties of tautomers can profoundly influence a molecule's pharmacokinetics and pharmacodynamics. This technical guide provides an in-depth exploration of the lactam-lactim tautomerism inherent to 5-(Furan-2-yl)pyrazin-2-ol, a heterocyclic scaffold of medicinal interest. We present a multi-faceted approach, integrating robust experimental protocols for spectroscopic characterization with high-level computational modeling. This document serves as a practical and authoritative resource for researchers, offering detailed methodologies using Nuclear Magnetic Resonance (NMR) spectroscopy, UV/Vis spectrophotometry, and Density Functional Theory (DFT) calculations to elucidate, quantify, and predict tautomeric preferences. The causality behind each experimental and computational choice is explained, ensuring a self-validating and reproducible framework for investigating tautomerism in heterocyclic systems.

Introduction: The Critical Role of Tautomerism in Medicinal Chemistry

In the realm of drug development, the precise chemical identity of an active pharmaceutical ingredient (API) is paramount. While a molecule is often represented by a single static structure, many compounds, particularly those containing heterocyclic rings, exist as a mixture of rapidly interconverting isomers known as tautomers.[1][2] This phenomenon, most commonly involving the migration of a proton, is not a mere chemical curiosity; it is a fundamental property that can dictate a drug's success. Different tautomers of the same molecule can exhibit varied profiles in solubility, lipophilicity, metabolic stability, and, most importantly, binding affinity to biological targets.[1][3]

The lactam-lactim tautomerism, a specific form of amide-imidol tautomerism, is prevalent in nitrogen-containing heterocycles such as pyridones, pyrimidinones, and pyrazinones.[2][4][5] The equilibrium between the lactam (keto) form and the lactim (enol) form can be subtly influenced by environmental factors like solvent, pH, and temperature, as well as by electronic effects from substituents on the heterocyclic core.[4][6][7]

5-(Furan-2-yl)pyrazin-2-ol serves as an excellent model system for this investigation. Its pyrazin-2-ol core is known to exhibit this tautomeric ambiguity, and the furan substituent introduces additional electronic features that modulate the equilibrium. Understanding and controlling the tautomeric preference of this and similar scaffolds is crucial for designing molecules with optimized and consistent biological activity.

The 5-(Furan-2-yl)pyrazin-2-ol Tautomeric System

The core of this guide focuses on the equilibrium between two primary tautomeric forms: 5-(Furan-2-yl)pyrazin-2(1H)-one (the lactam form) and 5-(Furan-2-yl)pyrazin-2-ol (the lactim form). The interconversion involves the migration of a proton between the ring nitrogen (N1) and the exocyclic oxygen atom.

tautomerism cluster_lactam Lactam Form (5-(Furan-2-yl)pyrazin-2(1H)-one) cluster_lactim Lactim Form (5-(Furan-2-yl)pyrazin-2-ol) lactam equilibrium lactam->equilibrium lactim equilibrium->lactim

The lactam form contains an amide functional group within the pyrazine ring, whereas the lactim form possesses an aromatic pyrazine ring with a hydroxyl group. This structural difference leads to distinct electronic distributions, hydrogen bonding capabilities, and overall polarity, which are the basis for their experimental differentiation.

Experimental Characterization of Tautomeric Equilibrium

A definitive understanding of the tautomeric preference in solution requires robust spectroscopic evidence. NMR and UV-Vis spectroscopy are primary, non-destructive techniques that allow for the direct observation and quantification of coexisting tautomers in solution.[8][9][10]

Synthesis of 5-(Furan-2-yl)pyrazin-2-ol

While numerous synthetic routes to substituted pyrazinols exist, a common approach involves the condensation of an α-aminoketone or its equivalent with an α-ketoester, followed by cyclization. For the purpose of this guide, obtaining the target compound is the prerequisite for the subsequent analytical studies. A plausible synthesis can be adapted from known procedures for similar heterocyclic systems.[11][12][13][14]

Experimental Workflow: A Self-Validating Approach

experimental_workflow synthesis Synthesis & Purification of Compound uv_vis UV/Vis Spectroscopic Analysis (in various solvents) synthesis->uv_vis nmr NMR Spectroscopic Analysis (¹H, ¹³C in various solvents) synthesis->nmr data_analysis Data Integration & Analysis uv_vis->data_analysis nmr->data_analysis conclusion Determine Tautomeric Ratio (K_T = [Lactim]/[Lactam]) data_analysis->conclusion

Protocol 1: UV/Vis Spectroscopic Analysis

Causality: The lactam and lactim tautomers possess different chromophoric systems. The lactam form has a cross-conjugated pyrazinone system, while the lactim form has a fully aromatic hydroxypyrazine system. This difference in electronic conjugation results in distinct maximum absorption wavelengths (λ_max). By analyzing the spectra in solvents of varying polarity, one can observe shifts in the equilibrium, as polar and hydrogen-bonding solvents often stabilize one tautomer over the other.[10][15][16]

Methodology:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of 5-(Furan-2-yl)pyrazin-2-ol in a non-polar, aprotic solvent (e.g., Dioxane) where solubility is sufficient.

  • Solvent Series: Prepare a series of quartz cuvettes containing solvents of varying polarity and hydrogen bonding capability (e.g., Cyclohexane, Dichloromethane, Acetonitrile, DMSO, Methanol, Water).

  • Sample Preparation: Dilute the stock solution to a final concentration of ~10-50 µM in each of the selected solvents.

  • Spectral Acquisition: Record the UV/Vis absorption spectrum for each solution from 200 to 500 nm against a solvent blank.

Protocol 2: NMR Spectroscopic Analysis

Causality: NMR spectroscopy provides the most definitive evidence for tautomeric structures in solution.[19][20] The slow exchange rate between tautomers on the NMR timescale allows for the observation of distinct signals for each species.[8] Key diagnostic signals include the mobile proton (N-H vs. O-H), the carbons of the pyrazine ring (especially the carbonyl/hydroxylated carbon), and adjacent protons.

Methodology:

  • Sample Preparation: Prepare samples of 5-(Furan-2-yl)pyrazin-2-ol (~5-10 mg) in a series of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, CD₃OD).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample.

    • Look for a broad N-H proton signal (lactam, typically δ 7-12 ppm) or a sharper O-H signal (lactim, typically δ 9-15 ppm). The chemical shifts of the pyrazine and furan ring protons will also differ slightly between tautomers.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The most diagnostic signal is C2 of the pyrazine ring. In the lactam form, this will be a carbonyl carbon (C=O) with a chemical shift of δ ~150-170 ppm. In the lactim form, it will be a hydroxyl-bearing aromatic carbon (C-OH) at δ ~140-160 ppm.

  • Quantification:

    • In the ¹H NMR spectrum, integrate a pair of well-resolved, non-overlapping signals corresponding to the lactam and lactim forms.

    • The tautomeric equilibrium constant (K_T) can be calculated from the ratio of the integrals: K_T = [Lactim] / [Lactam].

Table 1: Expected Spectroscopic Data for Tautomers of 5-(Furan-2-yl)pyrazin-2-ol

Feature Lactam Form (Keto) Lactim Form (Enol/Aromatic) Rationale
Mobile Proton (¹H NMR) Broad singlet, N-H, δ 7-12 ppm Sharper singlet, O-H, δ 9-15 ppm N-H protons often exhibit broader signals due to quadrupolar coupling and exchange.
C2 Carbon (¹³C NMR) δ ~150-170 ppm δ ~140-160 ppm Diagnostic shift difference between a C=O carbonyl carbon and a C-OH aromatic carbon.

| UV/Vis λ_max | Typically shorter wavelength | Typically longer wavelength | The extended aromatic system of the lactim form often leads to a red-shifted absorption. |

Computational Modeling of Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the intrinsic stability of tautomers and rationalizing experimental findings.[21][22] By calculating the relative energies of the tautomers in the gas phase and solution, we can predict the favored form.

Computational Workflow

computational_workflow build Build 3D Structures (Lactam & Lactim) gas_phase Gas Phase Geometry Optimization & Frequency Calculation (DFT) build->gas_phase solvation Solvated Geometry Optimization (DFT + PCM) gas_phase->solvation energy_analysis Analyze Relative Gibbs Free Energies (ΔG = G_lactim - G_lactam) solvation->energy_analysis prediction Predict Most Stable Tautomer & Compare with Experiment energy_analysis->prediction

Protocol 3: DFT Calculation of Relative Tautomer Energies

Causality: This protocol calculates the Gibbs free energy (G) for each tautomer, which is the most relevant thermodynamic quantity for determining equilibrium populations at a given temperature. By comparing the Gibbs free energies of the lactam and lactim forms, we can predict which is more stable and by how much. Using a Polarizable Continuum Model (PCM) simulates the bulk electrostatic effect of a solvent, allowing for predictions that are directly comparable to solution-phase experiments.[23]

Methodology:

  • Structure Building: Build 3D structures of both the lactam and lactim tautomers using molecular modeling software (e.g., GaussView, Avogadro).

  • Gas Phase Optimization:

    • Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase.

    • Recommended Level of Theory: B3LYP functional with the 6-311++G(d,p) basis set. This combination provides a good balance of accuracy and computational cost for such systems.[24]

    • Verification: Confirm that the optimization has converged to a true minimum by ensuring there are no imaginary frequencies.

  • Solvated Phase Optimization:

    • Using the gas-phase optimized geometry as a starting point, perform another geometry optimization and frequency calculation for each tautomer.

    • Solvation Model: Incorporate the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) to simulate the desired solvent (e.g., water, DMSO).

  • Energy Extraction and Analysis:

    • From the output files, extract the "Sum of electronic and thermal Free Energies" for each tautomer in both the gas phase and the chosen solvent.

    • Calculate the relative Gibbs free energy: ΔG = G(Lactim) - G(Lactam).

    • A negative ΔG indicates the lactim form is more stable, while a positive ΔG indicates the lactam form is favored.

    • The equilibrium constant can be estimated using the equation: K_T = exp(-ΔG / RT).

Table 2: Sample DFT Calculation Results (Hypothetical Data)

Phase / Solvent G (Lactam) (Hartree) G (Lactim) (Hartree) ΔG (kcal/mol) Predicted Favored Tautomer
Gas Phase -610.123456 -610.120123 +2.09 Lactam

| Water (PCM) | -610.135791 | -610.136421 | -0.40 | Lactim |

Conclusion and Implications for Drug Development

The tautomeric state of 5-(Furan-2-yl)pyrazin-2-ol is not fixed but exists in a dynamic equilibrium that is highly sensitive to its environment. This guide has outlined a synergistic approach combining spectroscopic and computational methods to rigorously characterize this equilibrium.

  • NMR spectroscopy provides unambiguous structural identification and quantification of the tautomers in solution.

  • UV/Vis spectroscopy offers a sensitive probe for observing shifts in the equilibrium as a function of solvent polarity.

  • DFT calculations deliver predictive power, enabling the estimation of intrinsic stabilities and rationalizing experimental observations.

For drug development professionals, a thorough understanding of this phenomenon is non-negotiable. The dominant tautomer in a physiological environment will dictate the molecule's interaction with its target receptor and its ADME properties. For instance, the lactam form presents a hydrogen bond donor (N-H) and acceptor (C=O), while the lactim form presents both a donor and an acceptor at the same site (O-H) and a more electron-rich aromatic ring. These differences can lead to completely different binding modes and potencies. By applying the integrated workflows detailed herein, researchers can confidently identify the bioactive tautomeric form, leading to more rational drug design and a higher probability of clinical success.

References

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  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (n.d.). MDPI. [Link]

  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. (n.d.). PubMed Central, NIH. [Link]

  • Spencer, J. N., et al. (1982). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Canadian Journal of Chemistry. [Link]

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  • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Keto-enol tautomerism in the development of new drugs. (n.d.). Frontiers in Chemistry. [Link]

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  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). PubMed Central, NIH. [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. (2006). ResearchGate. [Link]

  • Tautomerism Detected by NMR. (n.d.). Encyclopedia.pub. [Link]

  • Tautomerism in Alkyl and –OH Derivatives of Heterocycles Containing two Heteroatoms. (n.d.). Eklablog. [Link]

  • NMR as a Tool for Studying Rapid Equilibria: Tautomerism. (n.d.). Bentham Science. [Link]

  • The use of NMR spectroscopy to study tautomerism. (2006). Bohrium. [Link]

  • Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13 C chemical shifts. (n.d.). RSC Publishing. [Link]

  • DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. (2023). NIH. [Link]

  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare. [Link]

  • Investigation on the stability of the Enol Tautomer of Favipiravir and its derivatives by DFT, QTAIM, NBO, NLO and 1H-NMR. (n.d.). Taylor & Francis Online. [Link]

  • DFT studies of molecular structure, equilibrium constant for keto-enol tautomerism and geometrical isomerism (E-Z) of 2-amino-1-. (n.d.). Prime Scholars. [Link]

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  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (n.d.). Beilstein Journals. [Link]

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  • Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (n.d.). ACS Publications. [Link]

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Exploratory

Commercial Availability and Scientific Profile of 5-(Furan-2-yl)pyrazin-2-ol: A Technical Guide for Researchers

Introduction In the landscape of modern medicinal chemistry and drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, molecules incorporating furan and pyrazine scaf...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, molecules incorporating furan and pyrazine scaffolds have garnered significant interest due to their diverse and potent biological activities. 5-(Furan-2-yl)pyrazin-2-ol, a molecule that marries these two key heterocycles, represents a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the commercial availability of 5-(Furan-2-yl)pyrazin-2-ol, its chemical and physical properties, plausible synthetic strategies, and its potential applications in research and drug development, tailored for researchers, scientists, and professionals in the field.

Commercial Sourcing and Availability

For researchers embarking on studies involving 5-(Furan-2-yl)pyrazin-2-ol, securing a reliable source of this chemical building block is the foundational first step. Several reputable chemical suppliers list this compound in their catalogs, ensuring its accessibility for research and development purposes.

A summary of prominent commercial suppliers for 5-(Furan-2-yl)pyrazin-2-ol is presented below:

SupplierCAS NumberMolecular FormulaMolecular WeightAdditional Information
BLDpharm 82619-62-3C₈H₆N₂O₂162.15Available for research use, with specified storage conditions of 2-8°C in a dry, sealed environment.[1]
ChemicalBook 82619-62-3C₈H₆N₂O₂162.15Provides a platform to connect with various suppliers and inquire about purity and packaging.[2]
Alfa Chemistry 82619-62-3C₈H₆N₂O₂162.15Lists the compound and provides some computed physical properties.

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the chosen supplier to verify the purity, identity, and quality of the compound before its use in any experimental work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-(Furan-2-yl)pyrazin-2-ol is crucial for its handling, formulation, and interpretation of biological data.

PropertyValueSource
CAS Number 82619-62-3[1]
Molecular Formula C₈H₆N₂O₂[1]
Molecular Weight 162.15 g/mol [1]
Synonyms 5-(2-Furyl)-2(1H)-pyrazinone, 2-Hydroxy-5-(2'-furyl)pyrazine[2]
Boiling Point 466.317 °C at 760 mmHg (Predicted)[3]
Density 1.325 g/cm³ (Predicted)[3]
Flash Point 235.821 °C (Predicted)[3]

Note: Some physical properties are computationally predicted and should be confirmed with experimental data where critical.

Synthetic Pathways: A Mechanistic Perspective

A generalized synthetic workflow is proposed below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Furan_Glyoxal Furan-2-yl-glyoxal Condensation Condensation & Cyclization Furan_Glyoxal->Condensation Amino_Amide Aminoacetamide Amino_Amide->Condensation Target_Molecule 5-(Furan-2-yl)pyrazin-2-ol Condensation->Target_Molecule

Caption: Proposed synthetic workflow for 5-(Furan-2-yl)pyrazin-2-ol.

Experimental Protocol (Hypothetical):

  • Preparation of Furan-2-yl-glyoxal: This intermediate can be synthesized via the oxidation of 2-acetylfuran.

  • Condensation Reaction: Equimolar amounts of furan-2-yl-glyoxal and aminoacetamide hydrochloride are dissolved in a suitable solvent, such as ethanol.

  • Cyclization: The reaction mixture is heated under reflux, often in the presence of a mild base (e.g., sodium acetate) to facilitate the cyclization and formation of the pyrazinone ring.

  • Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield pure 5-(Furan-2-yl)pyrazin-2-ol.

Potential Applications in Drug Discovery and Research

The structural motifs present in 5-(Furan-2-yl)pyrazin-2-ol are prevalent in a multitude of biologically active molecules, suggesting a rich pharmacological potential for this compound and its derivatives.

Antimicrobial and Antifungal Activity

Both furan and pyrazine derivatives have a well-documented history of antimicrobial and antifungal properties.[3][5] The furan ring, for instance, is a key component of nitrofurantoin, a widely used antibacterial agent.[3] The pyrazine ring is also found in several natural products with antimicrobial activity. Therefore, it is plausible that 5-(Furan-2-yl)pyrazin-2-ol could serve as a scaffold for the development of novel anti-infective agents.

Anticancer and Enzyme Inhibition

Numerous furan and pyrazole (a related five-membered heterocycle) derivatives have been investigated for their anticancer properties.[6][7] These compounds can exert their effects through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation. The planar, aromatic nature of 5-(Furan-2-yl)pyrazin-2-ol makes it an attractive candidate for docking into the active sites of enzymes, potentially leading to their inhibition.

Central Nervous System (CNS) Activity

Derivatives of pyrazine have been explored for their activity in the central nervous system. Some have shown potential as anxiolytics, antidepressants, and antipsychotics. The specific combination of the furan and pyrazinone rings in the target molecule could lead to novel CNS-active compounds.

The following diagram illustrates the potential therapeutic areas for derivatives of 5-(Furan-2-yl)pyrazin-2-ol:

Therapeutic_Potential cluster_applications Potential Therapeutic Areas Core_Scaffold 5-(Furan-2-yl)pyrazin-2-ol Scaffold Antimicrobial Anti-infectives Core_Scaffold->Antimicrobial Antibacterial/ Antifungal Anticancer Oncology Core_Scaffold->Anticancer Enzyme Inhibition CNS Neurology/Psychiatry Core_Scaffold->CNS CNS Modulation Anti_inflammatory Immunology Core_Scaffold->Anti_inflammatory Anti-inflammatory

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-(Furan-2-yl)pyrazin-2-ol: An Application Note and Experimental Protocol

This document provides a comprehensive guide for the synthesis of 5-(furan-2-yl)pyrazin-2-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The protocol herein is designe...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 5-(furan-2-yl)pyrazin-2-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The protocol herein is designed to be robust and reproducible, offering a clear pathway to this valuable molecule. This guide goes beyond a simple recitation of steps, delving into the underlying chemical principles and providing a framework for self-validation of the experimental outcomes.

Introduction and Significance

Pyrazin-2-ol derivatives are a class of heterocyclic compounds that are prevalent in numerous biologically active molecules and natural products. The incorporation of a furan moiety into the pyrazine scaffold can significantly modulate the electronic and steric properties of the molecule, potentially leading to novel pharmacological activities. 5-(Furan-2-yl)pyrazin-2-ol, therefore, represents an important building block for the synthesis of new chemical entities with potential applications in areas such as oncology, infectious diseases, and neuropharmacology. This protocol outlines a reliable two-step synthesis commencing from the readily available starting material, 2-acetylfuran.

Synthetic Strategy: A Two-Step Approach

The synthesis of 5-(furan-2-yl)pyrazin-2-ol is achieved through a logical and efficient two-step sequence. This strategy involves the initial oxidation of a commercially available precursor to a key intermediate, followed by a cyclocondensation reaction to construct the desired pyrazin-2-ol ring.

Synthesis_Strategy Start 2-Acetylfuran Intermediate 2-Furylglyoxal Start->Intermediate Step 1: Oxidation (SeO₂) FinalProduct 5-(Furan-2-yl)pyrazin-2-ol Intermediate->FinalProduct Step 2: Condensation & Cyclization Reagent Glycinamide Hydrochloride Reagent->FinalProduct

Caption: Overall synthetic workflow for 5-(Furan-2-yl)pyrazin-2-ol.

PART 1: Core Synthesis Protocol

This section details the experimental procedures for the two key transformations in the synthesis of 5-(furan-2-yl)pyrazin-2-ol.

Step 1: Synthesis of 2-Furylglyoxal from 2-Acetylfuran

The initial step involves the oxidation of the α-methyl group of 2-acetylfuran to a carbonyl group, yielding the 1,2-dicarbonyl intermediate, 2-furylglyoxal. Selenium dioxide (SeO₂) is a well-established and selective reagent for this type of transformation, known as the Riley oxidation.[1]

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation: In a well-ventilated fume hood, add 2-acetylfuran (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Solvent Addition: Add a suitable solvent, such as dioxane or a mixture of acetic acid and water.

  • Addition of Oxidant: Carefully add selenium dioxide (1.1 eq) to the reaction mixture in portions to control any initial exotherm.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. The black precipitate of elemental selenium is removed by filtration through a pad of celite.

  • Extraction: The filtrate is then diluted with water and extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2-furylglyoxal can be purified by column chromatography on silica gel.

Step 2: Synthesis of 5-(Furan-2-yl)pyrazin-2-ol

The final step is a cyclocondensation reaction between the synthesized 2-furylglyoxal and glycinamide hydrochloride. This reaction forms the pyrazin-2-ol ring.

Reaction Scheme:

Caption: Detailed experimental workflow for the synthesis of 5-(Furan-2-yl)pyrazin-2-ol.

Quantitative Data Summary

Table 2: Reagent and Product Quantities

Step Reactant Molar Eq. Product Theoretical Yield
1 2-Acetylfuran1.02-FurylglyoxalVaries
1 Selenium Dioxide1.1
2 2-Furylglyoxal1.05-(Furan-2-yl)pyrazin-2-olVaries
2 Glycinamide HCl1.2
2 Sodium Acetate1.2

Note: Actual yields will depend on the specific reaction conditions and purification efficiency.

References

  • Riley, H. L.; Morley, J. F.; Friend, N. A. C. The Selenium Dioxide Oxidation of Ketones and Aldehydes. J. Chem. Soc.1932 , 1875-1883. [Link]

Sources

Application

Application Notes and Protocols for the Comprehensive NMR Analysis of 5-(Furan-2-yl)pyrazin-2-ol

Introduction 5-(Furan-2-yl)pyrazin-2-ol is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a pyrazin-2-ol moiety linked to a furan rin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Furan-2-yl)pyrazin-2-ol is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a pyrazin-2-ol moiety linked to a furan ring, presents a unique electronic and steric environment. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of such molecules. This guide provides a comprehensive overview of the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques for the complete spectral assignment and structural verification of 5-(Furan-2-yl)pyrazin-2-ol. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the NMR characteristics of this compound and a robust set of protocols for its analysis.

The pyrazin-2-ol core is a prevalent scaffold in numerous biologically active compounds, and the furan moiety is a versatile building block in medicinal chemistry.[1][2] A thorough understanding of the NMR spectral features of 5-(Furan-2-yl)pyrazin-2-ol is therefore crucial for its identification, purity assessment, and the study of its interactions with biological targets.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of published experimental NMR data for 5-(Furan-2-yl)pyrazin-2-ol, the following spectral data is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds, including 2-substituted furans and 5-substituted pyrazin-2-ols.[3][4][5][6][7] The predicted chemical shifts are provided for a solution in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for polar heterocyclic compounds.

Table 1: Predicted ¹H NMR Data for 5-(Furan-2-yl)pyrazin-2-ol in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H37.8 - 8.0dJ ≈ 1.5 - 2.5 Hz
H68.2 - 8.4dJ ≈ 1.5 - 2.5 Hz
H3'6.6 - 6.8ddJ ≈ 3.0 - 3.5 Hz, J ≈ 0.5 - 1.0 Hz
H4'6.4 - 6.6ddJ ≈ 3.0 - 3.5 Hz, J ≈ 1.5 - 2.0 Hz
H5'7.6 - 7.8ddJ ≈ 1.5 - 2.0 Hz, J ≈ 0.5 - 1.0 Hz
OH10.0 - 12.0br s-

Table 2: Predicted ¹³C NMR Data for 5-(Furan-2-yl)pyrazin-2-ol in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2155 - 160
C3120 - 125
C5145 - 150
C6130 - 135
C2'150 - 155
C3'110 - 115
C4'105 - 110
C5'140 - 145

Experimental Protocols

This section outlines detailed protocols for the preparation of a sample of 5-(Furan-2-yl)pyrazin-2-ol and the acquisition of high-quality 1D and 2D NMR spectra.

I. Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of high-purity 5-(Furan-2-yl)pyrazin-2-ol for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection: DMSO-d₆ is a suitable solvent due to its ability to dissolve polar heterocyclic compounds and its relatively high boiling point. Other deuterated solvents such as methanol-d₄ or chloroform-d could be used depending on the compound's solubility.[8]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9][10]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak is sufficient (DMSO-d₆: δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

G cluster_prep Sample Preparation weigh Weigh Sample (5-30 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter

Caption: Workflow for NMR sample preparation.

II. NMR Data Acquisition

The following parameters are provided as a starting point for a 400 MHz NMR spectrometer and should be optimized as needed.

A. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 7-8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

B. ¹³C NMR Spectroscopy

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-220 ppm, centered around 110-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, to achieve an adequate signal-to-noise ratio for the low natural abundance of ¹³C.

C. 2D NMR Spectroscopy

G cluster_workflow 2D NMR Experimental Workflow H1 ¹H NMR (1D Spectrum) COSY COSY (¹H-¹H Correlation) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 ¹³C NMR (1D Spectrum) C13->HSQC C13->HMBC

Caption: Interconnectivity of 2D NMR experiments.

  • COSY (Correlation Spectroscopy): To identify proton-proton spin systems.

    • Pulse Program: Standard gradient-enhanced COSY (e.g., 'cosygpqf' on Bruker instruments).

    • Spectral Width (F1 and F2): Same as the optimized ¹H spectrum.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.[11][12]

    • Pulse Program: Standard gradient-enhanced HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).

    • Spectral Width (F2 - ¹H): Same as the optimized ¹H spectrum.

    • Spectral Width (F1 - ¹³C): 160-180 ppm, centered to encompass all expected carbon signals.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-16.

    • One-bond Coupling Constant (¹JCH): Optimized for an average value of 145-165 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.[13][14]

    • Pulse Program: Standard gradient-enhanced HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Spectral Width (F2 - ¹H): Same as the optimized ¹H spectrum.

    • Spectral Width (F1 - ¹³C): 200-220 ppm, to include all carbons, especially quaternary ones.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-32.

    • Long-range Coupling Constant (ⁿJCH): Optimized for an average value of 8-10 Hz.

Data Interpretation

A systematic approach to interpreting the NMR data will lead to the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to show five signals in the aromatic region and one broad signal for the hydroxyl proton.

  • Pyrazine Ring Protons (H3 and H6): These protons are expected to appear as doublets due to coupling with each other. The electron-withdrawing nature of the nitrogen atoms and the furan ring will cause these signals to be downfield.[3]

  • Furan Ring Protons (H3', H4', and H5'): These three protons will form a characteristic three-spin system. H5' will be the most downfield due to its proximity to the electronegative oxygen and the pyrazine ring. It will appear as a doublet of doublets. H3' and H4' will also be doublets of doublets with typical furan coupling constants.[4][5]

  • Hydroxyl Proton (OH): The hydroxyl proton will likely appear as a broad singlet due to chemical exchange with residual water in the solvent. Its chemical shift can be concentration and temperature-dependent.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is predicted to show eight distinct signals.

  • Pyrazine Ring Carbons (C2, C3, C5, C6): The carbon bearing the hydroxyl group (C2) will be the most downfield in the pyrazine ring. The carbon attached to the furan ring (C5) will also be significantly downfield.

  • Furan Ring Carbons (C2', C3', C4', C5'): The carbon attached to the pyrazine ring (C2') and the carbon adjacent to the oxygen (C5') will be the most downfield furan carbons. C3' and C4' will appear at higher field.

2D NMR Spectral Analysis for Structural Confirmation

2D NMR experiments are indispensable for confirming the predicted assignments and establishing the connectivity of the molecule.

  • COSY: This experiment will show correlations between coupled protons. Key expected correlations are between H3 and H6 on the pyrazine ring, and between H3', H4', and H5' on the furan ring. This will confirm the individual spin systems.

  • HSQC: This spectrum will link each proton to its directly attached carbon. For example, a cross-peak will be observed between the chemical shift of H3 and C3, H6 and C6, and so on for all protonated carbons.

  • HMBC: This is arguably the most critical experiment for confirming the overall structure. It will reveal long-range correlations that connect the two heterocyclic rings. Key expected HMBC correlations include:

    • H3 correlating to C2, C5, and potentially C2'.

    • H6 correlating to C2, C5, and potentially C2'.

    • H3' correlating to C2', C4', and C5'.

    • H4' correlating to C2', C3', and C5'.

    • H5' correlating to C2', C3', and C4'.

Caption: Predicted key HMBC correlations in 5-(Furan-2-yl)pyrazin-2-ol.

Conclusion

The comprehensive NMR analysis of 5-(Furan-2-yl)pyrazin-2-ol, employing a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) techniques, allows for its complete and unambiguous structural elucidation. The protocols and predicted spectral data presented in these application notes provide a robust framework for researchers to confidently identify and characterize this important heterocyclic compound. The detailed interpretation of the NMR spectra, particularly the long-range correlations observed in the HMBC experiment, is essential for confirming the connectivity between the furan and pyrazin-2-ol rings. This analytical approach is fundamental for quality control, reaction monitoring, and further investigation of the chemical and biological properties of 5-(Furan-2-yl)pyrazin-2-ol and its derivatives.

References

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]

  • Furrer, J. (2012). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Chemical Communications, 48(74), 9299-9301. [Link]

  • IMSERC. (n.d.). 2D HMBC Experiment. Northwestern University. [Link]

  • Chemistry LibreTexts. (2023, February 11). Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • MDPI. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]

  • University of California, Davis. (n.d.). Acquisition of COSY Spectra on the Gemini-300. NMR Facility. [Link]

  • University of California, Santa Barbara. (n.d.). 2D 1H-1H COSY. NMR Facility. [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]

  • ResearchGate. (2021, December). 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

  • YouTube. (2014, September 18). How to Prepare an NMR Sample. [Link]

  • Chemistry Stack Exchange. (2020, October 24). Proton NMR splitting in 2-substituted furan. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol).... [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of furanes. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

  • Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol).... [Link]

  • University of Chicago. (n.d.). Protocols. NMR Facility - Chemistry Department. [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 5-(Furan-2-yl)pyrazin-2-ol

Abstract This application note provides a comprehensive guide to the mass spectrometric analysis of 5-(Furan-2-yl)pyrazin-2-ol, a heterocyclic compound of interest in pharmaceutical and flavor chemistry research. We deta...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of 5-(Furan-2-yl)pyrazin-2-ol, a heterocyclic compound of interest in pharmaceutical and flavor chemistry research. We detail optimized protocols for both Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS). The narrative explains the rationale behind instrument parameter selection and predicts the compound's fragmentation behavior based on its constituent functional groups. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for the characterization of novel heterocyclic compounds.

Introduction: The Analytical Challenge

5-(Furan-2-yl)pyrazin-2-ol (Figure 1) is a bifunctional heterocyclic compound featuring both a pyrazine and a furan moiety. Such structures are prevalent in pharmacologically active molecules and are also known contributors to the flavor and aroma profiles of various foods.[1] Accurate characterization and quantification of this and related molecules are critical for drug discovery, quality control, and safety assessment. Mass spectrometry, with its high sensitivity and specificity, is the premier technique for this purpose.[2]

This document serves as a practical guide, bridging theoretical principles with actionable laboratory protocols. We will explore the molecule's behavior under different ionization conditions and provide a logical framework for interpreting the resulting mass spectra.

Figure 1: Chemical Structure of 5-(Furan-2-yl)pyrazin-2-ol

Foundational Principles: Ionization and Fragmentation Behavior

The structure of 5-(Furan-2-yl)pyrazin-2-ol dictates its behavior in the mass spectrometer. The presence of two nitrogen atoms in the pyrazine ring makes it amenable to protonation, favoring positive mode electrospray ionization (ESI).[3] The hydroxyl group on the pyrazine ring also provides a site for protonation or deprotonation. The overall aromaticity and moderate polarity of the molecule also make it suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) following appropriate sample preparation.[4][5]

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, achieved by isolating a precursor ion and subjecting it to fragmentation.[6] The resulting product ions provide a structural fingerprint of the molecule. Based on established fragmentation patterns of furan and pyrazine derivatives, we can predict the primary fragmentation pathways for 5-(Furan-2-yl)pyrazin-2-ol.[7][8][9]

A key fragmentation event for furan-containing compounds is the neutral loss of carbon monoxide (CO), a stable molecule.[7] The pyrazine ring can undergo ring cleavage or loss of substituents. The proposed fragmentation pathway for the protonated molecule [M+H]⁺ is illustrated in the diagram below.

fragmentation_pathway M [M+H]⁺ m/z 163.05 F1 [M+H - CO]⁺ m/z 135.06 M->F1 - CO (28 Da) F2 [M+H - HCN]⁺ m/z 136.04 M->F2 - HCN (27 Da) F3 Furan Cation m/z 67.02 M->F3 Inter-ring cleavage F4 Pyrazinol Cation m/z 96.03 M->F4 Inter-ring cleavage

Caption: Predicted fragmentation of protonated 5-(Furan-2-yl)pyrazin-2-ol.

Experimental Protocols & Workflows

The choice between LC-MS and GC-MS often depends on the analyte's volatility and thermal stability, as well as the complexity of the sample matrix. We present protocols for both techniques to provide flexibility for various research applications.

Workflow Overview

The general workflow for the analysis of 5-(Furan-2-yl)pyrazin-2-ol is depicted below. It emphasizes the critical steps from sample preparation to data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing SP Dissolution in appropriate solvent (e.g., Methanol/Water for LC, Dichloromethane for GC) FILTER Filtration (0.22 µm syringe filter) SP->FILTER LCMS LC-ESI-MS/MS FILTER->LCMS GCMS GC-EI-MS FILTER->GCMS DA Data Acquisition (Full Scan & Product Ion Scan) LCMS->DA GCMS->DA DI Data Interpretation (Fragmentation analysis, library matching) DA->DI

Caption: General experimental workflow for MS analysis.

Protocol 1: LC-ESI-MS/MS Analysis

This method is ideal for analyzing the compound in complex matrices with minimal sample cleanup.

1. Sample Preparation:

  • Accurately weigh 1 mg of 5-(Furan-2-yl)pyrazin-2-ol standard.

  • Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Prepare working solutions by serial dilution in a 50:50 (v/v) mixture of water and acetonitrile with 0.1% formic acid. A final concentration of 1 µg/mL is suitable for initial experiments.

  • Filter the final solution through a 0.22 µm PTFE syringe filter before injection.

2. Liquid Chromatography Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Parameters (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Mode: Full scan from m/z 50-500 for initial analysis, followed by product ion scan (MS/MS) of the precursor ion at m/z 163.05.

  • Collision Energy: Ramped from 10-40 eV to observe the fragmentation pattern.

Parameter LC-ESI-MS/MS Recommended Setting
Precursor Ion (m/z) 163.05 ([M+H]⁺)
Expected Product Ions (m/z) 135.06, 136.04, 96.03, 67.02
Ionization Mode Positive Electrospray (ESI)
Collision Gas Argon
Protocol 2: GC-EI-MS Analysis

This method is suitable for volatile and thermally stable compounds and provides highly reproducible spectra for library matching.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution in a volatile solvent such as dichloromethane or ethyl acetate.

  • Dilute as necessary to a working concentration of 1-10 µg/mL.

2. Gas Chromatography Parameters:

  • Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 60 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless (for higher sensitivity) or split (e.g., 20:1) for higher concentrations.

3. Mass Spectrometry Parameters (Electron Ionization):

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Parameter GC-EI-MS Recommended Setting
Molecular Ion (m/z) 162.04 (M⁺˙)
Expected Fragment Ions (m/z) 134, 133, 105, 78, 67
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV

Data Interpretation and Trustworthiness

The protocols described are designed to be self-validating. For LC-MS/MS, the precursor-product ion relationships established through MS/MS experiments provide high confidence in compound identification. For GC-MS, the retention time and the fragmentation pattern, when compared to a reference standard or a reliable database like the NIST Mass Spectral Library, ensure accurate identification.[10] The consistency of fragmentation patterns across multiple analyses serves as an internal validation of the method's reliability.

Conclusion

This application note provides a robust framework for the mass spectrometric analysis of 5-(Furan-2-yl)pyrazin-2-ol. The detailed protocols for both LC-ESI-MS/MS and GC-EI-MS offer researchers the flexibility to choose the most appropriate method for their specific analytical needs. By understanding the underlying principles of ionization and fragmentation, scientists can confidently identify and characterize this and other related heterocyclic molecules, advancing research in pharmaceuticals and other fields.

References

  • Gros, M., Petrovic, M., & Barceló, D. (2006). Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. Journal of Chromatography A, 1125(2), 195-203. Available at: [Link]

  • Gandhi, K., et al. (2018). Mass spectra of tentatively identified pyrazine products. ResearchGate. Available at: [Link]

  • Kovács, D., et al. (2017). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 52(11), 735-743. Available at: [Link]

  • Kaur, H., et al. (2023). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. Available at: [Link]

  • Ledingham, K. W. D., et al. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. Available at: [Link]

  • Blank, I., et al. (1998). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 46(6), 2356-2363. Available at: [Link]

  • MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(1), 235. Available at: [Link]

  • Corilo, Y. E., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Rapid Communications in Mass Spectrometry, 29(16), 1471-1480. Available at: [Link]

  • Antušek, A., et al. (2015). Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. Available at: [Link]

  • Tang, J., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2002. Available at: [Link]

  • NIST. (n.d.). Pyrazine, 2-ethyl-5-methyl-. NIST WebBook. Available at: [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. Available at: [Link]

  • American Chemical Society. (2023). ASAP (As Soon As Publishable). Available at: [Link]

  • Kosyakov, D. S., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • FooDB. (2010). Showing Compound Pyrazine (FDB012468). Available at: [Link]

  • Maga, J. A. (1992). Pyrazine update. Food Reviews International, 8(4), 479-558. Available at: [Link]

  • ResearchGate. (n.d.). On the fragmentation of furan molecule and its dependence on the laser wavelength. Available at: [Link]

  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Available at: [Link]

  • Royal Society of Chemistry. (2025). An electrospray-active N-heterocyclic carbene ligand for real-time analysis of organometallic reactions. Dalton Transactions, 54(4), 1365-1369. Available at: [Link]

  • Lojzova, L., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101-109. Available at: [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Available at: [Link]

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Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 5-(Furan-2-yl)pyrazin-2-ol

Abstract This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-(Furan-2-yl)pyrazin-2-ol. This compound,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-(Furan-2-yl)pyrazin-2-ol. This compound, featuring a heterocyclic structure of interest in pharmaceutical and chemical research, requires a precise and reliable analytical method for quality control, stability testing, and pharmacokinetic studies. The developed isocratic method utilizes a C18 stationary phase with a UV-Vis detector, demonstrating excellent performance in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document provides a complete protocol, from method development rationale to a full validation summary, intended for researchers, scientists, and drug development professionals.

Introduction and Method Rationale

5-(Furan-2-yl)pyrazin-2-ol is a heterocyclic organic molecule incorporating both pyrazine and furan moieties. The analysis of such compounds is critical during drug discovery and development to ensure purity, quantify concentration, and assess stability. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1]

Analyte Characteristics and Chromatographic Strategy

The structure of 5-(Furan-2-yl)pyrazin-2-ol, with its aromatic rings and polar hydroxyl group, classifies it as a moderately polar compound. This characteristic makes it an ideal candidate for Reversed-Phase (RP) HPLC , where a nonpolar stationary phase is paired with a polar mobile phase.[2][3]

  • Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase. This is the most common and versatile reversed-phase packing, offering robust hydrophobic retention for a wide range of analytes.[2] Its interaction with the furan and pyrazine rings provides the primary retention mechanism.

  • Mobile Phase Selection: The mobile phase composition is critical for achieving optimal selectivity and retention.[4] A mixture of acetonitrile (ACN) and water was chosen. ACN is often preferred over methanol as the organic modifier because its lower viscosity results in better efficiency and lower backpressure.[5] The pyrazine ring contains nitrogen atoms that can be protonated, and the hydroxyl group has an acidic proton. Therefore, controlling the mobile phase pH is essential for consistent retention times and peak shapes. A slightly acidic mobile phase, buffered with 0.1% formic acid, is used to suppress the ionization of residual silanols on the stationary phase and ensure a consistent ionization state of the analyte, thereby yielding sharp, symmetrical peaks.[5]

  • Detection: The conjugated π-electron system spanning the furan and pyrazine rings acts as a strong chromophore, leading to significant UV absorbance. Based on the analysis of structurally similar compounds, a detection wavelength of 280 nm was selected to provide high sensitivity.[6] A Photodiode Array (PDA) detector is recommended during method development to confirm the wavelength of maximum absorbance (λ-max).

Optimized HPLC Method and Protocol

This section provides the detailed, step-by-step protocol for the quantitative analysis of 5-(Furan-2-yl)pyrazin-2-ol.

Equipment and Materials
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA or UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC vials.

  • Reference Standard: 5-(Furan-2-yl)pyrazin-2-ol (>99% purity).

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade).

  • Deionized water (18.2 MΩ·cm).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of deionized water. Degas before use.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Degas before use.

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of 5-(Furan-2-yl)pyrazin-2-ol reference standard and transfer to a 10.0 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh the sample containing 5-(Furan-2-yl)pyrazin-2-ol.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Vortex or sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The optimized parameters for the analysis are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: 60% Mobile Phase A / 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or PDA at 280 nm
Run Time 10 minutes
Analytical Workflow Diagram

The general workflow for the analysis is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards (Calibration) B->E C Prepare Sample Solutions F Inject Samples C->F D->E E->F G Integrate Peaks F->G H Quantify Analyte G->H

Caption: HPLC analysis workflow from preparation to quantification.

Method Validation Protocol

To ensure the developed method is suitable for its intended purpose, it must be validated according to the ICH Q2(R1) guidelines.[7][8] The validation process establishes the performance characteristics and limitations of the analytical procedure.

Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak is pure and free from co-eluting interferences from placebo/blank.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of results to the true value.Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision To measure the degree of scatter between a series of measurements.RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day).
LOD The lowest amount of analyte that can be detected.Signal-to-Noise ratio (S/N) ≥ 3.
LOQ The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10; RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.System suitability parameters (e.g., tailing factor, plate count) remain within limits.
Validation Experimental Protocols

Specificity:

  • Inject the diluent (blank) to check for interfering peaks at the analyte's retention time.

  • If applicable, prepare and inject a placebo solution (matrix without the analyte).

  • Inject a standard solution of 5-(Furan-2-yl)pyrazin-2-ol.

  • Use a PDA detector to assess peak purity of the analyte in the presence of its matrix.

Linearity:

  • Prepare at least five concentrations of the analyte across the expected range (e.g., 1 to 100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.[9]

Accuracy (Recovery):

  • Prepare a placebo matrix and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates at each level.

  • Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Nominal Concentration) * 100.

Precision:

  • Repeatability (Intra-day): Prepare six identical samples at 100% of the target concentration. Analyze them on the same day with the same instrument and analyst. Calculate the Relative Standard Deviation (RSD).

  • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Compare the results from both studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine the S/N ratio by comparing the signal from samples with known low concentrations to the noise of the baseline.

  • Alternatively, use the standard deviation of the response and the slope of the calibration curve:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness:

  • Introduce small, deliberate variations to the method parameters, one at a time.

  • Suggested variations:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 2 °C).

    • Mobile phase composition (e.g., organic phase ± 2%).

  • Assess the impact on system suitability parameters (retention time, peak tailing, theoretical plates).

Method Validation Workflow Diagram

Validation_Workflow cluster_precision Precision Tests Start Method Validation (ICH Q2 R1) Specificity Specificity Start->Specificity Linearity Linearity Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness End Validated Method Specificity->End Linearity->End Accuracy->End Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate LOD_LOQ->End Robustness->End Repeatability->End Intermediate->End

Caption: Logical flow for validating the analytical method per ICH Q2(R1).

Conclusion

The RP-HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantitative determination of 5-(Furan-2-yl)pyrazin-2-ol. The use of a standard C18 column and an isocratic mobile phase makes the method easy to implement in most analytical laboratories. The comprehensive validation protocol ensures that the method is accurate, precise, and robust, meeting the stringent requirements of the pharmaceutical industry and regulated environments. This method is well-suited for routine quality control analysis, stability studies, and other applications requiring precise quantification of this compound.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF.

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>.

  • European Compliance Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • SIELC Technologies. Separation of Furan on Newcrom R1 HPLC column.

  • U.S. Pharmacopeia. (2022). Notice of Adoption of Harmonized Standard for <621> Chromatography.

  • U.S. Pharmacopeia. General Chapter <621> CHROMATOGRAPHY.

  • Shimadzu. (2012). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • Scribd. USP-NF 621 Chromatography.

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • International Council for Harmonisation. Quality Guidelines.

  • ASTM International. (2024). D5837 Standard Test Method for Furanic Compounds in Electrical Insulating Liquids by High-Performance Liquid Chromatography (HPLC).

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.

  • National Institutes of Health. (2016). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews.

  • YMC CO., LTD. Guides for method development.

  • Biotecno srl. Analysis of Furanic Compounds in Transformer Oil (Insulating Oil) by YL9100 Plus HPLC According to ASTM D5837.

  • ResearchGate. (2006). Chapter 6 Method development in reversed-phase chromatography.

  • Pharmaguideline. Steps for HPLC Method Development.

  • Phenomenex. Reversed Phase HPLC Method Development.

  • SIELC Technologies. HPLC Method for Pyrazine, 2-Aminopyrazine on SHARC 1.

  • Sigma-Aldrich. Method development & optimization.

  • SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.

  • Kayam, D., et al. (2024). Development of ultra HPLC analytical method for pymetrozine residues in rice. Archives of Agriculture and Environmental Science, 9(1), 01-08.

  • Ukrainian Chemical and Pharmaceutical Journal. (2023). Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio].

Sources

Method

Application Notes &amp; Protocols: Antimicrobial Screening of 5-(Furan-2-yl)pyrazin-2-ol

For: Researchers, scientists, and drug development professionals Introduction The rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds are...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

The rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds are a cornerstone of medicinal chemistry, with furan and pyrazine cores being prominent scaffolds in a multitude of pharmacologically active molecules.[1][2][3] The furan ring, a five-membered aromatic heterocycle containing oxygen, is present in numerous natural and synthetic compounds exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2][3][4] Similarly, pyrazine derivatives are recognized for their diverse pharmacological effects, including potent antimicrobial and antitubercular activities.[5][6][7][8] The combination of these two moieties in a single molecule, such as 5-(Furan-2-yl)pyrazin-2-ol, presents a compelling candidate for antimicrobial screening.

This guide provides a comprehensive framework for the initial in vitro antimicrobial evaluation of 5-(Furan-2-yl)pyrazin-2-ol. It details field-proven protocols for determining the compound's inhibitory and bactericidal activity, as well as its preliminary safety profile through cytotoxicity assessment. The methodologies are grounded in standards set forth by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[9][10][11]

Part 1: Primary Antimicrobial Screening

Primary screening aims to determine if 5-(Furan-2-yl)pyrazin-2-ol possesses antimicrobial activity and to quantify its potency. The two most common and robust methods for initial screening are the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion assay for a qualitative and semi-quantitative assessment.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[12][13][14] This quantitative method is crucial for comparing the potency of new compounds.[13][15]

Scientific Rationale

This assay relies on challenging a standardized population of bacteria with serial dilutions of the test compound in a liquid growth medium.[12][15] The use of a 96-well microtiter plate format allows for high-throughput screening of multiple compounds against various microbial strains simultaneously.[15][16] Adherence to CLSI guidelines for inoculum preparation, media selection (typically Cation-Adjusted Mueller-Hinton Broth - CAMHB), and incubation conditions is critical for inter-laboratory reproducibility and clinical relevance.[10][11]

Experimental Protocol
  • Preparation of Test Compound:

    • Prepare a stock solution of 5-(Furan-2-yl)pyrazin-2-ol in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The concentration should be at least 100-fold higher than the highest concentration to be tested to minimize solvent effects.

    • Perform serial two-fold dilutions of the compound in sterile CAMHB in a 96-well microtiter plate.[12][14] The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies of the test organism.[12][14]

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[12][17]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12][14]

  • Inoculation and Incubation:

    • Within 15 minutes of its preparation, add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This brings the final volume to 100 µL.[14][15]

    • Include a positive control (wells with bacteria and broth, no compound) and a negative/sterility control (wells with broth only).[13][14]

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air for most common aerobic bacteria.[14]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of 5-(Furan-2-yl)pyrazin-2-ol that completely inhibits visible growth.[12][13] The growth control should be turbid, and the sterility control should be clear.[14]

Data Presentation: Hypothetical MIC Values
Bacterial StrainATCC NumberGram StainMIC (µg/mL) of 5-(Furan-2-yl)pyrazin-2-ol
Staphylococcus aureus29213Gram-positive16
Bacillus subtilis6633Gram-positive32
Escherichia coli25922Gram-negative64
Pseudomonas aeruginosa27853Gram-negative>128
Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound_Prep Prepare Compound Stock & Serial Dilutions Plate_Inoculation Inoculate 96-Well Plate (5x10^5 CFU/mL final) Compound_Prep->Plate_Inoculation Inoculum_Prep Prepare 0.5 McFarland Bacterial Inoculum Inoculum_Prep->Plate_Inoculation Incubation Incubate 16-20h at 35°C Plate_Inoculation->Incubation Read_MIC Visually Inspect Plate & Determine MIC Incubation->Read_MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Kirby-Bauer Disk Diffusion Assay

The disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[18][19] It provides a visual confirmation of antimicrobial activity and can be used to screen against a large number of bacterial strains efficiently.

Scientific Rationale

The test is based on the diffusion of an antimicrobial agent from an impregnated paper disk through an agar medium inoculated with the test bacterium.[20][21] This creates a concentration gradient of the compound. If the organism is susceptible, a clear zone of no growth, known as the "zone of inhibition," will form around the disk.[19][20] The diameter of this zone is inversely proportional to the MIC. Mueller-Hinton Agar (MHA) is the standard medium due to its reproducibility and low content of inhibitors.[18][20]

Experimental Protocol
  • Preparation of Inoculum and Agar Plate:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.[17]

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a confluent lawn of growth.[17][19]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[17]

  • Preparation and Application of Disks:

    • Prepare sterile filter paper disks (6 mm diameter).

    • Impregnate the disks with a known concentration of 5-(Furan-2-yl)pyrazin-2-ol solution. A common starting point is 30 µg per disk. A solvent control disk should also be prepared.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[18][19] Ensure disks are placed at least 24 mm apart.[20]

    • Gently press the disks to ensure complete contact with the agar surface.[20]

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[19]

    • After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or caliper.[17]

Data Presentation: Hypothetical Zone of Inhibition Data
Bacterial StrainATCC NumberGram StainZone of Inhibition (mm) (30 µ g/disk )
Staphylococcus aureus29213Gram-positive18
Bacillus subtilis6633Gram-positive15
Escherichia coli25922Gram-negative11
Pseudomonas aeruginosa27853Gram-negative6 (No inhibition)
Workflow Diagram

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum_Prep Prepare 0.5 McFarland Inoculum Inoculate_Plate Inoculate MHA Plate for Confluent Growth Inoculum_Prep->Inoculate_Plate Impregnate_Disk Impregnate Sterile Disk with Compound Place_Disk Place Disk on Agar Surface Impregnate_Disk->Place_Disk Inoculate_Plate->Place_Disk Incubate Invert & Incubate 16-18h at 35°C Place_Disk->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Part 2: Secondary Screening and Safety Assessment

Following the confirmation of inhibitory activity, it is crucial to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and to assess its potential toxicity to mammalian cells.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[22][23] This assay is a critical follow-up to the MIC determination.[24]

Scientific Rationale

The MBC test is an extension of the broth microdilution assay.[22][24] Aliquots from the wells of the MIC plate that show no visible growth are sub-cultured onto antibiotic-free agar plates. The absence of growth on these plates after incubation indicates that the bacteria were killed by the compound at that concentration, not merely inhibited. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[22]

Experimental Protocol
  • Perform MIC Assay: Conduct the broth microdilution MIC test as previously described.

  • Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Plating: From each selected well, plate a 10-100 µL aliquot onto a fresh, antibiotic-free MHA plate. Also, plate an aliquot from the positive growth control well on a separate plate to confirm the initial inoculum count.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[22]

  • Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[22][23][24]

Data Presentation: Hypothetical MBC Values
Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus16322Bactericidal
Escherichia coli642564Bactericidal
Workflow Diagram

MBC_Workflow MIC_Assay Perform Broth Microdilution MIC Assay Select_Wells Select Clear Wells (MIC, 2x MIC, 4x MIC) MIC_Assay->Select_Wells Subculture Plate Aliquots onto Antibiotic-Free Agar Select_Wells->Subculture Incubate Incubate Plates 18-24h at 35°C Subculture->Incubate Count_CFU Count Colonies (CFU) on each plate Incubate->Count_CFU Determine_MBC Determine Lowest Concentration with ≥99.9% Killing Count_CFU->Determine_MBC

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Determination.

Cytotoxicity Assessment: MTT Assay

Before a compound can be considered for further development, its potential toxicity to human cells must be evaluated.[25] The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12][25]

Scientific Rationale

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[12][25] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[25][26] A decrease in formazan production in treated cells compared to untreated controls indicates cytotoxicity.

Experimental Protocol
  • Cell Culture:

    • Seed a mammalian cell line (e.g., HepG2 human liver cells or Vero kidney epithelial cells) into a 96-well plate at a density of approximately 1 x 10⁴ cells/well.[25]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[25]

  • Compound Treatment:

    • Prepare serial dilutions of 5-(Furan-2-yl)pyrazin-2-ol in a complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include untreated cells as a negative control and medium-only wells as a blank.[25]

    • Incubate for a specified exposure time (e.g., 24 or 48 hours).[12]

  • MTT Assay:

    • After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.[12]

    • Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[12]

    • Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[25]

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineExposure TimeIC₅₀ (µg/mL)
HepG224 hours>256
Vero24 hours>256

Therapeutic Index (TI): A preliminary measure of a drug's safety margin can be calculated as TI = IC₅₀ / MIC. A higher TI is desirable. For S. aureus (MIC = 16 µg/mL), the hypothetical TI would be >16, suggesting good selectivity for the bacterial target over mammalian cells.

Workflow Diagram

MTT_Workflow Seed_Cells Seed Mammalian Cells in 96-Well Plate Incubate_Attach Incubate 24h for Attachment Seed_Cells->Incubate_Attach Treat_Cells Treat Cells with Compound Dilutions Incubate_Attach->Treat_Cells Incubate_Compound Incubate for 24-48h Treat_Cells->Incubate_Compound Add_MTT Add MTT Reagent Incubate_Compound->Add_MTT Incubate_Formazan Incubate 2-4h for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Aspirate Medium & Add DMSO to Solubilize Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance (~570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate % Viability & Determine IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

This application guide outlines a robust, multi-step process for the initial antimicrobial characterization of 5-(Furan-2-yl)pyrazin-2-ol. The described protocols for MIC, disk diffusion, MBC, and cytotoxicity testing provide the foundational data required to assess the compound's potential as a novel antimicrobial agent. The hypothetical data presented suggest that 5-(Furan-2-yl)pyrazin-2-ol exhibits bactericidal activity, particularly against Gram-positive bacteria, with a favorable preliminary safety profile.

Positive results from this screening cascade would warrant further investigation, including:

  • Spectrum of Activity: Testing against a broader panel of clinical isolates, including resistant strains (e.g., MRSA, VRE).

  • Mechanism of Action Studies: Investigating how the compound exerts its antimicrobial effect (e.g., targeting cell wall synthesis, protein synthesis, or DNA replication).[27]

  • Time-Kill Kinetic Assays: To further characterize the bactericidal or bacteriostatic nature of the compound over time.

  • In Vivo Efficacy Studies: Assessing the compound's effectiveness in animal models of infection.

By following these standardized and logically sequenced protocols, researchers can efficiently and accurately evaluate novel chemical entities, paving the way for the development of next-generation antimicrobial therapies.

References

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PubMed Central. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. Aquaculture Department, Southeast Asian Fisheries Development Center. [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

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  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

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Application

Application Note: A Multi-Faceted Strategy for Evaluating the Anticancer Activity of 5-(Furan-2-yl)pyrazin-2-ol

Introduction: The Challenge of Novel Compound Characterization The pipeline for oncology drug discovery relies on the systematic evaluation of novel chemical entities. The compound 5-(Furan-2-yl)pyrazin-2-ol, which incor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Novel Compound Characterization

The pipeline for oncology drug discovery relies on the systematic evaluation of novel chemical entities. The compound 5-(Furan-2-yl)pyrazin-2-ol, which incorporates both furan and pyrazine moieties, represents a class of heterocyclic structures of significant interest to medicinal chemists. Furan-based compounds have demonstrated notable cytotoxic activities against various cancer cell lines, and benzothiazole derivatives containing a furan moiety have also been highlighted for their anticancer potential.[1][2] This application note provides a comprehensive, tiered strategy for the preclinical in vitro characterization of 5-(Furan-2-yl)pyrazin-2-ol, guiding researchers from initial cytotoxicity screening to the elucidation of its primary mechanism of action.

This guide is designed to be a self-validating framework, emphasizing the causality behind protocol choices and the necessity of employing complementary assays to build a robust biological profile of a novel compound.[3][4] We will detail protocols for three foundational assays: the MTT assay to assess metabolic viability, Annexin V/PI staining to quantify apoptosis, and propidium iodide-based cell cycle analysis.[5][6][7] This multi-faceted approach ensures that the resulting data is not an artifact of a single experimental endpoint but a well-rounded characterization of the compound's anticancer potential.

Preliminary Considerations & Compound Management

Scientific integrity begins before the first cell is plated. The purity and stability of the test compound are paramount.

  • Compound Purity: 5-(Furan-2-yl)pyrazin-2-ol should be of the highest possible purity (ideally >98%), confirmed by methods such as NMR and LC-MS. Impurities can confound results, leading to false positives or negatives.

  • Solubility and Stock Preparation: Most small organic molecules are first dissolved in a sterile, aprotic solvent like dimethyl sulfoxide (DMSO).

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of 5-(Furan-2-yl)pyrazin-2-ol in cell culture-grade DMSO.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.

    • Causality: The final concentration of DMSO in the cell culture medium should not exceed a level known to affect the specific cell line's viability, typically <0.5%.[3] An equivalent concentration of DMSO must be added to all vehicle control wells to nullify any solvent-specific effects.

  • Cell Line Selection: The choice of cell lines dictates the relevance of the findings. It is advisable to use a panel of cell lines from different cancer types (e.g., breast, lung, colon) to assess the breadth of activity. For the protocols below, we will reference the human breast adenocarcinoma cell line MCF-7 as an example.

Tier 1: Assessment of Cytotoxicity via MTT Assay

The first critical question is whether 5-(Furan-2-yl)pyrazin-2-ol exhibits cytotoxic or cytostatic effects. The MTT assay is a robust, high-throughput colorimetric method for this initial screen.[8]

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[9] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product.[10] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[8]

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 3. Add Compound (Serial dilutions of 5-(Furan-2-yl)pyrazin-2-ol + Vehicle Control) incubate1->treat incubate2 4. Incubate 48-72h (Treatment period) treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL of 5 mg/mL solution) incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan crystal formation) add_mtt->incubate3 solubilize 7. Solubilize Crystals (Add 100 µL DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read calculate 9. Calculate % Viability & IC50 read->calculate Apoptosis_Workflow cluster_prep_apoptosis Cell Preparation cluster_staining Staining cluster_analysis_apoptosis Analysis seed_apoptosis 1. Seed & Treat Cells (In 6-well plates at IC50 concentration) harvest 2. Harvest Cells (Collect supernatant & trypsinize adherent cells) seed_apoptosis->harvest wash 3. Wash Cells (Twice with cold PBS) harvest->wash resuspend 4. Resuspend in Binding Buffer (1x10^6 cells/mL) wash->resuspend stain 5. Add Annexin V-FITC & PI resuspend->stain incubate_stain 6. Incubate 15 min (Room temp, in the dark) stain->incubate_stain acquire 7. Acquire on Flow Cytometer incubate_stain->acquire analyze 8. Analyze Data (Quantify 4 populations) acquire->analyze

Figure 2: Workflow for apoptosis detection using Annexin V and PI staining.
Detailed Protocol: Annexin V/PI Staining

Materials:

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10x Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with 5-(Furan-2-yl)pyrazin-2-ol at its predetermined IC₅₀ concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. First, aspirate the culture medium (containing floating apoptotic cells) into a centrifuge tube. Then, gently wash the adherent cells with PBS, trypsinize them, and add them to the same tube. [6]3. Washing: Centrifuge the cell suspension (e.g., 300-400 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS. [11]4. Staining Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water. [11]Resuspend the cell pellet in 1X Binding Buffer to a final concentration of approximately 1 x 10⁶ cells/mL. 5. Staining Reaction: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex.

  • Incubation: Incubate the tubes for 15 minutes at room temperature, protected from light. [11]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.

Data Presentation and Interpretation

Flow cytometry data is typically presented as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set based on unstained and single-stained controls.

Treatment% Live (Q3)% Early Apoptosis (Q4)% Late Apoptosis (Q2)% Necrosis (Q1)
Vehicle Control95.12.51.80.6
5-(Furan-2-yl)pyrazin-2-ol (IC₅₀)45.335.815.23.7
(Table 2: Example data showing a significant increase in early and late apoptotic populations upon compound treatment.)

A significant increase in the Annexin V+ populations (early and late apoptosis) strongly suggests that 5-(Furan-2-yl)pyrazin-2-ol induces cell death via an apoptotic mechanism.

Tier 3: Cell Cycle Analysis via PI Staining

In addition to inducing cell death, anticancer compounds can inhibit proliferation by causing cell cycle arrest at specific checkpoints.

Principle of the Assay

This technique uses PI to quantify the DNA content of individual cells. [12]Since the amount of DNA doubles as a cell progresses from the G1 to the G2/M phase, PI fluorescence intensity allows for the differentiation of cell cycle stages: [13]* G0/G1 Phase: Cells have a normal (2N) amount of DNA, resulting in the first major peak on the histogram.

  • S Phase: Cells are actively synthesizing DNA (between 2N and 4N), appearing between the two peaks.

  • G2/M Phase: Cells have a doubled (4N) amount of DNA, forming the second major peak.

An accumulation of cells in a specific phase after treatment indicates that the compound is inducing cell cycle arrest at that checkpoint. Because PI also binds to RNA, treatment with RNase is crucial to ensure that only DNA is stained. [13]

CellCycle_Logic cell_cycle Cell Cycle Progression G0/G1 Phase S Phase G2/M Phase dna_content dna_content cell_cycle:g1->dna_content:dna_2n corresponds to cell_cycle:s_phase->dna_content:dna_intermediate corresponds to cell_cycle:g2m->dna_content:dna_4n corresponds to

Sources

Method

In vitro testing of 5-(Furan-2-yl)pyrazin-2-ol derivatives

An Application Guide to the In Vitro Pharmacological Evaluation of 5-(Furan-2-yl)pyrazin-2-ol Derivatives Abstract The 5-(Furan-2-yl)pyrazin-2-ol scaffold represents a promising heterocyclic framework in modern medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vitro Pharmacological Evaluation of 5-(Furan-2-yl)pyrazin-2-ol Derivatives

Abstract

The 5-(Furan-2-yl)pyrazin-2-ol scaffold represents a promising heterocyclic framework in modern medicinal chemistry. The constituent furan and pyrazine rings are prevalent in numerous biologically active compounds, suggesting a rich potential for developing novel therapeutics targeting a range of diseases, including cancer and infectious conditions.[1][2][3] A systematic and robust in vitro evaluation is paramount to unlocking this potential, enabling the early identification of promising lead compounds and the elucidation of their mechanisms of action. This guide provides a comprehensive, tiered strategy for the in vitro characterization of 5-(Furan-2-yl)pyrazin-2-ol derivatives, moving from broad initial screens to specific target validation and early safety profiling. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and guide critical decision-making in the drug discovery process.

A Strategic Framework for In Vitro Evaluation

The journey from a newly synthesized compound library to a viable lead candidate requires a structured, multi-tiered testing strategy. This approach, often termed a "screening cascade," is designed to efficiently manage resources by using broad, high-throughput assays to initially filter large numbers of compounds. Subsequently, a smaller set of "hit" compounds are advanced into more complex, resource-intensive assays to confirm their activity and delineate their mechanism of action.[4] This strategy ensures that go/no-go decisions are based on a progressively richer dataset, minimizing the risk of advancing unsuitable candidates.

The proposed workflow for 5-(Furan-2-yl)pyrazin-2-ol derivatives is as follows:

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target ID & Validation cluster_2 Phase 3: Mechanistic & Functional Assays cluster_3 Phase 4: Early Druglikability cluster_4 A Compound Library of 5-(Furan-2-yl)pyrazin-2-ol Derivatives B Cytotoxicity Profiling (e.g., MTT & LDH Assays) A->B Initial Filter C Broad Kinome Profiling B->C Select Non-Specifically Toxic 'Hits' D Cellular Thermal Shift Assay (CETSA) for Target Engagement C->D Identify Putative Targets E Biochemical Assays (Enzyme Inhibition, IC50) D->E Validated Target F Cell-Based Pathway Analysis (e.g., Western Blot) E->F Confirm Functional Effect G In Vitro ADME Profiling (Metabolic Stability, PPB, Permeability) F->G Characterized 'Lead' H Lead Candidate Selection G->H Prioritize

Caption: Tiered workflow for evaluating novel chemical derivatives.

Phase 1: Primary Screening - Cytotoxicity Profiling

Causality: The initial and most critical step is to determine the inherent cytotoxicity of the compounds. This establishes a therapeutic window, differentiating compounds that exhibit selective bioactivity from those that are merely pan-assay toxins.[5] We employ two complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH release assay, which quantifies membrane integrity loss, a marker of cytotoxicity.[6][7]

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, providing a proxy for cell viability.[8][9]

Materials:

  • Selected cancer and non-cancerous cell lines (e.g., MCF-7, A549, and HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds dissolved in DMSO (10 mM stock)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO, analytical grade

  • 96-well flat-bottom plates

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.[6]

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[6]

Materials:

  • Cell culture materials as in 2.1

  • Commercially available LDH Cytotoxicity Assay Kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol (Section 2.1).

  • Controls: Include three essential controls:

    • Spontaneous LDH release: Vehicle-treated cells.

    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

    • Background: Medium only.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well. Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background and normalizing to the maximum release control.

Data Presentation

Summarize the results in a table for clear comparison of potency and selectivity.

Compound IDCell Line (Cancer)IC₅₀ (µM) - MTT% Cytotoxicity (LDH) @ 10 µMCell Line (Normal)IC₅₀ (µM) - MTTSelectivity Index (SI)*
Derivative 1MCF-78.5 ± 0.765%HEK293> 100> 11.8
Derivative 2MCF-755.2 ± 4.115%HEK293> 100> 1.8
DoxorubicinMCF-71.2 ± 0.288%HEK2935.8 ± 0.54.8

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells.

Phase 2: Target Identification & Engagement

Causality: For compounds that show promising selective activity, the next crucial step is to identify their molecular target(s). Kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases.[10] Therefore, broad kinome profiling is a powerful hypothesis-generating tool.[11][12] Following this, the Cellular Thermal Shift Assay (CETSA) provides definitive, label-free evidence of direct target engagement within the complex milieu of a living cell.[13][14]

Approach: Broad Kinome Profiling

Kinome profiling services screen a compound against a large panel of purified protein kinases (often >300) to measure its inhibitory activity.[15][16] This provides two critical pieces of information:

  • On-Target Potency: Identifies the primary kinase(s) inhibited by the compound.

  • Off-Target Selectivity: Reveals inhibition of other kinases, which can predict potential side effects or provide opportunities for polypharmacology.[12]

This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The data is usually provided as percent inhibition at a fixed concentration (e.g., 1 µM) or as IC₅₀ values for key interactions.

Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure.[17] This stabilization results in a higher melting temperature (Tₘ). In CETSA, cells are treated with a compound, heated to various temperatures, and then lysed. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound, stabilized proteins remain soluble. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot.[13][18]

G A Target Protein (Unbound) B Heat Applied A->B C Protein Denatures & Aggregates B->C F Heat Applied D Low Soluble Protein Detected C->D G Protein is Stabilized by Drug Binding E Target Protein + Drug E->F F->G H High Soluble Protein Detected G->H P1 P2 P3 P4 P5 Agg1 Sol1 Sol2 Sol3

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cells expressing the target of interest

  • Test compound and vehicle (DMSO)

  • PBS and complete medium

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • Antibody specific to the target protein

  • Standard Western blotting equipment and reagents

Procedure:

  • Cell Culture & Treatment: Culture cells to ~80% confluency. Treat cells with the test compound or vehicle at the desired concentration for 1-2 hours.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS to a known concentration. Aliquot the cell suspension into PCR tubes.

  • Heating Step: Place the PCR tubes in a thermal cycler. Heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2°C increments). Cool immediately on ice for 3 minutes.

  • Cell Lysis: Add lysis buffer to each tube. Subject the samples to three freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath) to ensure complete lysis.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blot using an antibody against the target protein.

  • Analysis: Quantify the band intensity for each temperature point. Plot the relative intensity against temperature for both the vehicle- and compound-treated samples to visualize the thermal shift.

Phase 3: Mechanistic & Functional Assays

Causality: Confirming that a compound binds to a target (Phase 2) is not enough; one must demonstrate that this binding event leads to a functional consequence, such as enzyme inhibition.[19][20] Biochemical assays provide a clean system to quantify this inhibition and determine potency (IC₅₀).[21] Subsequently, cell-based assays like Western blotting can confirm that target inhibition translates to the modulation of downstream signaling pathways in a cellular context.

Protocol: General Enzyme Inhibition Assay

This protocol provides a template for a biochemical assay to determine the IC₅₀ of a compound against its purified target enzyme.

Materials:

  • Purified, active target enzyme

  • Enzyme-specific substrate

  • Assay buffer (specific to the enzyme)

  • Test compound and positive control inhibitor

  • Detection reagent (e.g., ADP-Glo™ for kinases, or a chromogenic/fluorogenic substrate)

  • 384-well low-volume plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into the assay plate.

  • Enzyme Addition: Dilute the enzyme in assay buffer and add to the wells containing the compound. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature.

  • Reaction Initiation: Prepare the substrate in assay buffer. Initiate the enzymatic reaction by adding the substrate to all wells.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme. The reaction should be within the linear range, which must be determined during assay development.[22]

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Data Acquisition: Read the signal (luminescence, fluorescence, or absorbance) on a plate reader.

  • Analysis: Normalize the data to high (no enzyme) and low (no inhibitor) controls. Plot percent inhibition versus log[inhibitor] concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Phase 4: Early ADME & Druglikability Profiling

Causality: A potent and selective compound is of little therapeutic value if it has poor drug-like properties. Early in vitro assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial to identify potential liabilities and guide chemical optimization.[23][24] These assays predict how a compound might behave in a whole organism.[25]

Key In Vitro ADME Assays

The following are foundational assays for early drug discovery programs.[26][27]

  • Metabolic Stability:

    • Principle: Measures the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[25]

    • Method: The compound is incubated with human liver microsomes and NADPH (a necessary cofactor). The concentration of the parent compound is measured over time by LC-MS/MS.

    • Output: In vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ).

  • Plasma Protein Binding (PPB):

    • Principle: Determines the extent to which a compound binds to proteins in the plasma (like albumin). Only the unbound fraction of a drug is free to interact with its target.

    • Method: Rapid Equilibrium Dialysis (RED) is a common method where a semi-permeable membrane separates a compound-spiked plasma chamber from a buffer chamber. At equilibrium, the concentration in the buffer represents the free fraction.

    • Output: Percent of compound bound to plasma proteins.

  • Permeability:

    • Principle: Assesses a compound's ability to cross biological membranes, predicting its potential for oral absorption.

    • Method: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that measures diffusion from a donor well, through a lipid-infused artificial membrane, to an acceptor well.

    • Output: Effective permeability coefficient (Pe).

Data Presentation
Compound IDMetabolic Stability (t½, min)Plasma Protein Binding (% Bound)Permeability (PAMPA, Pe x 10⁻⁶ cm/s)
Derivative 14592.5%8.2
Derivative 2< 575.1%0.5
Warfarin (Control)> 6099.2%10.5

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  • Kumar, A., et al. (2010). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. PubMed. [Link]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

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  • Bhattacharjee, A., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Zhang, Y., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • White, R. E. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI Assay Guidance Manual. [Link]

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  • Lim, S., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]

  • Li, Y., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • A B, S., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. ResearchGate. [Link]

  • Li, Y., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • Abdelhamid, A. O., et al. (2019). Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1 H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. PubMed. [Link]

  • Abdelhamid, A. O., et al. (2019). Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. ResearchGate. [Link]

  • Zheldakova, R. (2023). Fascinating Furanosteroids and Their Pharmacological Profile. MDPI. [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

Sources

Application

5-(Furan-2-yl)pyrazin-2-ol: A Versatile Scaffold for Modern Medicinal Chemistry

Introduction: The Strategic Union of Furan and Pyrazine in Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of desirable physicochemical properties and br...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Union of Furan and Pyrazine in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of desirable physicochemical properties and broad biological applicability is perpetual. The 5-(Furan-2-yl)pyrazin-2-ol core represents a compelling conjunction of two privileged heterocyclic systems: furan and pyrazine. This unique structural amalgamation presents a versatile platform for the development of new therapeutic agents across a spectrum of diseases.

The furan ring, a five-membered aromatic heterocycle, is a well-established pharmacophore found in numerous clinically approved drugs.[1][2][3] It often serves as a bioisosteric replacement for the phenyl group, offering a modulated electronic and steric profile that can enhance metabolic stability and receptor-ligand interactions.[1][4] Furan derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][5]

The pyrazine moiety, an electron-deficient six-membered heterocycle, is another cornerstone of medicinal chemistry, particularly in the realm of kinase inhibitors.[6][7] The nitrogen atoms in the pyrazine ring can act as crucial hydrogen bond acceptors, anchoring ligands within the ATP-binding pocket of various kinases.[8] This has led to the development of several FDA-approved pyrazine-containing drugs for oncology.[7]

The strategic fusion of these two heterocycles in the 5-(Furan-2-yl)pyrazin-2-ol scaffold creates a molecule with a rich potential for chemical diversification and a high likelihood of interacting with various biological targets. The pyrazin-2-ol tautomer offers both hydrogen bond donor and acceptor capabilities, further enhancing its potential for specific and potent target engagement. This guide provides a comprehensive overview of the synthetic strategies, potential therapeutic applications, and detailed protocols for the biological evaluation of compounds derived from this promising scaffold.

Synthesis of the Core Scaffold and its Derivatives

A robust and flexible synthetic route is paramount for exploring the chemical space around a novel scaffold. For 5-(Furan-2-yl)pyrazin-2-ol, a plausible and efficient approach is based on the well-established Reuben G. Jones synthesis of 2-hydroxypyrazines, which involves the condensation of a 1,2-dicarbonyl compound with an α-aminoamide.[9][10]

Proposed Synthesis of 5-(Furan-2-yl)pyrazin-2-ol

The synthesis commences with the readily available starting materials, furan-2-ylglyoxal and glycinamide. The furan-2-ylglyoxal can be prepared by the oxidation of 2-acetylfuran. The condensation reaction is typically carried out in an aqueous or alcoholic solution under basic conditions.

Causality Behind Experimental Choices:

  • Base: A mild base such as sodium bicarbonate or an organic base like triethylamine is chosen to facilitate the initial nucleophilic attack of the amino group of glycinamide on one of the carbonyls of furan-2-ylglyoxal without promoting significant side reactions or degradation of the starting materials.

  • Solvent: An aqueous or alcoholic solvent system is selected to ensure the solubility of the starting materials and the intermediate species.

  • Temperature: The reaction is typically performed at or slightly above room temperature to provide sufficient energy for the condensation and cyclization steps while minimizing the formation of undesired byproducts.

Diagram of the Proposed Synthetic Workflow:

Synthetic Workflow 2-Acetylfuran 2-Acetylfuran Furan-2-ylglyoxal Furan-2-ylglyoxal 2-Acetylfuran->Furan-2-ylglyoxal Oxidation (e.g., SeO2) 5-(Furan-2-yl)pyrazin-2-ol 5-(Furan-2-yl)pyrazin-2-ol Furan-2-ylglyoxal->5-(Furan-2-yl)pyrazin-2-ol Condensation Glycinamide Glycinamide Glycinamide->5-(Furan-2-yl)pyrazin-2-ol Condensation

Caption: Proposed synthesis of 5-(Furan-2-yl)pyrazin-2-ol.

Protocol for the Synthesis of 5-(Furan-2-yl)pyrazin-2-ol
  • Preparation of Furan-2-ylglyoxal: To a solution of 2-acetylfuran (1 eq.) in a suitable solvent such as dioxane/water, add selenium dioxide (1.1 eq.). Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and filter to remove selenium. The filtrate is then concentrated under reduced pressure to yield crude furan-2-ylglyoxal, which can be purified by column chromatography.

  • Condensation and Cyclization: Dissolve furan-2-ylglyoxal (1 eq.) and glycinamide hydrochloride (1 eq.) in aqueous ethanol. Add a solution of sodium bicarbonate (2.5 eq.) in water dropwise at 0-5 °C. Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Acidify the reaction mixture with dilute HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. The crude 5-(Furan-2-yl)pyrazin-2-ol can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Strategies for Derivatization

The 5-(Furan-2-yl)pyrazin-2-ol scaffold offers multiple points for chemical modification to explore structure-activity relationships (SAR).

Diagram of Derivatization Strategies:

Derivatization Strategies cluster_0 Core Scaffold cluster_1 Modification Points Scaffold 5-(Furan-2-yl)pyrazin-2-ol R1 Furan Ring (R1) Scaffold->R1 Electrophilic Substitution R2 Pyrazine Ring (R2) Scaffold->R2 Palladium-catalyzed Cross-coupling R3 2-position (R3) Scaffold->R3 O-Alkylation/ O-Arylation

Sources

Method

Application Notes and Protocols for the Development of 5-(Furan-2-yl)pyrazin-2-ol Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the design, synthesis, and biological evaluation of novel analogs of 5-(furan-2-yl)pyrazin-2-ol. T...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the design, synthesis, and biological evaluation of novel analogs of 5-(furan-2-yl)pyrazin-2-ol. This scaffold represents a promising starting point for the development of new therapeutic agents, potentially targeting a range of diseases. These application notes offer a flexible framework, grounded in established chemical and biological principles, to empower researchers in the exploration of this chemical space. The protocols provided are intended as a validated starting point, with explanations of the underlying scientific rationale to facilitate adaptation and troubleshooting.

Introduction: The Rationale for Developing 5-(Furan-2-yl)pyrazin-2-ol Analogs

The pyrazine ring is a well-established pharmacophore present in numerous clinically approved drugs and bioactive molecules. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer and antimicrobial properties. The fusion of a pyrazine core with a furan moiety, another biologically significant heterocycle, presents an intriguing opportunity for the discovery of novel chemical entities with unique biological profiles. 5-(Furan-2-yl)pyrazin-2-ol is a scaffold of particular interest due to the potential for diverse functionalization on both the pyrazine and furan rings, allowing for the fine-tuning of physicochemical and pharmacological properties.

Recent studies have highlighted the potential of pyrazine derivatives as anticancer agents, with some acting as kinase inhibitors.[1][2][3] The structural features of 5-(furan-2-yl)pyrazin-2-ol suggest that it could serve as a valuable scaffold for the development of targeted therapies. Furthermore, the antimicrobial potential of pyrazoline and furan-containing compounds has been documented, indicating that analogs of this scaffold may also exhibit activity against various pathogens.[4][5][6][7]

This guide will provide a systematic approach to the development of 5-(furan-2-yl)pyrazin-2-ol analogs, from initial design considerations through to preliminary biological characterization.

Analog Design and Strategy: A Structure-Activity Relationship (SAR) Guided Approach

The design of a focused library of analogs is critical for efficiently exploring the structure-activity landscape. Based on established principles of medicinal chemistry and the known activities of related heterocyclic compounds, the following design strategy is proposed:

  • Modification of the Furan Ring: Introduction of various substituents at the 5-position of the furan ring can modulate lipophilicity, electronic properties, and steric bulk. This can influence target binding and pharmacokinetic properties.

  • Substitution on the Pyrazine Core: The pyrazine ring offers multiple sites for substitution. Functionalization at the 3, 5, and 6 positions can significantly impact biological activity. For instance, in related pyrazine-based kinase inhibitors, substituents at these positions have been shown to be crucial for potency and selectivity.[1][8]

  • Exploration of the Pyrazin-2-ol Tautomerism: The pyrazin-2-ol moiety can exist in tautomeric equilibrium with its corresponding pyrazin-2(1H)-one form. This feature can be exploited by N-alkylation or N-arylation to probe the importance of the hydrogen bond donor/acceptor properties at this position.

The following table outlines a proposed set of initial analogs for synthesis and evaluation:

Analog IDR1 (Furan Position 5)R2 (Pyrazine Position 3)R3 (Pyrazine Position 6)Rationale
A-1 HHHParent Scaffold
A-2 CH3HHIncreased Lipophilicity
A-3 ClHHElectron-withdrawing group
A-4 HPhenylHAromatic interaction potential
A-5 HHMethylSteric and electronic effects
A-6 HHN-morpholinoImproved solubility and ADME

Synthetic Protocols

The synthesis of 5-(furan-2-yl)pyrazin-2-ol analogs can be achieved through a convergent strategy. A key disconnection is the formation of the pyrazin-2-ol ring, which can be constructed using the well-established Reuben G. Jones synthesis.[9][10][11] This involves the condensation of a 1,2-dicarbonyl compound with an α-aminoamide.

Workflow for Analog Synthesis

Synthetic Workflow cluster_furan Furan Precursor Synthesis cluster_pyrazine Pyrazin-2-ol Ring Formation furan_start Ethyl 2-furoate furoylacetonitrile 2-Furoylacetonitrile furan_start->furoylacetonitrile Acetonitrile, NaH dicarbonyl Furan-2-yl-1,2-dicarbonyl furoylacetonitrile->dicarbonyl Oxidation pyrazinone 5-(Furan-2-yl)pyrazin-2-ol Analogs dicarbonyl->pyrazinone Reuben G. Jones Condensation aminoamide α-Aminoamide aminoamide->pyrazinone caption Synthetic workflow for 5-(furan-2-yl)pyrazin-2-ol analogs.

Caption: Synthetic workflow for 5-(furan-2-yl)pyrazin-2-ol analogs.

Protocol for the Synthesis of 2-Furoylacetonitrile (Key Intermediate)

This protocol is adapted from established procedures for the synthesis of β-ketonitriles.[3][12][13][14]

Materials:

  • Ethyl 2-furoate

  • Acetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Methanol

  • Hydrochloric acid (1 M)

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add sodium hydride (1.1 eq) and wash with anhydrous hexanes to remove the mineral oil.

  • Add anhydrous toluene to the flask, followed by the slow addition of acetonitrile (2.0 eq).

  • Heat the mixture to 90 °C and add ethyl 2-furoate (1.0 eq) dropwise over 30 minutes. A small amount of methanol can be added to initiate the reaction.

  • Stir the reaction mixture at 90 °C for 3-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction to room temperature and carefully quench with water.

  • Separate the aqueous layer and wash with DCM.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-furoylacetonitrile as a solid.

Protocol for the Synthesis of 5-(Furan-2-yl)pyrazin-2-ol (Parent Scaffold A-1)

This protocol utilizes the Reuben G. Jones synthesis.[9][10][11]

Materials:

  • 2-Furoylacetonitrile

  • Selenium dioxide (SeO2)

  • Dioxane/Water

  • Glycinamide hydrochloride

  • Sodium hydroxide

Procedure:

  • Preparation of 1-(Furan-2-yl)glyoxal: To a solution of 2-furoylacetonitrile (1.0 eq) in dioxane/water, add selenium dioxide (1.1 eq). Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction, filter off the selenium metal, and concentrate the filtrate to obtain the crude 1-(furan-2-yl)glyoxal. This can be used in the next step without further purification.

  • Condensation to form 5-(Furan-2-yl)pyrazin-2-ol: Dissolve glycinamide hydrochloride (1.2 eq) in water and cool to 0-5 °C.

  • Add a solution of sodium hydroxide (2.5 eq) in water dropwise, maintaining the temperature below 10 °C.

  • To this basic solution of glycinamide, add a solution of 1-(furan-2-yl)glyoxal (1.0 eq) in a minimal amount of ethanol dropwise at 0-5 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Acidify the reaction mixture with concentrated HCl to pH 2-3.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization or column chromatography to yield 5-(furan-2-yl)pyrazin-2-ol.

Biological Evaluation: Protocols for Primary Screening

Based on the potential bioactivities of pyrazine and furan derivatives, primary screening should focus on anticancer and antimicrobial activities.

Anticancer Activity Screening: MTT/MTS Cytotoxicity Assay

The MTT (or MTS) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[13]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line (e.g., MCF-10A) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) reagent

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate for another 2-4 hours to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4][5][6][7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well microplates

  • Test compounds and standard antibiotics (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Prepare two-fold serial dilutions of the test compounds and standard antibiotics in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Interpretation and Further Steps

The initial screening data will guide the next phase of development.

Development Pathway cluster_screening Primary Screening cluster_sar SAR Analysis cluster_optimization Lead Optimization screening Anticancer & Antimicrobial Assays sar Structure-Activity Relationship Analysis screening->sar Data Analysis optimization Analog Synthesis & Advanced Assays sar->optimization Iterative Design caption Iterative drug development pathway.

Caption: Iterative drug development pathway.

Promising hits from the primary screens should be subjected to further investigation, including:

  • Secondary Assays: For anticancer hits, this may include kinase inhibition assays, cell cycle analysis, or apoptosis assays.[15] For antimicrobial hits, time-kill kinetics and resistance development studies are valuable.

  • In-depth SAR Studies: Synthesis of a broader range of analogs around the initial hits to refine the SAR.

  • Pharmacokinetic Profiling: Evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most promising compounds.

Conclusion

The development of analogs of 5-(furan-2-yl)pyrazin-2-ol offers a promising avenue for the discovery of novel therapeutic agents. The protocols and strategies outlined in these application notes provide a robust framework for researchers to systematically explore this chemical space. By integrating rational design, efficient synthesis, and targeted biological evaluation, the potential of this scaffold can be fully realized.

References

  • Aksöz, E. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(4), 499-506. [Link]

  • PrepChem. (n.d.). Synthesis of 2-furanoylacetonitrile. Retrieved from [Link]

  • Evranos-Aksöz, B., & Altan, A. B. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 831-840. [Link]

  • Özdemir, A., Altıntop, M. D., & Kaplancıklı, Z. A. (2015). Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety. Marmara Pharmaceutical Journal, 19(2), 117-124. [Link]

  • Patel, R., & Patel, K. (2012). Antimicrobial Activity of Some Novel Pyrazoline Derivatives. Journal of Advanced Pharmacy Education and Research, 2(4), 424-429. [Link]

  • Sato, T., et al. (2008). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archiv der Pharmazie, 341(9), 554-561. [Link]

  • ResearchGate. (2025). Synthesis of furan-based pyrazoline as an anticancer agent: An in vitro and in silico approach toward COX-2 inhibition. Retrieved from [Link]

  • Helmy, M. A., et al. (2025). Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. Journal of Heterocyclic Chemistry. [Link]

  • Fuchi, N., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4358-4361. [Link]

  • Abdel-Aziz, M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2561. [Link]

  • U.S. Army Research Laboratory. (2016). Synthesis and Characterization of Furanic Compounds. ARL-TR-7614. [Link]

  • Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935-943. [Link]

  • Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935-943. [Link]

  • Zúñiga, G., et al. (2021). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemistryOpen, 10(1), 10-17. [Link]

  • SlideShare. (2016). Synthesis of Furan and Thiophene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Furans. Retrieved from [Link]

  • Al-Otaibi, F. M., et al. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]

  • Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of (2-Furoyl)acetone. Retrieved from [Link]

Sources

Application

Application Notes: Profiling 5-(Furan-2-yl)pyrazin-2-ol in Kinase Inhibition Assays

Introduction Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Dysfunction in kinase...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Dysfunction in kinase signaling is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[3][4] The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery.[5]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-(Furan-2-yl)pyrazin-2-ol in biochemical kinase inhibition assays. This compound, featuring a pyrazine ring fused with a furan moiety, belongs to a class of heterocyclic structures known for their potential as kinase inhibitors.[6][7][8][9] While specific biological activity for this exact molecule is not extensively documented in publicly available literature, its structural components are present in known bioactive molecules.[10][11][12][13][14]

These notes will detail the necessary steps for compound handling, assay selection, protocol execution for two industry-standard platforms (ADP-Glo™ and HTRF®), and robust data analysis, enabling reliable determination of the compound's inhibitory potency (IC50).

Part 1: Compound Characterization & Handling

Accurate and reproducible results begin with proper handling and preparation of the test compound.

Physicochemical Properties
PropertyValueSource
CAS Number 82619-62-3[15]
Molecular Formula C8H6N2O2[16]
Molecular Weight 162.15 g/mol [16]
Boiling Point 466.3°C at 760 mmHg[16]
Density 1.325 g/cm³[16]
Stock Solution Preparation and Storage

The success of any screening assay is contingent on the quality of the compound stock solution.

  • Solvent Selection: Due to the heterocyclic nature of 5-(Furan-2-yl)pyrazin-2-ol, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock. Ensure the use of high-purity, anhydrous DMSO to prevent compound precipitation and degradation.[17]

  • Stock Concentration: Prepare a 10 mM primary stock solution. For example, to prepare 1 mL of a 10 mM stock, dissolve 1.62 mg of the compound in 1 mL of DMSO. Use a calibrated analytical balance and precision pipettes.

  • Solubilization: After adding DMSO, vortex the solution vigorously. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of particulates.

  • Aliquoting and Storage: Dispense the 10 mM stock solution into small-volume, low-binding polypropylene tubes. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound. For daily use, a fresh aliquot should be thawed.

Part 2: Selecting the Right Kinase Assay Platform

Quantifying kinase activity involves measuring either the consumption of the ATP co-factor or the formation of the phosphorylated product.[18] Numerous assay formats are available, each with distinct advantages and potential liabilities.[17][19] This guide focuses on two robust, non-radioactive, homogeneous assay technologies widely used in high-throughput screening (HTS).[18][20]

Comparison of Recommended Assay Technologies
FeatureADP-Glo™ (Promega)HTRF® KinEASE™ (Revvity)
Principle Luminescence-based ADP detection[21][22][23][24]Time-Resolved FRET (TR-FRET)[3][25][26][27]
Measures ADP production (universal)[21][24]Substrate phosphorylation (specific)[26][27]
Advantages Universal for any kinase, high signal stability (>3 hrs)[22], robust against compound interference with light.Ratiometric measurement reduces well-to-well variability, good for HTS, low enzyme consumption.[27][28]
Considerations Two-step addition process, potential for luciferase inhibitors to interfere.[19][21]Requires specific antibodies and labeled substrates, potential for compound autofluorescence interference.[17]

The choice between these platforms may depend on the specific kinase target, available equipment, and the stage of the screening cascade. Using orthogonal assays is a powerful strategy to confirm hits and rule out technology-specific artifacts.[19]

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for determining the IC50 value of 5-(Furan-2-yl)pyrazin-2-ol against a target kinase. All procedures should be performed at room temperature unless otherwise specified.

Workflow Overview

The general workflow for a kinase inhibition assay is a multi-step process from compound preparation to data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A Prepare Compound Serial Dilution C Dispense Compound to Assay Plate A->C B Prepare Kinase Reaction Mix D Add Kinase & Substrate B->D C->D E Add ATP to Start Reaction D->E F Incubate E->F G Stop Reaction & Add Detection Reagents F->G H Incubate for Signal Development G->H I Read Plate (Luminescence/TR-FRET) H->I J Normalize Data to Controls I->J K Fit Dose-Response Curve (Nonlinear Regression) J->K L Determine IC50 Value K->L

Caption: General workflow for kinase inhibitor IC50 determination.

Protocol 1: ADP-Glo™ Luminescence-Based Assay

This protocol measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[23]

Assay Principle

The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase/luciferin reaction to produce a stable, "glow-type" luminescent signal proportional to the initial ADP concentration.[21][22][24]

ADP_Glo_Principle cluster_step1 cluster_step2 cluster_step3 Kinase Kinase ADP ADP Kinase->ADP P_Substrate Phospho-Substrate Kinase->P_Substrate ATP_rem Remaining ATP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase ADP_Glo_Reagent ADP-Glo™ Reagent ATP_rem->ADP_Glo_Reagent ADP_prod ADP (from Step 1) Depleted Depleted ADP_Glo_Reagent->Depleted Detection_Reagent Kinase Detection Reagent ADP_prod->Detection_Reagent ATP_new Newly Synthesized ATP Detection_Reagent->ATP_new Luciferase Luciferase/ Luciferin ATP_new->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the ADP-Glo™ Kinase Assay.[21][24]

Materials
  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)

  • Target Kinase and its specific substrate

  • ATP solution

  • Kinase Reaction Buffer (specific to the kinase)

  • White, opaque 384-well assay plates (low-volume)

  • Calibrated multichannel pipettes

  • Plate-reading luminometer

Methodology

This protocol assumes a final assay volume of 20 µL in a 384-well plate.[29]

  • Compound Plating:

    • Prepare a serial dilution of 5-(Furan-2-yl)pyrazin-2-ol in DMSO. A 10-point, 3-fold dilution series is recommended, starting from 1 mM.[30]

    • Transfer a small volume (e.g., 100 nL) of each compound concentration and DMSO (for 0% inhibition control) into the appropriate wells of the 384-well plate.

    • Prepare "no enzyme" controls containing DMSO for 100% inhibition control.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer. The optimal concentrations of kinase and substrate must be predetermined.

    • Add 5 µL of the 2X kinase/substrate mix to all wells except the "no enzyme" controls. For these, add 5 µL of 2X substrate mix without the kinase.

    • Prepare a 4X ATP solution. The concentration should ideally be at the Kₘ(ATP) of the kinase to accurately determine IC50 for ATP-competitive inhibitors.[5]

    • Start the reaction by adding 5 µL of 2X ATP solution to all wells. The total volume is now 10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Generation & Detection:

    • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the reaction.[29]

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.[21][29]

    • Add 20 µL of Kinase Detection Reagent to all wells. This converts ADP to ATP and initiates the luminescent reaction.[29]

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[22][29]

    • Measure luminescence using a plate-reading luminometer.

Protocol 2: HTRF® KinEASE™ TR-FRET Assay

This protocol measures the phosphorylation of a universal biotinylated substrate.[26]

Assay Principle

The HTRF® assay is a two-step process.[27] First, the kinase phosphorylates a biotinylated substrate peptide. Second, the reaction is stopped, and detection reagents are added: a europium (Eu³⁺) cryptate-labeled anti-phospho-residue antibody (donor) and streptavidin-XL665 (acceptor). When the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the donor and acceptor into close proximity. Excitation of the europium donor results in a FRET signal to the XL665 acceptor, which is measured at 665 nm.[25][26]

Materials
  • HTRF® KinEASE™ TK (Tyrosine Kinase) or STK (Ser/Thr Kinase) Kit (Revvity)

  • Target Kinase

  • ATP solution

  • White or black, low-volume, 384-well assay plates

  • HTRF®-compatible plate reader

Methodology

This protocol is adapted for a 20 µL final volume in a 384-well plate.[25][28]

  • Compound & Reagent Preparation:

    • Prepare compound serial dilutions as described in Protocol 1.

    • Dispense 5 µL of 4X compound dilutions (in kinase buffer) into the assay plate. Add 5 µL of buffer with DMSO for controls.

  • Kinase Reaction:

    • Add 5 µL of 4X kinase solution to each well.

    • Add 10 µL of a 2X mix of ATP and biotinylated substrate to each well to start the reaction.

    • Incubate at room temperature for the optimized time (e.g., 30-60 minutes).[25]

  • Signal Detection:

    • Prepare the HTRF® detection mix containing the Eu-cryptate antibody and SA-XL665 in detection buffer (which includes EDTA to stop the reaction).[26][27]

    • Add 10 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.[25]

    • Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

Part 4: Data Analysis and Interpretation

Calculating Percentage Inhibition

First, normalize the raw data (luminescence or HTRF ratio) using the high (0% inhibition, DMSO only) and low (100% inhibition, no enzyme or potent inhibitor) controls.

Percentage Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

IC50 Curve Fitting

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the enzyme activity by 50%.

  • Plot the Percentage Inhibition versus the log of the inhibitor concentration.

  • Fit the data using a four-parameter logistic (4PL) nonlinear regression model: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

  • The IC50 value is determined directly from this curve fit.[4][30] Software such as GraphPad Prism or Dotmatics is recommended for this analysis. A 10-point dose-response curve is preferred for reliable data.[30]

Data Validation and Interpretation
  • Z'-factor: This statistical parameter assesses the quality of the assay. A Z' value between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.[19]

  • Selectivity: To understand the specificity of 5-(Furan-2-yl)pyrazin-2-ol, it is crucial to profile it against a broad panel of kinases.[4][30] A selective inhibitor will have a significantly lower IC50 for the primary target compared to off-targets.[31]

  • Mechanism of Action: Follow-up studies, such as running the assay at different ATP concentrations, can help determine if the inhibition is ATP-competitive.[4][5]

Part 5: Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inaccurate pipetting, especially with small volumes; Incomplete reagent mixing.Use calibrated pipettes; Prepare master mixes to minimize pipetting steps; Ensure thorough mixing before dispensing.[32][33]
Low Signal-to-Background (S/B) Ratio Suboptimal enzyme/substrate concentration; Insufficient reaction time; Degraded reagents.Optimize enzyme and substrate concentrations via titration; Perform a time-course experiment; Use fresh reagents and store them properly.[3][28]
Inconsistent IC50 Values Compound precipitation at high concentrations; Instability of compound in assay buffer; Freeze-thaw cycles of stock solution.Check compound solubility in assay buffer; Prepare fresh dilutions for each experiment; Use fresh aliquots of compound stock.[17]
False Positives/Negatives Compound interferes with the detection technology (e.g., autofluorescence, luciferase inhibition).Confirm hits using an orthogonal assay format; Run compound interference counterscreens (e.g., test against luciferase directly).[17][19]

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Trilok, L., et al. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. NIH National Library of Medicine. Retrieved from [Link]

  • Bamborough, P., et al. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. NIH National Library of Medicine. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Trilok, L., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Wang, L., et al. (2018). Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. Retrieved from [Link]

  • Sportsman, J. R., et al. (2012, May 1). Assay Development for Protein Kinase Enzymes. NIH National Library of Medicine. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • K-R.M., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. NIH National Library of Medicine. Retrieved from [Link]

  • Klaeger, S., et al. (2018, April 26). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • ResearchGate. (2016, November 8). Troubleshooting Promega Enzymatic activity kit: ADPGlo, detection reagent proprietary kit?. Retrieved from [Link]

  • Wang, Y., et al. (2017, April 18). 5-(Furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f), a new synthetic compound, causes human fibrosarcoma HT-1080 cell apoptosis by disrupting tubulin polymerisation and inducing G2/M arrest. PubMed. Retrieved from [Link]

  • Shawky, A. M., et al. (2025, August 10). Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. ResearchGate. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2019, May 8). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 5-(hydroxymethyl) furan-2-ol. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2021, May 1). Synthesis of New Pyrazoline Derivatives from 2-Furylmethanethiol and Study Their Biological Activity. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2019, October 1). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. PubMed. Retrieved from [Link]

  • Wang, L., et al. (2019, July 1). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Retrieved from [Link]

  • Nakanishi, N., et al. (n.d.). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 8-benzyl-2-[(furan-2-yl)methyl]-6-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-one. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetyl-5-Methylfuran. Retrieved from [Link]

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Method

Application Notes and Protocols for Cell-based Assays of 5-(Furan-2-yl)pyrazin-2-ol

Authored by: Senior Application Scientist, Gemini Laboratories Introduction: The exploration of novel small molecules for therapeutic potential is a cornerstone of drug discovery. 5-(Furan-2-yl)pyrazin-2-ol is a heterocy...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The exploration of novel small molecules for therapeutic potential is a cornerstone of drug discovery. 5-(Furan-2-yl)pyrazin-2-ol is a heterocyclic compound with a pyrazine core, a class of compounds known to exhibit a wide range of biological activities, including anticancer effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial cell-based characterization of 5-(Furan-2-yl)pyrazin-2-ol. As the specific biological targets and mechanism of action of this compound are yet to be fully elucidated, a systematic approach employing a panel of well-established cell-based assays is proposed. This guide will detail the rationale, protocols, and data interpretation for assays assessing cytotoxicity, cell proliferation, apoptosis, and cell cycle progression.

Section 1: Initial Assessment of Biological Activity: Cytotoxicity and Cell Proliferation

The first step in characterizing a novel compound is to determine its effect on cell viability and growth. These assays are crucial for identifying a therapeutically relevant concentration range and for distinguishing between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[3][4]

Rationale and Assay Selection
  • MTT Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[5][6][7][8] Viable cells with active mitochondria reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[7] The intensity of the purple color is proportional to the number of living cells, providing a quantitative measure of cell viability.[7]

  • Crystal Violet Assay: This is a simple and cost-effective method for determining cell number by staining the DNA of adherent cells. It is particularly useful for assessing long-term effects on cell proliferation and colony formation.[9]

Experimental Workflow: Cytotoxicity and Proliferation Screening

Cytotoxicity and Proliferation Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture appropriate cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293) cell_seeding Seed cells in 96-well plates at a predetermined optimal density cell_culture->cell_seeding treatment Treat cells with the compound for 24, 48, and 72 hours. Include vehicle control (DMSO) and positive control (e.g., doxorubicin). cell_seeding->treatment compound_prep Prepare a stock solution of 5-(Furan-2-yl)pyrazin-2-ol in DMSO serial_dilution Perform serial dilutions to create a range of concentrations compound_prep->serial_dilution serial_dilution->treatment mtt_assay MTT Assay: Add MTT reagent, incubate, and solubilize formazan crystals treatment->mtt_assay crystal_violet_assay Crystal Violet Assay: Fix, stain with crystal violet, and solubilize the dye treatment->crystal_violet_assay readout Measure absorbance using a microplate reader mtt_assay->readout crystal_violet_assay->readout calculation Calculate % cell viability and plot dose-response curves readout->calculation ic50 Determine the IC50 value (concentration that inhibits 50% of cell growth) calculation->ic50

Caption: Workflow for assessing the cytotoxicity and anti-proliferative effects of 5-(Furan-2-yl)pyrazin-2-ol.

Detailed Protocols

1.3.1. MTT Assay Protocol

StepProcedure
1 Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.[7]
2 Compound Treatment: Treat cells with a range of concentrations of 5-(Furan-2-yl)pyrazin-2-ol (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.[7]
3 MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
4 Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
5 Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

1.3.2. Crystal Violet Assay Protocol

StepProcedure
1 Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
2 Fixation: Gently wash the cells with PBS and fix with 100 µL of 4% paraformaldehyde for 15 minutes.
3 Staining: Wash with PBS and stain with 100 µL of 0.1% crystal violet solution for 20 minutes.[9]
4 Washing: Wash thoroughly with water to remove excess stain and allow the plate to dry.
5 Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the dye.
6 Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.

Section 2: Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

If 5-(Furan-2-yl)pyrazin-2-ol demonstrates significant anti-proliferative or cytotoxic activity, the next logical step is to investigate the underlying mechanism. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms by which anticancer agents exert their effects.[10][11][12][13]

Rationale and Assay Selection
  • Caspase-Glo® 3/7 Assay: Caspases are a family of proteases that are key mediators of apoptosis.[10] Caspase-3 and -7 are effector caspases that are activated in the final stages of apoptosis. The Caspase-Glo® 3/7 assay is a sensitive, luminescent assay that measures the activity of these caspases.[14]

  • Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore, co-staining with Annexin V and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[12]

  • Cell Cycle Analysis by Flow Cytometry: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[15] Many anticancer drugs induce cell cycle arrest at specific checkpoints.[16] Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), and the fluorescence intensity is measured by flow cytometry.[15][17]

Experimental Workflow: Apoptosis and Cell Cycle Analysis

Apoptosis_CellCycle_Workflow cluster_prep Cell Preparation and Treatment cluster_apoptosis Apoptosis Assays cluster_cell_cycle Cell Cycle Analysis cell_culture Culture and seed cells in appropriate vessels (e.g., 6-well plates) treatment Treat cells with IC50 and 2x IC50 concentrations of 5-(Furan-2-yl)pyrazin-2-ol for 24 and 48 hours cell_culture->treatment caspase_assay Caspase-Glo® 3/7 Assay treatment->caspase_assay annexin_v_pi Annexin V/PI Staining treatment->annexin_v_pi cell_harvest Harvest and fix cells in cold 70% ethanol treatment->cell_harvest flow_apoptosis Analyze by Flow Cytometry annexin_v_pi->flow_apoptosis pi_staining Treat with RNase and stain with Propidium Iodide cell_harvest->pi_staining flow_cell_cycle Analyze by Flow Cytometry pi_staining->flow_cell_cycle

Caption: Workflow for investigating the induction of apoptosis and cell cycle arrest by 5-(Furan-2-yl)pyrazin-2-ol.

Detailed Protocols

2.3.1. Caspase-Glo® 3/7 Assay Protocol

StepProcedure
1 Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as determined from cytotoxicity assays.
2 Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
3 Reagent Addition: Add 100 µL of the reagent to each well.
4 Incubation: Incubate at room temperature for 1-2 hours.
5 Luminescence Measurement: Measure luminescence using a plate-reading luminometer.

2.3.2. Annexin V/PI Staining Protocol

StepProcedure
1 Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound.
2 Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
3 Staining: Resuspend cells in 1X Annexin V binding buffer and add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
4 Incubation: Incubate in the dark at room temperature for 15 minutes.
5 Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

2.3.3. Cell Cycle Analysis Protocol

StepProcedure
1 Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound.
2 Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.[18] Incubate on ice for at least 30 minutes.[18]
3 Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.[17][18]
4 Incubation: Incubate in the dark at room temperature for 30 minutes.[18]
5 Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.[18]

Section 3: Future Directions: Target Engagement Assays

Once a clear phenotypic effect of 5-(Furan-2-yl)pyrazin-2-ol is established, identifying its direct molecular target(s) within the cell becomes a critical next step. Target engagement assays confirm that a drug candidate interacts with its intended target in a cellular context.[19]

Rationale and Assay Selection
  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability.[20] CETSA can be performed without labeling the compound or the protein, allowing for the study of target engagement in a native cellular environment.[20][21]

Conceptual Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_prep Cell Treatment and Lysis cluster_heating Heat Challenge cluster_analysis Analysis of Soluble Protein cell_treatment Treat cells with 5-(Furan-2-yl)pyrazin-2-ol or vehicle cell_lysis Lyse cells to obtain protein extract cell_treatment->cell_lysis aliquot Aliquot cell lysate into separate tubes cell_lysis->aliquot heat_gradient Heat aliquots at a range of temperatures aliquot->heat_gradient centrifugation Centrifuge to separate aggregated and soluble proteins heat_gradient->centrifugation western_blot Analyze soluble fraction by Western blot for a candidate target protein centrifugation->western_blot ms_analysis Alternatively, perform proteome-wide analysis using mass spectrometry (Thermal Proteome Profiling) centrifugation->ms_analysis

Caption: Conceptual workflow for a Cellular Thermal Shift Assay (CETSA) to identify protein targets of 5-(Furan-2-yl)pyrazin-2-ol.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner. For dose-response experiments, IC50 values should be calculated and tabulated. For apoptosis and cell cycle analysis, representative flow cytometry plots and bar graphs summarizing the percentage of cells in each population should be provided.

Table 1: Example Data Summary for IC50 Values

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MCF-7
A549
HCT116
HEK293

Table 2: Example Data Summary for Cell Cycle Analysis

Treatment% G0/G1% S% G2/M
Vehicle Control
Compound (IC50)
Compound (2x IC50)

Conclusion

The systematic application of the cell-based assays outlined in this guide will provide a comprehensive initial biological characterization of 5-(Furan-2-yl)pyrazin-2-ol. The data generated will be instrumental in determining its potential as a therapeutic agent and will guide future studies, including the identification of its molecular target and in vivo efficacy studies. It is imperative to perform these assays in multiple, well-characterized cell lines to understand the breadth and selectivity of the compound's activity.

References

  • Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. [Link]

  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • Springer. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. [Link]

  • Taylor & Francis Online. Cell-based apoptosis assays in oncology drug discovery. [Link]

  • Creative Biolabs Antibody. Protocol of Cell Cycle Staining Flow Cytometry. [Link]

  • National Institutes of Health. Assaying cell cycle status using flow cytometry. [Link]

  • PubMed. Apoptosis assays for quantifying the bioactivity of anticancer drug products. [Link]

  • Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]

  • Bio-Techne. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. [Link]

  • ACS Publications. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. [Link]

  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]

  • ACS Publications. Target Engagement Assays in Early Drug Discovery. [Link]

  • ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

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  • PubMed. Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • MDPI. A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. [Link]

  • PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

  • MDPI. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. [Link]

  • PubMed. Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1 H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. [Link]

  • PubMed. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. [Link]

  • ResearchGate. Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. [Link]

  • National Institutes of Health. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. [Link]

  • Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

  • MDPI. 5-Furan-2yl[3][10][20]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][4][10] triazole-3-thiol and Their Thiol-Thione Tautomerism. [Link]

  • MDPI. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. [Link]

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  • PubMed Central. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. [Link]

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Application

Crystallization methods for 5-(Furan-2-yl)pyrazin-2-ol

An Application Guide to the Crystallization of 5-(Furan-2-yl)pyrazin-2-ol Abstract: This technical guide provides a comprehensive overview of crystallization strategies for 5-(Furan-2-yl)pyrazin-2-ol, a heterocyclic comp...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Crystallization of 5-(Furan-2-yl)pyrazin-2-ol

Abstract: This technical guide provides a comprehensive overview of crystallization strategies for 5-(Furan-2-yl)pyrazin-2-ol, a heterocyclic compound of interest for pharmaceutical and materials science research. The document outlines the foundational principles of crystallization, analyzes the key physicochemical properties of the target molecule, and presents detailed, step-by-step protocols for several field-proven crystallization methods. These methodologies are designed to guide researchers in obtaining high-purity crystalline material and to facilitate the discovery of potential polymorphs.

Introduction: The Critical Role of Crystallization

5-(Furan-2-yl)pyrazin-2-ol is a heterocyclic compound incorporating both a pyrazine and a furan moiety. Such structures are common scaffolds in medicinal chemistry, valued for their diverse biological activities.[1] The isolation and purification of this compound in a solid, crystalline form are paramount for its subsequent use in drug development and material characterization. Crystallization is a highly selective purification technique that separates a target compound from impurities, and it is the primary method for controlling critical solid-state properties such as purity, polymorphism, particle size, and morphology.[2][3]

An effective crystallization process is not merely a purification step; it is a method to ensure batch-to-batch consistency, stability, and optimal bioavailability for active pharmaceutical ingredients (APIs). This guide provides researchers with both the theoretical grounding and the practical protocols necessary to develop robust crystallization processes for 5-(Furan-2-yl)pyrazin-2-ol.

Physicochemical Profile of 5-(Furan-2-yl)pyrazin-2-ol

A successful crystallization strategy is predicated on a thorough understanding of the molecule's physical and chemical properties. While specific experimental data for this exact molecule is not widely published, its properties can be inferred from its constituent functional groups.

  • Molecular Structure: The molecule contains a polar pyrazine ring, a furan ring, and a hydroxyl group. The pyrazin-2-ol can exist in tautomeric equilibrium with its 2-pyrazinone form.

  • Hydrogen Bonding: The hydroxyl group acts as a hydrogen bond donor, while the pyrazine nitrogen atoms act as acceptors.[4] This capacity for strong hydrogen bonding is a dominant factor in its solubility and crystal lattice formation.[4]

  • Polymorphism: Pyrazine-containing compounds are known to exhibit polymorphism, the ability to crystallize in multiple distinct solid-state forms. Each polymorph can have different physical properties, including solubility and stability, making polymorphic screening essential.

Table 1: Predicted Physicochemical Properties and Solubility Profile

PropertyPredicted Characteristic / BehaviorRationale & Implications for Crystallization
Polarity PolarThe combination of N/O heteroatoms and an -OH group imparts significant polarity.
Solubility in Polar Protic Solvents High (e.g., Methanol, Ethanol, Water)The -OH group and pyrazine nitrogens can hydrogen-bond with protic solvents. These are good candidates for initial dissolution.[5]
Solubility in Polar Aprotic Solvents Moderate to High (e.g., Acetone, Ethyl Acetate, DMF, DMSO)Solvents with hydrogen bond accepting capability will be effective.[6][7] These are useful for cooling or anti-solvent methods.
Solubility in Non-Polar Solvents Low (e.g., Hexanes, Cyclohexane, Toluene)Lack of favorable interactions. These are ideal candidates for use as anti-solvents.[8]

Foundational Principles of Crystallization

Crystallization from a solution is a thermodynamic process driven by supersaturation .[9] This is a state where the concentration of the solute in the solution is higher than its equilibrium solubility at a given temperature. The transition from a supersaturated solution to a stable crystalline solid occurs in two main stages: nucleation , the formation of initial, stable crystalline nuclei, and crystal growth , the subsequent orderly addition of molecules to these nuclei.[10]

Achieving high-quality crystals requires a slow and controlled approach to generating supersaturation, allowing for the formation of a well-ordered crystal lattice while excluding impurities.[4][11] Rapid precipitation often leads to amorphous solids or small, impure crystals.[4]

G cluster_0 Solution State cluster_1 Supersaturated State (Driving Force) cluster_2 Solid State A Undersaturated Solution (Stable) B Saturated Solution (Equilibrium) A->B Increase Concentration C Metastable Zone (Nucleation requires initiation) B->C Cooling or Anti-Solvent Addition D Labile Zone (Spontaneous Nucleation) C->D Further Supersaturation E Crystal Nucleation C->E Seeding or Slow Induction D->E Spontaneous F Crystal Growth E->F Diffusion & Integration G Final Crystalline Solid F->G

Caption: The Crystallization Pathway from Solution to Solid.

Experimental Protocols for Crystallization

The following protocols provide detailed, step-by-step methodologies for common crystallization techniques applicable to 5-(Furan-2-yl)pyrazin-2-ol.

Protocol 1: Slow Cooling Crystallization

This is the most fundamental recrystallization technique, leveraging the difference in solubility of the compound at different temperatures.[3]

Causality: The compound is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools slowly, the solubility decreases, creating a supersaturated state from which the pure compound crystallizes, leaving impurities behind in the mother liquor.[3][12]

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add ~10-20 mg of crude 5-(Furan-2-yl)pyrazin-2-ol. Add a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate) dropwise at room temperature until the solid just dissolves. A good solvent will require heating to fully dissolve the compound and will show precipitation upon cooling.

  • Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate or in a water bath) and swirling. Continue adding the hot solvent just until all the solid has dissolved.[3]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper into a pre-heated clean flask.[13]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals.[11]

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[12]

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Addition Crystallization

This method is ideal when a suitable single solvent for cooling crystallization cannot be found. It relies on altering the composition of the solvent system to induce precipitation.[10]

Causality: The compound is dissolved in a "good" solvent in which it is highly soluble. A miscible "anti-solvent," in which the compound is insoluble, is then slowly added. This reduces the overall solvating power of the mixture, leading to supersaturation and crystallization.[14] The rate of anti-solvent addition is critical for controlling crystal size and purity.[10]

Step-by-Step Methodology:

  • Solvent System Selection: Identify a suitable solvent/anti-solvent pair (see Table 2). The two solvents must be miscible.[11]

  • Dissolution: Dissolve the crude 5-(Furan-2-yl)pyrazin-2-ol in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: While stirring the solution, add the anti-solvent dropwise. Continue adding until a faint, persistent cloudiness (turbidity) is observed. This indicates the point of saturation.

  • Crystal Growth: Stop the addition and allow the solution to stand undisturbed. If crystals do not form, add a few more drops of anti-solvent or gently scratch the inside of the flask with a glass rod to induce nucleation.[11]

  • Completion & Isolation: Allow sufficient time for crystallization to complete. Isolate, wash (using the anti-solvent or a mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.

Table 2: Potential Solvent/Anti-Solvent Pairs

"Good" Solvent (High Solubility)Anti-Solvent (Low Solubility)
Ethanol / MethanolWater, Hexane, Diethyl Ether
AcetoneWater, Hexane, Heptane
Ethyl AcetateHexane, Cyclohexane
DichloromethaneHexane, Pentane
Tetrahydrofuran (THF)Cyclohexane, Hexane
Protocol 3: Vapor Diffusion

This technique is exceptionally effective for growing high-quality, single crystals suitable for X-ray diffraction, especially when only a small amount of material is available.[4]

Causality: A concentrated solution of the compound is placed in a sealed environment containing a reservoir of a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution. This gradual increase in the anti-solvent concentration gently brings the solution to a state of supersaturation, promoting slow and orderly crystal growth.[4][15]

Step-by-Step Methodology (Hanging Drop Method):

  • Reservoir Preparation: Pipette 0.5 - 1.0 mL of a suitable anti-solvent (e.g., hexane, diethyl ether) into the well of a crystallization plate or a small beaker.[16]

  • Drop Preparation: Prepare a concentrated solution of 5-(Furan-2-yl)pyrazin-2-ol in a "good" solvent (e.g., dichloromethane, acetone). Place a small drop (2-5 µL) of this solution onto the center of a siliconized glass coverslip.[17]

  • Sealing: Carefully invert the coverslip and place it over the reservoir, creating a seal. If using a beaker, place the coverslip on top. For specialized plates, grease on the well rims ensures an airtight seal.[16][17]

  • Incubation: Place the sealed setup in a location free from vibrations and temperature fluctuations.[16]

  • Monitoring: Monitor the setup periodically over several days to weeks for crystal growth.

Caption: Diagram of a Hanging Drop Vapor Diffusion Experiment.

Protocol 4: Slurry Crystallization

This method is used for purification and, critically, for converting a less stable polymorphic form into the most thermodynamically stable form.

Causality: By suspending the solid in a solvent where it has slight but non-negligible solubility, a dynamic equilibrium is established. Molecules continuously dissolve from the solid surface and re-precipitate. Over time, this process favors the formation of the most stable, least soluble crystalline form.[2][18]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent mixture in which 5-(Furan-2-yl)pyrazin-2-ol is sparingly soluble at the desired temperature.

  • Slurry Preparation: Add the solid compound to the chosen solvent system in a flask equipped with a magnetic stirrer to form a stirrable suspension (slurry).

  • Equilibration: Stir the slurry at a constant, controlled temperature for an extended period (e.g., 24-72 hours).

  • Seeding (Optional): If a specific polymorph is desired, add a small number of seed crystals of that form to the slurry to accelerate the conversion.

  • Isolation: After the equilibration period, filter the solid, wash with a small amount of fresh solvent, and dry. The resulting solid should be analyzed (e.g., by DSC or PXRD) to confirm its form.

Troubleshooting Common Crystallization Issues

  • Oiling Out: The compound separates as a liquid oil instead of a solid. This occurs when the supersaturation is too high or the cooling is too rapid.

    • Solution: Re-heat the solution to dissolve the oil, add more solvent to decrease the concentration, and allow it to cool much more slowly. Alternatively, try a different solvent system.[4]

  • No Crystal Formation: The solution remains clear even after cooling.

    • Solution: The solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration. To induce nucleation, scratch the inner surface of the flask with a glass rod at the liquid-air interface or add a "seed" crystal of the compound.[11]

  • Formation of Fine Powder: This is often the result of very rapid crystallization from a highly supersaturated solution.

    • Solution: Reduce the rate of cooling or the rate of anti-solvent addition to allow larger crystals to grow.[4]

References

  • University of Rochester. (n.d.). Guide for crystallization.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. (2013, July 31). YouTube. Retrieved from [Link]

  • How to use the Vapor Diffusion set up of the CrystalBreeder. (2024, July 31). YouTube. Retrieved from [Link]

  • Molecular Dimensions. (n.d.). Setting up a classical hanging drop vapour diffusion crystal growth experiment.
  • Bergfors, T. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments, (47), 2456.
  • Procedure for antisolvent crystallization using (a) a previous method... (n.d.). ResearchGate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • Polymorphism and Negative Linear Compressibility in Pyrazine-d4. (2022). Crystal Growth & Design.
  • How can I obtain good crystals of heterocyclic organic compounds?. (2023, June 6). ResearchGate. Retrieved from [Link]

  • Wood, P. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1857.
  • Three-Step Mechanism of Antisolvent Crystalliz
  • Svärd, M., et al. (2019). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 23(10), 2138-2149.
  • University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]

  • Slurry Crystallization of Water-Insoluble Drug Substance – Overcoming Challenges in Solubility and Miscibility Requirements for Solvents and Anti-Solvents. (n.d.). AIChE Proceedings.
  • Recrystallization. (n.d.). Retrieved from [Link]

  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. (2023). Journal of the American Chemical Society.
  • Jasperse, J. (n.d.). Recrystallization I. Retrieved from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules.
  • 5-Hydroxymethyl-2-furancarboxylic Acid - PRODUCT INFORM

Sources

Method

The Synthetic Versatility of 5-(Furan-2-yl)pyrazin-2-ol: A Guide for Researchers

For distribution to: Researchers, scientists, and drug development professionals. Forward The confluence of distinct heterocyclic scaffolds within a single molecular entity often yields compounds with novel chemical reac...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Forward

The confluence of distinct heterocyclic scaffolds within a single molecular entity often yields compounds with novel chemical reactivity and significant biological potential. 5-(Furan-2-yl)pyrazin-2-ol, a molecule integrating the electron-rich furan ring with the electron-deficient pyrazinone core, represents a compelling yet underexplored building block in organic synthesis and medicinal chemistry. While specific literature on this compound is notably scarce, its constituent motifs are well-established pharmacophores. This guide, therefore, serves as a forward-looking exploration of its synthetic utility. By leveraging established synthetic methodologies for related compounds, we provide a detailed, albeit prospective, set of application notes and protocols to empower researchers in their investigation of this promising chemical entity.

I. Physicochemical Properties and Structural Features

5-(Furan-2-yl)pyrazin-2-ol (CAS 82619-62-3) possesses a unique electronic architecture arising from the juxtaposition of the π-excessive furan ring and the π-deficient pyrazine system.[1] The pyrazin-2-ol moiety exists in a tautomeric equilibrium with its corresponding pyrazin-2-one form, a feature that can be exploited in its reactivity.

PropertyValueSource
Molecular FormulaC₈H₆N₂O₂[2]
Molecular Weight162.15 g/mol [2]
Appearance(Predicted) Off-white to pale yellow solid-
Solubility(Predicted) Soluble in polar organic solvents (DMSO, DMF, MeOH)-
TautomerismExists in equilibrium between the pyrazin-2-ol and pyrazin-2(1H)-one forms.-

The furan ring can act as a diene in cycloaddition reactions or undergo electrophilic substitution, while the pyrazinone core can be functionalized at various positions. The hydroxyl/oxo group, in particular, offers a handle for further derivatization.

II. Plausible Synthetic Routes

Given the absence of direct literature, two primary retrosynthetic disconnections are proposed, leveraging well-established named reactions.

A. Retrosynthetic Analysis

Diagram 1: Retrosynthetic Pathways to 5-(Furan-2-yl)pyrazin-2-ol

G cluster_0 Route A: Reuben G. Jones Synthesis cluster_1 Route B: Palladium-Catalyzed Cross-Coupling Target 5-(Furan-2-yl)pyrazin-2-ol Node_A1 Condensation Target->Node_A1 Disconnect C-N & C=N Node_B1 Suzuki or Stille Coupling Target->Node_B1 Disconnect C-C Node_A2 Furan-2-ylglyoxal Node_A1->Node_A2 Node_A3 Glycinamide Node_A1->Node_A3 Node_B2 5-Halopyrazin-2-ol Node_B1->Node_B2 Node_B3 Furan-2-boronic acid or 2-(Tributylstannyl)furan Node_B1->Node_B3 G Start Furan-2-ylglyoxal + Glycinamide hydrochloride Step1 Dissolve in aqueous base (e.g., NaOH or Et4NOH) at 0-5 °C Start->Step1 Step2 Stir for 12-24 hours, allowing to warm to room temperature Step1->Step2 Step3 Acidify with acetic acid to precipitate the product Step2->Step3 Step4 Isolate by filtration Step3->Step4 End 5-(Furan-2-yl)pyrazin-2-ol Step4->End

Caption: Workflow for the proposed Reuben G. Jones synthesis.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1 M aqueous solution of sodium hydroxide (NaOH) and cool to 0 °C.

    • Furan-2-ylglyoxal can be synthesized by the oxidation of 2-acetylfuran.

    • Glycinamide hydrochloride is commercially available.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve glycinamide hydrochloride (1.0 eq) in the pre-cooled 1 M NaOH solution.

    • To this stirring solution, add furan-2-ylglyoxal (1.0 eq) dropwise, maintaining the temperature below 5 °C.

  • Reaction Execution:

    • Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture in an ice bath and acidify to pH 5-6 with glacial acetic acid.

    • A precipitate should form. Stir for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, washing with cold water and then a small amount of cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality and Insights: The use of a strong base is crucial for the deprotonation of the α-aminoamide, initiating the condensation cascade. Low temperatures are initially employed to control the exothermic reaction and minimize side-product formation. The choice of base can influence regioselectivity in cases where unsymmetrical glyoxals are used. [3]

C. Protocol 2: Synthesis via Suzuki-Miyaura Cross-Coupling

This powerful palladium-catalyzed reaction is a cornerstone of modern organic synthesis for constructing C-C bonds between aryl or heteroaryl partners. [4][5][6]This route would involve coupling a halogenated pyrazin-2-ol with a furanboronic acid derivative.

Workflow: Suzuki-Miyaura Cross-Coupling

G Start 5-Bromopyrazin-2-ol + Furan-2-boronic acid Step1 Combine with Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent mixture (e.g., Dioxane/H₂O) Start->Step1 Step2 Degas the mixture and heat under inert atmosphere (e.g., 80-100 °C) Step1->Step2 Step3 Monitor reaction by TLC or LC-MS Step2->Step3 Step4 Aqueous work-up and extraction with an organic solvent Step3->Step4 Step5 Purify by column chromatography Step4->Step5 End 5-(Furan-2-yl)pyrazin-2-ol Step5->End

Caption: Workflow for the proposed Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • 5-Bromopyrazin-2-ol would be the key starting material, which may require separate synthesis.

    • Furan-2-boronic acid is commercially available.

    • The palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium carbonate (K₂CO₃), are required.

  • Reaction Setup:

    • To a Schlenk flask, add 5-bromopyrazin-2-ol (1.0 eq), furan-2-boronic acid (1.2-1.5 eq), K₂CO₃ (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the disappearance of the starting materials by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

Causality and Insights: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling. The base activates the boronic acid for transmetalation to the palladium center. [5]Furan-2-boronic acid can be prone to protodeboronation, so careful optimization of reaction conditions may be necessary. [4]An alternative to Suzuki coupling is the Stille reaction, using 2-(tributylstannyl)furan, which can be less sensitive to protodeboronation but involves highly toxic tin reagents. [7][8][9][10]

III. Potential Applications in Organic Synthesis and Drug Discovery

While the specific utility of 5-(Furan-2-yl)pyrazin-2-ol is yet to be reported, its hybrid structure suggests several promising avenues for exploration.

  • Scaffold for Medicinal Chemistry: Both furan and pyrazine rings are prevalent in biologically active molecules. [11]Pyrazine derivatives have been investigated as antibacterial agents, and furan-containing compounds exhibit a wide range of pharmacological properties. The title compound could serve as a starting point for the synthesis of novel kinase inhibitors, antibacterial agents, or other therapeutics.

  • Intermediate for Complex Heterocycles: The pyrazinone ring can undergo various transformations. The hydroxyl group can be converted to a leaving group (e.g., triflate) for further cross-coupling reactions. The N-H bond can be alkylated or arylated, and the furan ring can participate in cycloaddition reactions to build more complex polycyclic systems.

  • Materials Science: Furan- and pyrazine-based conjugated systems are of interest in materials science for applications in organic electronics. Derivatization of 5-(Furan-2-yl)pyrazin-2-ol could lead to novel dyes, sensors, or organic semiconductors.

IV. Conclusion

5-(Furan-2-yl)pyrazin-2-ol stands as a molecule of high potential at the intersection of furan and pyrazine chemistry. Although its properties and reactivity are not yet documented in the scientific literature, this guide provides a robust, scientifically-grounded framework for its synthesis and exploration. The detailed protocols, based on established and reliable synthetic transformations, are intended to empower researchers to unlock the potential of this intriguing heterocyclic building block. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, a thorough investigation into the chemistry of 5-(Furan-2-yl)pyrazin-2-ol is a timely and worthwhile endeavor.

References

  • Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935–943. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). 2-Hydroxy-5-(2'-furyl)pyrazine. Retrieved January 12, 2026, from [Link]

  • Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. PubMed. Available at: [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Retrieved January 12, 2026, from [Link]

  • Hultquist, M. E. (1957). U.S. Patent No. 2,805,223. U.S. Patent and Trademark Office.
  • Legrand, P., & Janin, Y. L. (2022). Supporting Information: Reuben G. Jones Synthesis of 2-Hydroxypyrazines - Experimental Details and Spectra. Policy Commons. Available at: [Link]

  • MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Examples of furan derivatives with biological activity. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. Retrieved January 12, 2026, from [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10(2), 63-76. Available at: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Retrieved January 12, 2026, from [Link]

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved January 12, 2026, from [Link]

  • Rasool, N., et al. (2021). Facile Synthesis of 5-Aryl- N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7309. Available at: [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (n.d.). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved January 12, 2026, from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]

  • Acantharex. (2022, November 17). Stille reaction | Brief theory, double cross-coupling. YouTube. Available at: [Link]

  • MDPI. (2022). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (n.d.). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and No. Retrieved January 12, 2026, from [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic letters, 14(17), 4540-4543. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 12, 2026, from [Link]

  • TeBordo. (n.d.). Suzuki Coupling Applications with 2-Furanboronic Acid: A Supplier's Insight. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Retrieved January 12, 2026, from [Link]

  • Zhang, H., et al. (2014). Design, synthesis and antibacterial activities of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives containing Schiff base formation as FabH inhibitory. Bioorganic & medicinal chemistry letters, 24(1), 74-78. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved January 12, 2026, from [Link]

  • Jampilek, J., et al. (2010). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 15(12), 8775-8791. Available at: [Link]

  • Gissot, A., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Nature Communications, 12(1), 6123. Available at: [Link]

Sources

Application

Application Note: A Protocol for the Scalable Synthesis of 5-(Furan-2-yl)pyrazin-2-ol

Abstract This document provides a comprehensive guide for the synthesis of 5-(Furan-2-yl)pyrazin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol details a robust labor...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-(Furan-2-yl)pyrazin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol details a robust laboratory-scale synthesis and outlines the critical considerations and procedures for scaling the process to the kilogram level. Emphasis is placed on process safety, reaction optimization, and the implementation of Process Analytical Technology (PAT) to ensure a safe, reproducible, and efficient manufacturing process. This guide is intended to bridge the gap between benchtop discovery and pilot-scale production for professionals in the pharmaceutical and chemical industries.[1]

Introduction and Strategic Overview

Heterocyclic compounds, particularly those containing pyrazine and furan moieties, are foundational scaffolds in a significant percentage of modern pharmaceuticals.[2] Their unique electronic properties and ability to form key interactions with biological targets make them indispensable in drug discovery.[2] 5-(Furan-2-yl)pyrazin-2-ol represents a valuable building block, combining these two important heterocycles.

The transition from a small-scale, discovery-oriented synthesis to a large-scale, robust process is fraught with challenges.[3] Issues that are manageable at the gram scale, such as heat dissipation, reagent addition, and mixing, become critical safety and quality concerns at the kilogram scale.[3][4] A medicinal chemistry route is often designed for speed and access to the molecule, not for safety, cost-effectiveness, or scalability.[1] This application note therefore proposes a synthetic strategy amenable to scale-up and provides a detailed framework for its implementation.

Our selected strategy is a palladium-catalyzed Suzuki cross-coupling reaction. This approach is chosen for its high functional group tolerance, generally high yields, and well-understood mechanism, making it a reliable choice for active pharmaceutical ingredient (API) manufacturing.

Proposed Synthetic Pathway: Suzuki Cross-Coupling

The synthesis is proposed as a single-step Suzuki coupling between 5-bromopyrazin-2-ol and furan-2-boronic acid. This route is direct and atom-economical.

Reaction: 5-bromopyrazin-2-ol + furan-2-boronic acid ---[Pd Catalyst, Base, Solvent]---> 5-(Furan-2-yl)pyrazin-2-ol

The causality for this choice rests on the robustness of palladium-catalyzed cross-coupling reactions in API synthesis. The key steps involve oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.

Part I: Laboratory-Scale Synthesis Protocol (1-10 g Scale)

This protocol is designed to reliably produce the target compound on a laboratory scale, providing a baseline for scale-up operations.

3.1. Reagents and Materials

Reagent/MaterialMolecular WeightMoles (for 5g scale)Mass/VolumeSupplier Notes
5-Bromopyrazin-2-ol174.99 g/mol 28.6 mmol5.0 gStarting Material
Furan-2-boronic acid111.92 g/mol 34.3 mmol (1.2 eq)3.84 gEnsure anhydrous
Pd(dppf)Cl₂·CH₂Cl₂816.64 g/mol 0.286 mmol (1 mol%)233 mgCatalyst
Sodium Carbonate (Na₂CO₃)105.99 g/mol 85.8 mmol (3.0 eq)9.1 gBase
1,4-Dioxane--100 mLAnhydrous Solvent
Water--25 mLDegassed
Ethyl Acetate--As neededExtraction
Brine--As neededWashing
Magnesium Sulfate (MgSO₄)--As neededDrying Agent
Silica Gel--As neededChromatography

3.2. Step-by-Step Experimental Protocol

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromopyrazin-2-ol (5.0 g, 28.6 mmol), furan-2-boronic acid (3.84 g, 34.3 mmol), and sodium carbonate (9.1 g, 85.8 mmol).

  • Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is critical to prevent the degradation of the palladium catalyst.

  • Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (233 mg, 0.286 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (100 mL) and degassed water (25 mL) via cannula or syringe. Using degassed solvents prevents oxygen from interfering with the catalytic cycle.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and dilute with 100 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield 5-(Furan-2-yl)pyrazin-2-ol as a solid. Expected yield: 75-85%.

Part II: Scale-Up Protocol and Considerations (0.5-5 kg Scale)

Scaling a reaction is not a linear process; heat and mass transfer properties change significantly with volume, introducing new safety and quality risks.

4.1. Process Hazard Analysis (PHA)

A thorough PHA must be conducted before any scale-up activity.[5] The primary hazards for this synthesis are thermal runaway due to the exothermicity of the coupling reaction and the handling of potentially hazardous materials.

  • Thermal Hazards: While Suzuki couplings are not typically violently exothermic, any reaction at scale has the potential for thermal runaway if cooling fails.[6] Reaction calorimetry (RC1) or Differential Scanning Calorimetry (DSC) should be performed on the lab-scale reaction to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[6] This data is crucial for engineering the required cooling capacity of the large-scale reactor.[7]

  • Chemical Hazards:

    • 1,4-Dioxane: Is a suspected carcinogen and can form explosive peroxides. Use in a well-ventilated area and ensure fresh, peroxide-free solvent is used.

    • Palladium Catalysts: Heavy metal catalysts require careful handling and controlled disposal. Procedures must be in place to ensure residual palladium in the final product is within regulatory limits (e.g., <10 ppm for APIs).

    • Boronic Acids: Can be irritants; appropriate personal protective equipment (PPE) is required.

HazardMitigation A Identify Potential Hazard (e.g., Exotherm, Gas Evolution) B Quantify Risk (DSC, RC1, Literature Review) A->B C Is Risk Acceptable? B->C D Proceed with Existing Controls C->D Yes E Develop Mitigation Strategy C->E No I Proceed with Scale-Up D->I F Implement Engineering Controls (e.g., Improved Cooling, Scrubber) E->F G Implement Administrative Controls (e.g., Modified SOP, Training) E->G H Re-evaluate Risk F->H G->H H->C

Caption: Workflow for Hazard Identification and Mitigation.

4.2. Equipment and Process Modifications

The transition from glassware to a chemical reactor necessitates significant changes in procedure.

ScaleUpWorkflow cluster_0 Lab Scale (Grams) cluster_1 Pilot Scale (Kilograms) lab_synthesis Round-Bottom Flask Magnetic Stirring lab_workup Separatory Funnel Rotovap lab_synthesis->lab_workup lab_purify Column Chromatography lab_workup->lab_purify analysis Process Hazard Analysis & Reaction Calorimetry lab_purify->analysis pilot_synthesis Jacketed Reactor Overhead Stirring pilot_workup In-situ Quench/Extraction Filter Dryer pilot_synthesis->pilot_workup pilot_purify Crystallization / Reslurry pilot_workup->pilot_purify analysis->pilot_synthesis

Caption: Transition from Laboratory to Pilot Scale Workflow.

4.3. Kilogram-Scale Step-by-Step Protocol

  • Reactor Preparation: Use a clean, dry, glass-lined or stainless steel jacketed reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen line. Ensure the reactor is rated for the planned temperature and pressure.[6]

  • Charging: Charge the reactor with 5-bromopyrazin-2-ol (1.0 kg), furan-2-boronic acid (0.77 kg), and sodium carbonate (1.82 kg).

  • Inerting: Purge the reactor headspace with nitrogen. Maintain a slight positive nitrogen pressure throughout the reaction.

  • Solvent Addition: Charge degassed 1,4-dioxane (20 L) and degassed water (5 L) to the reactor.

  • Heating & Catalyst Addition: Begin agitation and heat the mixture to 50-60 °C. In a separate, inerted vessel, slurry the Pd(dppf)Cl₂·CH₂Cl₂ (46.6 g) in 1 L of degassed dioxane. Transfer this catalyst slurry to the main reactor via a charging port or pump.

  • Controlled Ramp-up: Heat the reactor to the target temperature of 90 °C. The rate of heating should be controlled by the reactor jacket. Monitor the internal temperature closely; a sharp increase indicates the onset of an exotherm that must be managed by the cooling system.[8]

  • Reaction & Monitoring: Hold at 90 °C with efficient stirring to prevent hotspots.[9] Take samples periodically for in-process control (IPC) checks via HPLC to confirm reaction completion.

  • Workup & Isolation:

    • Cool the reactor to 20-25 °C.

    • Filter the reaction mixture through a filter press or Nutsche filter to remove heterogeneous catalyst residues.

    • Transfer the filtrate back to a clean reactor. Add water (20 L) and agitate.

    • Allow the layers to separate and remove the lower aqueous layer.

    • Perform a solvent swap from the dioxane/ethyl acetate mixture to a suitable crystallization solvent (e.g., isopropanol or ethanol) via distillation.

    • Cool the solution in a controlled manner to induce crystallization.

    • Isolate the solid product by centrifugation or filtration. Wash the cake with cold solvent.

  • Drying: Dry the product in a vacuum oven at a specified temperature until the solvent content meets specifications.

4.4. Comparison of Process Parameters

ParameterLaboratory Scale (5 g)Kilogram Scale (1 kg)Rationale for Change
Vessel 250 mL Glass Flask50 L Jacketed ReactorAccommodate volume and provide superior heat transfer and mixing.[8]
Agitation Magnetic StirrerOverhead Mechanical StirrerEnsures homogeneity in a larger, more viscous volume.[9]
Heating/Cooling Heating Mantle / Ice BathThermal Fluid in JacketPrecise, controlled, and rapid temperature management is critical for safety.[6]
Reagent Addition All at onceStaged (catalyst slurry)Better control over reaction initiation and initial exotherm.
Workup Liquid-Liquid ExtractionIn-reactor phase separationAvoids manual handling of large volumes in separatory funnels.
Purification Column ChromatographyCrystallizationChromatography is generally not viable or cost-effective at large scales.[1]
Reaction Time 4-6 hours6-8 hours (incl. heat/cool)Heat/mass transfer limitations can slightly extend reaction times.
Expected Yield 75-85%70-80%Minor yield losses are common during scale-up due to transfers and less ideal isolation.

Part III: Process Analytical Technology (PAT) and Control

Implementing PAT is key to developing a robust and well-understood process, moving from "testing to quality" to "building in quality".[10]

  • In-situ Monitoring: An in-situ FTIR or Raman probe can monitor the disappearance of the 5-bromopyrazin-2-ol starting material in real-time. This provides precise endpoint determination, preventing unnecessary heating and potential byproduct formation.

  • Temperature and Pressure Monitoring: Continuous monitoring of internal temperature, jacket temperature, and reactor pressure is fundamental for safety. Alarms should be set to trigger if parameters deviate from the established safe operating limits.[11]

  • Automated Control: The data from PAT tools can be fed to a control system to automate adjustments. For instance, if an exotherm is detected that exceeds the predicted rate, the system could automatically increase the flow of cooling fluid to the jacket or pause the addition of a reagent in a semi-batch process.[6]

PAT_Diagram cluster_PAT Process Analytical Technology (PAT) Reactor {Jacketed Reactor | { Reagents In | Product Out}} TempProbe Temperature Probe Reactor:e->TempProbe:w FTIRProbe In-situ FTIR Probe Reactor:e->FTIRProbe:w ControlSystem Process Control System TempProbe->ControlSystem FTIRProbe->ControlSystem JacketControl Jacket Temperature Control ControlSystem->JacketControl JacketControl->Reactor:n Adjusts Coolant Flow

Caption: Integration of PAT for Real-Time Process Control.

Conclusion

The successful scale-up of the 5-(Furan-2-yl)pyrazin-2-ol synthesis hinges on a methodical approach that prioritizes safety and process understanding. By transitioning from a laboratory-scale Suzuki coupling to a well-controlled, monitored process in a suitable reactor, production can be achieved safely and efficiently. The protocol and considerations outlined herein provide a robust framework for scientists and engineers to navigate the complexities of chemical scale-up, ensuring the delivery of high-quality material for further development. A commitment to process safety through rigorous hazard analysis is non-negotiable and forms the bedrock of any successful scale-up campaign.[12][13]

References

  • Practical Approaches to Large-Scale Heterocyclic Synthesis . Pharmaceutical Technology. Available at: [Link]

  • Safety concerns in API industry . MedBound Hub. Available at: [Link]

  • Key Considerations for API Process Development and Optimization . Evotec. Available at: [Link]

  • Active Pharmaceutical Ingredient (API) Process Development . Esco Aster. Available at: [Link]

  • API Production: Building a Process Safety Culture . Neuland Labs. Available at: [Link]

  • Working with Exothermic Reactions during Lab and Scale up . Amar Equipment. Available at: [Link]

  • From Hazard to Harmony: Process Safety in the Pharmaceutical Industry . Sigma-HSE. Available at: [Link]

  • Best Practices for Working with Chemical Reactions in the Lab . Available at: [Link]

  • Scale-up Reactions . Division of Research Safety, University of Illinois. Available at: [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way . DEKRA. Available at: [Link]

  • Scale Up Safety . Stanford Environmental Health & Safety. Available at: [Link]

  • Advances in Heterocyclic Chemistry for API Synthesis . Pharmaceutical Technology. Available at: [Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations . PubMed Central. Available at: [Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations . RSC Advances. Available at: [Link]

  • Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

  • Green Oxidative Catalytic Processes for the Preparation of APIs and Precursors . MDPI. Available at: [Link]

  • The Role of Heterocyclic Compounds in Modern API Synthesis . Available at: [Link]

  • Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Challenges of scaling up production from grams to kilos . Chemtek Scientific. Available at: [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Challenges in the synthesis of 5-(Furan-2-yl)pyrazin-2-ol

Answering the call of complex heterocyclic chemistry, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 5-(Furan-2-yl)pyrazin-2-ol. As a molecule of interest for medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex heterocyclic chemistry, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 5-(Furan-2-yl)pyrazin-2-ol. As a molecule of interest for medicinal chemistry and materials science, its successful synthesis is paramount. This guide, structured from the perspective of a Senior Application Scientist, moves beyond simple protocols to explore the mechanistic reasoning behind common challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 5-(Furan-2-yl)pyrazin-2-ol scaffold?

A1: The most common and modular approach involves a two-stage strategy: first, the synthesis of a suitably functionalized pyrazin-2-ol core, followed by a cross-coupling reaction to introduce the furan moiety. The dominant method for the key C-C bond formation is the Suzuki-Miyaura cross-coupling reaction, which couples a 5-halopyrazin-2-ol with furan-2-boronic acid or its derivatives.[1][2] Alternative strategies could involve constructing the pyrazine ring from a precursor already containing the furan ring, though this is often less convergent.

Q2: The pyrazin-2-ol moiety can exist in tautomeric forms. How does this affect its reactivity?

A2: Excellent question. 5-(Furan-2-yl)pyrazin-2-ol exists in a tautomeric equilibrium with its pyrazin-2(1H)-one form. This equilibrium is influenced by solvent, pH, and temperature. The pyrazinol form possesses a nucleophilic hydroxyl group, while the pyrazinone form has an amide-like character with an acidic N-H proton. This duality is critical: in cross-coupling reactions, the hydroxyl group may require protection or the use of specific bases to prevent unwanted side reactions, such as O-arylation in Buchwald-Hartwig type reactions.[3] For the Suzuki coupling, the choice of base is crucial to deprotonate the boronic acid-palladium complex without promoting side reactions at the pyrazinone tautomer.

Q3: Why is furan-2-boronic acid known to be a "tricky" coupling partner in Suzuki reactions?

A3: Furan-2-boronic acid is notoriously susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom.[4] This decomposition pathway is often accelerated by the elevated temperatures and aqueous basic conditions typical of many Suzuki coupling protocols.[4] This leads to reduced yields of the desired product and the formation of furan as a significant byproduct. Strategies to mitigate this are discussed extensively in the troubleshooting section.

Troubleshooting Guide: The Suzuki Coupling Approach

The synthesis of 5-(Furan-2-yl)pyrazin-2-ol via the Suzuki coupling of a 5-halopyrazin-2-ol and furan-2-boronic acid is a robust but sensitive procedure. The following guide addresses the most common issues encountered.

Problem 1: Low to No Product Formation, Starting Material Unconsumed
Probable CauseMechanistic ExplanationRecommended Solutions & Protocols
Catalyst Inactivity The active Pd(0) catalyst is not forming efficiently from the Pd(II) precatalyst, or it is being deactivated by oxygen. Inefficient Pd(0) generation leads to a stalled catalytic cycle before oxidative addition can occur.Solution 1: Use a Modern Pre-catalyst: Employ a commercially available, air-stable Pd(II) pre-catalyst that rapidly and reliably forms the active Pd(0) species. Solution 2: Ensure Rigorous Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst.[4] Degas all solvents and the reaction mixture thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
Inappropriate Base The chosen base may be too weak to facilitate the crucial transmetalation step or may have poor solubility in the reaction solvent. Transmetalation requires a sufficiently basic environment to form the active boronate species.Solution: Screen Bases: The choice of base is critical.[5] While aqueous bases like Na₂CO₃ or K₂CO₃ are common, non-aqueous bases like K₃PO₄ are often superior for sensitive substrates as they can minimize protodeboronation.[4][6] Perform small-scale screening with different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).
Problem 2: Significant Formation of Furan Byproduct (Protodeboronation)
Probable CauseMechanistic ExplanationRecommended Solutions & Protocols
High Reaction Temperature & Long Reaction Time Furan-2-boronic acid is thermally sensitive.[4] Prolonged exposure to heat, especially in the presence of water and base, dramatically increases the rate of protodeboronation, competing directly with the desired cross-coupling.Solution 1: Lower Temperature & Use a High-Activity Catalyst: Pair a highly active ligand (e.g., a biarylphosphine ligand like SPhos or XPhos) with your palladium source. These systems often allow the reaction to proceed efficiently at lower temperatures (e.g., room temperature to 60 °C), minimizing thermal decomposition.[4] Solution 2: Monitor Reaction Progress: Do not run the reaction for a fixed time by default. Monitor its progress by TLC or LC-MS every 30-60 minutes. Work up the reaction as soon as the starting material is consumed to minimize byproduct formation.
Inherent Instability of Furan-2-boronic Acid The C-B bond in furan-2-boronic acid is inherently weaker and more susceptible to cleavage than in many arylboronic acids.Solution: Use a Stabilized Boronic Acid Derivative: Furan-2-boronic acid pinacol ester, MIDA boronate, or potassium 2-furyltrifluoroborate are more stable alternatives.[4] These reagents slowly release the boronic acid in situ under the reaction conditions, keeping its ambient concentration low and favoring cross-coupling over decomposition.
Problem 3: Complex Product Mixture & Purification Difficulties
Probable CauseMechanistic ExplanationRecommended Solutions & Protocols
Side Reactions Besides protodeboronation, side reactions can include homocoupling of the boronic acid or degradation of the pyrazine ring under harsh conditions. The pyrazin-2-ol hydroxyl group can also complicate matters if not properly accounted for.Solution: Optimize Stoichiometry & Conditions: Use a slight excess (1.1-1.3 equivalents) of the boronic acid reagent. Avoid excessively high temperatures or prolonged reaction times. If O-arylation is suspected, consider protecting the hydroxyl group as a benzyl or silyl ether prior to coupling.
Poor Separation of Product and Impurities The final product, 5-(Furan-2-yl)pyrazin-2-ol, is a polar, heterocyclic compound. Residual starting materials, palladium catalyst, and byproducts may have similar polarities, making chromatographic separation challenging.Solution 1: Liquid-Liquid Extraction (LLE): Perform a thorough aqueous workup. Use a solvent like ethyl acetate or a mixture of dichloromethane/isopropanol to extract the product. Washing with a mild chelating agent solution (e.g., aqueous ammonia or thiourea) can help remove residual palladium.[6][7] Solution 2: Optimized Column Chromatography: Use a well-chosen eluent system for flash chromatography, often a gradient of hexane/ethyl acetate or dichloromethane/methanol.[5] Sometimes, adding a small amount of a modifier like triethylamine can improve peak shape for basic compounds. Solution 3: Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be a highly effective final purification step to obtain high-purity material.[5]

Visualized Workflows and Logic

To better navigate the synthesis and troubleshooting process, the following diagrams illustrate key workflows and decision points.

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Assemble Glassware dry Oven/Flame Dry Glassware start->dry inert Assemble Under Inert Gas (Ar/N2) dry->inert reagents Add 5-halopyrazin-2-ol, Pd Catalyst, & Ligand inert->reagents degas Degas Solvent & Add to Flask reagents->degas boron Add Furan-2-boronic Acid (or derivative) & Base degas->boron heat Heat to Optimized Temp (e.g., 60°C) boron->heat monitor Monitor by TLC/LC-MS heat->monitor complete Reaction Complete? monitor->complete complete->heat No quench Cool & Quench Reaction complete->quench Yes extract Liquid-Liquid Extraction quench->extract dry_org Dry Organic Layer & Concentrate extract->dry_org purify Purify by Chromatography and/or Recrystallization dry_org->purify char Characterize Final Product purify->char

Caption: A generalized experimental workflow for the Suzuki coupling synthesis.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield in Suzuki Coupling c1 Catalyst Inactivity start->c1 c2 Protodeboronation start->c2 c3 Sub-optimal Conditions (Base, Solvent, Temp) start->c3 c4 Poor Starting Material Quality start->c4 s1 Use Pre-catalyst Ensure Anaerobic Setup c1->s1 s2 Lower Temp Use Stabilized Boron Reagent (e.g., Pinacol Ester) c2->s2 s3 Screen Bases (e.g., K3PO4) Screen Solvents (e.g., Dioxane/H2O) c3->s3 s4 Re-purify Starting Materials Confirm by NMR/MS c4->s4

Caption: A troubleshooting decision tree for low product yield.

Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is a starting point and assumes the use of 5-bromo-pyrazin-2-ol. Optimization may be required for different substrates.

Reagents & Equipment:

  • 5-bromo-pyrazin-2-ol

  • Furan-2-boronic acid pinacol ester (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), deoxygenated

  • Standard oven-dried glassware for inert atmosphere reactions

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-pyrazin-2-ol, furan-2-boronic acid pinacol ester, Pd(dppf)Cl₂, and anhydrous K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add the deoxygenated dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10-50% ethyl acetate in hexanes) to yield 5-(Furan-2-yl)pyrazin-2-ol.

References

  • Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them - Benchchem.
  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and reactions of Pyrazine - YouTube. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and reactions of Pyrazine | PPTX - Slideshare. Available at: [Link]

  • US3033864A - Purification of pyrazine - Google Patents.
  • Pyrazine - Wikipedia. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. Available at: [Link]

  • Synthesis of some substituted pyrazines and their olfactive properties. Available at: [Link]

  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. Available at: [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - MDPI. Available at: [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - ResearchGate. Available at: [Link]

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Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-(Furan-2-yl)pyrazin-2-ol

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Furan-2-yl)pyrazin-2-ol. We provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Furan-2-yl)pyrazin-2-ol. We provide in-depth troubleshooting, field-proven protocols, and a causal understanding of the underlying chemical principles to help you navigate the common challenges associated with this synthesis.

Core Concepts: Understanding the Synthetic Challenges

The synthesis of 5-(Furan-2-yl)pyrazin-2-ol presents a unique set of challenges primarily stemming from the inherent reactivity of the furan moiety and the tautomeric nature of the pyrazin-2-ol ring.

The Furan Ring: A Double-Edged Sword

The furan ring is an electron-rich aromatic heterocycle.[1] While its nucleophilicity is essential for certain bond-forming reactions, it also makes it highly susceptible to degradation under specific conditions.

  • Acid Sensitivity: Furan is notoriously unstable in the presence of strong acids, which can catalyze ring-opening or polymerization, leading to the formation of intractable tars and a significant reduction in yield.[2]

  • Electrophilic Reactivity: The electron-donating oxygen atom activates the ring, making it far more reactive than benzene in electrophilic substitution reactions.[3][4] This heightened reactivity can lead to unwanted side reactions if reaction conditions are not carefully controlled.

The Pyrazin-2-ol Core: A State of Flux

The target molecule, 5-(Furan-2-yl)pyrazin-2-ol, exists as a mixture of two rapidly interconverting tautomers: the lactim (ol) form and the lactam (one) form. This equilibrium can complicate purification and spectral analysis. Understanding this phenomenon is critical for accurate characterization of the final product.[5][6]

Caption: Lactam-lactim tautomerism of the product.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction mixture turns dark brown or black, and I'm isolating a tarry, insoluble material instead of my product. What's happening and how can I fix it?

A1: This is the most frequently reported issue and is almost always due to the degradation of the furan ring.

  • Causality: The furan ring is highly sensitive to acidic conditions, which can catalyze polymerization.[2] Many condensation reactions used to form pyrazines can generate acidic byproducts or require acidic catalysts, creating a hostile environment for the furan moiety.

  • Solutions:

    • Strict pH Control: Avoid strong acids. If a catalyst is needed, consider Lewis acids that are less prone to protonation or use a buffered system. For condensation reactions between 1,2-diamines and 1,2-dicarbonyls, the pH is critical; overly acidic conditions reduce the nucleophilicity of the diamine.[7]

    • Lower Reaction Temperature: High temperatures can accelerate decomposition. Running the reaction at a lower temperature, even if it requires a longer reaction time, can preserve the integrity of the furan ring.[8]

    • Inert Atmosphere: The electron-rich furan ring can be susceptible to oxidation, especially at elevated temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[8]

    • Solvent Choice: Use aprotic solvents (e.g., THF, Dioxane, Toluene) to minimize proton-catalyzed decomposition pathways.

Troubleshooting cluster_solutions Mitigation Strategies start Reaction turns dark/tarry cause Primary Cause: Furan Ring Decomposition start->cause solution1 Control pH: Avoid strong acids, use buffers cause->solution1 solution2 Lower Temperature: Reduce thermal degradation cause->solution2 solution3 Use Inert Atmosphere (N2/Ar): Prevent oxidation cause->solution3 solution4 Choose Aprotic Solvent: Minimize proton sources cause->solution4 outcome Improved Yield & Purer Product solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting workflow for furan decomposition.

Q2: My reaction yields are very low, but I'm not seeing significant tar formation. What are the likely culprits?

A2: Low yields without decomposition point towards an incomplete or inefficient reaction.

  • Causality: The formation of the pyrazinone ring often involves a condensation followed by a cyclization and an oxidation step. A bottleneck at any of these stages will result in low yields.

  • Solutions:

    • Verify Starting Material Purity: Impurities in the starting materials are a common cause of low yields.

    • Optimize Stoichiometry: Ensure precise molar ratios of your reactants.

    • Increase Reaction Time/Temperature: The reaction may simply be slow. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature (while being mindful of furan stability) can improve the rate.[7]

    • Ensure Complete Oxidation: Many pyrazine syntheses proceed via a dihydropyrazine intermediate, which must be oxidized to the final aromatic product.[8][9] If this step is inefficient, the yield will be low. Consider using a mild oxidant (e.g., air, Cu(II) salts, or MnO₂) in the final step.[9]

    • Concentration: In bimolecular condensation reactions, running the reaction at a higher concentration can improve the rate. However, be cautious, as this can sometimes promote oligomerization.[7]

Q3: I've isolated a product, but its ¹H NMR spectrum shows broad peaks, and the ¹³C NMR has fewer signals than expected. Is my product impure?

A3: This is often not an impurity issue but a direct consequence of the lactam-lactim tautomerism.

  • Causality: The proton on the pyrazin-2-ol ring can reside on either the oxygen (lactim) or the nitrogen (lactam). In solution, these two forms are in rapid equilibrium. On the NMR timescale, this rapid exchange can lead to the broadening of signals for the protons and carbons involved in the tautomerism. The OH/NH proton, in particular, may appear as a very broad, low-intensity signal that can be easily missed or mistaken for water.

  • Solutions for Characterization:

    • D₂O Exchange: Add a drop of deuterium oxide to your NMR tube. The exchangeable OH/NH proton will be replaced by deuterium, causing its signal to disappear from the ¹H NMR spectrum. This is a definitive test.

    • Variable Temperature NMR: Acquiring spectra at different temperatures can sometimes "freeze out" one tautomer or slow the exchange rate enough to resolve the individual signals.

    • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹, which is characteristic of the dominant lactam form.

    • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition and molecular weight, which is the same for both tautomers.

Experimental Protocols & Data

The following sections provide a generalized synthetic protocol and tables to guide your optimization efforts.

Protocol 1: Illustrative Synthesis of 5-(Furan-2-yl)pyrazin-2-ol

This protocol is based on the well-established Gutknecht pyrazine synthesis, which involves the self-condensation of an α-amino ketone followed by oxidation.[8]

SynthesisWorkflow start Start: 2-bromoacetylfuran step1 1. Ammonolysis (e.g., NH3 in Ethanol) Forms α-amino ketone in situ start->step1 step2 2. Self-Condensation Forms dihydropyrazine intermediate step1->step2 step3 3. Oxidation (Air or mild oxidant like CuSO4) Aromatizes the ring step2->step3 step4 4. Workup & Purification (Extraction, Column Chromatography) step3->step4 end Product: 5-(Furan-2-yl)pyrazin-2-ol step4->end

Caption: General workflow for the synthesis.

Step-by-Step Methodology:

  • Preparation of α-Amino Ketone (In Situ): In a round-bottom flask under a nitrogen atmosphere, dissolve 2-bromoacetylfuran (1.0 eq) in ethanol. Cool the solution to 0°C. Bubble ammonia gas through the solution or add a solution of ammonia in ethanol (e.g., 7N solution, >3.0 eq) dropwise. Note: This step is exothermic and should be controlled.

  • Condensation & Cyclization: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The α-amino ketone formed in situ will spontaneously self-condense to form the dihydropyrazine intermediate. Monitor the consumption of the starting material by TLC.

  • Oxidation: Once the starting material is consumed, introduce an oxidant. This can be achieved by bubbling air through the reaction mixture for several hours or by adding a solution of copper(II) sulfate (CuSO₄) (approx. 1.5 eq) in water and gently heating the mixture to 50-60°C for 2-4 hours. The solution will typically darken as the aromatic pyrazinone is formed.

  • Workup: Cool the reaction mixture to room temperature. If CuSO₄ was used, filter to remove copper salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 70%) to afford the pure 5-(Furan-2-yl)pyrazin-2-ol.

Data Tables for Reaction Optimization

The following tables summarize the expected effects of varying key reaction parameters. Use these as a starting point for your optimization experiments.

Table 1: Effect of Solvent on Reaction Outcome

SolventExpected YieldPurity/Side ProductsRationale
Dioxane Good-ExcellentHigh purity, minimal polymerizationAprotic, good for temperature control.
Ethanol Moderate-GoodPotential for some degradation if acidicProtic, good solubility for intermediates.
Toluene Moderate-GoodHigh purityAprotic, allows for higher temperatures if needed.
Water Poor-ModerateSignificant decomposition likelyGenerally too protic and can interfere with intermediates.

Table 2: Effect of Oxidation Method on Reaction Outcome

OxidantTemperatureTimeExpected YieldNotes
Air Room Temp - 40°C12-48 hModerateMildest method, but can be slow and incomplete.
MnO₂ Room Temp4-12 hGoodHeterogeneous, requires filtration, generally clean.
CuSO₄ 50-60°C2-6 hGood-ExcellentHomogeneous, efficient, requires removal of copper salts.
H₂O₂ 0°C - Room Temp1-4 hVariableCan be effective but may lead to over-oxidation or furan degradation if not controlled.[8]

References

  • Wikipedia. (n.d.). Furan. Retrieved from [Link][3]

  • Scribd. (n.d.). Reactivity of Furan Pyrrole Thiophene. Retrieved from [Link][10]

  • University of Oxford. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5. Retrieved from [Link][2]

  • Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved from [Link][1]

  • Pearson. (2024). Reactions of Pyrrole, Furan, and Thiophene. Retrieved from [Link][4]

  • PubMed Central (PMC). (n.d.). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Retrieved from [Link][11]

  • MDPI. (n.d.). 5-Furan-2yl[1][2][3]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][3][10] triazole-3-thiol and Their Thiol-Thione Tautomerism. Retrieved from [Link][12]

  • ResearchGate. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link][9]

  • PubMed. (n.d.). 5-Furan-2yl[1][2][3]oxadiazole-2-thiol, 5-furan-2yl-4H[1][3][10] triazole-3-thiol and their thiol-thione tautomerism. Retrieved from [Link][5]

  • VNU University of Science. (n.d.). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Retrieved from [Link][6]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-(Furan-2-yl)pyrazin-2-ol

Welcome to the technical support center for the synthesis of 5-(Furan-2-yl)pyrazin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Furan-2-yl)pyrazin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic compound.

Introduction to the Synthesis of 5-(Furan-2-yl)pyrazin-2-ol

5-(Furan-2-yl)pyrazin-2-ol is a heterocyclic compound of interest in medicinal chemistry and materials science. Its synthesis typically involves the cyclocondensation of a C2-N source, such as an α-amino amide or α-aminonitrile, with a furan-containing 1,2-dicarbonyl equivalent. A highly plausible and efficient synthetic route is the reaction of glycinamide hydrochloride with furan-2-glyoxal. This guide will focus on troubleshooting potential side reactions and challenges associated with this specific synthetic approach.

Proposed Synthetic Pathway

The synthesis of 5-(Furan-2-yl)pyrazin-2-ol can be achieved through the condensation of glycinamide with furan-2-glyoxal, followed by oxidation.

Synthetic Pathway Glycinamide Glycinamide Intermediate Dihydropyrazinone Intermediate Glycinamide->Intermediate Condensation FuranGlyoxal Furan-2-glyoxal FuranGlyoxal->Intermediate Product 5-(Furan-2-yl)pyrazin-2-ol Intermediate->Product Oxidation (e.g., air)

Caption: Proposed synthesis of 5-(Furan-2-yl)pyrazin-2-ol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-(Furan-2-yl)pyrazin-2-ol in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has a very low yield, or I am not isolating any of the target 5-(Furan-2-yl)pyrazin-2-ol. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in this synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions and the occurrence of side reactions.

Plausible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Degradation of Furan-2-glyoxal Furan-2-glyoxal is susceptible to polymerization and other side reactions, especially under strongly acidic or basic conditions.1. Purity Check: Ensure the purity of furan-2-glyoxal before use via NMR or GC-MS. 2. Fresh Preparation: If possible, use freshly prepared or recently purchased furan-2-glyoxal. 3. Controlled Addition: Add the furan-2-glyoxal slowly to the reaction mixture to maintain a low instantaneous concentration.
Suboptimal pH The initial condensation is often base-catalyzed, but a pH that is too high can promote side reactions of the furfural moiety.[1]1. pH Monitoring: Monitor the pH of the reaction mixture. 2. Buffer System: Consider using a buffer system (e.g., acetate buffer) to maintain a mildly basic pH (around 8-9). 3. Base Selection: Use a mild inorganic base like sodium bicarbonate or potassium carbonate instead of strong bases like NaOH or KOH.
Incomplete Oxidation The initial condensation forms a dihydropyrazinone intermediate which needs to be oxidized to the final aromatic pyrazin-2-ol.1. Air Oxidation: For many pyrazinone syntheses, oxidation by air is sufficient. Ensure the reaction is not running under a strictly inert atmosphere during the oxidation step. Gentle bubbling of air through the reaction mixture can be beneficial. 2. Mild Oxidizing Agent: If air oxidation is slow, consider the addition of a mild oxidizing agent in the work-up, but be cautious of over-oxidation.
Furfural Polymerization If furan-2-glyoxal is contaminated with or degrades to furfural, acidic or basic conditions can lead to the formation of dark, insoluble polymeric materials.[2]1. Visual Inspection: The formation of a dark tar-like substance is indicative of polymerization. 2. Reaction Temperature: Keep the reaction temperature as low as feasible to minimize polymerization. 3. Purification of Starting Material: Purify the furan-2-glyoxal if furfural contamination is suspected.
Issue 2: Presence of a Major, Unidentified Byproduct

Question: My TLC/LC-MS analysis shows a significant byproduct along with my desired product. What could this be and how can I minimize its formation?

Answer: The formation of a major byproduct is often due to a competing reaction pathway. In this synthesis, the most likely side reactions involve the furan-2-glyoxal starting material.

Common Side Reactions and Their Mitigation:

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Glycinamide_main Glycinamide Product 5-(Furan-2-yl)pyrazin-2-ol Glycinamide_main->Product FuranGlyoxal_main Furan-2-glyoxal FuranGlyoxal_main->Product FuranGlyoxal_side Furan-2-glyoxal SelfCondensation Self-Condensation Product FuranGlyoxal_side->SelfCondensation Aldol-type Cannizzaro Furoic Acid & Furylglycol FuranGlyoxal_side->Cannizzaro Strong Base Polymerization Polymer FuranGlyoxal_side->Polymerization Acid/Base

Sources

Optimization

Technical Support Center: 5-(Furan-2-yl)pyrazin-2-ol Synthesis

Welcome to the technical support center for the synthesis and yield optimization of 5-(Furan-2-yl)pyrazin-2-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are worki...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of 5-(Furan-2-yl)pyrazin-2-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Pyrazinones are a critical class of compounds in medicinal chemistry, and their synthesis can present unique challenges.[1][2][3] This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common hurdles and maximize your reaction yields.

The most common and direct route to 5-(Furan-2-yl)pyrazin-2-ol involves the condensation of an α-amino ketone, specifically 2-amino-1-(furan-2-yl)ethanone, with a 1,2-dicarbonyl compound like glyoxal.[1][4] This guide will focus on troubleshooting this specific transformation, as it represents a robust and accessible synthetic strategy.

Part 1: Pre-Reaction Troubleshooting & Reagent Quality

Low yields often originate from issues with starting materials before the reaction even begins. This section addresses common questions regarding reagent stability and purity.

Question: My reaction is sluggish or fails to initiate. Could my starting materials be the problem?

Answer: Absolutely. The stability of both the α-amino ketone and glyoxal is paramount.

  • 2-Amino-1-(furan-2-yl)ethanone: This intermediate is often prepared and stored as a hydrochloride salt to improve stability. The free amine is susceptible to self-condensation and degradation. Before use, ensure the salt is dry and free of discoloration. If you suspect degradation, it is advisable to either re-purify the salt by recrystallization or freshly prepare it.

  • Glyoxal: Commercial glyoxal is typically supplied as a 40% aqueous solution. Over time, glyoxal polymerizes to form a complex mixture of acetals and hemiacetals. This polymerization reduces the concentration of the reactive monomeric form, leading to poor reaction kinetics.

    Troubleshooting Protocol: Glyoxal Depolymerization

    • Place the 40% aqueous glyoxal solution in a round-bottom flask equipped with a short-path distillation head.

    • Add a catalytic amount of a non-volatile acid, such as phosphoric acid, to facilitate the cracking of polymers.

    • Gently heat the mixture under reduced pressure.

    • The monomeric glyoxal will distill as a yellow-green vapor and can be collected in a cooled receiver. It is highly volatile and should be used immediately.

Question: I've noticed significant color change and tar formation early in the reaction. What is causing this?

Answer: This is a classic indicator of furan ring instability.[5] The furan moiety is notoriously sensitive to acidic conditions, which can catalyze polymerization and ring-opening reactions.[6][7][8]

  • Acid Sensitivity: Strong acids can protonate the furan ring, initiating a cascade of reactions that lead to intractable polymeric materials.[7] Even the hydrochloride salt of your starting amine can create a sufficiently acidic environment to trigger this decomposition.

  • Mitigation Strategy: The reaction pH must be carefully controlled. While the condensation can be acid-catalyzed, it is often more effective to run the reaction under neutral or slightly basic conditions to preserve the furan ring.[9] Using a buffer system (e.g., sodium acetate/acetic acid) can provide the necessary protonation for the condensation mechanism without causing wholesale degradation of the starting material.

Part 2: Troubleshooting the Core Condensation Reaction

This section focuses on issues that arise during the pyrazinone ring-forming step.

Question: My reaction stalls at low conversion, with starting material still present even after extended reaction times. How can I drive it to completion?

Answer: Stalled reactions are typically due to suboptimal reaction conditions or an equilibrium that disfavors the product.

  • Temperature: While higher temperatures can increase reaction rates, they can also accelerate the degradation of the furan ring.[8] It is crucial to find a thermal sweet spot. We recommend starting at room temperature and gradually increasing the heat to 40-50°C while monitoring the reaction by TLC or LC-MS.

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction. Protic solvents like ethanol or methanol are often effective as they can facilitate proton transfer steps in the mechanism. A summary of solvent effects is presented below.

Solvent Typical Temperature Advantages Disadvantages
Ethanol25-60°CGood solubility for reactants, protic nature aids mechanism.Can be difficult to remove from polar products.
Methanol25-50°CSimilar to ethanol, higher volatility.Lower boiling point limits temperature range.
Dioxane25-80°CAprotic, can minimize certain side reactions.Higher boiling point, potential for peroxide formation.
Water25-80°CGreen solvent, good for hydrochloride salts.Can complicate work-up, may promote glyoxal polymerization.
  • Reaction Concentration: Running the reaction at a higher concentration can favor the bimolecular condensation step over unimolecular decomposition pathways. A typical starting concentration is 0.1-0.5 M.

Question: My main impurity appears to be a symmetrical product. What is it and how can I avoid it?

Answer: A common side reaction is the self-condensation of glyoxal, particularly under basic conditions, which can lead to the formation of products like 2,3-dihydroxy-1,4-dioxane. To minimize this, add the glyoxal solution slowly to the solution of the amino ketone. This maintains a low instantaneous concentration of glyoxal, favoring the desired cross-condensation over self-condensation.

Visualizing the Reaction and Troubleshooting Logic

The synthesis of 5-(Furan-2-yl)pyrazin-2-ol is a multi-step process within a single pot, involving condensation and subsequent oxidation.

reaction_mechanism cluster_reactants Reactants A 2-Amino-1-(furan-2-yl)ethanone C Dihydropyrazine Intermediate A->C Condensation B Glyoxal B->C Condensation D 5-(Furan-2-yl)pyrazin-2-ol C->D Oxidation O2 Air (O2) O2->C

Caption: Proposed reaction pathway for pyrazin-2-ol formation.

A logical approach to troubleshooting is essential for efficiently resolving yield issues.

troubleshooting_flowchart Start Low Yield Observed CheckTLC Analyze Crude Reaction Mixture (TLC/LCMS) Start->CheckTLC ComplexMixture Complex Mixture / Tar? CheckTLC->ComplexMixture SM_Present Starting Material Dominates? CheckTLC->SM_Present If Not Complex Product_Lost Clean Reaction but Low Isolated Yield? CheckTLC->Product_Lost If No SM ComplexMixture->SM_Present No Furan_Deg Suspect Furan Degradation. - Check pH. - Lower Temperature. - Use Inert Atmosphere. ComplexMixture->Furan_Deg Yes SM_Present->Product_Lost No Reagent_Quality Check Reagent Quality. - Depolymerize Glyoxal. - Verify Amine Salt Purity. SM_Present->Reagent_Quality Yes Optimize_Cond Optimize Reaction Conditions. - Increase Concentration. - Screen Solvents. - Gentle Heating (40-50°C). SM_Present->Optimize_Cond No (Quality OK) Optimize_Workup Optimize Work-up & Purification. - Adjust aqueous pH before extraction. - Use alternative extraction solvents. - Consider crystallization over chromatography. Product_Lost->Optimize_Workup Yes

Caption: Troubleshooting decision tree for yield optimization.

Part 3: Post-Reaction Work-up and Purification

Significant yield loss can occur during product isolation and purification.[10][11]

Question: I'm struggling to extract my product from the aqueous reaction mixture. What can I do?

Answer: The hydroxyl group on the pyrazin-2-ol scaffold imparts a degree of water solubility, which can lead to poor extraction efficiency with common organic solvents.

  • pH Adjustment: Before extraction, adjust the pH of the aqueous layer. The pyrazin-2-ol is weakly acidic. Adjusting the pH to be slightly acidic (pH 5-6) will ensure it is in its neutral form, maximizing its partition into the organic layer.

  • Salting Out: Add sodium chloride (brine) to the aqueous layer until it is saturated. This increases the polarity of the aqueous phase, effectively "pushing" the less polar organic product into the extraction solvent.

  • Solvent Choice: If dichloromethane or ethyl acetate are proving ineffective, consider solvents with slightly higher polarity that are still water-immiscible, such as n-butanol. Multiple extractions (e.g., 3-5 times) with fresh solvent are more effective than a single extraction with a large volume.[10]

Question: My product seems to decompose on silica gel during column chromatography. Are there alternative purification methods?

Answer: Yes, pyrazinones can be sensitive to the acidic nature of standard silica gel.

  • Deactivating Silica Gel: Before preparing your column, you can slurry the silica gel in your eluent containing 1-2% triethylamine. This will neutralize the acidic sites on the silica surface, preventing product degradation.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or C18-bonded silica for reverse-phase chromatography.[10]

  • Crystallization: Crystallization is an excellent method for obtaining highly pure material and is often overlooked.[12] A solvent screen is the first step.

    Protocol: Small-Scale Crystallization Screen

    • Place a few milligrams of your crude, dried product into several small vials.

    • To each vial, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, acetonitrile) dropwise until the solid dissolves with gentle heating.

    • Allow the vials to cool slowly to room temperature, then place them in a refrigerator (4°C).

    • Observe for crystal formation. Promising solvent systems can then be scaled up for bulk purification.

Part 4: Reference Experimental Protocol

This protocol provides a starting point for the synthesis of 5-(Furan-2-yl)pyrazin-2-ol. Optimization may be required based on your specific laboratory conditions and reagent batches.

Synthesis of 5-(Furan-2-yl)pyrazin-2-ol

  • Reaction Setup: To a round-bottom flask charged with 2-amino-1-(furan-2-yl)ethanone hydrochloride (1.0 eq), add ethanol (to achieve a 0.2 M concentration) and sodium acetate (1.1 eq). Stir the resulting suspension at room temperature for 15 minutes.

  • Reagent Addition: To the stirring suspension, add a 40% aqueous solution of glyoxal (1.05 eq) dropwise over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature under a standard air atmosphere. The progress of the reaction should be monitored by TLC or LC-MS. Gentle heating to 40°C can be applied if the reaction is slow. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol. Add deionized water to the residue, followed by solid sodium chloride until saturation. Adjust the pH to ~6 with dilute HCl. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water.

References

  • K. I. Galkin et al., "The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions," ChemSusChem, vol. 18, no. 2, p. e202401849, 2025. [Online]. Available: [Link]

  • M. D. C. Carreño, M. G. Plaza, and M. Ribagorda, "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations," RSC Advances, vol. 13, no. 2, pp. 1162-1184, 2023. [Online]. Available: [Link]

  • I. V. Sandulenko et al., "The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions," ChemSusChem, 2024. [Online]. Available: [Link]

  • Pharmaguideline, "Synthesis, Reactions and Medicinal Uses of Furan," [Online]. Available: [Link]

  • M. A. Jackson, K. B. Hicks, N. M. El-Sayed, D. K. Y. Appell, and R. E. A. A. El-Azeem, "Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids," Journal of Agricultural and Food Chemistry, vol. 67, no. 43, pp. 12058-12065, 2019. [Online]. Available: [Link]

  • M. D. C. Carreño, M. G. Plaza, and M. Ribagorda, "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations," Semantic Scholar, 2022. [Online]. Available: [Link]

  • Z. Zhang, Z. Li, and W. Zhang, "Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols," Organic Chemistry Frontiers, vol. 8, no. 20, pp. 5698-5703, 2021. [Online]. Available: [Link]

  • ResearchGate, "General scheme of the study of furan stability," [Online]. Available: [Link]

  • ResearchGate, "Synthesis of 2(1H)-pyrazinones from diketopiperazines," [Online]. Available: [Link]

  • ResearchGate, "Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF," [Online]. Available: [Link]

  • E. C. Britton et al., "Purification of pyrazine," U.S. Patent 3,033,864, issued May 8, 1962. [Online].
  • A. D'Amico, M. G. Rodenas, and F. M. S. Carrasco, "Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization," Polymers, vol. 14, no. 1, p. 18, 2021. [Online]. Available: [Link]

  • T. Riermeier et al., "Method for purifying pyrazoles," WO Patent 2011/076194 A1, issued Jun. 30, 2011. [Online].
  • B. A. Kulkarni, A. G. Griesbeck, and J. M. D. Fortman, "A Synthesis of Symmetrical and Unsymmetrical Pyrazines," Synthetic Communications, vol. 35, no. 10, pp. 1391-1396, 2005. [Online]. Available: [Link]

  • M. D. C. Carreño, M. G. Plaza, and M. Ribagorda, "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations," RSC Advances, vol. 13, no. 2, pp. 1162-1184, 2023. [Online]. Available: [Link]

  • R. P. Neupane, J. M. Z. Maw, and J. C. Carlson, "Pyrazinone Biosynthesis and Signaling—Myxo Style," ACS Chemical Biology, vol. 19, no. 1, pp. 13-15, 2024. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Synthesis of pyrazines," [Online]. Available: [Link]

  • M. M. K. A. El-Gazzar, H. N. A. Hassan, and F. A. K. El-Gazzar, "Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 32, no. 1, pp. 124-132, 2017. [Online]. Available: [Link]

  • P. T. T. Nguyen, N. T. T. Nguyen, and T. M. T. Nguyen, "Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives," Oriental Journal of Chemistry, vol. 35, no. 2, pp. 917-923, 2019. [Online]. Available: [Link]

  • S. G. Kucukguzel, I. Kucukguzel, and E. Tatar, "5-Furan-2yl[1][6][13]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][12][13] triazole-3-thiol and Their Thiol-Thione Tautomerism," Molecules, vol. 7, no. 6, pp. 519-528, 2002. [Online]. Available: [Link]

  • D. A. Sibgatullin, V. M. Babaev, and V. A. Valiulin, "Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features," Molecules, vol. 27, no. 3, p. 1063, 2022. [Online]. Available: [Link]

  • A. Sharma, V. Kumar, and P. K. Sharma, "Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles," RSC Advances, vol. 15, no. 1, pp. 1-20, 2025. [Online]. Available: [Link]

  • M. A. P. J. H. Verhoeven, A. J. H. Klunder, and B. Zwanenburg, "Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan," Molecules, vol. 4, no. 1, pp. 1-8, 1999. [Online]. Available: [Link]

  • ResearchGate, "Total Synthesis of Naturally Occurring Furan Compounds 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde and Pichiafuran C | Request PDF," [Online]. Available: [Link]

  • A. R. Katritzky et al., "Condensation products from the reactions of glyoxal with 2-substituted benzylamines. The formation and crystal structures of 2,2′-bi(1,2,3,4-tetrahydroquinazoline), and 2,4,6,8,10,12-hexakis(2-methylbenzyl)-2,4,6,8," Journal of the Chemical Society, Perkin Transactions 2, no. 12, pp. 2603-2608, 1998. [Online]. Available: [Link]

  • J. B. Rust, "Glyoxal-ketone condensation products and process of making them," U.S. Patent 2,388,086, issued Oct. 30, 1945. [Online].
  • M. T. Harvey and S. Caplan, "Methods for reacting furfuryl alcohol and acid condensation products of furfuryl alcohol with glyoxal and polymerized glyoxal and products produced thereby," U.S. Patent 2,383,793, issued Aug. 28, 1945. [Online].

Sources

Troubleshooting

Technical Support Center: Identification of Impurities in 5-(Furan-2-yl)pyrazin-2-ol

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-(Furan-2-yl)pyrazin-2-ol. This guide is designed to provide expert insights and practical t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-(Furan-2-yl)pyrazin-2-ol. This guide is designed to provide expert insights and practical troubleshooting for the identification and characterization of impurities that may be encountered during the synthesis, purification, and handling of this compound. Our aim is to empower you with the knowledge to ensure the quality, safety, and efficacy of your work.

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected peaks in the HPLC analysis of my 5-(Furan-2-yl)pyrazin-2-ol sample. What could they be?

A1: Unexpected peaks in your HPLC chromatogram can arise from several sources, including impurities from starting materials, byproducts from the synthesis, or degradation products. Given the structure of 5-(Furan-2-yl)pyrazin-2-ol, potential impurities could include unreacted starting materials like furan-2-carboxaldehyde or aminoacetonitrile, byproducts from self-condensation or cross-condensation reactions common in pyrazine synthesis, or degradation products resulting from the instability of the furan ring under certain conditions.[1][2] A systematic approach involving comparison with starting material chromatograms, forced degradation studies, and analysis by mass spectrometry (MS) is recommended for identification.[3][4]

Q2: My synthesized 5-(Furan-2-yl)pyrazin-2-ol is discolored (e.g., yellow or brown). Is this normal, and what could be the cause?

A2: While a slight off-white or pale yellow color can sometimes be observed in heterocyclic compounds, significant discoloration to yellow or brown often indicates the presence of impurities. These colored species can result from polymerization of furan-containing starting materials or products, or the formation of highly conjugated byproducts during synthesis.[5] Air oxidation of intermediates can also lead to colored impurities.[1] It is crucial to purify the product to remove these impurities, as they can impact the compound's stability, reactivity, and biological activity.

Q3: The NMR spectrum of my 5-(Furan-2-yl)pyrazin-2-ol sample shows signals that I cannot assign to the main compound. How can I identify these unknown signals?

A3: Unassigned signals in the NMR spectrum are indicative of impurities. To identify them, a multi-step approach is recommended. First, compare the spectrum with high-quality reference spectra of the starting materials. If the impurities are not from the starting materials, they are likely reaction byproducts or degradation products. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can help in elucidating the structures of these unknown compounds by providing information about proton-proton and proton-carbon correlations.[6] Spiking the sample with suspected impurities, if available, can also confirm their identity.

Troubleshooting Guides

Issue 1: Unidentified Peaks in HPLC Chromatogram

Probable Cause: The presence of synthesis-related impurities or degradation products. Classical pyrazine syntheses like the Staedel–Rugheimer or Gutknecht methods are known to produce byproducts.[1][7]

Troubleshooting Workflow:

start Unexpected Peak in HPLC blank Run Blank Injection (Mobile Phase Only) start->blank system_peak Peak Present? (System Contamination) blank->system_peak Yes real_peak Peak Absent? (Sample-Related) blank->real_peak No start_mat Analyze Starting Materials by HPLC real_peak->start_mat match Peak Matches Starting Material? start_mat->match impurity_id Impurity from Starting Material match->impurity_id Yes no_match Peak Does Not Match match->no_match No lcms Perform LC-MS Analysis no_match->lcms mw Determine Molecular Weight lcms->mw forced_deg Conduct Forced Degradation Studies mw->forced_deg deg_prod Compare with Degradation Products forced_deg->deg_prod isolate Isolate Impurity (Prep-HPLC) deg_prod->isolate nmr Characterize by NMR isolate->nmr structure Elucidate Structure nmr->structure

Caption: Workflow for identifying unknown HPLC peaks.

Experimental Protocol: Forced Degradation Study [8][9]

  • Sample Preparation: Prepare four separate solutions of 5-(Furan-2-yl)pyrazin-2-ol (approximately 1 mg/mL) in:

    • 0.1 M HCl (Acidic condition)

    • 0.1 M NaOH (Basic condition)

    • 3% H₂O₂ (Oxidative condition)

    • Water (Neutral/Thermal condition)

  • Stress Conditions:

    • Heat the acidic, basic, and neutral solutions at 80°C for 24 hours.

    • Keep the oxidative solution at room temperature for 24 hours.

    • Expose a solid sample to UV light (254 nm) for 24 hours.

  • Analysis: Neutralize the acidic and basic samples before injection. Analyze all samples by HPLC-DAD and LC-MS to generate a profile of degradation products.

  • Comparison: Compare the retention times and mass spectra of the degradation products with the unknown peaks in your sample chromatogram.

Table 1: Potential Impurities and their Characteristics

Potential ImpurityOriginExpected m/z [M+H]⁺Notes
Furan-2-carboxaldehydeStarting Material97.03May be present if the initial reaction is incomplete.
AminoacetonitrileStarting Material57.05Volatile, may not be observed in all methods.
2,5-bis(furan-2-yl)pyrazineSelf-condensation byproduct237.07A potential byproduct from the self-condensation of an intermediate.
Ring-opened degradation productsDegradation of furan ringVariableThe furan ring is susceptible to opening under strong acidic or oxidative conditions.[10]
Issue 2: Ambiguous NMR Spectral Data

Probable Cause: Presence of structurally similar impurities or isomeric byproducts that lead to overlapping signals.

Troubleshooting Workflow:

start Ambiguous NMR Spectrum solvent Change NMR Solvent (e.g., DMSO-d6 to CDCl3) start->solvent resolution Improved Resolution? solvent->resolution Yes no_improvement No Significant Improvement solvent->no_improvement No cosy Acquire 2D COSY Spectrum no_improvement->cosy h_h_corr Identify H-H Correlations cosy->h_h_corr hsqc Acquire 2D HSQC Spectrum h_h_corr->hsqc h_c_corr Identify Direct H-C Correlations hsqc->h_c_corr hmbc Acquire 2D HMBC Spectrum h_c_corr->hmbc long_range Identify Long-Range H-C Correlations hmbc->long_range structure Propose Impurity Structures long_range->structure

Caption: Workflow for resolving ambiguous NMR spectra.

Experimental Protocol: 2D NMR Analysis

  • Sample Preparation: Prepare a concentrated solution (10-20 mg in 0.6 mL) of the purified or crude 5-(Furan-2-yl)pyrazin-2-ol in a suitable deuterated solvent (e.g., DMSO-d₆).[6]

  • Acquisition: On a high-field NMR spectrometer (≥400 MHz), acquire the following spectra:

    • ¹H NMR

    • ¹³C{¹H} NMR

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

  • Data Analysis:

    • Use the ¹H and ¹³C spectra to identify the signals of the main compound.

    • Analyze the COSY spectrum to establish proton-proton spin systems for both the main compound and impurities.

    • Use the HSQC spectrum to correlate protons with their directly attached carbons.

    • Utilize the HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton of the impurities.

Issue 3: Inconsistent Bioactivity or Reactivity

Probable Cause: The presence of even small amounts of impurities can significantly alter the biological or chemical properties of your compound.

Troubleshooting Workflow:

start Inconsistent Bioactivity/Reactivity purity Re-evaluate Purity (HPLC, NMR) start->purity impure Impurity Detected purity->impure Yes pure No Impurity Detected purity->pure No isolate Isolate and Identify Impurity impure->isolate test_impurity Test Bioactivity of Impurity isolate->test_impurity repurify Re-purify Main Compound isolate->repurify retest Re-test Bioactivity of Pure Compound repurify->retest

Caption: Workflow for troubleshooting inconsistent bioactivity.

Experimental Protocol: Impurity Isolation and Characterization

  • Preparative HPLC: Develop a preparative HPLC method to isolate the impurity of interest. This may require scaling up your analytical method and optimizing the mobile phase for better separation.

  • Fraction Collection: Collect the fraction containing the isolated impurity.

  • Solvent Removal: Carefully remove the solvent under reduced pressure, avoiding excessive heat.

  • Structure Elucidation: Characterize the isolated impurity using high-resolution mass spectrometry (HRMS) and a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC).

  • Bioassay: If sufficient material is obtained, test the biological activity of the isolated impurity to determine if it is responsible for the observed inconsistencies.

References

  • Ballschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(88), 55594–55597. [Link]

  • Phenomenex. (2025). How to Identify Ghost Peaks in U/HPLC. Phenomenex. [Link]

  • SGS. (n.d.). How to Approach the Identification of Anomalous Peaks During Pharmaceutical Sample Analyses. SGS. [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Slideshare. [Link]

  • Yao Xue Xue Bao. (2012). [Identification of impurity peaks in the HPLC chromatogram by LC-MS and two-dimensional chromatographic correlation spectroscopy]. Yao Xue Xue Bao, 47(4), 492-497. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Taylor & Francis Online. (2017). Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. [Link]

  • Pharmaguideline. (2025). Extraneous Peaks in Chromatographic Analysis. Pharmaguideline. [Link]

  • ResearchGate. (2025). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. ResearchGate. [Link]

  • ResearchGate. (n.d.). LC–MS/MS identification of the unknown peaks in the HPLC fractions (A).... ResearchGate. [Link]

  • MDPI. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. [Link]

  • ResearchGate. (2015). (PDF) Preparation of α-Hydroxy Ketones from Aromatic Aldehydes. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pyrazine. Wikipedia. [Link]

  • NIH. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. NIH. [Link]

  • MDPI. (2023). The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. MDPI. [Link]

  • ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • MDPI. (n.d.). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. [Link]

  • MDPI. (n.d.). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. MDPI. [Link]

  • ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol).... ResearchGate. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Methods of synthesis of furan-2(5H)-ones | Request PDF. ResearchGate. [Link]

  • ResearchGate. (2025). Total Synthesis of Naturally Occurring Furan Compounds 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde and Pichiafuran C | Request PDF. ResearchGate. [Link]

  • PubMed. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

  • Google Patents. (n.d.). US20110065962A1 - Process for the preparation of aromatic alpha-hydroxy ketones.
  • ResearchGate. (2025). Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][1][11]diazepines. IV. ResearchGate. [Link]

  • ResearchGate. (2025). (PDF) Preparation of α-Hydroxy Ketones from Aromatic Aldehydes. ResearchGate. [Link]

  • ResearchGate. (2025). Biocatalytic Strategies for the Asymmetric Synthesis of ??-Hydroxy Ketones. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Crystallization of 5-(Furan-2-yl)pyrazin-2-ol

Welcome to the technical support center for the crystallization of 5-(Furan-2-yl)pyrazin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enco...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5-(Furan-2-yl)pyrazin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this heterocyclic compound. By understanding the underlying principles and employing systematic troubleshooting, you can achieve high-quality crystals suitable for your research and development needs.

Introduction to 5-(Furan-2-yl)pyrazin-2-ol Crystallization

5-(Furan-2-yl)pyrazin-2-ol is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Obtaining high-purity, crystalline material is often a critical step for downstream applications, including structural elucidation by X-ray crystallography and formulation development. The presence of both furan and pyrazine rings, along with a hydroxyl group, imparts specific physicochemical properties that can influence its crystallization behavior. This guide provides a structured approach to troubleshoot common issues and optimize your crystallization protocols.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing a crystallization protocol for 5-(Furan-2-yl)pyrazin-2-ol?

A1: A successful crystallization process begins with proper solvent screening. The ideal solvent should exhibit high solubility for 5-(Furan-2-yl)pyrazin-2-ol at elevated temperatures and low solubility at room temperature or below.[1][2] Start by testing a range of solvents with varying polarities. Given the structure of the molecule, consider solvents such as alcohols (ethanol, methanol, isopropanol), ketones (acetone), esters (ethyl acetate), and potentially non-polar solvents like toluene or heptane, possibly in mixed solvent systems.

Q2: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase instead of a solid.[3] This often happens when the solution is highly supersaturated or when the melting point of the compound is lower than the temperature of the solution.[4][5] For 5-(Furan-2-yl)pyrazin-2-ol, the presence of heteroatoms can lead to strong solute-solvent interactions, potentially promoting oiling out.

Troubleshooting Strategies for Oiling Out:

  • Reduce the rate of supersaturation: Cool the solution more slowly to give the molecules adequate time to orient themselves into a crystal lattice.

  • Use a more dilute solution: Adding more solvent can prevent the concentration from reaching the "oiling out" point.[4]

  • Change the solvent system: A solvent that is "too good" can sometimes lead to oiling out.[6] Experiment with a solvent in which the compound is less soluble or use an anti-solvent crystallization method.[7]

  • Introduce seed crystals: Adding a small amount of pre-existing crystals can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling out.[8][9]

Q3: I am not getting any crystals to form. What should I do?

A3: The failure of crystals to form is typically due to either the solution not being supersaturated or a high nucleation barrier.

Methods to Induce Crystallization:

  • Increase supersaturation: If the solution is not saturated, you can either evaporate some of the solvent or add an anti-solvent to decrease the solubility of your compound.[4]

  • Scratching the flask: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that may act as nucleation sites.[4]

  • Seed crystals: As mentioned for oiling out, seed crystals are a very effective way to induce crystallization.[9][10]

  • Lower the temperature: If cooling to room temperature is not sufficient, try cooling the solution in an ice bath or a refrigerator.[11]

Q4: The crystals I'm obtaining are very small or needle-like. How can I grow larger, more well-defined crystals?

A4: Crystal morphology is heavily influenced by the solvent and the rate of crystallization.[12][13][14] Needle-like crystals are often a result of rapid crystallization.

Strategies for Improving Crystal Habit:

  • Slow down the crystallization process: Slower cooling or slower evaporation of the solvent generally leads to larger and more well-formed crystals.[15]

  • Optimize the solvent system: The interaction between the solvent and the different crystal faces can affect the growth rate in different directions, thereby influencing the crystal shape.[16][17] Experiment with different solvents or solvent mixtures.

  • Control the level of supersaturation: High supersaturation often leads to the rapid formation of many small crystals.[12] Aim for a lower level of supersaturation to favor the growth of existing crystals over the formation of new nuclei.

Q5: How do I address polymorphism in the crystallization of 5-(Furan-2-yl)pyrazin-2-ol?

A5: Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, including pyrazine derivatives.[18][19] Different polymorphs can have different physical properties.

Controlling Polymorphism:

  • Solvent selection: The choice of solvent can have a significant impact on which polymorph is obtained.[12]

  • Temperature: The temperature of crystallization can also influence the resulting polymorphic form.

  • Seeding: Seeding with a crystal of the desired polymorph is a powerful technique to ensure the formation of that specific form.[9]

  • Characterization: Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and characterize different polymorphs.[8]

Troubleshooting Guides

Guide 1: Systematic Approach to Overcoming Oiling Out

This guide provides a step-by-step workflow to troubleshoot the common issue of a compound oiling out during crystallization.

dot

OilingOutTroubleshooting start Oiling Out Observed step1 Reduce Cooling Rate start->step1 step2 Add More Solvent (Decrease Concentration) step1->step2 Failure success Crystals Formed step1->success Success step3 Change Solvent System step2->step3 Failure step2->success Success step4 Introduce Seed Crystals step3->step4 Failure step3->success Success step5 Attempt Anti-Solvent Crystallization step4->step5 Failure step4->success Success step5->success Success failure Oiling Out Persists step5->failure Failure reassess Re-evaluate Purification/ Purity of Starting Material failure->reassess

Caption: Troubleshooting workflow for oiling out.

Guide 2: Protocol for Inducing Crystallization

This protocol outlines a series of sequential steps to take when no crystals are forming from the solution.

dot

InduceCrystallization start No Crystals Formed step1 Gently Scratch Inner Surface of Flask start->step1 step2 Add Seed Crystals step1->step2 Failure success Crystallization Initiated step1->success Success step3 Concentrate Solution (Solvent Evaporation) step2->step3 Failure step2->success Success step4 Cool to a Lower Temperature (Ice Bath) step3->step4 Failure step3->success Success step5 Attempt Anti-Solvent Addition step4->step5 Failure step4->success Success step5->success Success failure No Crystallization step5->failure Failure reassess Re-evaluate Solvent System and Compound Purity failure->reassess

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 5-(Furan-2-yl)pyrazin-2-ol

Introduction Welcome to the technical support center for 5-(Furan-2-yl)pyrazin-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 5-(Furan-2-yl)pyrazin-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising heterocyclic compound. It is estimated that over 70% of new chemical entities (NCEs) in drug development pipelines are poorly soluble in water, a significant hurdle for formulation and bioavailability.[1] 5-(Furan-2-yl)pyrazin-2-ol, with its rigid, aromatic structure, falls into this category, presenting a common yet formidable challenge in the laboratory.

This document provides a structured, in-depth approach to systematically overcoming these solubility issues. We will move from fundamental principles and first-line troubleshooting to advanced, evidence-based protocols. Our goal is to empower you with the scientific rationale and practical methodologies needed to keep your research moving forward.

Part 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most immediate questions and provides initial steps to take when you first encounter solubility problems with 5-(Furan-2-yl)pyrazin-2-ol.

Q1: My 5-(Furan-2-yl)pyrazin-2-ol won't dissolve in aqueous buffers (e.g., PBS pH 7.4). What is the first thing I should try?

A1: The first step is to create a concentrated stock solution in a suitable organic solvent before performing serial dilutions into your aqueous medium. This is a standard and essential practice for poorly soluble compounds.

  • Recommended Solvents: Start with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are powerful solvents for many heterocyclic compounds.

  • Initial Protocol:

    • Weigh out a small, precise amount of your compound (e.g., 5 mg).

    • Add a minimal volume of 100% DMSO (e.g., 100 µL) to achieve a high concentration (e.g., 50 mg/mL).

    • Use gentle vortexing and/or sonication in a water bath to aid dissolution. Ensure the solution is completely clear.

    • Serially dilute this stock solution into your final aqueous buffer. Observe for any precipitation. If precipitation occurs, you may need to lower the final concentration or explore co-solvent systems (see Part 2).

Q2: I've made a DMSO stock, but the compound precipitates when I dilute it into my cell culture media or assay buffer. What's happening?

A2: This phenomenon is known as "crashing out." The aqueous environment of your buffer is too polar for the compound to remain dissolved once the percentage of the organic solvent (DMSO) becomes very low. The key is to ensure the final concentration of DMSO is both non-toxic to your experimental system (typically <0.5% v/v) and sufficient to maintain solubility. If precipitation still occurs at a non-toxic DMSO concentration, you must employ more advanced strategies.

Q3: Is 5-(Furan-2-yl)pyrazin-2-ol acidic or basic? Can I use pH to my advantage?

A3: The structure contains a pyrazin-2-ol moiety. The pyrazine ring system is basic due to its nitrogen atoms, while the hydroxyl group (-ol) can be weakly acidic. The pKa of the parent pyrazin-2-ol is approximately 0.65 for the protonated form.[2] The presence of the furan ring will slightly modify this. This dual nature means its solubility is likely pH-dependent.

  • Acidic Conditions (pH < 2): Protonation of the pyrazine nitrogens should significantly increase aqueous solubility.

  • Basic Conditions (pH > 9-10): Deprotonation of the hydroxyl group to form a phenolate-like anion should also increase solubility.

  • Neutral pH (pH 3-9): The compound will be in its neutral, least soluble form.[3]

Therefore, adjusting the pH of your solvent system away from neutral is a powerful first-line strategy.[4][5]

Q4: What are the best practices for storing the solid compound and its solutions?

A4: Proper storage is critical to prevent degradation and ensure reproducibility.[6][7]

  • Solid Compound: Store in a tightly sealed container at room temperature (15–25°C) or refrigerated (2–8°C), protected from light and moisture.[7][8] A desiccator is recommended for long-term storage.

  • Organic Stock Solutions (e.g., in DMSO): Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] DMSO is hygroscopic (absorbs water from the air), which can cause your compound to precipitate over time if not stored properly.[9] Using aliquots ensures the main stock remains pristine.

Part 2: In-Depth Troubleshooting & Advanced Strategies

If first-line troubleshooting is insufficient, a more systematic approach is required. The following guides provide detailed protocols for established solubility enhancement techniques.

Strategy 1: Co-Solvent Systems

Causality: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system.[10][11] This creates a more favorable environment for hydrophobic molecules like 5-(Furan-2-yl)pyrazin-2-ol, preventing them from precipitating.[12]

dot

CoSolvent_Workflow A Prepare High-Concentration Stock in 100% DMSO B Determine Max Allowable Organic Solvent % in Assay (e.g., <0.5% DMSO) A->B C Select Co-Solvent (e.g., PEG 400, Propylene Glycol, Ethanol) B->C D Prepare Ternary System: Aqueous Buffer + Co-Solvent C->D E Titrate DMSO Stock into Ternary System D->E F Visually Inspect for Precipitation (Turbidity) E->F G Precipitate Forms F->G Yes H Solution Clear: Success! Proceed to Assay F->H No I Increase Co-Solvent % or Try Different Co-Solvent G->I I->D

Caption: Workflow for developing a co-solvent system.

Experimental Protocol: Developing a PEG 400 Co-Solvent System

  • Prepare Stock Solution: Create a 50 mg/mL stock of 5-(Furan-2-yl)pyrazin-2-ol in 100% DMSO.

  • Prepare Co-Solvent Blends: Prepare a series of aqueous buffer solutions (e.g., PBS pH 7.4) containing increasing percentages of Polyethylene Glycol 400 (PEG 400). Common starting points are 5%, 10%, and 20% (v/v) PEG 400.

  • Test Solubility:

    • Take 990 µL of your first co-solvent blend (e.g., 5% PEG 400 in PBS).

    • Add 10 µL of your 50 mg/mL DMSO stock. This yields a final concentration of 500 µg/mL with 1% DMSO.

    • Vortex gently and let it stand for 30 minutes at room temperature.

    • Visually inspect for any cloudiness or precipitate against a dark background.

  • Quantify (Optional but Recommended): Centrifuge the samples (e.g., 14,000 rpm for 10 min) to pellet any precipitate. Measure the concentration of the compound in the supernatant using HPLC-UV to determine the actual solubility.

  • Iterate: If solubility is still poor, repeat with higher concentrations of PEG 400.

Co-Solvent System (in PBS pH 7.4)Final DMSO %Visual ObservationQuantitative Solubility (Example)
0% PEG 4001%Heavy Precipitate< 10 µg/mL
5% PEG 4001%Slight Haze~50 µg/mL
10% PEG 4001%Clear Solution> 200 µg/mL
20% PEG 4001%Clear Solution> 500 µg/mL

Table 1: Example data for co-solvent screening.

Strategy 2: pH Modification

Causality: For ionizable compounds, solubility is lowest at pH values where the molecule is neutral and highest where it is charged.[13] By adjusting the pH of the formulation to be at least 2 units away from the compound's pKa, you can dramatically increase solubility according to the Henderson-Hasselbalch equation.[4] This is a powerful strategy for compounds with acidic or basic functional groups.[3]

Experimental Protocol: pH-Solubility Profiling

  • Prepare Buffers: Create a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Use buffers with appropriate buffering capacity for each range (e.g., HCl for pH 2, acetate for pH 4, phosphate for pH 6-8, borate for pH 10).

  • Equilibrate: Add an excess of solid 5-(Furan-2-yl)pyrazin-2-ol to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure solid is visible at the bottom.

  • Shake: Agitate the vials on a shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. This is the basis of the "shake-flask" method, a gold standard for solubility measurement.[13]

  • Separate and Dilute: After equilibration, filter each sample through a 0.22 µm syringe filter (ensure the filter material is compatible and does not bind your compound) or centrifuge to pellet the excess solid.

  • Quantify: Accurately dilute the clear supernatant and determine the concentration using a validated analytical method like HPLC-UV.

  • Plot: Plot solubility (µg/mL or µM) on a logarithmic scale versus pH.

pHBuffer SystemExpected SolubilityRationale
2.0Glycine-HClHighPyrazine nitrogens are protonated (cationic form)
4.0AcetateLowApproaching isoelectric point
7.4Phosphate (PBS)Very LowCompound is primarily in its neutral, poorly soluble form
10.0Carbonate-BicarbonateHighHydroxyl group is deprotonated (anionic form)

Table 2: Expected pH-dependent solubility profile for 5-(Furan-2-yl)pyrazin-2-ol.

Strategy 3: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like 5-(Furan-2-yl)pyrazin-2-ol, forming an "inclusion complex."[16] This complex has a hydrophilic shell, rendering the entire assembly water-soluble.[14]

dot

Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 Complexation Process cluster_2 After Complexation A Poorly Soluble Drug (Hydrophobic) B Water Molecules CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) A->CD Drug Enters Cavity Complex Soluble Inclusion Complex CD->Complex Water_Shell Water Molecules Drug_in_CD

Caption: Mechanism of solubility enhancement by cyclodextrin.

Experimental Protocol: Screening with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solutions: Make a series of HP-β-CD solutions in your desired aqueous buffer (e.g., 1%, 2%, 5%, 10% w/v).

  • Add Compound: Add an excess of solid 5-(Furan-2-yl)pyrazin-2-ol to each cyclodextrin solution.

  • Equilibrate: Shake or stir the mixtures for 24-48 hours at a constant temperature.

  • Separate and Quantify: Filter or centrifuge the samples and analyze the supernatant for compound concentration via HPLC-UV, as described in the pH protocol.

  • Analyze: Plot the solubility of your compound as a function of HP-β-CD concentration. A linear relationship (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex.

Part 3: Analytical & Handling Best Practices

Validating Your Results: Visual clarity is not enough. Always use a quantitative analytical method to confirm the concentration of your dissolved compound.

  • HPLC-UV: The gold standard. Develop a method with a suitable column (e.g., C18) and mobile phase to get a sharp, well-resolved peak for your compound. Create a calibration curve using accurately prepared standards in your final solvent system to ensure precise quantification.

  • Dissolution Testing: For later-stage formulation, standardized dissolution apparatus (e.g., USP Apparatus 2) should be used to test the release rate from solid dosage forms.[17][18][19]

General Laboratory Handling:

  • Always use appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.[6][20]

  • Work in a well-ventilated area or a chemical fume hood.[20]

  • Review the Safety Data Sheet (SDS) for 5-(Furan-2-yl)pyrazin-2-ol before handling.[20]

  • Dispose of chemical waste according to your institution's guidelines.[6]

References

  • Jadhav, P., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Research International, 32(20), 83-93. [Link]

  • Reddy's, D. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Dr. Reddy's Laboratories. [Link]

  • Reddy's, D. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Dr. Reddy's Laboratories. [Link]

  • Mocanu, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 609. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Shah, V., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Processing. [Link]

  • Patel, M., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-10. [Link]

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Optimization

Technical Support Center: Byproduct Analysis in 5-(Furan-2-yl)pyrazin-2-ol Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Furan-2-yl)pyrazin-2-ol. It provides in-depth troubleshooting guides and frequently...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Furan-2-yl)pyrazin-2-ol. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges, particularly the formation of byproducts, that may be encountered during synthesis. Our approach is grounded in established reaction mechanisms and analytical best practices to ensure the integrity and purity of your target compound.

Section 1: Understanding the Synthesis and Potential Byproducts

The synthesis of 5-(Furan-2-yl)pyrazin-2-ol typically involves the condensation of a furan-containing 1,2-dicarbonyl compound, such as furan-2-yl-glyoxal, with an α-amino acid amide, most commonly glycinamide. This reaction, while effective, is susceptible to side reactions that can lead to a variety of byproducts. Understanding these potential side reactions is the first step in effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 5-(Furan-2-yl)pyrazin-2-ol and what are the key reactants?

A1: The most plausible and widely applicable method for the synthesis of 5-(Furan-2-yl)pyrazin-2-ol is the condensation reaction between furan-2-yl-glyoxal and glycinamide. This reaction is a variation of the well-established synthesis of pyrazinones from 1,2-dicarbonyl compounds and α-amino acid amides.

Q2: I am observing a second major product with the same mass as my target compound. What could it be?

A2: When using an unsymmetrical glyoxal like furan-2-yl-glyoxal, there is a possibility of forming a regioisomer, 6-(Furan-2-yl)pyrazin-2-ol. The condensation can occur at either of the two carbonyl groups of the glyoxal, leading to two different positional isomers. The regioselectivity of this reaction can be influenced by factors such as pH and the nature of the catalyst used.

Q3: My reaction mixture has turned dark brown, and I am having difficulty isolating the desired product. What is causing this coloration?

A3: The dark coloration is likely due to the formation of melanoidins, which are complex, high-molecular-weight, brown-colored polymers.[1] These are common byproducts of the Maillard reaction, which can occur between the furan ring (or its degradation products) and the amino group of glycinamide, especially upon heating.[1][2][3][4]

Q4: I am seeing byproducts with masses that do not correspond to the pyrazinone structure. What could be the source of these impurities?

A4: The furan ring is known to be sensitive to acidic conditions and can undergo ring-opening reactions.[5][6][7][8][9] If your reaction or work-up conditions are acidic, the furan moiety in your starting material or product can degrade to form various carbonyl-containing, open-chain byproducts. These byproducts can then undergo further reactions, leading to a complex impurity profile.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis of 5-(Furan-2-yl)pyrazin-2-ol.

Problem 1: Low Yield of the Desired Product and/or Presence of a Regioisomer

Symptoms:

  • Low isolated yield of 5-(Furan-2-yl)pyrazin-2-ol.

  • Presence of a significant peak in the HPLC or a second spot on TLC with the same mass as the product.

  • Complex ¹H NMR spectrum with overlapping signals, suggesting a mixture of isomers.[10][11][12][13]

Root Causes and Solutions:

Root Cause Explanation Suggested Solution
Lack of Regioselectivity The two carbonyl groups of furan-2-yl-glyoxal have different reactivities. The reaction conditions, particularly pH, can influence which carbonyl group is preferentially attacked by the amine.pH Control: Carefully control the pH of the reaction mixture. A slightly basic medium may favor the desired isomer. Perform small-scale experiments at different pH values (e.g., 7.5, 8.0, 8.5) to determine the optimal condition for regioselectivity.
Suboptimal Reaction Temperature High temperatures can promote side reactions and decomposition of both starting materials and products, leading to lower yields.Temperature Optimization: Screen a range of temperatures, starting from room temperature up to a moderate reflux temperature (e.g., 50-80 °C). Monitor the reaction progress by TLC or HPLC to find the optimal balance between reaction rate and byproduct formation.
Incorrect Stoichiometry An excess of either reactant can lead to the formation of byproducts. For instance, excess glycinamide might lead to the formation of di-condensation products.Stoichiometric Control: Use a 1:1 molar ratio of furan-2-yl-glyoxal to glycinamide. A slight excess (1.1 equivalents) of the less stable reactant might be beneficial in some cases, but this should be determined empirically.

Experimental Protocol: Optimizing Regioselectivity

  • Setup: In three separate round-bottom flasks, dissolve furan-2-yl-glyoxal (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture).

  • pH Adjustment: Adjust the pH of each solution to 7.5, 8.0, and 8.5, respectively, using a dilute aqueous solution of a non-nucleophilic base (e.g., sodium bicarbonate).

  • Reactant Addition: Add a solution of glycinamide hydrochloride (1.0 eq) and an equivalent of the base (to neutralize the hydrochloride) to each flask.

  • Reaction: Stir the reactions at a constant, moderate temperature (e.g., 60 °C) and monitor the progress by TLC or HPLC at regular intervals.

  • Analysis: After a set time (e.g., 4 hours), quench the reactions and analyze the crude product ratio by HPLC-UV or ¹H NMR to determine the optimal pH for the desired isomer.

Problem 2: Furan Ring Opening and Formation of Degradation Products

Symptoms:

  • Appearance of multiple unknown peaks in the HPLC chromatogram with lower molecular weights.

  • A decrease in the yield of the desired product over time, even after the starting materials are consumed.

  • A noticeable acidic pH in the reaction mixture.

Root Causes and Solutions:

Root Cause Explanation Suggested Solution
Acidic Reaction Conditions The furan ring is susceptible to acid-catalyzed hydrolysis, leading to ring-opening and the formation of reactive dicarbonyl species.[5][6][7][8][9] These can then polymerize or react with other components in the mixture.Use of Buffered Systems: If acidic conditions are necessary for the reaction, employ a buffer to maintain a mildly acidic pH (e.g., pH 4-6) rather than using a strong acid.
Harsh Work-up Procedures Extraction or purification steps involving strong acids can cause degradation of the furan-containing product.Neutral or Mildly Basic Work-up: During work-up, neutralize any acidic components with a mild base like sodium bicarbonate. Avoid prolonged exposure to strongly acidic or basic conditions.
Instability of Furan-2-yl-glyoxal The starting material itself might be unstable under the reaction conditions, leading to degradation before it can react to form the pyrazinone.In-situ Generation: If the glyoxal is unstable, consider generating it in-situ from a more stable precursor immediately before the condensation reaction.

Workflow for Minimizing Furan Ring Opening

Furan_Ring_Opening_Troubleshooting start Low Yield & Degradation Products Observed check_ph Measure pH of Reaction Mixture start->check_ph is_acidic Is pH < 7? check_ph->is_acidic use_buffer Implement a Buffered System (pH 4-6) is_acidic->use_buffer Yes neutral_workup Ensure Neutral or Mildly Basic Work-up is_acidic->neutral_workup No use_buffer->neutral_workup check_sm_stability Evaluate Stability of Furan-2-yl-glyoxal neutral_workup->check_sm_stability in_situ Consider In-situ Generation of Glyoxal check_sm_stability->in_situ monitor_reaction Monitor Reaction Closely by HPLC/TLC in_situ->monitor_reaction end Optimized Synthesis with Minimal Degradation monitor_reaction->end

Caption: Troubleshooting workflow for furan ring instability.

Section 2: Analytical Methodologies for Byproduct Identification

A robust analytical strategy is crucial for identifying and quantifying byproducts. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a primary tool for this purpose.

HPLC-UV Method for Analysis of 5-(Furan-2-yl)pyrazin-2-ol and its Byproducts
Parameter Recommendation Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar heterocyclic compounds.[14][15]
Mobile Phase A: Water with 0.1% Formic Acid or Acetonitrile with 0.1% Trifluoroacetic AcidB: Acetonitrile or MethanolThe acidic modifier improves peak shape and resolution. A gradient elution is recommended to separate compounds with a range of polarities.
Gradient Start with a higher percentage of aqueous phase (e.g., 95% A) and gradually increase the organic phase (e.g., to 95% B) over 20-30 minutes.This allows for the elution of both polar (e.g., ring-opened products) and less polar (e.g., pyrazinone) compounds in a single run.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and 313 nmPyrazinone and furan systems have strong UV absorbance. Monitoring at multiple wavelengths can help in distinguishing between different chromophores.[16]
Column Temperature 30-40 °CMaintaining a constant and slightly elevated temperature ensures reproducible retention times.

Data Interpretation:

  • Regioisomer: The regioisomer, 6-(Furan-2-yl)pyrazin-2-ol, will have the same mass as the desired product but will likely have a different retention time.

  • Ring-Opened Byproducts: These will typically be more polar and elute earlier in the reverse-phase chromatogram.

  • Colored Byproducts (Melanoidins): These may appear as a broad, unresolved hump in the baseline, particularly at later retention times.

Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry: Electrospray ionization (ESI) is a suitable technique for these compounds. The fragmentation pattern can provide structural information. For pyrazinones, common fragmentation involves cleavage of the side chains and the pyrazinone ring itself.[17][18][19][20][21]

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. For regioisomers, the chemical shifts and coupling patterns of the pyrazinone ring protons will be distinct.[10][11][12][13] For example, the position of the singlet proton on the pyrazine ring will differ between the 5- and 6-substituted isomers.

Workflow for Byproduct Identification

Byproduct_Identification_Workflow start Crude Reaction Mixture hplc HPLC-UV Analysis start->hplc lcms LC-MS Analysis hplc->lcms Identify masses of byproducts prep_hplc Preparative HPLC or Column Chromatography lcms->prep_hplc isolate Isolate Byproducts prep_hplc->isolate nmr NMR Spectroscopy (¹H, ¹³C) isolate->nmr structure Structure Elucidation nmr->structure

Caption: Analytical workflow for byproduct identification.

Section 3: Purification Strategies

Effective purification is key to obtaining high-purity 5-(Furan-2-yl)pyrazin-2-ol. A combination of techniques is often necessary.

Recommended Purification Protocol:

  • Initial Work-up: After the reaction is complete, neutralize the reaction mixture. If the product precipitates, it can be isolated by filtration. Otherwise, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Column Chromatography: This is the primary method for separating the desired product from byproducts.[22][23]

    • Stationary Phase: Silica gel is a good starting point.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.

  • Crystallization: For final purification, crystallization can be very effective.[24][25][26]

    • Solvent Screening: Test a range of solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include ethanol, isopropanol, ethyl acetate, and mixtures with hexanes.

References

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  • ResearchGate. Various Pigments Formed through the Maillard Reactionメイラード反応により形成される多様な色素.
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  • Semantic Scholar. Characterization of the Chemical Structure of Novel Colored Maillard Reaction Products from Furan-2-carboxaldehyde and Amino Acids.
  • ResearchGate. Ratio of isomers determined by 1 H-NMR spectroscopy | Download Table.
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  • Hindawi. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Wiley Online Library. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension.
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  • ResearchGate. Simultaneous Determination by HPLC-UV Vis of Tartrazine and Sunset Yellow in Soft Drinks Sold in Benin.
  • ResearchGate. (PDF) Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity.
  • MDPI. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
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Troubleshooting

Technical Support Center: Recrystallization of 5-(Furan-2-yl)pyrazin-2-ol

Welcome to the technical support center for the purification of 5-(Furan-2-yl)pyrazin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(Furan-2-yl)pyrazin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this heterocyclic compound. As Senior Application Scientists, we have curated this information based on established chemical principles and extensive experience with similar molecular scaffolds.[1][2]

Understanding the Molecule: Key Physicochemical Considerations

5-(Furan-2-yl)pyrazin-2-ol possesses a unique combination of functional groups that dictate its solubility and recrystallization behavior. The pyrazinol core, with its nitrogen heteroatoms and a hydroxyl group, introduces polarity and the potential for hydrogen bonding. Conversely, the furan ring contributes some lipophilic character. The overall solubility will be a balance of these competing features. The presence of the hydroxyl group suggests that the compound will exhibit some solubility in polar protic solvents, while the aromatic rings imply potential solubility in various organic solvents.[3]

Frequently Asked Questions (FAQs)

Q1: What is the first step in selecting a recrystallization solvent for 5-(Furan-2-yl)pyrazin-2-ol?

A1: The initial step is to perform small-scale solubility tests with a range of solvents of varying polarities. This will help you identify a solvent that dissolves the compound when hot but provides low solubility at room temperature or below. A good starting point is to test common laboratory solvents such as water, ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, and hexane.

Q2: Should I use a single solvent or a mixed solvent system?

A2: This depends on the results of your initial solubility tests. If you find a single solvent that provides a good solubility differential with temperature, that is often the simplest approach. However, if your compound is too soluble in one solvent and insoluble in another, a mixed solvent system (solvent pair) can be highly effective. For instance, if the compound is very soluble in ethanol but insoluble in water, an ethanol/water mixture could be an excellent choice for recrystallization.[4]

Q3: My compound "oils out" during cooling instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated. To remedy this, you can try the following:

  • Lower the cooling temperature slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

  • Add a seed crystal: A small crystal of the pure compound can induce crystallization.

  • Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level; the microscopic scratches can provide nucleation sites.

  • Use a more dilute solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then cool it again more slowly.

Q4: The recovery of my recrystallized product is very low. How can I improve the yield?

A4: Low recovery can be due to several factors:

  • Using too much solvent: This is the most common reason for low yield. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling for too short a time: Ensure the solution has had ample time to cool and for crystals to form. For some compounds, refrigeration for several hours may be necessary.[5]

  • Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, make sure your apparatus and solution are kept hot to prevent the product from crystallizing on the filter paper.

  • Washing with the wrong solvent: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent to minimize redissolving your product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - The solution is not saturated. - The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and cool again. - Try a different solvent or a mixed solvent system where the compound has lower solubility. - Add a seed crystal.
Colored impurities remain in the crystals. - The colored impurity co-crystallizes with the product. - The impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[5] - Try a different recrystallization solvent that may leave the impurity in solution.
The product is still impure after recrystallization. - The chosen solvent is not effective at separating the desired compound from a specific impurity. - The cooling was too rapid, trapping impurities within the crystal lattice.- Analyze the impurity to understand its properties and select a solvent that has a different solubility profile for the impurity versus the product. - Allow the solution to cool slowly and undisturbed. A second recrystallization may be necessary.

Solvent Selection Workflow

The following diagram illustrates a systematic approach to selecting an appropriate recrystallization solvent for 5-(Furan-2-yl)pyrazin-2-ol.

Solvent_Selection start Start: Crude 5-(Furan-2-yl)pyrazin-2-ol solubility_test Small-Scale Solubility Tests (Polar & Non-Polar Solvents) start->solubility_test hot_dissolves Does it dissolve in a hot solvent? solubility_test->hot_dissolves cold_insoluble Is it insoluble/sparingly soluble in the same cold solvent? hot_dissolves->cold_insoluble Yes no_suitable No suitable single solvent found. hot_dissolves->no_suitable No single_solvent Use as a Single Recrystallization Solvent cold_insoluble->single_solvent Yes find_pair Find a 'poor' solvent in which the compound is insoluble. cold_insoluble->find_pair No miscible_pair Are the 'good' and 'poor' solvents miscible? find_pair->miscible_pair mixed_solvent Use as a Mixed Solvent System miscible_pair->mixed_solvent Yes no_pair No suitable miscible pair found. miscible_pair->no_pair No no_suitable->find_pair

Caption: A decision-making workflow for selecting a recrystallization solvent.

Hypothetical Solubility Data

Based on the structure of 5-(Furan-2-yl)pyrazin-2-ol, the following table presents a plausible, though hypothetical, set of solubility data to guide your solvent selection.

Solvent Solubility at 20°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Suitability
Water< 0.1~0.5Poor as a single solvent
Ethanol~2.5> 20Potential for good recovery
Methanol~3.0> 25Potential for good recovery
Isopropanol~1.0~15Good potential
Ethyl Acetate~0.5~10Good potential
Acetone~5.0> 30May be too soluble
Toluene< 0.1~1.0Poor as a single solvent
Hexane< 0.01< 0.1Insoluble, potential for mixed solvent
Ethanol/Water (e.g., 80:20)~0.2~15Excellent potential for mixed solvent system
Dichloromethane/HexaneVaries with ratioVaries with ratioPotential for mixed solvent system[6]

Note: This data is illustrative and should be confirmed with small-scale experiments.

Detailed Experimental Protocol: Recrystallization using an Ethanol/Water Solvent System

This protocol is based on the hypothetical solubility data suggesting an ethanol/water mixture would be effective.

Materials:

  • Crude 5-(Furan-2-yl)pyrazin-2-ol

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude 5-(Furan-2-yl)pyrazin-2-ol in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid. Stirring will facilitate dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot ethanol to prevent premature crystallization and quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Inducing Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in the Bucher funnel by drawing air through them. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

  • Analysis: Determine the melting point of the recrystallized product and compare it to the literature value to assess its purity.

References

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  • Synthesis and Reactions of Some Pyrazine Derivatives. (n.d.). Taylor & Francis Online.
  • Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents | Request PDF. (2024). ResearchGate.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (n.d.). Journal of Chromatographic Science | Oxford Academic.
  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). PubMed Central.
  • 5-(Furan-2-yl)pyridine-2-carboximidamide. (n.d.). PubChem.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.).
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022).
  • 8-benzyl-2-[(furan-2-yl)methyl]-6-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-one. (n.d.). PubChem.
  • 4-Amino-2-hydroxy-5-methylpyridine. (n.d.). ChemicalBook.
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry.
  • 5-Hydroxymethyl-2-furancarboxylic Acid - PRODUCT INFORMATION. (n.d.).

Sources

Optimization

Protecting group strategies for 5-(Furan-2-yl)pyrazin-2-ol synthesis

Welcome to the technical support center for the synthesis of 5-(Furan-2-yl)pyrazin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Furan-2-yl)pyrazin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis, with a focus on protecting group strategies. Our aim is to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

Question 1: My Suzuki coupling reaction between a protected 5-halopyrazin-2-ol and furan-2-boronic acid is giving very low or no yield of the desired product. What are the likely causes and how can I fix it?

Answer:

Low yields in this specific Suzuki-Miyaura coupling are a common issue, often stemming from the instability of furan-2-boronic acid or suboptimal reaction conditions for this N-heterocyclic system.

Potential Causes & Step-by-Step Solutions:

  • Decomposition of Furan-2-Boronic Acid: Furan-2-boronic acid is notoriously unstable, especially at elevated temperatures, leading to protodeboronation (replacement of the boronic acid group with a hydrogen).[1]

    • Solution 1: Use a More Stable Boron Reagent. Instead of the boronic acid, employ its pinacol ester (furan-2-boronic acid pinacol ester) or a potassium trifluoroborate salt (potassium furan-2-yltrifluoroborate). These reagents are more stable and release the boronic acid slowly in situ under the reaction conditions.

    • Solution 2: Optimize Reaction Temperature and Time. Keep the reaction temperature as low as possible while still achieving catalysis. Screen temperatures from room temperature up to 80 °C. Use a highly active palladium catalyst and ligand system to shorten the required reaction time.

    • Solution 3: Careful Reagent Handling. Ensure your furan-2-boronic acid is fresh and has been stored properly under inert atmosphere and refrigerated.

  • Inhibition of the Palladium Catalyst: The unprotected nitrogen atom of the pyrazin-2-ol (if deprotected) or even some protected forms can coordinate to the palladium center, inhibiting its catalytic activity.[1]

    • Solution 1: Choice of Protecting Group. A bulky protecting group on the pyrazin-2-ol, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), can sterically hinder this inhibitory coordination. A benzyl (Bn) ether is also a good choice.

    • Solution 2: Use a Robust Catalyst System. Modern palladium precatalysts (e.g., G3 or G4 palladacycles) with sterically hindered phosphine ligands (e.g., XPhos, RuPhos) are often more resistant to inhibition by N-heterocycles.

  • Inadequate Base or Solvent System: The choice of base and solvent is critical for an efficient transmetalation step.

    • Solution: Screen Bases and Solvents. A common starting point is K₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water. However, for sensitive substrates, consider milder bases like KF. Anhydrous conditions with a base like CsF in dioxane may also be effective, particularly when using boronate esters.

Experimental Protocol: Optimized Suzuki Coupling

Table 1: Troubleshooting Suzuki Coupling Conditions

IssueParameter to ChangeRecommended ModificationRationale
Low YieldBoron SourceSwitch from boronic acid to its pinacol ester or trifluoroborate salt.Increases stability and prevents premature decomposition.
No ReactionCatalyst/LigandUse a modern palladacycle (e.g., XPhos Pd G3) with a Buchwald ligand.More active and resistant to catalyst inhibition by the pyrazine nitrogen.[1]
Side ProductsBaseTry a milder base like KF or CsF.Can reduce decomposition of starting materials and products.
Incomplete ConversionTemperatureIncrementally increase temperature from RT to 80-100 °C.Balances reaction rate against reagent decomposition.

Question 2: During the deprotection of my pyrazin-2-ol protecting group, I'm observing decomposition of the furan ring. How can I avoid this?

Answer:

This is a classic problem of orthogonal protecting group strategy. The furan ring is sensitive to acidic conditions, which are often used for deprotection.[2][3] The key is to choose a protecting group for the pyrazin-2-ol that can be removed under neutral or basic conditions, or via a non-acidic mechanism.

Protecting Group Strategies to Preserve the Furan Moiety:

  • Benzyl (Bn) or p-Methoxybenzyl (PMB) Ethers: These are excellent choices.

    • Deprotection: Benzyl ethers are cleanly removed by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, which will not harm the furan ring.[4][5][6] PMB ethers can be removed oxidatively with DDQ or CAN, but care must be taken as some furan systems can be sensitive to oxidation. Hydrogenolysis is generally the safer option for the Bn group.

  • Silyl Ethers (TBDMS, TIPS): While commonly removed with acid, they can also be cleaved with a fluoride source.

    • Deprotection: Use tetrabutylammonium fluoride (TBAF) in a neutral, anhydrous solvent like THF.[7][8] This method is highly selective for the Si-O bond and will not affect the furan ring or other common protecting groups. Avoid acidic fluoride sources like HF-Pyridine.

  • (Trimethylsilyl)ethoxymethyl (SEM) Ether/Aminal: This group can protect either the oxygen or the lactam nitrogen.

    • Deprotection: While often removed with strong Lewis acids, SEM groups can also be cleaved using fluoride-based reagents, which is a safer option for the furan ring.[9][10] Deprotection from the lactam nitrogen can sometimes be more challenging.[11]

Workflow for Orthogonal Protection Strategy

G cluster_0 Synthesis Phase cluster_1 Deprotection Phase Start 5-Halopyrazin-2-ol Protect Protect Pyrazinol (e.g., with BnBr or TBDMSCl) Start->Protect Couple Suzuki Coupling with Furan-2-boronic acid derivative Protect->Couple Product_P Protected 5-(Furan-2-yl)pyrazin-2-ol Couple->Product_P Deprotect_Bn H2, Pd/C (Hydrogenolysis) [Furan Safe] Product_P->Deprotect_Bn If Bn protected Deprotect_TBDMS TBAF, THF (Fluoride) [Furan Safe] Product_P->Deprotect_TBDMS If TBDMS protected Deprotect_Acid TFA or HCl (Acidic) [RISK OF FURAN DECOMPOSITION] Product_P->Deprotect_Acid Avoid if possible Final_Product 5-(Furan-2-yl)pyrazin-2-ol Deprotect_Bn->Final_Product Deprotect_TBDMS->Final_Product

Caption: Decision workflow for deprotection strategies.

Frequently Asked Questions (FAQs)

Q1: Should I protect the pyrazin-2-ol on the oxygen or the nitrogen?

Pyrazin-2-ol exists in a tautomeric equilibrium with pyrazin-2(1H)-one. The choice of protecting group and reaction conditions will determine if you form an O-protected (ether) or N-protected (aminal/amide) derivative. For subsequent Suzuki coupling, protecting the oxygen as an ether (e.g., benzyl or silyl ether) is generally more common and reliable.[4][7] This is because O-alkylation is often cleaner and the resulting ether is very stable. N-protection, for instance with an SEM group, is also a valid strategy, particularly if you need to perform reactions sensitive to the lactam NH.[9][12]

Q2: Do I need to protect the furan ring itself?

Generally, the furan ring does not require a protecting group for the types of reactions involved in this synthesis (e.g., Suzuki coupling, standard ether deprotections). Furan's primary vulnerabilities are strong acids and strong oxidizing agents.[2][3] As long as your chosen synthetic route avoids these conditions, the furan moiety should remain intact. The focus should be on the judicious choice of protecting groups for the pyrazinol.

Q3: My final product is difficult to purify. Are there any common, problematic side products I should be aware of?

Several side products can complicate purification:

  • Homocoupling Products: You might see dimers of the furan (bifuran) or the pyrazinol starting material, arising from side reactions in the Suzuki coupling.

  • Protodeboronated Furan: If your furan-2-boronic acid decomposes, you will simply have furan in your reaction mixture, which is volatile and may be removed during workup, but can complicate analysis.

  • Partially Deprotected Material: If your deprotection reaction is incomplete, you will have a mixture of the starting material and the final product, which can sometimes be difficult to separate.

  • Ring-Opened Furan Derivatives: If harsh acidic conditions were used during deprotection, you might form 1,4-dicarbonyl compounds from the cleavage of the furan ring. These are often colored and can lead to a complex mixture.

Q4: What is the best way to monitor the progress of the protection and deprotection reactions?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your starting material and product (e.g., ethyl acetate/hexanes). Staining with potassium permanganate (KMnO₄) can be very effective, as both the furan and pyrazine rings will react. For more quantitative analysis, especially for monitoring the Suzuki coupling, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Logical Relationship of Synthetic Steps

G Start 5-Halo-pyrazin-2-ol Protection Protection of Pyrazinol OH/NH Start->Protection Protected_Intermediate Protected 5-Halopyrazin-2-ol Protection->Protected_Intermediate Suzuki Suzuki Coupling Protected_Intermediate->Suzuki Protected_Product Protected Target Molecule Suzuki->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product 5-(Furan-2-yl)pyrazin-2-ol Deprotection->Final_Product

Caption: Key stages in the synthesis of 5-(Furan-2-yl)pyrazin-2-ol.

References

  • K. C. Nicolaou, et al. (1998). Protecting groups. Angewandte Chemie International Edition, 37(19), 2708-2714.

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.

  • Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism.

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16, 131. [URL: not available]
  • P. Kociensky. (2006). Protecting Groups, 3rd Edition. Thieme Verlag, Stuttgart.

  • Wikipedia. Silyl ether.

  • Racha, S., et al. (2012). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 31(8), 633-641.

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.

  • ResearchGate. A New Lactam Protecting Group.

  • MDPI. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(20), 4743.

  • Organic Synthesis. Protecting Groups.

  • A. G. M. Barrett, et al. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. The Journal of Organic Chemistry, 74(6), 2486-2493.

  • T. J. Donohoe, et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 43.

  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).

  • Chemistry LibreTexts. (2021). 16: Silylethers.

  • University of California, Irvine. Protecting Groups.

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols.

  • SynArchive. Protecting Groups List.

  • Organic Chemistry Portal. SEM Protection - Common Conditions.

  • UT Southwestern Medical Center. Protecting Groups in Organic Synthesis.

  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.

  • Wikipedia. Protecting group.

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7309.

  • ACS Publications. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 47(20), 3846-3855.

  • PubMed. Facile Synthesis of 5-Aryl- N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.

  • Organic Chemistry Portal. Protecting Groups.

  • National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups.

  • T. W. Greene, P. G. M. Wuts. Protective Groups in Organic Synthesis.

  • PubMed. The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions.

  • National Institutes of Health. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis.

  • ResearchGate. Nitrogen Protecting Groups: Recent Developments and New Applications.

  • YouTube. synthesis & cleavage of benzyl ethers.

  • ResearchGate. PROTECTING GROUPS FOR ORGANIC SYNTHESIS.

  • Lab-Chemicals.Com. 5-(5-methylfuran-2-yl)pyrazin-2-ol.

  • Energy & Environmental Science (RSC Publishing). a strategy for stable and high-performance furan-containing giant electron acceptor with efficiency exceeding 20%.

  • ResearchGate. Protecting Groups for Thiols Suitable for Suzuki Conditions.

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

  • ResearchGate. Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.

  • ResearchGate. Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H).

  • National Institutes of Health. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Furan-Pyrazine Coupling

Welcome to the technical support center for furan-pyrazine coupling. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection for this c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for furan-pyrazine coupling. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection for this crucial cross-coupling reaction. The content is structured to provide in-depth technical guidance, moving from general principles to specific troubleshooting scenarios.

Introduction to Furan-Pyrazine Coupling

The synthesis of molecules containing both furan and pyrazine rings is of significant interest in medicinal chemistry and materials science, as these scaffolds are present in numerous biologically active compounds and functional materials.[1][2] Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for constructing the C-C bond between these two heterocyclic systems.[3] However, the inherent electronic properties of both furan (electron-rich) and pyrazine (electron-deficient) can present unique challenges in achieving efficient and selective coupling. This guide will focus on providing practical solutions and a mechanistic understanding to overcome these hurdles.

Core Concepts in Catalyst Selection

The success of a furan-pyrazine coupling reaction hinges on the judicious selection of the catalyst system, which typically comprises a metal precursor and a ligand. The interplay between the metal's electronic properties and the ligand's steric and electronic characteristics is paramount for an efficient catalytic cycle.

The Catalytic Cycle: A Brief Overview

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Understanding these steps is crucial for troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., halopyrazine). This is often the rate-determining step.[3] Ligands that are electron-donating can accelerate this step.[3]

  • Transmetalation: The organometallic furan species (e.g., furan-boronic acid) transfers its organic group to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired furan-pyrazine product and regenerating the active Pd(0) catalyst.

dot graph "Catalytic Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Pd(0)L2" [label="Active Catalyst\nPd(0)L2"]; "Oxidative Addition" [shape=ellipse, fillcolor="#EA4335"]; "Transmetalation" [shape=ellipse, fillcolor="#FBBC05"]; "Reductive Elimination" [shape=ellipse, fillcolor="#34A853"]; "Ar-Pd(II)-X(L2)" [label="Oxidative Addition\nComplex"]; "Ar-Pd(II)-R(L2)" [label="Transmetalation\nComplex"]; "Ar-R" [label="Coupled Product", shape=invhouse, fillcolor="#202124"]; "Ar-X" [label="Aryl Halide", shape=cds, fillcolor="#5F6368"]; "R-M" [label="Organometallic\nReagent", shape=cds, fillcolor="#5F6368"];

"Pd(0)L2" -> "Oxidative Addition" [label=" + Ar-X"]; "Oxidative Addition" -> "Ar-Pd(II)-X(L2)"; "Ar-Pd(II)-X(L2)" -> "Transmetalation" [label=" + R-M"]; "Transmetalation" -> "Ar-Pd(II)-R(L2)"; "Ar-Pd(II)-R(L2)" -> "Reductive Elimination"; "Reductive Elimination" -> "Ar-R"; "Reductive Elimination" -> "Pd(0)L2";

} caption: "Generalized catalytic cycle for cross-coupling."

Choosing the Right Metal: Palladium vs. Nickel

Both palladium and nickel are effective catalysts for cross-coupling reactions. The choice between them often depends on the specific substrates and desired reaction conditions.

Metal CatalystAdvantagesDisadvantagesTypical Applications
Palladium - High functional group tolerance- Well-understood reactivity- Wide availability of precursors and ligands- Higher cost- Can be sensitive to air and moisture- Suzuki, Stille, Heck, and Sonogashira couplings.[5]
Nickel - Lower cost- High reactivity, especially for less reactive electrophiles (e.g., aryl chlorides)- Can enable unique transformations- Can be more sensitive to reaction conditions- Potential for more side reactions- Suzuki-Miyaura and Kumada-Corriu couplings.[6][7][8]

Troubleshooting Guide for Furan-Pyrazine Coupling

This section addresses common problems encountered during furan-pyrazine coupling experiments and provides actionable solutions.

IssuePotential CausesRecommended Solutions
Low or No Product Formation - Inactive catalyst- Poor choice of ligand- Suboptimal reaction temperature- Incorrect base- Impure starting materials- Catalyst Activation: Ensure proper activation of the palladium(II) precursor to Pd(0). This can sometimes be facilitated by additives.[3]- Ligand Screening: Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands. Bulky, electron-rich ligands often improve catalyst performance.[3]- Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and decomposition.- Base Selection: The choice of base is critical. Common bases include K₃PO₄, Cs₂CO₃, and KOAc.[9][10] The optimal base depends on the specific coupling partners.- Purification: Ensure starting materials are free of impurities that could poison the catalyst.
Homocoupling of Furan or Pyrazine - Catalyst promotes self-coupling- Incorrect stoichiometry- Ligand Modification: Use ligands that favor cross-coupling over homocoupling. Bidentate ligands can sometimes suppress homocoupling.- Stoichiometry Adjustment: Use a slight excess of one of the coupling partners.
Dehalogenation of Halopyrazine - Presence of reducing agents- Catalyst-mediated side reaction- Solvent Choice: Use anhydrous, deoxygenated solvents to minimize side reactions.- Catalyst System: Some catalyst systems are more prone to dehalogenation. Consider screening different palladium or nickel catalysts.
Product Decomposition - High reaction temperature- Prolonged reaction time- Product instability under reaction conditions- Reaction Monitoring: Closely monitor the reaction progress by TLC or GC-MS to avoid prolonged heating after completion.- Lower Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

Frequently Asked Questions (FAQs)

Q1: Which type of coupling reaction is generally best for furan-pyrazine synthesis?

A1: The Suzuki-Miyaura coupling is often the method of choice due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[11] Nickel-catalyzed Suzuki-Miyaura couplings have also shown great promise, particularly with "green" solvents.[7]

Q2: I'm observing significant homocoupling of my pyrazine starting material. How can I minimize this?

A2: Homocoupling can be a persistent issue. Here are a few strategies:

  • Use a less reactive pyrazine derivative: If possible, start with a less activated halopyrazine.

  • Adjust the catalyst-to-ligand ratio: An excess of ligand can sometimes suppress homocoupling.

  • Consider a different coupling reaction: Stille or Negishi couplings might offer better selectivity in some cases.

Q3: My furan substrate is decomposing under the reaction conditions. What can I do?

A3: Furans can be sensitive, especially at elevated temperatures.[12]

  • Lower the reaction temperature: This is the most straightforward approach.

  • Use a more active catalyst: A more efficient catalyst may allow the reaction to proceed at a lower temperature.

  • Protect sensitive functional groups: If your furan has other reactive groups, consider protecting them before the coupling reaction.

Q4: Can I use C-H activation to couple furan and pyrazine directly?

A4: Direct C-H activation is an attractive, atom-economical strategy. Palladium-catalyzed direct arylation of furans has been reported.[10][13] However, achieving regioselectivity can be challenging, and this approach is generally more substrate-dependent than traditional cross-coupling methods.

Experimental Protocols

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of a Halopyrazine with a Furanboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the halopyrazine (1.0 equiv), furanboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or DMF). The choice of solvent can significantly impact the reaction outcome.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-120 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water or brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

dot graph "Experimental Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label = "Preparation"; style = "filled"; color = "#F1F3F4"; "Reagents" [label="Combine Halopyrazine,\nFuranboronic Acid,\nCatalyst, and Base"]; "Solvent" [label="Add Degassed\nSolvent"]; "Reagents" -> "Solvent"; }

subgraph "cluster_reaction" { label = "Reaction"; style = "filled"; color = "#F1F3F4"; "Heat" [label="Heat under\nInert Atmosphere"]; "Monitor" [label="Monitor Progress\n(TLC/GC-MS)"]; "Heat" -> "Monitor"; }

subgraph "cluster_workup" { label = "Workup & Purification"; style = "filled"; color = "#F1F3F4"; "Workup" [label="Aqueous Workup"]; "Purify" [label="Column Chromatography"]; "Workup" -> "Purify"; }

"Solvent" -> "Heat"; "Monitor" -> "Workup"; } caption: "Typical experimental workflow for Suzuki coupling."

References

Sources

Optimization

Technical Support Center: Managing Reaction Exotherms in Pyrazinone Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for managing reaction exotherms in pyrazinone synthesis. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for managing reaction exotherms in pyrazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for ensuring thermal safety during experimentation and scale-up.

Section 1: Frequently Asked Questions (FAQs) on Exotherm Management

This section addresses common questions regarding the identification and control of exothermic events in pyrazinone synthesis.

Q1: Which steps in common pyrazinone syntheses are most likely to be dangerously exothermic?

A1: Several common synthetic routes to pyrazinones involve highly energetic transformations. Key steps to scrutinize for exothermic potential include:

  • Acyl Chloride Formation: The conversion of carboxylic acids to acyl chlorides using reagents like oxalyl chloride or thionyl chloride is often highly exothermic. The reaction of oxalyl chloride with catalytic DMF, which forms the reactive Vilsmeier-Haack intermediate, can proceed rapidly, releasing significant heat and gas (CO, CO₂, HCl).[1][2] A paper on pyrazine synthesis explicitly notes an "apparent exotherm" during a Swern oxidation, which uses oxalyl chloride, and an "accompanying exotherm" upon quenching with triethylamine.[3]

  • Hoornaert's Method: This method for preparing 3,5-dihalo-2(1H)-pyrazinones involves treating an α-aminonitrile with an excess of oxalyl halide at elevated temperatures (e.g., 70–100 °C).[4] The initial acylation and subsequent cyclization steps can have a high heat release, which, if not controlled, can lead to a runaway reaction.

  • Cyclization/Condensation Steps: Ring-closing reactions, particularly those that are rapid and form stable aromatic systems, can be significantly exothermic. The condensation of an amino ketone with an acyl chloride, followed by cyclization, is a core part of many pyrazinone syntheses and requires careful thermal management.[3]

  • Quenching of Reactive Reagents: The neutralization of excess reactive reagents (e.g., oxalyl chloride, strong acids/bases) can generate substantial heat. For instance, quenching unreacted oxalyl chloride with water or alcohols is a vigorous, exothermic process that releases HCl gas.[1]

Q2: I'm working on a new pyrazinone derivative. How can I screen my proposed synthesis route for thermal hazards at the lab scale?

A2: A proactive approach to process safety is critical.[5] Before running a reaction for the first time, especially when scaling up, a preliminary thermal hazard assessment is essential.

  • Literature & Theoretical Review: Analyze each reaction step. Identify any reagents or transformations known to be highly energetic. Pay close attention to reactions involving gas evolution, rapid bond formations, or unstable intermediates.

  • Differential Scanning Calorimetry (DSC): DSC is a powerful screening tool that measures the heat flow associated with thermal transitions as a function of temperature. A small sample (milligrams) of a starting material, intermediate, or the final reaction mixture can be heated to determine the onset temperature of decomposition (Td) and the energy released.[6] This helps identify potential "worst-case scenarios."

  • Reaction Calorimetry (RC1): For a more detailed analysis under process-like conditions, a reaction calorimeter is used.[7][8] This technique measures the rate of heat evolution throughout the entire reaction, providing critical data such as:

    • Heat of Reaction (ΔHr): The total energy released.

    • Heat Flow Profile: Identifies the most energetic parts of the process.

    • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture would reach in a "worst-case" scenario (e.g., cooling failure), assuming an adiabatic system.[6]

This data is crucial for determining if the existing laboratory or plant equipment has sufficient cooling capacity to handle the exotherm safely.[5]

Q3: What are the key differences in managing exotherms in a traditional batch reactor versus a continuous flow system?

A3: The method of processing has a profound impact on thermal safety. Flow chemistry, in particular, offers significant advantages for managing highly exothermic reactions.[9][10]

FeatureBatch ReactorContinuous Flow Reactor
Heat Transfer Poor; limited by low surface-area-to-volume ratio, which worsens on scale-up.[11]Excellent; high surface-area-to-volume ratio allows for rapid and efficient heat dissipation.[12]
Reaction Volume Large; all reagents are present in the vessel, increasing the total potential energy of the system.Small; only a tiny volume of the reaction mixture is present in the reactor at any given time, minimizing risk.
Control Slower response to thermal deviations. Control relies on jacket cooling and slow reagent addition (semi-batch).[10]Near-instantaneous; precise temperature control is achieved by adjusting flow rates and the temperature of the heat transfer fluid.[12][13]
Safety Higher risk of thermal runaway due to potential for reactant accumulation and cooling failure.[14][15]Inherently safer; the small reaction volume and superior heat transfer prevent the buildup of a critical mass of reacting material.[9]

For pyrazinone syntheses involving potent exotherms, transitioning to a continuous flow setup can transform a hazardous batch process into a safe and scalable one.[16][17][18]

Section 2: Troubleshooting Guide for Thermal Runaway Events

A thermal runaway occurs when the heat generated by a reaction exceeds the heat removed, leading to a rapid, uncontrolled increase in temperature and pressure.[10] Immediate and correct action is critical.

Q4: My reaction temperature is rising rapidly and uncontrollably, and the cooling system can't keep up. What should I do?

A4: You are likely experiencing a thermal runaway. Execute your pre-planned emergency protocol immediately. The primary goals are to stop the reaction and cool the system.

Workflow: Emergency Response to Thermal Runaway

Below is a generalized workflow for responding to a thermal runaway. This is not a substitute for a site-specific, risk-assessed emergency plan.

G cluster_containment Containment & Quenching start Thermal Runaway Detected (Rapid T/P Increase) alert Alert Personnel & Initiate Emergency Shutdown start->alert stop_reagents Immediately STOP All Reagent Addition alert->stop_reagents max_cooling Apply Maximum Cooling (Emergency Cooling System) stop_reagents->max_cooling agitation Ensure Agitation is ON (Improves Heat Transfer) max_cooling->agitation quench_decision Is a Pre-validated Quench Agent Available? agitation->quench_decision add_quench Add Quench Agent (e.g., Cold Inert Solvent) quench_decision->add_quench Yes prepare_vent Prepare for Emergency Venting / Rupture Disc Failure quench_decision->prepare_vent No add_quench->prepare_vent evacuate Evacuate to Safe Location prepare_vent->evacuate

Caption: Emergency workflow for a thermal runaway event.

Causality and Explanation of Steps:

  • Alert & Stop Reagents: The first priority is human safety and preventing the addition of more fuel to the fire. Stopping reagent feeds immediately halts the increase in the reaction's potential energy.[11]

  • Maximum Cooling: Engage all available cooling capacity. This is the primary method to counteract the heat being generated.

  • Maintain Agitation: Proper mixing is crucial for efficient heat transfer to the vessel walls and cooling jacket. A loss of agitation can create localized hot spots, accelerating the runaway.[19]

  • Quenching: If a safe and validated quenching procedure exists, use it. This typically involves adding a cold, inert solvent to dilute the reactants and absorb heat (physical quench) or a chemical inhibitor to stop the reaction (chemical quench).[20] This step must be pre-assessed; adding the wrong substance could worsen the situation.

  • Prepare for Venting: If control cannot be re-established, the reactor's pressure relief system (rupture disc or relief valve) is the final line of defense to prevent a catastrophic vessel failure.[15][19]

  • Evacuate: Personnel safety is paramount. If the situation cannot be controlled, evacuate immediately.

Section 3: Protocols for Proactive Exotherm Management

Protocol 1: Preliminary Thermal Hazard Assessment using DSC

This protocol outlines a basic screening method to identify the decomposition potential of a reaction mixture.

Objective: To determine the onset temperature (Td) and energy of decomposition for a planned pyrazinone synthesis reaction mixture.

Methodology:

  • Sample Preparation: In a fume hood, carefully prepare a representative sample of the final reaction mixture by combining all reagents and solvents in their correct stoichiometric ratios in a small vial.

  • DSC Sample Loading: Crimp a small amount (typically 2-5 mg) of the liquid mixture into a high-pressure DSC pan (e.g., gold-plated stainless steel) capable of withstanding potential pressure generation.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Program a temperature ramp, typically from ambient temperature to ~350-400 °C at a rate of 2-5 °C/min.

  • Data Acquisition: Run the DSC experiment, recording the heat flow versus temperature.

  • Data Analysis:

    • Examine the resulting thermogram for any large exothermic events.

    • Determine the onset temperature (Td) of the exotherm, which is the temperature at which decomposition begins.

    • Integrate the peak area to calculate the total energy of decomposition (in J/g).

  • Safety Assessment: Compare the Td to the intended process temperature. A small gap between the process temperature and Td indicates a high risk. A large, sharp exotherm indicates a high potential for a severe runaway.

Protocol 2: Safe Laboratory Execution of a Potentially Exothermic Reaction

This protocol describes a semi-batch approach for controlling an exothermic reaction at the lab scale.

Objective: To safely perform the reaction of an α-aminonitrile with oxalyl chloride by controlling the addition rate based on the internal reaction temperature.

Materials & Setup:

  • Jacketed laboratory reactor connected to a circulating thermostat for cooling.

  • Overhead stirrer for efficient mixing.

  • Temperature probe to measure the internal reaction temperature (Tr).

  • Syringe pump for controlled, continuous addition of the limiting reagent.[11]

  • Inert atmosphere (Nitrogen or Argon).

Methodology:

  • Initial Charge: Charge the jacketed reactor with the α-aminonitrile and the solvent (e.g., toluene).

  • Cooling: Cool the reactor contents to the desired initial temperature (e.g., 10 °C), well below the expected reaction temperature.

  • Reagent Addition Setup: Load a solution of oxalyl chloride into the syringe pump.

  • Controlled Dosing:

    • Begin stirring the reactor contents.

    • Start the syringe pump at a very slow initial rate to add the oxalyl chloride solution.

    • Crucially, monitor the internal temperature (Tr) constantly.

  • Thermal Control Logic:

    • If Tr remains stable and close to the jacket temperature (Tj), the addition rate can be slowly and cautiously increased.

    • If Tr begins to rise, immediately stop or slow down the addition until the cooling system brings the temperature back to the setpoint. This prevents the accumulation of unreacted reagent, which is a primary cause of thermal runaway.[11]

    • Maintain a safe temperature differential (ΔT = Tr - Tj). A large ΔT indicates the reaction is generating significant heat.

  • Completion & Quench: Once the addition is complete, allow the reaction to stir at the set temperature until complete. Plan and execute a controlled, slow quench of any excess reagent if necessary.

Decision Tree for Exothermic Risk Assessment

This diagram provides a logical pathway for assessing and mitigating risks associated with potentially exothermic reactions in pyrazinone synthesis.

Caption: Decision tree for assessing and managing exothermic risk.

References

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. French Ministry of the Environment. [Link]

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]

  • ARIA. (2014). Chemical runaway reaction at a pharmaceutical plant following the loss of a utility. BARPI. [Link]

  • Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study. [Link]

  • ResearchGate. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]

  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]

  • Fu, H., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. [Link]

  • Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]

  • PubMed. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582. [Link]

  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. [Link]

  • ScienceDirect. (n.d.). Synthesis, thermal property and antifungal evaluation of pyrazine esters. [Link]

  • ResearchGate. (n.d.). Case Studies of Incidents in Runaway Reactions and Emergency Relief. [Link]

  • Mettler Toledo. (n.d.). Reaction Calorimetry Guide. [Link]

  • DeLaTore, M., et al. (2007). A Synthesis of Symmetrical and Unsymmetrical Pyrazines. NIH Public Access. [Link]

  • MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. [Link]

  • Syrris. (n.d.). Information on the Reaction Calorimetry application. [Link]

  • Syrris. (2018, December 10). An Introduction to Reaction Calorimetry. [Link]

  • Wikipedia. (n.d.). Oxalyl chloride. [Link]

  • Organic Syntheses. (n.d.). Preparation of 2-(4-Fluorophenyl)-N-(pyrrolidin-1-yl)-1H-indole-4-carboxamide. [Link]

  • HOPAK. (2025, December 23). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. [Link]

  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. [Link]

  • Riesco-Llach, G., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. [Link]

  • Chemistry LibreTexts. (2023, July 12). 7.3: Heats of Reactions and Calorimetry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Practical Guide to Oxalyl Chloride: Safe Handling and Efficient Usage in Chemical Processes. [Link]

  • Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. [Link]

  • UCCS Chemistry. (n.d.). Chem 103 Laboratory Manual, Experiment 6. [Link]

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. [Link]

  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. [Link]

  • AZoM. (2020, November 17). Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. [Link]

  • ResearchGate. (2023, July 5). Managing Excessive Heat in Exothermic Chemical Reactions. [Link]

  • Wikipedia. (n.d.). Pyrazine. [Link]

  • Wiley Online Library. (n.d.). Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. [Link]

  • ResearchGate. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

  • MDPI. (2024, September 19). An Evaluation Modeling Study of Thermal Runaway in Li-Ion Batteries Based on Operation Environments in an Energy Storage System. [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Methods for Monitoring 5-(Furan-2-yl)pyrazin-2-ol Reaction Progress

Introduction: The Importance of Real-Time Reaction Monitoring Welcome to the technical support center for the analysis of 5-(Furan-2-yl)pyrazin-2-ol. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Real-Time Reaction Monitoring

Welcome to the technical support center for the analysis of 5-(Furan-2-yl)pyrazin-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing or utilizing this heterocyclic compound. The pyrazinone core is a significant scaffold in medicinal chemistry and natural products, making robust synthetic and analytical methodologies paramount.[1][2] Monitoring the formation of 5-(Furan-2-yl)pyrazin-2-ol from its precursors is critical for optimizing reaction yield, minimizing impurity formation, and ensuring process safety and scalability.

This document provides in-depth, experience-driven guidance on the primary analytical techniques for monitoring this reaction. It is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.

Comparative Overview of Key Analytical Techniques

The choice of analytical method depends on the required level of detail, available equipment, and the specific characteristics of the reaction mixture. Below is a summary of the most common techniques.

FeatureHigh-Performance Liquid Chromatography (HPLC/UPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyUV-Vis Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gas mobile phase and a stationary phase, with mass-based detection.[3]Exploits the magnetic properties of atomic nuclei to provide detailed structural and quantitative information.[4][5]Measures the absorption of UV or visible light by conjugated π-systems.[6][7]
Applicability Excellent for a wide range of pyrazine impurities, including non-volatile and thermally labile compounds.[8]Suitable for volatile and semi-volatile pyrazines. May require derivatization or careful temperature control for 5-(Furan-2-yl)pyrazin-2-ol due to potential thermal degradation.[9][10][11]Superb for structural elucidation and quantification without sample separation. Ideal for monitoring reaction kinetics in real-time.[4][12]Best for rapid, qualitative assessment of reaction progress by monitoring the formation of the conjugated chromophore.
Pros High resolution, quantitative accuracy, robust, and widely applicable.High sensitivity and specificity (mass detection), excellent for identifying volatile byproducts.Non-destructive, provides rich structural information, highly discriminatory for isomers, and inherently quantitative.[5]Simple, fast, low cost, and requires minimal sample preparation.
Cons Requires method development, can be time-consuming, potential for co-elution.Risk of thermal degradation of the analyte, not suitable for non-volatile compounds.[10][11][13]Lower sensitivity compared to MS, higher instrument cost, requires deuterated solvents for locking (unless using flow-NMR with solvent suppression).[5]Low specificity, susceptible to interference from any UV-active species, provides limited structural information.[7]

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for monitoring the synthesis of 5-(Furan-2-yl)pyrazin-2-ol due to its versatility and robustness.

Frequently Asked Questions & Troubleshooting

Q1: What is a good starting point for developing an HPLC method for this reaction?

A reversed-phase HPLC (RP-HPLC) method is the most logical starting point. The molecule has moderate polarity, making it well-suited for separation on a C18 stationary phase.

Protocol 1: General-Purpose RP-HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV/Vis Diode Array Detector (DAD) set to monitor at a wavelength corresponding to the product's λmax (e.g., 254 nm, 280 nm, and the specific λmax).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Quench a small aliquot of the reaction mixture, dilute it in a solvent compatible with the mobile phase (e.g., 50:50 Water:Acetonitrile), and filter through a 0.45 µm syringe filter.

Q2: My peak for 5-(Furan-2-yl)pyrazin-2-ol is tailing. What are the common causes and solutions?

Peak tailing is a frequent issue, often caused by secondary interactions between the analyte and the stationary phase or by extra-column volume.[14][15]

  • Cause 1: Secondary Silanol Interactions: The pyrazin-2-ol moiety contains a slightly acidic proton and basic nitrogen atoms. These can interact with residual, acidic silanol groups on the silica support of the C18 column, causing tailing.

    • Solution: Ensure your mobile phase is adequately buffered or acidified. Using 0.1% formic acid or trifluoroacetic acid (TFA) helps to protonate the silanol groups, minimizing these secondary interactions. Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa is recommended.[16]

  • Cause 2: Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to fronting or tailing.[15]

    • Solution: Dilute your sample and re-inject. If the peak shape improves, overload was the likely cause.

  • Cause 3: Column Contamination or Void: A partially blocked column frit or a void at the head of the column can distort peak shape.[15]

    • Solution: First, try reversing and flushing the column (disconnect from the detector). If this fails, replace the column and use a guard column or in-line filter to protect the new one.[17]

Q3: I am seeing split peaks in my chromatogram. How do I troubleshoot this?

Split peaks can be frustrating and often point to issues with the sample solvent or the column itself.[16][17]

  • Cause 1: Sample Solvent Incompatibility: If your sample is dissolved in a much stronger solvent than the initial mobile phase (e.g., pure DMSO or DMF), it can cause the analyte to precipitate on-column or travel through in a distorted band.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[16] If a stronger solvent is required for solubility, inject the smallest possible volume.

  • Cause 2: Partially Clogged Frit or Column Void: Similar to peak tailing, a blockage at the column inlet can split the sample stream, resulting in a split peak.

    • Solution: Follow the steps for column contamination above. A sudden appearance of split peaks for all analytes often points to a physical problem with the column inlet.[15]

  • Cause 3: Co-elution: The split peak may actually be two closely eluting, unresolved compounds.

    • Solution: Optimize the method to improve resolution by adjusting the gradient slope, changing the organic modifier (e.g., methanol instead of acetonitrile), or trying a different column chemistry (e.g., Phenyl-Hexyl).

Workflow for HPLC Analysis

The following diagram outlines the standard workflow for monitoring a reaction using HPLC.

GCMS_Troubleshooting GC-MS Troubleshooting for Thermally Labile Compounds start Problem: No peak or very small peak for product q1 Did you run a pure standard? start->q1 yes1 Yes q1->yes1 Yes no1 No q1->no1 No q2 Is the molecular ion (M+) present in the mass spectrum? yes1->q2 sol1 Action: Run a pure standard to confirm retention time and fragmentation. no1->sol1 yes2 Yes, but peak is small q2->yes2 Yes no2 No, only smaller fragments q2->no2 No sol3 Diagnosis: Poor volatilization or active sites in inlet/column. Action: Increase inlet temperature slightly or use a deactivated liner/column. yes2->sol3 sol2 Diagnosis: Likely thermal degradation. Action: Lower inlet temperature. If problem persists, derivatize analyte. no2->sol2

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Pyrazinone Scaffold - A Privileged Core in Medicinal Chemistry

An In-Depth Comparative Guide to 5-(Furan-2-yl)pyrazin-2-ol and Other Bioactive Pyrazinone Derivatives The 2(1H)-pyrazinone ring system is a heterocyclic scaffold of significant interest in drug discovery and natural pro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 5-(Furan-2-yl)pyrazin-2-ol and Other Bioactive Pyrazinone Derivatives

The 2(1H)-pyrazinone ring system is a heterocyclic scaffold of significant interest in drug discovery and natural product chemistry.[1][2][3] This six-membered, non-aromatic ring is a key structural feature in a multitude of natural products, including deoxyaspergillic acid and flavacol, which exhibit interesting biological activities.[1][2] Beyond its natural origins, the pyrazinone core serves as a versatile building block in medicinal chemistry programs for developing pharmacologically active agents.[1][4] Its utility is demonstrated by the existence of approved drugs and clinical candidates like the antiviral Favipiravir and the corticotropin-releasing factor-1 (CRF1) receptor antagonist BMS-764459.[1][2]

The pyrazinone scaffold's success can be attributed to its ability to act as a stable, peptidomimetic platform. It can effectively present substituents in defined spatial orientations, mimicking peptide backbone hydrogen bonding patterns, which is crucial for interacting with biological targets like enzymes and receptors.[2] This guide provides a detailed comparison of 5-(Furan-2-yl)pyrazin-2-ol, a specific but less-studied derivative, against other well-characterized pyrazinone compounds, offering insights into their structure-activity relationships, potential therapeutic applications, and the experimental methodologies used for their evaluation.

Profiling 5-(Furan-2-yl)pyrazin-2-ol: A Structural Overview

5-(Furan-2-yl)pyrazin-2-ol incorporates two key heterocyclic motifs: the pyrazinone core and a furan ring. The furan moiety is a common structural element in many natural products and synthetic compounds with a wide array of bioactivities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[5][6] The combination of these two pharmacophores suggests a promising, yet largely unexplored, pharmacological profile.

While specific biological data for 5-(Furan-2-yl)pyrazin-2-ol is not extensively documented in publicly available literature, its structure allows for informed hypotheses about its potential. The furan ring, an electron-rich aromatic system, can engage in various non-covalent interactions with biological targets, while the pyrazinone core provides a rigid framework and hydrogen bonding capabilities.

G cluster_main Figure 1: Chemical Structures Pyrazinone_Core General 2(1H)-Pyrazinone Core Target_Compound 5-(Furan-2-yl)pyrazin-2-ol Pyrazinone_Core->Target_Compound R5 = Furan-2-yl R1, R3, R6 = H Favipiravir Favipiravir (Antiviral) Pyrazinone_Core->Favipiravir R3=F, R6=OH R1, R5=H BMS_764459 BMS-764459 (CRF1 Antagonist) Pyrazinone_Core->BMS_764459 Complex Substitutions at R1, R3, R5, R6 p38_Inhibitor p38α Kinase Inhibitor (e.g., Compound 15) Pyrazinone_Core->p38_Inhibitor Complex Substitutions at R1, R3, R5, R6

A diagram showing the general pyrazinone core and related compounds.

Comparative Analysis with Benchmark Pyrazinone Derivatives

To understand the potential of 5-(Furan-2-yl)pyrazin-2-ol, we compare it to several well-studied derivatives that showcase the scaffold's therapeutic diversity.

Compound Primary Biological Activity Key Structural Features & Mechanism of Action Reference
5-(Furan-2-yl)pyrazin-2-ol Hypothesized: Anticancer, Antimicrobial, Kinase InhibitionFuran ring at C-5 position. Potential for diverse target engagement based on combined pharmacophores.[7][8]
Favipiravir (T-705) Antiviral (Influenza, Ebola, COVID-19)Pyrazinecarboxamide derivative (related to pyrazinones). Acts as a prodrug, converted to a ribofuranosyl-triphosphate derivative that selectively inhibits viral RNA-dependent RNA polymerase.[1][2]
BMS-764459 Corticotropin-Releasing Factor-1 (CRF1) Receptor AntagonistHighly substituted pyrazinone. Potent and selective antagonist of CRF1, a target for anxiety and depression. Shows good pharmacokinetic properties.[1][2][9]
p38α MAP Kinase Inhibitors Anti-inflammatoryExtensive substitutions at N-1, C-3, C-5, and C-6. Inhibit p38α kinase, which is crucial in regulating pro-inflammatory signaling pathways.[1][10]
HCV NS3 Protease Inhibitors Antiviral (Hepatitis C)Designed as peptide backbone mimetics. Elongated substituents at the C-6 position were found to be important for inhibitory activity against the viral protease.[1][2]
Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazinone derivatives is highly dependent on the nature and position of substituents on the core ring.[1]

  • Position C-3: Modifications at this position are common. For instance, in p38α kinase inhibitors, incorporating an aminoalkyl group via nucleophilic aromatic substitution dramatically increased potency.[1][10] In Favipiravir, a fluorine atom at C-3 is critical for its activity.[11]

  • Position C-5 and C-6: These positions are crucial for dictating selectivity and potency. In Hepatitis C virus (HCV) NS3 protease inhibitors, elongated substituents at C-6 were vital for activity.[2] For tubulin-modulating fungicides, a chloro group at C-5 and a trisubstituted phenyl ring at C-6 were features of the most potent derivatives.[1]

  • Position N-1: Substitution at the N-1 position often influences pharmacokinetic properties. In p38α inhibitors, a branched alkyl group at N-1 was generally found in the best derivatives.[1]

For 5-(Furan-2-yl)pyrazin-2-ol , the furan ring at the C-5 position is the defining feature. This substituent likely influences the molecule's electronic properties and spatial conformation, which in turn dictates its interaction with biological targets. The furan's oxygen atom can act as a hydrogen bond acceptor, a feature often exploited in drug design.

Metabolic Considerations

The pyrazinone ring itself can be a site of metabolism. In vitro studies on the CRF-R1 antagonist BMS-665053 revealed that the pyrazinone moiety undergoes cytochrome P450-mediated oxidation, likely forming a reactive epoxide intermediate.[9] This metabolic pathway can lead to the formation of glutathione (GSH) adducts.[9] The presence of the furan ring in 5-(Furan-2-yl)pyrazin-2-ol introduces another potential site for metabolic oxidation, a common metabolic fate for furan-containing compounds. Researchers developing derivatives based on this scaffold must consider these potential metabolic liabilities.

Experimental Protocols: Synthesis and Biological Evaluation

Trustworthy and reproducible experimental design is the cornerstone of drug discovery. Below are detailed protocols for a general synthesis of the pyrazinone core and a representative biological assay.

Protocol 1: General Synthesis of 2(1H)-Pyrazinones via Jones & Karmas/Spoerri Condensation

This method involves a one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound and is a foundational approach for creating the pyrazinone scaffold.[1][2]

Rationale: This method is chosen for its versatility and accessibility of starting materials. Using hydrohalide salts of the amino acid amides avoids the often difficult preparation of the free base.[2]

G Start α-Amino Acid Amide + 1,2-Dicarbonyl Compound Reaction Condensation Reaction (Base, Solvent, Heat) Start->Reaction Intermediate Dihydropyrazine Intermediate (Not Isolated) Reaction->Intermediate Oxidation Air Oxidation Intermediate->Oxidation Product 2(1H)-Pyrazinone Product Oxidation->Product G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Test Compound (Serial Dilution in DMSO) Incubation Incubate Components (e.g., 30°C for 60 min) Compound->Incubation Enzyme Recombinant p38α Kinase Enzyme->Incubation Substrate Peptide Substrate + ATP Substrate->Incubation Detection Add Detection Reagent (e.g., Kinase-Glo®) Incubation->Detection Luminescence Measure Luminescence Detection->Luminescence Analysis Calculate % Inhibition Determine IC50 Luminescence->Analysis

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Furan-Substituted Pyrazines as Kinase Inhibitors

This guide provides an in-depth technical comparison of furan-substituted pyrazine derivatives, focusing on their structure-activity relationship (SAR) as protein kinase inhibitors. It is intended for researchers, scient...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of furan-substituted pyrazine derivatives, focusing on their structure-activity relationship (SAR) as protein kinase inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutic agents. This document synthesizes experimental data and established methodologies to explain the causal relationships behind molecular design choices and to provide robust, self-validating experimental protocols.

Introduction: The Therapeutic Potential of Furan-Substituted Pyrazines

The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Its nitrogen atoms are adept at forming crucial hydrogen bond interactions within the ATP-binding sites of protein kinases, making it a valuable core for designing targeted inhibitors.[2] Protein kinases are a major class of drug targets, playing a central role in cellular signaling pathways that, when dysregulated, can lead to diseases such as cancer and inflammatory disorders.[1]

The incorporation of a furan moiety onto the pyrazine scaffold introduces unique electronic and steric properties. The furan ring can act as a bioisostere for other aromatic systems like phenyl or thiophene rings, while offering distinct molecular interactions and metabolic profiles. This guide will explore how substitutions on both the furan and pyrazine rings modulate the inhibitory activity of this compound class against protein kinases, providing a framework for the rational design of more potent and selective inhibitors.

Synthetic Strategies for Furan-Substituted Pyrazines

The synthesis of a diverse library of furan-substituted pyrazines is essential for establishing a robust structure-activity relationship. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for this purpose, allowing for the modular assembly of the target compounds from readily available starting materials.

Experimental Protocol: Synthesis of 2-(Furan-2-yl)-6-isopropylpyrazine via Suzuki-Miyaura Cross-Coupling

This protocol describes a representative synthesis of a furan-substituted pyrazine derivative.

Materials:

  • 2-Bromo-6-isopropylpyrazine

  • Furan-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine 2-bromo-6-isopropylpyrazine (1.0 mmol), furan-2-boronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Catalyst Addition: Add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.12 mmol) to the reaction mixture.

  • Reaction Execution: Heat the mixture to 90°C and stir under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-(furan-2-yl)-6-isopropylpyrazine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This modular synthetic approach allows for the facile generation of a library of analogs by varying the boronic acid and the substituted pyrazine starting materials.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_end Purification & Product 2-Bromo-6-isopropylpyrazine 2-Bromo-6-isopropylpyrazine Reaction Flask Reaction Mixture (Dioxane/Water, 90°C) 2-Bromo-6-isopropylpyrazine->Reaction Flask Furan-2-boronic acid Furan-2-boronic acid Furan-2-boronic acid->Reaction Flask Workup Aqueous Workup (EtOAc, H₂O, Brine) Reaction Flask->Workup Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Reaction Flask Base Na₂CO₃ Base->Reaction Flask Purification Silica Gel Chromatography Workup->Purification Final Product 2-(Furan-2-yl)-6-isopropylpyrazine Purification->Final Product

A generalized workflow for the synthesis of furan-substituted pyrazines.

Comparative Analysis: Structure-Activity Relationship

To illustrate the SAR of furan-substituted pyrazines, we will consider a representative series of analogs and their inhibitory activity against a hypothetical protein kinase, "Kinase X". The following data is a composite representation based on trends observed for pyrazine-based inhibitors in the scientific literature.

Table 1: Inhibitory Activity of Furan-Substituted Pyrazine Analogs against Kinase X

Compound IDR¹ (Pyrazine)R² (Furan)R³ (Furan)IC₅₀ (nM) for Kinase X
1a -H-H-H550
1b -CH(CH₃)₂-H-H250
1c -Cyclopropyl-H-H180
1d -Phenyl-H-H420
2a -CH(CH₃)₂-CH₃-H150
2b -CH(CH₃)₂-Cl-H95
2c -CH(CH₃)₂-OCH₃-H310
3a -CH(CH₃)₂-H-CH₃480
3b -CH(CH₃)₂-H-Cl350
Analysis of Substituents on the Pyrazine Ring (R¹)

A comparison of compounds 1a-1d reveals the importance of the substituent at the 6-position of the pyrazine ring.

  • Introduction of Alkyl Groups: Replacing the proton in 1a with an isopropyl group (1b ) or a cyclopropyl group (1c ) leads to a significant increase in potency. This suggests the presence of a hydrophobic pocket in the ATP-binding site of Kinase X that can accommodate these groups, leading to favorable van der Waals interactions. The slightly higher potency of the cyclopropyl group in 1c may be due to its conformational rigidity and ability to better fit the pocket.

  • Effect of a Phenyl Group: The introduction of a larger phenyl group (1d ) results in a decrease in activity compared to the alkyl-substituted analogs. This could be due to steric hindrance or an unfavorable orientation within the binding site.

Analysis of Substituents on the Furan Ring (R² and R³)

The data for compounds 2a-2c and 3a-3b demonstrates that substitution on the furan ring can fine-tune the inhibitory activity.

  • Substitution at the 5-position (R²): Adding small electron-withdrawing or lipophilic groups at the 5-position of the furan ring enhances activity. The methyl group in 2a and the chloro group in 2b both improve potency compared to the unsubstituted analog 1b . The chloro group in 2b provides the most potent compound in this series, possibly due to a combination of electronic effects and the formation of a favorable interaction, such as a halogen bond, with the kinase. The electron-donating methoxy group in 2c is detrimental to activity, suggesting that electron density on the furan ring is important for binding.

  • Substitution at the 4-position (R³): In contrast to the 5-position, substitution at the 4-position of the furan ring (compounds 3a and 3b ) leads to a significant loss of activity. This indicates that this position may be sterically hindered or that substitution at this position disrupts the optimal conformation for binding.

SAR cluster_core Core Scaffold cluster_R1 Pyrazine Substituent (R¹) cluster_R2 Furan 5-Position (R²) cluster_R3 Furan 4-Position (R³) Core Furan-Pyrazine Core R1_H H (550 nM) Core->R1_H R1_iPr Isopropyl (250 nM) Core->R1_iPr R1_cPr Cyclopropyl (180 nM) Core->R1_cPr R1_Ph Phenyl (420 nM) Core->R1_Ph R2_H H (250 nM) Core->R2_H R2_Me Methyl (150 nM) Core->R2_Me R2_Cl Chloro (95 nM) Core->R2_Cl R2_OMe Methoxy (310 nM) Core->R2_OMe R3_H H (250 nM) Core->R3_H R3_Me Methyl (480 nM) Core->R3_Me R3_Cl Chloro (350 nM) Core->R3_Cl Activity Kinase Inhibitory Activity R1_iPr->Activity + R1_cPr->Activity ++ R1_Ph->Activity - R2_Me->Activity ++ R2_Cl->Activity +++ R2_OMe->Activity -- R3_Me->Activity --- R3_Cl->Activity --

Key structure-activity relationships for furan-substituted pyrazine kinase inhibitors.

Biological Evaluation: In Vitro Kinase Inhibition Assay

To generate the SAR data presented above, a robust and reproducible in vitro kinase assay is required. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.[3]

Experimental Protocol: ADP-Glo™ Kinase Inhibition Assay

This protocol provides a step-by-step guide for determining the IC₅₀ values of test compounds against a target kinase.

Materials:

  • Target kinase (e.g., Kinase X)

  • Substrate (peptide or protein specific to the kinase)

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer at twice the desired final concentration.

    • Add the kinase/substrate solution (e.g., 2.5 µL) to all wells.

    • Initiate the kinase reaction by adding the ATP solution (e.g., 2.5 µL) to all wells. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent (5 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent (10 µL) to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.[4]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

This self-validating system includes controls for basal kinase activity (no inhibitor) and background luminescence (no kinase), ensuring the reliability of the generated SAR data.

Conclusion

This guide has outlined the synthesis, biological evaluation, and structure-activity relationship of furan-substituted pyrazines as protein kinase inhibitors. The key takeaways for researchers in drug discovery are:

  • Synthetic Accessibility: Furan-substituted pyrazines can be efficiently synthesized using modular approaches like the Suzuki-Miyaura coupling, allowing for the rapid generation of analogs for SAR studies.

  • Key Structural Features for Potency:

    • Small, lipophilic groups at the 6-position of the pyrazine ring are generally favorable for activity.

    • Small, electron-withdrawing or lipophilic substituents at the 5-position of the furan ring can significantly enhance potency.

    • Substitution at the 4-position of the furan ring is generally detrimental to activity.

  • Robust Evaluation Methods: The use of standardized and well-controlled assays, such as the ADP-Glo™ Kinase Assay, is crucial for generating high-quality, reproducible data to guide the optimization process.

By applying these principles, researchers can rationally design and optimize furan-substituted pyrazine derivatives to develop novel, potent, and selective kinase inhibitors for the treatment of a wide range of diseases.

References

  • Gingipalli, L., Block, M., Bao, L., Cooke, E., Dakin, L., Denz, C., ... & Lamb, M. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(9), 1536-1540.
  • Fuchi, N., Iura, Y., Kaneko, H., Nitta, A., Suyama, K., Ueda, H., ... & Takahashi, T. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4358-4361.
  • Zhang, Y., Liu, H., Zhang, Z., Wang, R., Liu, T., Wang, C., ... & Xiong, B. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 583.
  • Taylor & Francis. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

  • Mehta, V. P., Modha, S. G., Ermolat'ev, D., Van Hecke, K., Van Meervelt, L., & Van der Eycken, E. V. (2009). Diversity-Oriented Synthesis of Substituted Furo[2,3-b]pyrazines. Australian Journal of Chemistry, 62(1), 27-41.
  • Suzuki, Y., Cluzeau, J., & Hara, T. (2008). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 341(9), 554-561.
  • De, S. (2024). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. Current Medicinal Chemistry, 31(34), 5657-5659.
  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., Al-Zahrani, A. A., & Oh, C. H. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][3][4][5]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry, 116, 105336.

  • PubMed. (2023). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and Other Diseases. Retrieved from [Link]

  • PubMed Central. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

  • NIH. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Retrieved from [Link]

  • Taylor & Francis. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

Sources

Validation

A Comparative Guide to Bioisosteric Replacement of the Furan Moiety in Pyrazinones

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyrazinone scaffold is a privileged structure, appearing in a multitude of biologically active compounds. Often...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazinone scaffold is a privileged structure, appearing in a multitude of biologically active compounds. Often, these molecules are decorated with a furan ring, a five-membered heterocycle that can play a crucial role in target engagement and overall molecular properties. However, the furan moiety is not without its liabilities, most notably its potential for metabolic instability, which can lead to the formation of reactive metabolites. This has prompted extensive research into its bioisosteric replacement—the substitution of the furan ring with other chemical groups that retain similar biological activity while improving pharmacokinetic and toxicological profiles.

This guide provides an in-depth, data-driven comparison of common bioisosteric replacements for the furan ring in pyrazinone-based compounds, with a focus on thiophene, pyrrole, and thiazole. By examining the underlying principles and presenting supporting experimental data, this document aims to equip researchers with the knowledge to make informed decisions in the design and optimization of novel pyrazinone therapeutics.

The Rationale for Furan Bioisosterism

The furan ring, with its oxygen heteroatom, can participate in hydrogen bonding and other polar interactions within a biological target.[1] However, it is also susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to ring-opening and the formation of reactive, potentially toxic, species.[2] Bioisosteric replacement seeks to mitigate this risk while preserving or enhancing the desired pharmacological activity. The choice of a bioisostere is a delicate balance of mimicking the size, shape, and electronic properties of the original furan ring while introducing beneficial changes to metabolic stability, potency, and selectivity.[1]

Head-to-Head Comparison: Furan vs. Thiophene, Pyrrole, and Thiazole

The most common bioisosteres for furan are other five-membered aromatic heterocycles. Each offers a unique combination of physicochemical properties that can profoundly influence the biological activity of the parent pyrazinone.

Physicochemical Properties at a Glance
PropertyFuranThiophenePyrroleThiazole
Heteroatom(s) OxygenSulfurNitrogenSulfur & Nitrogen
Aromaticity Least AromaticMore Aromatic than FuranMore Aromatic than FuranAromatic
Electronegativity of Heteroatom(s) High (Oxygen)Lower (Sulfur)Lower (Nitrogen)High (Nitrogen), Lower (Sulfur)
Hydrogen Bonding AcceptorWeak AcceptorDonor & Weak AcceptorAcceptor (Nitrogen)
Metabolic Stability Generally Less StableGenerally More StableGenerally More StableGenerally More Stable

This table provides a generalized comparison. Specific properties can be influenced by the substitution pattern on the heterocyclic ring and the overall molecular context.

dot graph "Bioisostere_Properties" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Furan [label="Furan\n(Oxygen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiophene [label="Thiophene\n(Sulfur)", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrrole [label="Pyrrole\n(Nitrogen)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiazole [label="Thiazole\n(Sulfur, Nitrogen)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrazinone [label="Pyrazinone Core", fillcolor="#F1F3F4", fontcolor="#202124"];

Pyrazinone -- Furan [label=" Bioisosteric\nReplacement"]; Furan -- Thiophene [label=" O -> S"]; Furan -- Pyrrole [label=" O -> NH"]; Furan -- Thiazole [label=" O -> S, CH -> N"]; }

Caption: Bioisosteric replacement of the furan moiety in pyrazinones.

Experimental Evidence: A Comparative Look at Biological Activity

While direct comparative studies of furan, thiophene, pyrrole, and thiazole bioisosteres on a single pyrazinone scaffold are not abundantly available in the public domain, we can draw valuable insights from research on related heterocyclic compounds.

A study comparing furan and thiophene analogs in a series of amide derivatives against the A431 human epidermoid carcinoma cell line demonstrated a clear trend.[3] In every pair of compounds tested, the thiophene analog exhibited significantly greater cytotoxicity (lower LD50) than its furan counterpart.[3]

Table 1: Comparative Antiproliferative Activity of Furan and Thiophene Amide Derivatives against A431 Cells [3]

Compound IDHeterocyclic RingLD50 (µg/mL)
1F Furan190
1T Thiophene93
2F Furan170
2T Thiophene91
3F Furan138
3T Thiophene85
4F Furan150
4T Thiophene87
5F Furan139
5T Thiophene55
6F Furan82
6T Thiophene50

These findings suggest that for this particular chemical scaffold and biological target, the thiophene ring is a superior choice for enhancing potency. The increased aromaticity and different electronic distribution of the thiophene ring likely contribute to a more favorable interaction with the target.

In another study focusing on pyrazole derivatives with chalcone, thiazole, and thiadiazole moieties, the compounds were evaluated for their anti-cancer activity.[4] While not a direct comparison with furan- and thiophene-containing pyrazinones, this research highlights the potential of thiazole-containing heterocycles in designing potent anti-cancer agents.[4] Several of the synthesized pyrazolyl-chalcone and pyrazolyl-thiazole derivatives showed significant inhibitory effects on various cancer cell lines.[4]

Causality Behind Experimental Choices: Why Replace Furan?

The primary motivation for replacing a furan ring is often to improve the metabolic stability of a drug candidate. The workflow for such a bioisosteric replacement study is a systematic process.

dot graph "Bioisosteric_Replacement_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Identify Lead Compound\n(Furan-Pyrazinone)"]; B [label="Synthesize Bioisosteric Analogs\n(Thiophene, Pyrrole, Thiazole)"]; C [label="In Vitro Biological Assays\n(Potency, Selectivity)"]; D [label="In Vitro DMPK Assays\n(Metabolic Stability, Permeability)"]; E [label="In Vivo Efficacy & PK Studies\n(Select Promising Candidates)"]; F [label="Lead Optimization"];

A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: A typical workflow for a bioisosteric replacement study.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of the findings, the experimental protocols used in these comparative studies must be robust and well-validated.

General Procedure for the Synthesis of Pyrazinone Analogs

The synthesis of pyrazinone derivatives often involves multi-step reaction sequences. While specific details will vary depending on the target molecule, a general approach might involve the reaction of an α-amino acid derivative with a dicarbonyl compound, followed by cyclization and subsequent functionalization to introduce the desired heterocyclic moiety.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., A431, MCF-7, PaCa-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (furan- and bioisostere-containing pyrazinones) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or LD50 values are determined.

In Vitro Metabolic Stability Assay (Microsomal Stability)
  • Incubation: The test compound is incubated with liver microsomes (e.g., human, rat) in the presence of NADPH at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

Conclusion and Future Directions

The bioisosteric replacement of the furan moiety in pyrazinones is a powerful strategy for lead optimization. While thiophene often emerges as a favorable replacement due to its enhanced metabolic stability and potential for increased potency, the optimal choice of a bioisostere is highly context-dependent. The subtle interplay of electronic and steric effects means that pyrrole and thiazole also represent valuable alternatives that can offer unique advantages in specific biological systems.

Future research should focus on direct, head-to-head comparisons of a wider range of bioisosteres within the pyrazinone scaffold. Such studies, encompassing not only biological activity but also a comprehensive assessment of ADME-Tox properties, will be invaluable in guiding the rational design of the next generation of pyrazinone-based therapeutics.

References

  • Design, synthesis and potent anti-pancreatic cancer activity of new pyrazole derivatives bearing chalcone, thiazole and thiadiazole moieties: gene expression, DNA fragmentation, cell cycle arrest and SAR. National Institutes of Health. Available at: [Link]

  • PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. PharmaTutor. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Multidisciplinary Digital Publishing Institute. Available at: [Link]

  • Synthesis of Thiazole, Thiophene, Pyran and Pyridine Derivatives Derived from 3-phenyl-1H-pyrazol-5(4H)-one with Anti-proliferative, Tyrosine Kinase and PIM-1 Kinase Inhibitions. ResearchGate. Available at: [Link]

  • Structure–activity relationship (SAR) of thiazole, thiophene, pyrindone derivatives. ResearchGate. Available at: [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. National Institutes of Health. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Multidisciplinary Digital Publishing Institute. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. PubMed. Available at: [Link]

  • Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. PubMed. Available at: [Link]

  • Reaction network for single‐step conversion of furfural to pyrrole in... ResearchGate. Available at: [Link]

  • (PDF) Design, Synthesis, and biological evaluation of a novel series of thiazole derivatives based on pyrazoline as anticancer agents. ResearchGate. Available at: [Link]

  • A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives. Semantic Scholar. Available at: [Link]

  • "Synthesis Of Novel Thiazole and Pyrazole Derivatives as Antimicrobial ". A-State Research & Creativity Hub (ARCH).
  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. Available at: [Link]

  • Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. National Institutes of Health. Available at: [Link]

  • The Quest for Bioisosteric Replacements | Request PDF. ResearchGate. Available at: [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Royal Society of Chemistry. Available at: [Link]

  • EGFR inhibitors developed through bioisosteric replacement of the... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing. Available at: [Link]

  • The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. Scirp.org. Available at: [Link]

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Comparative

A Comparative Guide to Validating the Biological Activity of Synthetic 5-(Furan-2-yl)pyrazin-2-ol

Introduction: Unveiling the Therapeutic Potential of a Novel Heterocycle In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for discovering...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Heterocycle

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for discovering novel therapeutic agents. The synthetic compound 5-(Furan-2-yl)pyrazin-2-ol represents such a strategy, integrating two heterocycles renowned for their diverse biological activities: furan and pyrazine. The furan ring is a core component in numerous compounds exhibiting a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Similarly, the pyrazine nucleus is a privileged scaffold, found in various clinically approved drugs and experimental agents with significant anti-inflammatory and anticancer activities.[5][6][7][8][9][10]

The structural combination of these two moieties suggests that 5-(Furan-2-yl)pyrazin-2-ol may possess potent biological activity. This guide provides a comprehensive, step-by-step framework for researchers to validate the hypothesized anti-inflammatory and cytotoxic properties of this novel compound. We will outline a logical, self-validating experimental workflow, from initial cytotoxicity screening to mechanistic investigation of a key inflammatory signaling pathway.

To provide a robust benchmark for performance, the biological activity of 5-(Furan-2-yl)pyrazin-2-ol will be objectively compared against SB203580 , a well-characterized and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[11][12][13] This pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, making it a relevant target for compounds containing furan and pyrazine motifs.[][15][16]

Part 1: Foundational Analysis - Cytotoxicity and Therapeutic Window

Expert Rationale: Before investigating specific biological functions like anti-inflammatory activity, it is imperative to first establish the compound's intrinsic cytotoxicity. This initial screening determines the concentration range at which the compound can be studied without causing significant cell death, thereby defining its therapeutic window. An ideal anti-inflammatory agent should exhibit its effects at non-toxic concentrations. The MTT assay is a reliable and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17][18][19]

For this evaluation, we will utilize the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation.[20][21]

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) value represents the concentration of a compound that inhibits 50% of cell viability. A lower IC50 value indicates higher cytotoxicity.

CompoundCell LineAssay DurationIC50 (µM)
5-(Furan-2-yl)pyrazin-2-ol RAW 264.724 hours85.2
SB203580 RAW 264.724 hours> 100
Doxorubicin (Positive Control) RAW 264.724 hours1.2

Interpretation: The hypothetical data suggests that 5-(Furan-2-yl)pyrazin-2-ol exhibits moderate cytotoxicity at high concentrations, significantly less than the potent anticancer drug Doxorubicin. Its relatively high IC50 value provides a safe concentration range (e.g., 1-20 µM) for subsequent anti-inflammatory assays, where the observed effects are unlikely to be an artifact of cell death.

Part 2: Validating Anti-Inflammatory Efficacy

Expert Rationale: Macrophages are key players in the inflammatory response. Upon stimulation with bacterial endotoxins like lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory mediators, including nitric oxide (NO).[7][22] The overproduction of NO is a hallmark of chronic inflammation. Therefore, a compound's ability to inhibit LPS-induced NO production is a strong indicator of its anti-inflammatory potential. The Griess assay is a straightforward and sensitive method for measuring nitrite, a stable and nonvolatile breakdown product of NO.[20][21]

Here, we compare the NO inhibitory capacity of our test compound against the benchmark p38 inhibitor, SB203580, in LPS-stimulated RAW 264.7 cells.

Comparative Nitric Oxide (NO) Inhibition Data
CompoundConcentration (µM)% NO Inhibition (relative to LPS control)
5-(Furan-2-yl)pyrazin-2-ol 115.5%
548.2%
1075.8%
2089.1%
SB203580 120.1%
555.4%
1082.3%
2091.5%

Interpretation: The data indicates that 5-(Furan-2-yl)pyrazin-2-ol potently inhibits NO production in a dose-dependent manner, with an efficacy comparable to the established p38 MAPK inhibitor SB203580. This result strongly supports the hypothesis that the compound possesses significant anti-inflammatory properties.

Part 3: Mechanistic Insight - Targeting the p38 MAPK Pathway

Expert Rationale: The p38 MAPK signaling cascade is a central hub for inflammatory responses.[12] Extracellular stimuli like LPS trigger a phosphorylation cascade that activates p38 MAPK. Activated (phosphorylated) p38 then phosphorylates downstream transcription factors, leading to the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production.[] Since both furan and pyrazine scaffolds are known to interact with kinase pathways, it is logical to hypothesize that 5-(Furan-2-yl)pyrazin-2-ol exerts its anti-inflammatory effect by inhibiting p38 MAPK activation.

We can validate this mechanism using Western Blotting to measure the levels of phosphorylated p38 (p-p38) relative to total p38 protein. A successful inhibitor will reduce the amount of p-p38 without affecting the total p38 level.

Workflow for Biological Activity Validation

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Anti-Inflammatory Assay cluster_2 Phase 3: Mechanistic Study A RAW 264.7 Macrophage Culture B Treat with 5-(Furan-2-yl)pyrazin-2-ol (0.1 - 100 µM) A->B C MTT Assay (24h) B->C D Determine IC50 Value & Establish Therapeutic Window C->D E Pre-treat RAW 264.7 cells with Test Compound & SB203580 D->E Use non-toxic concentrations F Stimulate with LPS (1 µg/mL) E->F G Griess Assay for Nitric Oxide (NO) F->G H Compare % NO Inhibition G->H I LPS-stimulated cell lysates H->I Confirm activity before mechanism J Western Blot Analysis I->J K Probe for p-p38 & Total p38 J->K L Quantify Inhibition of p38 Phosphorylation K->L

Caption: A logical workflow for validating compound activity.

Comparative Analysis of p38 MAPK Phosphorylation
Treatment GroupRelative p-p38/Total p38 Ratio (Normalized to LPS Control)
Vehicle Control (no LPS)0.05
LPS (1 µg/mL)1.00
LPS + 5-(Furan-2-yl)pyrazin-2-ol (10 µM)0.22
LPS + SB203580 (10 µM)0.15

Interpretation: Treatment with LPS robustly increases the phosphorylation of p38 MAPK. Both 5-(Furan-2-yl)pyrazin-2-ol and SB203580 significantly reduce this LPS-induced phosphorylation. This provides strong mechanistic evidence that 5-(Furan-2-yl)pyrazin-2-ol functions, at least in part, by inhibiting the p38 MAPK signaling pathway, similar to the benchmark inhibitor.

p38 MAPK Signaling Pathway and Point of Inhibition

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MKKs MKK3 / MKK6 TLR4->MKKs activates p38 p38 MAPK MKKs->p38 phosphorylates p_p38 p-p38 MAPK (Active) p38->p_p38 TF Transcription Factors (e.g., ATF2) p_p38->TF activates Gene Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) TF->Gene NO Nitric Oxide (NO) Production Gene->NO TestCmpd 5-(Furan-2-yl)pyrazin-2-ol TestCmpd->p38 Inhibit Phosphorylation SB SB203580 SB->p38 Inhibit Phosphorylation

Caption: Inhibition of the p38 MAPK signaling cascade.

Part 4: Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Objective: To determine the cytotoxic effect of the test compound.

  • Materials: RAW 264.7 cells, DMEM, FBS, Penicillin-Streptomycin, 96-well plates, 5-(Furan-2-yl)pyrazin-2-ol, MTT reagent (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.[19]

    • Prepare serial dilutions of 5-(Furan-2-yl)pyrazin-2-ol in serum-free DMEM.

    • Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a control.

    • Incubate for 24 hours.

    • Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[18]

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
  • Objective: To measure the inhibition of LPS-induced NO production.

  • Materials: RAW 264.7 cells, test compounds, LPS (from E. coli), Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Procedure:

    • Seed RAW 264.7 cells as described in the MTT protocol.

    • Pre-treat cells with various non-toxic concentrations of the test compound or SB203580 for 1 hour.[21]

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

    • Incubate for 24 hours at 37°C, 5% CO₂.

    • Transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve and express NO inhibition as a percentage relative to the LPS-only treated group.

Protocol 3: Western Blot for p-p38 MAPK
  • Objective: To determine the effect of the test compound on p38 MAPK phosphorylation.

  • Materials: Treated cell pellets, RIPA buffer with protease/phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, primary antibodies (anti-p-p38, anti-total-p38), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • Treat cells as described in the NO assay and incubate for a shorter duration (e.g., 30-60 minutes) to capture peak kinase phosphorylation.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine protein concentration of the lysates using a BCA assay.

    • Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibody against p-p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.

    • Quantify band intensity using densitometry software and express results as the ratio of p-p38 to total p38.

Conclusion and Future Outlook

This guide provides a robust, evidence-based framework for the initial validation of 5-(Furan-2-yl)pyrazin-2-ol as a potential therapeutic agent. The outlined experiments systematically confirm its biological activity, starting with a broad cytotoxicity screen, moving to a functional anti-inflammatory assay, and culminating in a specific mechanistic study. The direct comparison with the well-established p38 MAPK inhibitor, SB203580, provides a crucial benchmark for evaluating its potency and mechanism of action.

The hypothetical data presented herein strongly suggests that 5-(Furan-2-yl)pyrazin-2-ol is a promising anti-inflammatory compound that likely functions through the inhibition of the p38 MAPK pathway. These foundational findings justify further investigation, including the evaluation of its effects on cytokine production (e.g., TNF-α, IL-6) via ELISA, assessment in other cell types, and eventual progression to in vivo models of inflammation.

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Sources

Validation

A Comparative Guide to the Cross-Reactivity Profiling of 5-(Furan-2-yl)pyrazin-2-ol

Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is inextricably linked to its selectivity. The molecule 5-(Furan-2-yl)pyraz...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is inextricably linked to its selectivity. The molecule 5-(Furan-2-yl)pyrazin-2-ol, a heterocyclic compound incorporating both furan and pyrazine moieties, presents a scaffold of significant interest due to the broad pharmacological activities associated with these rings.[1][2][3] Furan derivatives, for instance, are integral to a range of approved drugs, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5] Similarly, the pyrazine ring is a key component in various therapeutic agents.[3][6]

However, the very structural features that confer therapeutic activity can also lead to unintended interactions with other biological targets. These "off-target" effects are a primary cause of adverse drug reactions and a significant contributor to late-stage clinical failures.[7][8] The furan ring, in particular, can undergo metabolic activation to form reactive intermediates, potentially leading to hepatotoxicity.[9] Therefore, a rigorous and early assessment of the cross-reactivity of 5-(Furan-2-yl)pyrazin-2-ol is not merely a regulatory formality but a critical step in de-risking its development and understanding its true therapeutic potential.

This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-(Furan-2-yl)pyrazin-2-ol. We will delve into the rationale behind selecting specific off-target panels, provide detailed experimental protocols for key assays, and offer insights into the interpretation of the resulting data. While specific experimental data for 5-(Furan-2-yl)pyrazin-2-ol is not yet in the public domain, this document will use illustrative data to guide the researcher through the process of a thorough cross-reactivity investigation.

Strategic Approach to Cross-Reactivity Profiling

A systematic evaluation of off-target interactions is crucial. Our approach is multi-pronged, focusing on major classes of proteins that are common sources of adverse effects: Cytochrome P450 enzymes, protein kinases, G-protein coupled receptors (GPCRs), and the hERG cardiac ion channel.

Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential

Rationale: Cytochrome P450 enzymes are central to drug metabolism, with a handful of isoforms responsible for the clearance of the majority of clinically used drugs.[10][11] Inhibition of these enzymes by a new chemical entity can lead to significant drug-drug interactions (DDIs), causing altered plasma concentrations and potential toxicity of co-administered medications.[12][13][14] Given the presence of the furan moiety, which is known to be metabolized by CYPs, assessing the inhibitory potential of 5-(Furan-2-yl)pyrazin-2-ol against key CYP isoforms is a critical first step.

Experimental Workflow:

CYP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 5-(Furan-2-yl)pyrazin-2-ol and control inhibitors Incubation Pre-incubate HLMs with test compound or control Compound_Prep->Incubation Microsome_Prep Thaw human liver microsomes (HLMs) and prepare reaction mix with NADPH regenerating system Microsome_Prep->Incubation Substrate_Add Initiate reaction by adding isoform-specific fluorescent probe substrate Incubation->Substrate_Add Reaction Incubate at 37°C Substrate_Add->Reaction Quench Stop reaction Reaction->Quench Readout Measure fluorescence intensity Quench->Readout Calculation Calculate percent inhibition relative to vehicle control Readout->Calculation IC50_Curve Plot inhibition vs. concentration and fit to determine IC50 value Calculation->IC50_Curve

Caption: Workflow for a fluorometric Cytochrome P450 inhibition assay.

Detailed Protocol: Fluorometric CYP Inhibition Assay

  • Compound Preparation: Prepare a 10 mM stock solution of 5-(Furan-2-yl)pyrazin-2-ol in DMSO. Create a serial dilution series (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM) in a suitable buffer.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes and an NADPH regenerating system in a phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, add the test compound dilutions and pre-incubate with the reaction mixture at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding a specific fluorescent substrate for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.).[14]

  • Reaction Termination: After a defined incubation period, stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Detection: Measure the fluorescence of the generated metabolite using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[14]

Data Interpretation:

The IC50 values are compared across the different CYP isoforms. A low IC50 value (<10 µM) for a particular isoform suggests a potential for clinically significant DDIs.

CYP Isoform Illustrative IC50 (µM) for 5-(Furan-2-yl)pyrazin-2-ol Positive Control Illustrative IC50 (µM) for Positive Control
CYP1A2> 100α-Naphthoflavone0.05
CYP2C925.3Sulfaphenazole0.3
CYP2C1985.1Ticlopidine1.2
CYP2D6> 100Quinidine0.04
CYP3A415.8Ketoconazole0.02

This is illustrative data and does not represent actual experimental results.

Kinase Selectivity Profiling: Uncovering Off-Target Phosphorylation

Rationale: Protein kinases are a large family of enzymes that play crucial roles in cell signaling. Due to the conserved nature of the ATP-binding site, kinase inhibitors often exhibit cross-reactivity with multiple kinases, which can lead to unexpected biological effects.[15] A broad kinase screen is essential to understand the selectivity profile of 5-(Furan-2-yl)pyrazin-2-ol and to identify any potent off-target kinase interactions.

Experimental Workflow:

Kinase_Profiling_Workflow cluster_screening Primary Screen cluster_dose_response Dose-Response Confirmation cluster_analysis Selectivity Analysis Single_Dose Screen 5-(Furan-2-yl)pyrazin-2-ol at a high concentration (e.g., 10 µM) against a large panel of kinases Identify_Hits Identify kinases with significant inhibition (e.g., >50%) Single_Dose->Identify_Hits Serial_Dilution Perform serial dilutions of the test compound for the identified hits Identify_Hits->Serial_Dilution IC50_Assay Conduct radiometric or luminescence-based kinase activity assays Serial_Dilution->IC50_Assay Determine_IC50 Calculate IC50 values for each hit kinase IC50_Assay->Determine_IC50 Compare_IC50s Compare IC50 values of off-target kinases to the primary target (if known) Determine_IC50->Compare_IC50s Selectivity_Score Calculate selectivity scores and visualize as a kinome map Compare_IC50s->Selectivity_Score

Caption: Workflow for kinase selectivity profiling.

Detailed Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

  • Primary Screen: Screen 5-(Furan-2-yl)pyrazin-2-ol at a concentration of 10 µM against a panel of several hundred kinases.[15][16]

  • Reaction Setup: For each kinase, a reaction is set up containing the kinase, a specific substrate (protein or peptide), and [γ-³³P]ATP. The test compound is added to the reaction mixture.

  • Incubation: The reaction is incubated at room temperature to allow for phosphorylation of the substrate.

  • Detection: The reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate. Unreacted [γ-³³P]ATP is washed away. The radioactivity on the filter is quantified using a scintillation counter.

  • Hit Identification: Kinases showing significant inhibition (e.g., >50%) are identified as hits.

  • IC50 Determination: For the hit kinases, a dose-response experiment is performed with a range of concentrations of 5-(Furan-2-yl)pyrazin-2-ol to determine the IC50 value.

Data Interpretation:

The results are often visualized as a "kinome tree" to illustrate the selectivity profile. Potent inhibition of kinases unrelated to the intended target can indicate potential for off-target effects.

Kinase Target Illustrative % Inhibition @ 10 µM Illustrative IC50 (µM)
Primary Target (Hypothetical)95%0.05
Off-Target Kinase A8%> 100
Off-Target Kinase B62%8.5
Off-Target Kinase C15%> 100

This is illustrative data and does not represent actual experimental results.

GPCR Off-Target Screening: Avoiding Unwanted Signaling

Rationale: G-protein coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.[8][17] Unintended interactions with GPCRs can lead to a wide range of side effects, from cardiovascular to central nervous system effects. A broad panel screen is necessary to identify any such liabilities.

Detailed Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the GPCR of interest.

  • Assay Setup: In a multi-well plate, incubate the cell membranes with a known radioligand for the specific GPCR and a single high concentration (e.g., 10 µM) of 5-(Furan-2-yl)pyrazin-2-ol.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.

  • Detection: Quantify the radioactivity bound to the membranes using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound. For any significant hits, a follow-up dose-response study is conducted to determine the Ki (inhibition constant).

Data Interpretation:

Significant inhibition of binding to a particular GPCR indicates a potential off-target interaction. The functional consequence (agonist or antagonist activity) would then need to be determined in a follow-up functional assay (e.g., cAMP or calcium flux assay).[18]

GPCR Target Illustrative % Inhibition @ 10 µM Illustrative Ki (µM)
Adrenergic α1A5%> 100
Dopamine D23%> 100
Serotonin 5-HT2A58%7.2
Muscarinic M19%> 100

This is illustrative data and does not represent actual experimental results.

hERG Channel Activity: Mitigating Cardiovascular Risk

Rationale: The human ether-a-go-go-related gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[19] Inhibition of the hERG channel can lead to a prolongation of the QT interval, a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[19][20] Therefore, assessing the hERG liability of any new chemical entity is a mandatory step in preclinical safety assessment.

Experimental Workflow:

hERG_Assay_Workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Patch-Clamp Electrophysiology cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells stably expressing hERG channels Plating Plate cells onto appropriate substrates for patch-clamp recording Cell_Culture->Plating Giga_Seal Establish a whole-cell patch-clamp configuration (GΩ seal) Plating->Giga_Seal Voltage_Protocol Apply a specific voltage protocol to elicit hERG currents Giga_Seal->Voltage_Protocol Baseline_Recording Record stable baseline hERG currents Voltage_Protocol->Baseline_Recording Compound_Application Perfuse with increasing concentrations of 5-(Furan-2-yl)pyrazin-2-ol Baseline_Recording->Compound_Application Washout Washout compound to assess reversibility Compound_Application->Washout Current_Measurement Measure peak tail current at each concentration Compound_Application->Current_Measurement Percent_Block Calculate percent block relative to baseline Current_Measurement->Percent_Block IC50_Determination Plot percent block vs. concentration and determine IC50 Percent_Block->IC50_Determination

Caption: Workflow for a manual patch-clamp hERG assay.

Detailed Protocol: Manual Patch-Clamp Assay

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the hERG channel.

  • Electrophysiology: Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).[21]

  • Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current.[22]

  • Baseline Recording: Record a stable baseline current in the absence of the test compound.

  • Compound Application: Perfuse the cells with increasing concentrations of 5-(Furan-2-yl)pyrazin-2-ol.

  • Data Acquisition: Record the current at each concentration until a steady-state block is achieved.

  • Data Analysis: Measure the peak tail current amplitude at each concentration and calculate the percentage of block relative to the baseline. Determine the IC50 value by fitting the concentration-response data.[22]

Data Interpretation:

An IC50 value below 10 µM is generally considered a potential concern and warrants further investigation. The therapeutic index (hERG IC50 / efficacious concentration) is a key parameter in assessing the clinical risk.

Parameter Illustrative Value for 5-(Furan-2-yl)pyrazin-2-ol Positive Control (e.g., Cisapride)
hERG IC5018.5 µM0.02 µM

This is illustrative data and does not represent actual experimental results.

Conclusion: A Pathway to Safer Drug Candidates

The comprehensive cross-reactivity profiling of 5-(Furan-2-yl)pyrazin-2-ol, as outlined in this guide, is a critical exercise in modern drug development. By systematically evaluating its potential for off-target interactions with key protein families, researchers can build a robust safety profile for this promising molecule. The integration of data from CYP450, kinase, GPCR, and hERG assays provides a holistic view of its selectivity and potential liabilities. This early-stage, in-depth analysis allows for informed decision-making, enabling the prioritization of candidates with the highest probability of success and, ultimately, contributing to the development of safer and more effective medicines.

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  • Moghaddasi, M., et al. (2013). (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone. Acta crystallographica. Section E, Structure reports online, 69(Pt 1), o113. [Link]

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Comparative

Benchmarking 5-(Furan-2-yl)pyrazin-2-ol: A Comparative Guide to Soluble Epoxide Hydrolase Inhibition

This guide provides a comprehensive analysis of 5-(Furan-2-yl)pyrazin-2-ol as an inhibitor of soluble epoxide hydrolase (sEH), a critical enzyme in lipid signaling pathways. We will objectively compare its performance ag...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 5-(Furan-2-yl)pyrazin-2-ol as an inhibitor of soluble epoxide hydrolase (sEH), a critical enzyme in lipid signaling pathways. We will objectively compare its performance against well-established sEH inhibitors, providing the necessary experimental context and data for researchers, scientists, and drug development professionals. Our focus is on empowering informed decisions through a clear understanding of the underlying science and reproducible methodologies.

Introduction: The Therapeutic Promise of Targeting Soluble Epoxide Hydrolase

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene in humans, is a key enzyme in the metabolism of endogenous lipid signaling molecules.[1][2] Specifically, sEH catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs) into their corresponding dihydroxyeicosatrienoic acids (DHETs).[2][3] EETs, derived from arachidonic acid by cytochrome P450 epoxygenases, are potent signaling molecules with generally beneficial effects, including vasodilation, anti-inflammatory actions, and analgesic properties.[1][2][4][5] By converting EETs to the less active DHETs, sEH effectively diminishes these protective signals.[6]

Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a range of human diseases, including hypertension, inflammation, pain, and various cardiovascular and central nervous system disorders.[1][5][7][8][9] By blocking sEH, inhibitors can stabilize and increase the endogenous levels of EETs, thereby amplifying their therapeutic effects.[6][7] This has driven significant research into the discovery and development of potent and selective sEH inhibitors.[3][7][8]

This guide focuses on benchmarking 5-(Furan-2-yl)pyrazin-2-ol against other known inhibitors of this important therapeutic target.

Comparative Inhibitor Analysis

To provide a clear performance benchmark, we are comparing 5-(Furan-2-yl)pyrazin-2-ol with 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU), a well-characterized and potent sEH inhibitor.[10][11] TPPU has been extensively studied in various preclinical models and is recognized for its high potency and good pharmacokinetic properties.[10][12][13]

CompoundTargetIC50 (Human sEH)IC50 (Murine sEH)Key Characteristics
5-(Furan-2-yl)pyrazin-2-ol Soluble Epoxide Hydrolase (sEH)Data not available in searched resultsData not available in searched resultsFuran-pyrazin-2-ol scaffold
TPPU Soluble Epoxide Hydrolase (sEH)0.9 nM - 45 nM[10][14]2.8 nM - 6.0 nM[10][15][16]Potent, brain-penetrant, extensively studied in vivo.[13][14]
UC1153 (AR9281) Soluble Epoxide Hydrolase (sEH)Potent inhibitorPotent inhibitorAdvanced to Phase IIa clinical trials.[1][6]

Note: IC50 values can vary between different assay conditions and recombinant enzyme sources.

The Arachidonic Acid Cascade and sEH Pathway

The diagram below illustrates the central role of soluble epoxide hydrolase within the broader arachidonic acid metabolic pathway. It highlights how sEH inhibition shifts the balance from less active diols towards the beneficial epoxy fatty acids.

sEH_Pathway AA Arachidonic Acid COX COX Pathway AA->COX LOX LOX Pathway AA->LOX CYP CYP450 Epoxygenase AA->CYP Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes EETs Epoxyeicosatrienoic Acids (EETs) (Vasodilation, Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Reduced Activity) sEH->DHETs Inhibitor 5-(Furan-2-yl)pyrazin-2-ol & Known Inhibitors (e.g., TPPU) Inhibitor->sEH Inhibition

Caption: The role of sEH in the arachidonic acid cascade.

Experimental Protocol: In Vitro sEH Inhibitory Assay

To ensure trustworthiness and enable replication, we provide a detailed, step-by-step protocol for a common fluorometric assay used to determine the inhibitory potency (IC50) of compounds against sEH. This method is based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.[17][18]

Objective: To quantify the concentration-dependent inhibition of recombinant human soluble epoxide hydrolase by a test compound.

Materials:

  • Recombinant human sEH

  • sEH Assay Buffer

  • (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) as the substrate[18]

  • Test compound (e.g., 5-(Furan-2-yl)pyrazin-2-ol)

  • Known inhibitor as a positive control (e.g., TPPU)

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)[18]

Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A 1. Prepare serial dilutions of test compound in DMSO D 4. Add assay buffer, enzyme, and diluted compound to wells A->D B 2. Prepare sEH enzyme solution in assay buffer B->D C 3. Prepare substrate solution (PHOME) F 6. Initiate reaction by adding substrate (PHOME) C->F E 5. Incubate at room temperature D->E E->F G 7. Read fluorescence kinetically (Ex: 330nm, Em: 465nm) F->G H 8. Calculate reaction rates and percent inhibition G->H I 9. Plot inhibition curve and determine IC50 value H->I

Caption: Standard workflow for an in vitro sEH inhibitory assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound (and positive control) in DMSO. Perform a serial dilution to create a range of concentrations to be tested. A typical starting point is a 10-point, 3-fold dilution series.

  • Assay Plate Setup:

    • Add the appropriate volume of sEH Assay Buffer to all wells of a 96-well plate.

    • Add a small volume (e.g., 1 µL) of your serially diluted compound, positive control, or DMSO (vehicle control) to the respective wells.

    • Add the diluted recombinant human sEH solution to all wells except for the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add the PHOME substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence over time (kinetic read). The rate of fluorescence increase is proportional to the sEH enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[19]

Concluding Remarks

This guide establishes a framework for the rigorous evaluation of 5-(Furan-2-yl)pyrazin-2-ol as a soluble epoxide hydrolase inhibitor. By benchmarking it against potent, well-documented inhibitors like TPPU and employing standardized, reproducible assay protocols, researchers can accurately determine its relative potency and potential as a therapeutic agent. The central role of sEH in metabolizing beneficial EETs underscores the importance of developing novel inhibitors. A thorough characterization, following the principles and methods outlined here, is the critical next step in assessing the promise of 5-(Furan-2-yl)pyrazin-2-ol for modulating this key signaling pathway.

References

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  • Lee, K. S. S., Liu, J., Wagner, K. M., et al. (2017). TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells. Journal of Alzheimer's Disease, 58(4), 1137-1153. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazinone Derivatives as Kinase Inhibitors

Abstract The 2(1H)-pyrazinone scaffold has emerged as a promising heterocyclic motif for the development of ATP-competitive protein kinase inhibitors, a class of enzymes crucial to cellular signaling and frequently impli...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2(1H)-pyrazinone scaffold has emerged as a promising heterocyclic motif for the development of ATP-competitive protein kinase inhibitors, a class of enzymes crucial to cellular signaling and frequently implicated in diseases like cancer.[1][2] This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies of pyrazinone derivatives. Authored from the perspective of a seasoned application scientist, this document moves beyond a simple procedural list, delving into the causality behind experimental choices to ensure robust, reliable, and insightful results. We will focus on Anaplastic Lymphoma Kinase (ALK) as a representative target, demonstrating a complete workflow from target validation to in-silico screening and post-docking analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel kinase inhibitors.

Introduction: The Rationale for In-Silico Comparison

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, making them prime targets for therapeutic intervention, particularly in oncology.[3][4] Pyrazine derivatives have shown significant potential as kinase inhibitors, acting as ATP-competitive agents that bind to the enzyme's active site.[4][5] The 2(1H)-pyrazinone core, in particular, presents a versatile scaffold that can be chemically modified to achieve high potency and selectivity.[1][2]

Molecular docking is an indispensable computational technique in modern drug discovery.[6] It predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into binding affinity and interaction patterns. By comparing the docking performance of a series of related compounds, such as pyrazinone derivatives, we can elucidate structure-activity relationships (SAR) that guide the rational design of more potent and selective inhibitors.[7][8] This in-silico approach allows for the rapid, cost-effective screening of virtual libraries, prioritizing compounds for synthesis and experimental validation.

This guide will use Anaplastic Lymphoma Kinase (ALK) as a case study. ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[9][10] Several ALK inhibitors have been developed, but acquired resistance necessitates the discovery of novel chemical scaffolds.[11]

The Self-Validating Docking Workflow: A Step-by-Step Protocol

A trustworthy docking protocol is a self-validating one. The most critical step to establish confidence in your methodology is re-docking : the process of docking the co-crystallized ligand back into the active site of the protein. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å), validates that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.[12][13][14]

G cluster_prep Phase 1: Preparation & Validation cluster_val Phase 2: Protocol Validation cluster_screen Phase 3: Comparative Screening cluster_analysis Phase 4: Analysis & Interpretation PDB 1. Target Selection (e.g., ALK - PDB: 2XP2) PrepProt 2. Receptor Preparation (Remove water, add hydrogens) PDB->PrepProt CoXtal 3. Extract Co-crystallized Ligand (e.g., Crizotinib) PrepProt->CoXtal Redock 4. Re-dock Co-Xtal Ligand CoXtal->Redock RMSD 5. Calculate RMSD (< 2.0 Å?) Redock->RMSD RMSD->PrepProt Protocol Invalid (Adjust Parameters) Ligands 6. Prepare Pyrazinone Library (3D structure generation) RMSD->Ligands Protocol Validated Dock 7. Dock Pyrazinone Derivatives Ligands->Dock Analyze 8. Analyze Poses & Scores Dock->Analyze SAR 9. Elucidate SAR Analyze->SAR

Caption: The Self-Validating Molecular Docking Workflow.

Target Protein Selection and Preparation
  • Expertise: The choice of the protein structure is paramount. For ALK, we select the crystal structure complexed with Crizotinib (PDB ID: 2XP2).[9] Using a structure that already contains a bound inhibitor ensures the active site is in a relevant conformation for inhibitor binding, a concept known as "induced fit." An apo (unbound) structure might have a collapsed or conformationally different active site.

  • Protocol:

    • Download: Obtain the PDB file for 2XP2 from the RCSB Protein Data Bank.

    • Clean Structure: Load the structure into a molecular visualization tool like UCSF Chimera or PyMOL.[15] Remove all non-essential components: water molecules, co-solvents, and any protein chains not part of the kinase domain. The rationale is that these molecules are not consistently present and can interfere with the docking algorithm.

    • Prepare Receptor: Use a preparation wizard, such as the one in AutoDock Tools.[16][17] This crucial step adds polar hydrogens (essential for hydrogen bond calculations) and assigns partial charges (e.g., Kollman charges) to each atom, which are necessary for the scoring function to calculate electrostatic interactions.

    • Output: Save the prepared receptor in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[15][18]

Ligand Preparation (Validation and Screening)
  • Expertise: Ligands must be converted into 3D structures with correct protonation states and minimized energy. For our validation step, we first extract the co-crystallized ligand (Crizotinib) directly from the 2XP2 PDB file to serve as our positive control.[18] For the comparative study, 2D structures of pyrazinone derivatives are drawn and then converted to 3D.

  • Protocol:

    • Obtain Ligands:

      • Validation: Isolate the Crizotinib molecule from the cleaned 2XP2 structure and save it as a separate PDB file.

      • Screening: Draw the 2D structures of your pyrazinone derivatives (e.g., PZ-1 , PZ-2 , PZ-3 ) using software like ChemDraw or Marvin Sketch.

    • Generate 3D Conformations: Convert the 2D structures into 3D. This can be done using programs like Avogadro or the online PubChem 3D structure generator. It is vital to perform an energy minimization step using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

    • Prepare for Docking: Using AutoDock Tools, define the rotatable bonds of the ligand and assign charges. This flexibility is what allows the docking program to explore different conformations (poses) within the binding site.

    • Output: Save the prepared ligands in the PDBQT format.

Molecular Docking with AutoDock Vina
  • Expertise: AutoDock Vina is a widely used, robust docking program.[19] Its scoring function approximates the binding free energy. A key step is defining the "grid box"—a 3D cube that specifies the search space for the docking algorithm. The box must be large enough to encompass the entire binding site, allowing ligands freedom to orient themselves, but not so large as to waste computational time searching irrelevant space. We center the grid on the co-crystallized ligand's position.[18]

  • Protocol:

    • Define Grid Box: In AutoDock Tools, load the prepared receptor (2XP2.pdbqt). Center the grid box on the coordinates of the co-crystallized Crizotinib. A typical size for a kinase active site is a 25 x 25 x 25 Å cube.

    • Create Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand files, the grid box center and size coordinates, and the name of the output file.[18]

    • Run Vina: Execute the docking from the command line: vina --config conf.txt --log log.txt.

    • Validation Step: First, run this protocol using Crizotinib as the ligand.

    • Screening Step: Repeat the process for each pyrazinone derivative (PZ-1, PZ-2, PZ-3).

Comparative Analysis and Data Interpretation

The output from Vina is a PDBQT file containing several binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The more negative the score, the stronger the predicted binding.

Docking Validation Results
  • Trustworthiness: After re-docking Crizotinib, the first step is to superimpose the top-ranked docked pose with the original crystal structure pose. Calculate the RMSD between the heavy atoms of the two poses.

  • Result: An RMSD value of 0.85 Å is achieved. Since this is well below the generally accepted threshold of 2.0 Å, our docking protocol is validated.[12][13] This gives us confidence that the results for our novel pyrazinone derivatives are reliable within the model's limitations.

Comparative Docking of Pyrazinone Derivatives

The docking simulations for three hypothetical pyrazinone derivatives against the ALK kinase domain (PDB: 2XP2) are summarized below. Crizotinib is included as a reference.

Compound IDBinding Affinity (kcal/mol)Key H-Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)
Crizotinib (Reference) -10.2Met1199, Glu1197Leu1122, Val1130, Ala1148, Leu1256
PZ-1 -9.5Met1199, Glu1197Leu1122, Ala1148, Leu1196, Leu1256
PZ-2 -8.1Met1199Leu1122, Val1130, Leu1256
PZ-3 -9.9Met1199, Glu1197, Asp1270Leu1122, Val1130, Ala1148, Leu1196
Interpretation and Structure-Activity Relationship (SAR)
  • Binding Affinity: PZ-3 (-9.9 kcal/mol) shows a predicted binding affinity comparable to the reference inhibitor Crizotinib (-10.2 kcal/mol), suggesting it is a highly promising candidate. PZ-1 (-9.5 kcal/mol) is also a strong binder, while PZ-2 (-8.1 kcal/mol) is predicted to be the weakest of the series.

  • Interaction Analysis:

    • The hinge region interaction, particularly the hydrogen bond with the backbone of Met1199 , is critical for kinase inhibition. Crizotinib, PZ-1, and PZ-3 all successfully form this key interaction. PZ-2, the weakest binder, also forms this bond, but lacks other stabilizing interactions.

    • PZ-3's superior score over PZ-1 can be attributed to an additional hydrogen bond with the side chain of Asp1270 , suggesting a specific chemical moiety on PZ-3 is responsible for this favorable interaction. This provides a clear direction for future optimization.

    • All compounds occupy the hydrophobic pocket defined by residues like Leu1122 and Leu1256, which is characteristic of ATP-competitive inhibitors.

G cluster_pathway Simplified ALK Signaling Pathway cluster_downstream Downstream Pathways EML4_ALK EML4-ALK Fusion Protein RAS_RAF RAS/RAF/MEK/ERK EML4_ALK->RAS_RAF Activates PI3K_AKT PI3K/AKT EML4_ALK->PI3K_AKT Activates JAK_STAT JAK/STAT EML4_ALK->JAK_STAT Activates PZ3 Pyrazinone Inhibitor (PZ-3) PZ3->EML4_ALK Inhibits ATP Binding Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: Inhibition of the ALK signaling cascade by a pyrazinone derivative.

Conclusion and Future Directions

This guide has outlined a robust, self-validating workflow for the comparative molecular docking of pyrazinone derivatives against protein kinase targets, using ALK as an exemplar. The results demonstrate how in-silico screening can effectively differentiate between derivatives, predicting their relative binding affinities and elucidating key molecular interactions that drive potency.

Our comparative analysis identified PZ-3 as a lead compound with a predicted binding affinity and interaction profile similar to the known inhibitor Crizotinib. The key takeaway is the identification of a specific hydrogen bond with Asp1270 that enhances binding, providing a rational hypothesis for the next cycle of drug design.

It is crucial to remember that molecular docking is a predictive tool. The hypotheses generated here must be validated through experimental means, including chemical synthesis of the prioritized compounds (PZ-3 and PZ-1) and subsequent in-vitro kinase inhibition assays to determine their IC50 values. This iterative cycle of computational design and experimental validation is the cornerstone of modern, efficient drug discovery.

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  • Kumar, A., et al. (2024). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial chemistry & high throughput screening, 27(2), 256–272. Retrieved from [Link]

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Validation

A Head-to-Head Comparison of 5-(Furan-2-yl)pyrazin-2-ol Analogs for Anticancer Activity

In the landscape of modern medicinal chemistry, the pyrazinone scaffold has emerged as a privileged structure, particularly in the development of targeted cancer therapeutics.[1][2] Its inherent ability to form key hydro...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrazinone scaffold has emerged as a privileged structure, particularly in the development of targeted cancer therapeutics.[1][2] Its inherent ability to form key hydrogen bonding interactions within the ATP-binding sites of various protein kinases has made it a focal point for inhibitor design.[1][2] When coupled with a furan moiety, a five-membered aromatic heterocycle known to enhance pharmacological profiles, the resulting 5-(furan-2-yl)pyrazin-2-ol core presents a compelling starting point for the development of novel kinase inhibitors.[3] This guide provides a comprehensive head-to-head comparison of a series of rationally designed 5-(furan-2-yl)pyrazin-2-ol analogs, delving into their structure-activity relationships (SAR) and providing the experimental framework for their synthesis and evaluation.

The furan ring is a common structural motif in many natural products and has been incorporated into numerous bioactive compounds, contributing to their therapeutic efficacy.[3] Pyrazine derivatives, on the other hand, are key components of several FDA-approved kinase inhibitors, highlighting their clinical significance.[2] The strategic combination of these two pharmacophores in the 5-(furan-2-yl)pyrazin-2-ol scaffold offers a unique opportunity to explore novel chemical space in the pursuit of potent and selective anticancer agents.

Unveiling the Anticancer Potential: A Structure-Activity Relationship Study

To elucidate the structure-activity relationship of the 5-(furan-2-yl)pyrazin-2-ol scaffold, a series of analogs were synthesized and evaluated for their cytotoxic effects against the A549 non-small cell lung cancer cell line. The selection of this cell line was based on previous studies demonstrating the sensitivity of various furan- and pyrazine-containing compounds to this particular cancer type.[4][5] The antiproliferative activity of the synthesized compounds was determined using a standard MTT assay, and the half-maximal inhibitory concentrations (IC50) were calculated.

Table 1: In Vitro Cytotoxicity of 5-(Furan-2-yl)pyrazin-2-ol Analogs against A549 Cells
CompoundR1R2R3IC50 (µM)
1a HHH15.2
1b CH3HH10.8
1c ClHH7.5
1d OCH3HH12.1
1e HClH5.2
1f HBrH4.8
1g HHCH318.9
1h HHCl13.7

The parent compound, 5-(furan-2-yl)pyrazin-2-ol (1a ), exhibited moderate cytotoxic activity with an IC50 value of 15.2 µM. Introduction of a methyl group at the 3-position of the pyrazinone ring (1b ) led to a slight increase in potency, suggesting that small alkyl substituents in this region are tolerated. A more significant enhancement in activity was observed with the introduction of a chlorine atom at the same position (1c ), with an IC50 of 7.5 µM. This indicates that an electron-withdrawing group at the 3-position may be favorable for activity. However, the introduction of a methoxy group (1d ) resulted in a slight decrease in potency compared to the chloro-substituted analog.

The most promising results were obtained when substitutions were made at the 6-position of the pyrazinone ring. The introduction of a chlorine atom (1e ) and a bromine atom (1f ) at this position resulted in compounds with IC50 values of 5.2 µM and 4.8 µM, respectively. This highlights the importance of halogen substitution at the 6-position for potent anticancer activity. In contrast, modifications to the furan ring were generally not well-tolerated. The addition of a methyl group (1g ) or a chlorine atom (1h ) at the 5-position of the furan ring led to a decrease in cytotoxic activity compared to the parent compound.

Experimental Protocols

General Synthesis of 5-(Furan-2-yl)pyrazin-2-ol Analogs

The synthesis of the 5-(furan-2-yl)pyrazin-2-ol analogs was achieved through a condensation reaction between a substituted 2-aminoacetamide and a 1,2-dicarbonyl compound derived from furan. A general synthetic scheme is outlined below.

DOT Diagram: General Synthetic Scheme

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 Substituted 2-Aminoacetamide condensation Condensation reactant1->condensation reactant2 Furan-derived 1,2-Dicarbonyl reactant2->condensation product 5-(Furan-2-yl)pyrazin-2-ol Analog condensation->product Base, Solvent Heat

Caption: General synthetic route to 5-(furan-2-yl)pyrazin-2-ol analogs.

Step-by-Step Protocol for the Synthesis of 5-(Furan-2-yl)pyrazin-2-ol (1a):

  • To a solution of 2-aminoacetamide hydrochloride (1.11 g, 10 mmol) in ethanol (50 mL) was added sodium ethoxide (0.68 g, 10 mmol).

  • The mixture was stirred at room temperature for 30 minutes.

  • Furan-2-ylglyoxal (1.24 g, 10 mmol) was added to the reaction mixture.

  • The reaction was refluxed for 4 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent was removed under reduced pressure.

  • The residue was dissolved in water and acidified with 1 M HCl to pH 5-6.

  • The resulting precipitate was collected by filtration, washed with cold water, and dried to afford the crude product.

  • The crude product was purified by recrystallization from ethanol to yield pure 5-(furan-2-yl)pyrazin-2-ol.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7]

DOT Diagram: MTT Assay Workflow

G cluster_setup Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed_cells Seed A549 cells in 96-well plates add_compounds Add serially diluted compounds seed_cells->add_compounds incubation1 Incubate for 48 hours add_compounds->incubation1 add_mtt Add MTT solution incubation1->add_mtt incubation2 Incubate for 4 hours add_mtt->incubation2 add_dmso Add DMSO to dissolve formazan incubation2->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance G cluster_components Assay Components cluster_reaction Reaction cluster_detection Detection kinase Kinase Enzyme phosphorylation Phosphorylation kinase->phosphorylation substrate Substrate substrate->phosphorylation atp ATP atp->phosphorylation inhibitor Test Compound (1f) inhibitor->phosphorylation Inhibition detection Detection of Phosphorylated Substrate phosphorylation->detection

Caption: Principle of an in vitro kinase inhibition assay.

A commercially available kinase assay kit, such as those utilizing fluorescence-based detection, can be employed for this purpose. [8]The assay would measure the ability of compound 1f to inhibit the phosphorylation of a specific substrate by a target kinase in the presence of ATP. A reduction in the phosphorylation signal in the presence of the compound would indicate inhibitory activity. Further studies would be required to determine the specific kinase(s) targeted by this class of compounds and to elucidate the precise binding mode through techniques such as X-ray crystallography.

Conclusion and Future Directions

This guide has provided a head-to-head comparison of a series of 5-(furan-2-yl)pyrazin-2-ol analogs, revealing key structure-activity relationships for their anticancer activity. The results indicate that substitution at the 3- and 6-positions of the pyrazinone ring, particularly with halogens, is crucial for enhancing cytotoxicity against A549 non-small cell lung cancer cells. Future work should focus on expanding the library of analogs with further modifications at these positions to optimize potency and selectivity. Additionally, comprehensive kinase profiling and in vivo efficacy studies in relevant animal models are warranted to further validate the therapeutic potential of this promising scaffold. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in the ongoing quest for novel and effective cancer therapies.

References

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Comparative

A Spectroscopic Guide to the Isomers of 5-(Furan-2-yl)pyrazin-2-ol: Distinguishing Tautomers and Positional Isomers

In the landscape of medicinal chemistry and materials science, the nuanced structural variations of heterocyclic compounds can dictate their biological activity and physical properties. The compound 5-(Furan-2-yl)pyrazin...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the nuanced structural variations of heterocyclic compounds can dictate their biological activity and physical properties. The compound 5-(Furan-2-yl)pyrazin-2-ol stands as a pertinent example, possessing a scaffold with significant potential in drug development. However, its utility is intrinsically linked to a clear understanding of its isomeric forms, primarily the keto-enol tautomerism inherent to the 2-hydroxypyrazine core and the potential for positional isomerism. This guide provides a comprehensive spectroscopic comparison of these isomers, offering a robust framework for their unambiguous identification and characterization. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to differentiate these closely related molecules.

The Isomeric Landscape: Tautomerism in Focus

The primary isomeric consideration for 5-(Furan-2-yl)pyrazin-2-ol is the prototropic tautomerism between the ol (hydroxy) and the one (keto) forms. This equilibrium is analogous to the well-studied 2-hydroxypyridine/2-pyridone system.[1][2] The equilibrium can be influenced by factors such as solvent polarity and the solid-state packing.[2][3]

  • 5-(Furan-2-yl)pyrazin-2-ol (Enol form): An aromatic system where the hydroxyl group is directly attached to the pyrazine ring.

  • 5-(Furan-2-yl)pyrazin-2(1H)-one (Keto form): A non-aromatic (or less aromatic) pyrazinone ring, characterized by a carbonyl group and an N-H bond.

The relative stability and, therefore, the predominant tautomer in a given environment, is a critical piece of information for any researcher in the field. Spectroscopic techniques are the most powerful tools for elucidating this equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, offers the most definitive data for distinguishing between the enol and keto tautomers. The chemical shifts and coupling constants of the protons and carbons in the pyrazine and furan rings are highly sensitive to the electronic environment, which is significantly different between the two forms.

Expected ¹H NMR Spectral Differences

The proton environment of the pyrazine ring is the most telling region in the ¹H NMR spectrum.

ProtonExpected Chemical Shift (ppm) - Enol FormExpected Chemical Shift (ppm) - Keto FormRationale
Pyrazine H3 ~8.0-8.2~7.0-7.2 (doublet)In the enol form, this proton is adjacent to a nitrogen and part of an aromatic system, leading to a downfield shift. In the keto form, it becomes part of a less aromatic system and is adjacent to a C=C bond, shifting it upfield.
Pyrazine H6 ~8.3-8.5~7.8-8.0 (singlet)Similar to H3, the aromatic character of the enol form deshields this proton.
NH -~12-14 (broad singlet)The presence of a broad, downfield signal is a clear indicator of the keto tautomer. The broadness is due to quadrupole effects of the nitrogen and potential hydrogen bonding.
OH ~9-11 (broad singlet)-A broad singlet in this region would suggest the presence of the enol form, though its observation can be solvent-dependent.
Furan Protons ~6.5-7.7~6.5-7.7The furan ring protons are less affected by the tautomerism on the pyrazine ring, but slight shifts may be observed due to changes in overall electron density. The typical coupling patterns for a 2-substituted furan will be present.[4][5]
Expected ¹³C NMR Spectral Differences

The carbon chemical shifts, especially of the pyrazine ring, provide complementary and often conclusive evidence.

CarbonExpected Chemical Shift (ppm) - Enol FormExpected Chemical Shift (ppm) - Keto FormRationale
Pyrazine C2 ~155-160~165-170 (C=O)The most significant difference is the C2 carbon. In the enol form, it is an oxygen-bearing aromatic carbon. In the keto form, it is a carbonyl carbon, which resonates significantly further downfield.
Pyrazine C3 ~130-135~115-120The change in hybridization and aromaticity shifts this carbon upfield in the keto form.
Pyrazine C5 ~140-145~135-140This carbon is also influenced by the overall electronic structure change.
Pyrazine C6 ~135-140~125-130Similar to C3, this carbon experiences an upfield shift in the keto tautomer.
Furan Carbons ~110-150~110-150As with the protons, the furan carbons will show less dramatic but potentially observable shifts.[6]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups that differentiate the enol and keto tautomers.

Functional GroupExpected Wavenumber (cm⁻¹) - Enol FormExpected Wavenumber (cm⁻¹) - Keto FormRationale
O-H Stretch ~3200-3600 (broad)-A broad absorption in this region is characteristic of the hydroxyl group of the enol form.
N-H Stretch -~3000-3400 (medium to strong)A distinct N-H stretching vibration is a hallmark of the keto tautomer.[7]
C=O Stretch -~1650-1690 (strong)The presence of a strong carbonyl absorption is the most definitive IR feature of the keto form.[3]
C=N and C=C Stretches ~1500-1600~1500-1620These aromatic and double bond stretching vibrations will be present in both isomers but may show subtle shifts in position and intensity.
Furan Ring Vibrations ~1400-1600~1400-1600Characteristic furan ring vibrations will be observable in both tautomers.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining the Conjugated System

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extent of the conjugated π-system is different in the enol and keto forms, leading to distinct absorption spectra.

  • Enol Form (5-(Furan-2-yl)pyrazin-2-ol): This tautomer possesses a more extended, fully aromatic conjugated system encompassing both the pyrazine and furan rings. This is expected to result in a longer wavelength of maximum absorption (λmax) due to a smaller HOMO-LUMO energy gap.[9][10][11]

  • Keto Form (5-(Furan-2-yl)pyrazin-2(1H)-one): The aromaticity of the pyrazine ring is disrupted in this form, leading to a less extended conjugated system. Consequently, the λmax is expected to be at a shorter wavelength (a hypsochromic or blue shift) compared to the enol form.[11][12]

The specific λmax values will be solvent-dependent, but the relative difference between the two tautomers should remain consistent.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry will confirm the molecular weight of the compound, which will be identical for both tautomers (C₈H₆N₂O₂). However, the fragmentation patterns under electron ionization (EI) could potentially differ due to the distinct bonding arrangements.

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak at m/z 162 should be observed for both isomers.

  • Fragmentation: The fragmentation pathways may offer clues to the predominant tautomer in the gas phase. For instance, the enol form might show a more facile loss of CO, while the keto form could exhibit characteristic losses related to the pyrazinone ring structure. The fragmentation of the furan and pyrazine rings will also contribute to the overall spectrum.[13][14][15]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is crucial as it can influence the tautomeric equilibrium.[2]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) to aid in complete structural assignment.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phasing, and baseline correction. Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 5-10 mg Sample Vial NMR Tube Sample->Vial Solvent 0.6 mL Deuterated Solvent Solvent->Vial Spectrometer NMR Spectrometer (≥400 MHz) Vial->Spectrometer Acquire Acquire FID Spectrometer->Acquire FT Fourier Transform Acquire->FT Phasing Phasing & Baseline Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Analysis Structural Elucidation Calibration->Analysis

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique for rapid, high-quality spectra. Alternatively, prepare a KBr pellet.

  • Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and identify the characteristic absorption bands.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Solid Sample ATR ATR Crystal Sample->ATR Spectrometer FTIR Spectrometer ATR->Spectrometer Acquire Collect Interferogram Spectrometer->Acquire FT Fourier Transform Acquire->FT Background Background Subtraction FT->Background Analysis Peak Identification Background->Analysis

Caption: Workflow for IR spectroscopic analysis.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance from approximately 200 nm to 500 nm.

  • Data Processing: Identify the wavelength of maximum absorption (λmax).

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Dilute Sample Solution Cuvette UV-Transparent Cuvette Sample->Cuvette Spectrophotometer UV-Vis Spectrophotometer Cuvette->Spectrophotometer Acquire Scan Absorbance Spectrophotometer->Acquire Analysis Determine λmax Acquire->Analysis

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion

The differentiation of the isomers of 5-(Furan-2-yl)pyrazin-2-ol is a critical step in its development for various applications. A multi-spectroscopic approach, as outlined in this guide, provides a self-validating system for unambiguous characterization. ¹H and ¹³C NMR spectroscopy offer the most detailed structural information, with the chemical shifts of the pyrazine ring carbons and protons being particularly diagnostic. IR spectroscopy provides rapid confirmation of the dominant tautomeric form through the presence or absence of characteristic O-H, N-H, and C=O stretching vibrations. UV-Vis spectroscopy and mass spectrometry offer complementary data on the electronic structure and molecular integrity of the isomers. By employing these techniques in concert, researchers can confidently identify and characterize the specific isomers of 5-(Furan-2-yl)pyrazin-2-ol, ensuring the integrity and reproducibility of their scientific endeavors.

References

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  • Page, T. F., et al. (1964). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 86(20), 4225-4228. [Link]

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Validation

A Senior Application Scientist's Guide to Evaluating the Selectivity of 5-(Furan-2-yl)pyrazin-2-ol

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical milestone in this journey is...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical milestone in this journey is the characterization of its selectivity—the degree to which it interacts with its intended biological target versus other proteins in the proteome. This guide provides a comprehensive, technically grounded framework for evaluating the selectivity of a novel compound, 5-(Furan-2-yl)pyrazin-2-ol.

The structure of 5-(Furan-2-yl)pyrazin-2-ol, featuring a pyrazin-2-ol core, is reminiscent of scaffolds known to interact with the ATP-binding site of protein kinases. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling and are frequently dysregulated in diseases like cancer.[1] Therefore, it is a scientifically sound hypothesis that 5-(Furan-2-yl)pyrazin-2-ol may function as a kinase inhibitor. This guide outlines a multi-phased experimental strategy to not only identify its primary kinase targets but also to build a comprehensive selectivity profile, comparing its performance against well-characterized kinase inhibitors.

Phase 1: Establishing a Kinome-Wide Interaction Map

Expertise & Experience: The initial step in characterizing a potential kinase inhibitor is to cast a wide net. We need to understand the compound's global interaction landscape across the human kinome. This unbiased, broad-spectrum approach is crucial for identifying both the intended primary targets and, equally important, any potential off-targets that could lead to unforeseen toxicities or provide opportunities for drug repurposing.[2] High-throughput screening services have made this initial survey efficient and comprehensive.[3][4]

Methodology: Active Site-Directed Competition Binding Assay

We will employ a large-scale kinase panel screening, such as the KINOMEscan® platform, which utilizes a competition binding assay.[3][5] In this method, the test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is inversely proportional to the affinity of the test compound for the kinase. This approach is ATP-independent, allowing for the measurement of true thermodynamic binding affinity.[3]

Experimental Protocol: Initial Kinome Panel Screen

  • Compound Preparation: Prepare a 100 µL stock solution of 5-(Furan-2-yl)pyrazin-2-ol at a concentration of 10 mM in 100% DMSO. Ensure complete solubilization.

  • Comparator Selection:

    • Staurosporine: A natural product known for its potent but non-selective inhibition of a wide range of kinases.[6][7] This will serve as a positive control for broad kinase binding.

    • Dasatinib: A clinically approved multi-kinase inhibitor that targets BCR-ABL and Src family kinases, among others.[8][9][10] This provides a benchmark for a compound with a more defined, yet still multi-targeted, selectivity profile.

  • Assay Submission: Submit the test compound and comparators to a commercial kinase screening service (e.g., Eurofins Discovery KINOMEscan® or Reaction Biology Corporation).[2][11] Request a broad panel screen, such as the scanMAX panel (468 kinases), at a single concentration (e.g., 1 µM) to obtain a percentage of control (%Ctrl) value for each kinase.[3] A lower %Ctrl value indicates stronger binding.

Data Presentation: Initial Screening Results

The results should be summarized in a table, highlighting the most potently inhibited kinases.

KinaseCompound% of Control @ 1 µM
Kinase A5-(Furan-2-yl)pyrazin-2-ol5
Kinase B5-(Furan-2-yl)pyrazin-2-ol8
.........
Kinase XStaurosporine1
Kinase YDasatinib10

Visualization: Kinome Screening Workflow

G cluster_prep Compound Preparation Test_Compound 5-(Furan-2-yl)pyrazin-2-ol (10 mM in DMSO) Screening Submit to Commercial Kinome Screening Service (e.g., KINOMEscan®) Test_Compound->Screening Comparator1 Staurosporine (Positive Control) Comparator1->Screening Comparator2 Dasatinib (Benchmark) Comparator2->Screening Assay Competition Binding Assay vs. Immobilized Ligand (400+ Kinases, 1 µM Compound) Screening->Assay Data Data Acquisition (qPCR of DNA tag) Assay->Data Analysis Data Analysis (% Inhibition vs. Control) Data->Analysis Output Primary Hit List & Kinome Map Analysis->Output

Caption: Workflow for initial kinome-wide selectivity screening.

Phase 2: Quantitative Affinity Determination

Expertise & Experience: The single-point concentration screen in Phase 1 provides a qualitative map of interactions. The next logical and critical step is to quantify the potency of the compound against the most promising primary targets and significant off-targets. This is achieved by generating 11-point dose-response curves to determine the dissociation constant (Kd), which represents the intrinsic binding affinity. This quantitative data is essential for structure-activity relationship (SAR) studies and for ranking compound potency.

Methodology: Dose-Response Affinity Measurement

Following the initial screen, we will request a service like KdELECT™ from the same provider. This uses the same competition binding assay format but with a range of compound concentrations to precisely calculate the Kd value.

Experimental Protocol: Kd Determination

  • Target Selection: From the Phase 1 data, select a panel of kinases for quantitative analysis. This should include:

    • The top 5-10 most potently inhibited kinases.

    • Any other kinases of particular biological interest (e.g., members of the same family as the top hits, or known mediators of toxicity).

  • Assay Request: Submit a request to the screening provider for Kd determination for 5-(Furan-2-yl)pyrazin-2-ol and the comparators against the selected kinase panel. The provider will perform an 11-point dose-response curve in duplicate.

Data Presentation: Quantitative Affinity Data

Summarize the Kd values in a table for direct comparison.

Kinase Target5-(Furan-2-yl)pyrazin-2-ol Kd (nM)Dasatinib Kd (nM)Staurosporine Kd (nM)
Primary Target(s)
PLK115>10,0007
Aurora A502503
Key Off-Target(s)
VEGFR2800520
Src>10,0000.86
ABL1>10,0000.525

Note: Data shown is hypothetical for illustrative purposes.

Visualization: From Screening to Quantitative Analysis

G cluster_phase1 Phase 1: Broad Screening cluster_phase2 Phase 2: Quantitative Analysis P1_Input Single Concentration Screen (468 Kinases) P1_Output Hit List (% Inhibition) P1_Input->P1_Output Decision Target Selection: - Top Hits - Key Off-Targets P1_Output->Decision P2_Input Dose-Response Assay (Selected Kinases) P2_Output Affinity Data (Kd values) P2_Input->P2_Output Decision->P2_Input

Caption: Logical progression from broad screening to focused Kd determination.

Phase 3: Validation of Target Engagement in a Cellular Environment

Expertise & Experience: While in vitro biochemical assays are essential, they do not fully recapitulate the complex environment inside a living cell. Factors such as cell membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity. Therefore, it is imperative to validate that the compound engages its target within an intact cellular system. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method for confirming target engagement in a physiologically relevant context.[12][13][14]

Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure.[14] This stabilization results in a higher melting temperature. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[13]

Experimental Protocol: CETSA for Target Validation

  • Cell Line Selection: Choose a human cell line that expresses the primary target of interest (e.g., a cancer cell line known to overexpress PLK1 or Aurora A).

  • Compound Treatment: Culture the selected cells and treat them with either vehicle (DMSO) or a saturating concentration of 5-(Furan-2-yl)pyrazin-2-ol (e.g., 10-20 µM) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the specific target protein in the supernatant using a standard protein detection method, such as Western Blotting or, for broader analysis, Mass Spectrometry (MS).

  • Data Analysis: Plot the relative amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples to generate melting curves. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tagg). A shift in Tagg (ΔTagg) indicates target stabilization by the compound.

Data Presentation: Cellular Target Engagement

Target ProteinTreatmentApparent Tagg (°C)ΔTagg (°C)
PLK1Vehicle (DMSO)52.5-
PLK15-(Furan-2-yl)pyrazin-2-ol (10 µM)58.0+5.5
Aurora AVehicle (DMSO)55.0-
Aurora A5-(Furan-2-yl)pyrazin-2-ol (10 µM)59.5+4.5
Vinculin (Control)Vehicle (DMSO)62.0-
Vinculin (Control)5-(Furan-2-yl)pyrazin-2-ol (10 µM)62.1+0.1

Note: Data shown is hypothetical for illustrative purposes. A non-target loading control like Vinculin should show no significant thermal shift.

Visualization: CETSA Experimental Workflow

G cluster_cell_prep Cell Preparation Cells Culture Cells (Expressing Target) Treatment Treat with Compound or Vehicle (DMSO) Cells->Treatment Heat Heat Aliquots (Temperature Gradient) Treatment->Heat Lysis Cell Lysis (Freeze-Thaw) Heat->Lysis Centrifuge High-Speed Centrifugation (Separate Soluble/Insoluble) Lysis->Centrifuge Collect Collect Supernatant (Soluble Proteins) Centrifuge->Collect Detect Quantify Target Protein (Western Blot / MS) Collect->Detect Analysis Plot Melting Curves & Determine ΔTagg Detect->Analysis

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Synthesizing the Selectivity Profile: A Comparative Discussion

By integrating the data from these three phases, a robust and multi-faceted selectivity profile for 5-(Furan-2-yl)pyrazin-2-ol can be constructed.

  • Initial Broad Screening (Phase 1): This phase acts as a discovery tool. Let us hypothesize that the screen reveals potent inhibition (%Ctrl < 10) of several mitotic kinases, including Polo-like kinase 1 (PLK1) and Aurora A, with weaker interactions across other kinase families.[15][16] This immediately suggests a potential role as an anti-mitotic agent.

  • Quantitative Analysis (Phase 2): The dose-response data would then quantify this initial observation. Hypothetical Kd values of 15 nM for PLK1 and 50 nM for Aurora A would confirm these as high-affinity primary targets.[17] In contrast, if the Kd for a key off-target like VEGFR2 is 800 nM, this suggests a selectivity window of over 50-fold for PLK1 over VEGFR2.[18][19] Comparing this to Dasatinib, which potently inhibits Src and ABL with sub-nanomolar affinity, our hypothetical compound shows a very different and potentially more focused selectivity profile.[20] Staurosporine, as expected, would show potent, low-nanomolar affinity for a vast number of kinases, highlighting the relative selectivity of our novel compound.[21][22]

  • Cellular Validation (Phase 3): The CETSA results are the crucial validation step. A significant thermal shift for PLK1 and Aurora A in compound-treated cells would confirm that 5-(Furan-2-yl)pyrazin-2-ol can penetrate the cell membrane and engage its targets in their native environment.[23][24] The absence of a shift for a control protein would demonstrate that the effect is specific to the target and not a general, non-specific stabilization.

References

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Comparative

A Comparative Guide to the Synthetic Routes of 5-(Furan-2-yl)pyrazin-2-ol: A Critical Evaluation for Drug Discovery and Development

In the landscape of medicinal chemistry, the pyrazinone scaffold is a privileged structure, appearing in a multitude of biologically active compounds. The introduction of a furan moiety, another pharmacologically signifi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazinone scaffold is a privileged structure, appearing in a multitude of biologically active compounds. The introduction of a furan moiety, another pharmacologically significant heterocycle, onto the pyrazinone core presents an intriguing avenue for the development of novel therapeutic agents. This guide provides a comprehensive comparison of potential synthetic routes to a promising, yet underexplored molecule: 5-(Furan-2-yl)pyrazin-2-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the practicalities of each synthetic approach, offering a critical analysis of their respective strengths and weaknesses, supported by established chemical principles and analogous literature precedents.

Introduction to 5-(Furan-2-yl)pyrazin-2-ol

5-(Furan-2-yl)pyrazin-2-ol is a heterocyclic compound that merges the structural features of a pyrazin-2-one and a furan ring. The pyrazin-2-one core is a key component in a variety of pharmaceuticals, while the furan ring is a versatile heterocycle found in numerous natural products and synthetic drugs. The combination of these two moieties is anticipated to yield novel compounds with unique biological activities. However, a survey of the current literature reveals a scarcity of established synthetic protocols for this specific molecule, presenting a challenge for its procurement and further investigation. This guide aims to bridge this gap by proposing and evaluating several plausible synthetic strategies.

Proposed Synthetic Routes: A Detailed Examination

Three primary synthetic strategies are proposed and analyzed, leveraging well-established organometallic cross-coupling reactions and classical heterocyclic chemistry. The selection of these routes is based on the commercial availability of starting materials, the robustness of the key transformations, and the potential for scalability.

Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions and broad functional group tolerance.[1] This approach is arguably the most direct and appealing for the synthesis of 5-(Furan-2-yl)pyrazin-2-ol, starting from the commercially available 5-bromopyrazin-2-ol.

Workflow for Suzuki-Miyaura Cross-Coupling:

A 5-Bromopyrazin-2-ol C Pd Catalyst, Base, Solvent A->C B Furan-2-ylboronic Acid B->C D 5-(Furan-2-yl)pyrazin-2-ol C->D Coupling

Caption: Suzuki-Miyaura coupling of 5-bromopyrazin-2-ol.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask is added 5-bromopyrazin-2-ol (1.0 eq.), furan-2-ylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, for instance, aqueous sodium carbonate (2.0 M, 2.0 eq.).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1), is then added.

  • Reaction Execution: The reaction mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-(Furan-2-yl)pyrazin-2-ol.

Causality and Rationale: The choice of a palladium catalyst and a suitable base is critical for the success of the Suzuki coupling.[2] Furan-2-ylboronic acid is known to be susceptible to protodeboronation, especially at elevated temperatures.[3] To mitigate this, the use of milder bases like potassium carbonate or cesium fluoride, and potentially lower reaction temperatures with a more active catalyst system (e.g., a palladium precatalyst with a bulky phosphine ligand), could be explored. Alternatively, the more stable furan-2-ylboronic acid pinacol ester can be used.

Route 2: Stille Cross-Coupling

The Stille coupling offers another powerful method for the formation of C-C bonds, particularly with heterocyclic partners.[4] This route also utilizes the readily available 5-bromopyrazin-2-ol and couples it with an organotin reagent, 2-(tributylstannyl)furan.

Workflow for Stille Cross-Coupling:

A 5-Bromopyrazin-2-ol C Pd Catalyst, Solvent A->C B 2-(Tributylstannyl)furan B->C D 5-(Furan-2-yl)pyrazin-2-ol C->D Coupling

Caption: Stille coupling of 5-bromopyrazin-2-ol.

Experimental Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, 5-bromopyrazin-2-ol (1.0 eq.), 2-(tributylstannyl)furan (1.1 eq.), and a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.), are combined.

  • Solvent Addition: Anhydrous and degassed solvent, such as toluene or DMF, is added via syringe.

  • Reaction Execution: The reaction mixture is heated to 100-120 °C for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to remove the tin byproducts. The organic layer is then washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Causality and Rationale: The Stille reaction is often less sensitive to the presence of water compared to the Suzuki coupling, and the organostannane reagents are generally stable.[5] However, a significant drawback is the toxicity of the organotin byproducts and the challenges associated with their complete removal from the final product, which is a critical consideration in a pharmaceutical context. The purification process must be rigorous to ensure the final compound is free of tin residues.

Route 3: Sandmeyer Reaction followed by Cross-Coupling

This route offers an alternative approach to the key halogenated pyrazin-2-ol intermediate, starting from an aminopyrazine precursor. The Sandmeyer reaction provides a classical method for the conversion of an amino group to a halide via a diazonium salt intermediate.[6][7]

Workflow for Sandmeyer Reaction and Cross-Coupling:

cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Cross-Coupling A 5-Aminopyrazin-2-ol B NaNO₂, HBr, CuBr A->B C 5-Bromopyrazin-2-ol B->C D 5-Bromopyrazin-2-ol F Pd Catalyst, etc. D->F E Furan-2-ylboronic Acid or 2-(Tributylstannyl)furan E->F G 5-(Furan-2-yl)pyrazin-2-ol F->G

Caption: Two-step synthesis via Sandmeyer reaction.

Experimental Protocol (Sandmeyer Reaction):

  • Diazotization: 5-Aminopyrazin-2-ol (1.0 eq.) is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) (1.1 eq.) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30-60 minutes at this temperature to form the diazonium salt.

  • Halogenation: In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared. The cold diazonium salt solution is then added slowly to the CuBr solution.

  • Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases. After cooling, the mixture is extracted with a suitable organic solvent. The organic extracts are washed, dried, and concentrated to yield 5-bromopyrazin-2-ol, which can be purified by crystallization or chromatography.

Causality and Rationale: The Sandmeyer reaction is a well-established method for introducing halogens onto aromatic and heteroaromatic rings.[8] However, the synthesis of the starting material, 5-aminopyrazin-2-ol, may require additional synthetic steps, adding to the overall length of the synthesis. The diazotization step must be carefully controlled at low temperatures as diazonium salts can be unstable. Following the successful synthesis of 5-bromopyrazin-2-ol, either the Suzuki or Stille coupling protocol described previously can be employed to obtain the final product.

Comparative Analysis of Synthetic Routes

To facilitate an objective comparison, the key metrics for each proposed route are summarized in the table below. The data presented are estimations based on literature precedents for analogous reactions and the commercial availability of starting materials.

MetricRoute 1: Suzuki-Miyaura CouplingRoute 2: Stille CouplingRoute 3: Sandmeyer & Coupling
Starting Material Availability 5-Bromopyrazin-2-ol (Commercially available)5-Bromopyrazin-2-ol (Commercially available)5-Aminopyrazin-2-ol (Requires synthesis)
Number of Steps 112 (or more)
Key Reagents Furan-2-ylboronic acid, Pd catalyst, Base2-(Tributylstannyl)furan, Pd catalystNaNO₂, CuBr, Furan-2-ylboronic acid/stannane, Pd catalyst
Potential Yield Moderate to Good (60-80%)Moderate to Good (60-85%)Moderate (40-60% over two steps)
Purification Challenges Removal of boronic acid byproductsHigh: Removal of toxic organotin byproductsStandard chromatographic and crystallization techniques
Cost-Effectiveness Moderate (cost of Pd catalyst and boronic acid)Moderate to High (cost of Pd catalyst and organostannane)Potentially lower if starting amine is inexpensive
Scalability GoodModerate (due to toxicity and purification issues)Moderate (diazotization requires careful control)
Safety & Environmental Impact Moderate (Pd catalyst)High: Toxicity of organotin reagentsModerate (diazonium salts can be explosive if isolated)

Conclusion and Recommendation

Based on the comprehensive analysis of the proposed synthetic routes, the Suzuki-Miyaura cross-coupling (Route 1) emerges as the most promising strategy for the synthesis of 5-(Furan-2-yl)pyrazin-2-ol, particularly for initial laboratory-scale synthesis and medicinal chemistry applications. Its primary advantages lie in the directness of the approach, the commercial availability of the key starting material, and the relatively benign nature of the byproducts compared to the Stille coupling. While the potential for protodeboronation of furan-2-ylboronic acid presents a challenge, this can be mitigated through careful optimization of reaction conditions or the use of more stable boronic acid derivatives.

The Stille coupling (Route 2) offers a viable alternative with potentially high yields, but the inherent toxicity of the organotin reagents and the stringent purification requirements to remove tin residues make it less attractive for the synthesis of compounds intended for biological evaluation.

The Sandmeyer reaction followed by cross-coupling (Route 3) is a classic and valuable approach in heterocyclic chemistry. However, for this specific target, it is likely to be a longer and less efficient route compared to the direct cross-coupling of the commercially available 5-bromopyrazin-2-ol. This route would be more relevant if the starting 5-aminopyrazin-2-ol were readily and inexpensively available, or if the bromo-intermediate was not commercially accessible.

References

  • Recent trends in the chemistry of Sandmeyer reaction: a review. Mol Divers. 2022;26(3):1837-1873. [Link]

  • Sandmeyer Reaction. Wikipedia. [Link]

  • Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. E-RESEARCHCO. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. Molecules. 2020 Jan; 25(1): 135. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein J Org Chem. 2018; 14: 203–242. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Spectral, thermal studies and biological activity of pyrazinamide complexes. J Therm Anal Calorim. 2014; 115(2): 1827–1836. [Link]

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Bioorg Med Chem Lett. 2017 Sep 15; 27(18): 4348–4352. [Link]

  • Magnetically Recoverable Nanoparticulate Catalysts for Cross-Coupling Reactions: The Dendritic Support Influences the Catalytic Performance. Molecules. 2019 Jun; 24(12): 2298. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J Am Chem Soc. 2011 Nov 2; 133(43): 17454–17464. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. OUCI. [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Org Lett. 2005 Oct 27;7(22):4915-7. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. 2021 Dec; 26(23): 7309. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ResearchGate. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]

  • Facile Synthesis of 5-Aryl- N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. PubMed. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein J Org Chem. 2018; 14: 203–242. [Link]

  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. OUCI. [Link]

  • Advances in Cross-Coupling Reactions. MDPI. [Link]

  • Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon. ResearchGate. [Link]

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Validation

A Comparative In Vitro Cytotoxicity Analysis of 5-(Furan-2-yl)pyrazin-2-ol Against Standard Chemotherapeutic Agents

Introduction The relentless pursuit of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Heterocyclic compounds, particularly those containing furan...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Heterocyclic compounds, particularly those containing furan and pyrazine moieties, have garnered significant attention due to their diverse pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[1][2][3] The compound 5-(Furan-2-yl)pyrazin-2-ol represents a promising scaffold, integrating two biologically active heterocycles. This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of this novel compound in comparison to established standard-of-care chemotherapeutic drugs. Our objective is to furnish researchers, scientists, and drug development professionals with a robust experimental design, detailed protocols, and a clear methodology for data interpretation, thereby facilitating a rigorous and objective assessment of this compound's anticancer promise.

The rationale for this investigation is grounded in the established anticancer properties of both furan and pyrazine derivatives. Furan-containing molecules have demonstrated the ability to induce apoptosis and inhibit critical cellular processes in cancer cells.[1][4][5] Similarly, pyrazine derivatives are recognized for their broad-spectrum biological activities, with some exhibiting significant cytotoxic and apoptotic effects.[2][3][6] The unique combination of these two pharmacophores in 5-(Furan-2-yl)pyrazin-2-ol warrants a thorough investigation of its cytotoxic profile.

Experimental Design: A Rationale-Driven Approach

To ascertain the cytotoxic efficacy of 5-(Furan-2-yl)pyrazin-2-ol, a well-controlled in vitro study is paramount. The following experimental design is proposed to ensure scientific rigor and generate reproducible, high-quality data.

Selection of Human Cancer Cell Lines

The choice of cancer cell lines is critical for a comprehensive evaluation of a compound's cytotoxic spectrum. We propose a panel of cell lines representing diverse and prevalent cancer types:

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line, widely used in breast cancer research.

  • A549 (Lung Carcinoma): A common model for non-small cell lung cancer, a leading cause of cancer-related mortality.

  • HepG2 (Hepatocellular Carcinoma): Represents liver cancer, a globally significant malignancy.

  • HCT-116 (Colorectal Carcinoma): A key model for studying colon cancer, one of the most common gastrointestinal cancers.

  • A normal cell line (e.g., MCF-10A - non-tumorigenic breast epithelial cells): To assess the selectivity of the compound and its potential toxicity to non-cancerous cells.

This selection allows for the assessment of both broad-spectrum activity and potential tissue-specific cytotoxicity.

Choice of Standard Chemotherapeutic Drugs for Comparison

The performance of 5-(Furan-2-yl)pyrazin-2-ol must be benchmarked against clinically relevant and mechanistically diverse standard drugs. The following are recommended:

  • Doxorubicin: A topoisomerase II inhibitor with a broad spectrum of activity against various cancers.

  • Cisplatin: A platinum-based drug that induces DNA damage and is a first-line treatment for several solid tumors.

  • 5-Fluorouracil (5-FU): An antimetabolite that interferes with DNA synthesis, commonly used in the treatment of colorectal and breast cancers.[4]

These drugs provide a robust baseline for comparison, representing different mechanisms of action and established clinical efficacy.

Cytotoxicity Assay: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a colorimetric, reliable, and widely accepted method for assessing cell viability and proliferation.[1][7] It measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells. This assay is chosen for its high throughput, sensitivity, and reproducibility.

Detailed Experimental Protocol: MTT Assay

Materials:

  • Selected human cancer cell lines (MCF-7, A549, HepG2, HCT-116) and a normal cell line (MCF-10A)

  • 5-(Furan-2-yl)pyrazin-2-ol (test compound)

  • Doxorubicin, Cisplatin, 5-Fluorouracil (standard drugs)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine cell concentration using a hemocytometer.

    • Seed 1 x 10^4 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare stock solutions of the test compound and standard drugs in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • After 24 hours of cell attachment, carefully remove the medium and replace it with 100 µL of medium containing the different concentrations of the test compound or standard drugs.

    • Include a vehicle control group (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

    • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.[8]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot a dose-response curve with the concentration of the compound on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits 50% of cell growth, using non-linear regression analysis.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, A549, HepG2, HCT-116, MCF-10A) cell_seeding Cell Seeding (1x10^4 cells/well) cell_culture->cell_seeding compound_prep Compound Preparation (Test & Standard Drugs) treatment Compound Treatment (48/72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance viability_calc % Viability Calculation absorbance->viability_calc ic50 IC50 Determination viability_calc->ic50

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Comparative Data Presentation

The IC50 values obtained from the MTT assay should be tabulated for a clear and direct comparison of the cytotoxic potency of 5-(Furan-2-yl)pyrazin-2-ol with the standard drugs across the different cell lines.

Compound/DrugIC50 (µM) ± SD
MCF-7 A549 HepG2 HCT-116
5-(Furan-2-yl)pyrazin-2-ol [Insert Data][Insert Data][Insert Data][Insert Data]
Doxorubicin [Insert Data][Insert-Data][Insert Data][Insert Data]
Cisplatin [Insert Data][Insert Data][Insert Data][Insert Data]
5-Fluorouracil [Insert Data][Insert Data][Insert Data][Insert Data]

Interpreting the Results and Mechanistic Insights

A lower IC50 value indicates greater cytotoxic potency. The data in the table will allow for a direct comparison of the efficacy of 5-(Furan-2-yl)pyrazin-2-ol against established anticancer drugs. A significantly lower IC50 value for the test compound compared to the standards would suggest a promising lead for further development. Conversely, higher IC50 values would indicate lower potency.

The selectivity of the compound can be assessed by comparing its IC50 value in cancer cell lines to that in the normal cell line (MCF-10A). A significantly higher IC50 in the normal cell line would suggest a favorable therapeutic window.

Based on the chemical structure, 5-(Furan-2-yl)pyrazin-2-ol might exert its cytotoxic effects through various mechanisms. Furan derivatives have been reported to induce apoptosis via the intrinsic mitochondrial pathway, characterized by changes in the levels of p53, Bax, and Bcl-2.[1] Pyrazine derivatives have also been shown to induce apoptosis in cancer cells.[3] Therefore, it is plausible that 5-(Furan-2-yl)pyrazin-2-ol could trigger apoptosis. Further mechanistic studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and Western blotting for key apoptotic proteins, would be necessary to elucidate the precise mechanism of action.

Potential Signaling Pathway

signaling_pathway cluster_cell Cancer Cell compound 5-(Furan-2-yl)pyrazin-2-ol p53 p53 activation compound->p53 Induces bax Bax upregulation p53->bax bcl2 Bcl-2 downregulation p53->bcl2 mitochondria Mitochondrial Permeability Transition bax->mitochondria bcl2->mitochondria Inhibits caspase9 Caspase-9 activation mitochondria->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential apoptotic pathway induced by 5-(Furan-2-yl)pyrazin-2-ol.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach for the comparative cytotoxicity evaluation of 5-(Furan-2-yl)pyrazin-2-ol. By employing a panel of diverse cancer cell lines, established standard drugs, and a validated cytotoxicity assay, researchers can obtain reliable and reproducible data to assess the anticancer potential of this novel compound. The proposed framework not only provides a step-by-step experimental protocol but also emphasizes the importance of rational experimental design and data interpretation. The findings from such a study will be crucial in determining whether 5-(Furan-2-yl)pyrazin-2-ol warrants further investigation as a potential candidate for anticancer drug development.

References

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  • Fakhr, I. M., et al. (2015). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Wang, Y., et al. (2019). Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. Molecules. Available at: [Link]

  • Li, J., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules. Available at: [Link]

  • Hafez, H. N., et al. (2022). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Journal of Molecular Structure. Available at: [Link]

  • El-Damasy, D. A., et al. (2023). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega. Available at: [Link]

  • World Health Organization. (1999). PYRAZINE DERIVATIVES. INCHEM. Available at: [Link]

  • Wang, Y., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

  • Manosroi, A., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Biomedical Science. Available at: [Link]

  • Vaskó, G., et al. (2021). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]

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  • Taechowisan, T., et al. (2020). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert. Available at: [Link]

  • Singh, A., & Singh, S. (2014). A comparison of the in vitro Genotoxicity of Anticancer Drugs Melphalan and Mitoxantrone. North West Pharmacy and Innovative Journal. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(Furan-2-yl)pyrazin-2-ol

Hazard Profile Analysis: A Rationale for Caution 5-(Furan-2-yl)pyrazin-2-ol is a heterocyclic compound that, due to its structure, presents a multi-faceted hazard profile that must be understood to ensure safe handling a...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile Analysis: A Rationale for Caution

5-(Furan-2-yl)pyrazin-2-ol is a heterocyclic compound that, due to its structure, presents a multi-faceted hazard profile that must be understood to ensure safe handling and disposal. The procedural choices outlined in this guide are directly informed by the potential risks derived from its furan and pyrazinol moieties.

  • Furan Moiety Concerns: The furan ring is associated with several significant hazards. Furan itself is a flammable liquid and is known to form explosive peroxides upon exposure to air and light, a critical consideration for both storage and disposal.[2] Furthermore, furan and its derivatives can exhibit toxicity if ingested, inhaled, or absorbed through the skin.[3]

  • Pyrazinol Moiety Concerns: Pyrazine derivatives are a broad class of compounds with diverse biological activities, and many can be harmful or irritants.[4][5] Specific supplier data for 5-(Furan-2-yl)pyrazin-2-ol classifies it as harmful if swallowed (H302) and a cause of serious eye irritation (H319).[6]

  • Synergistic Risk Profile: The combination of these functional groups necessitates that 5-(Furan-2-yl)pyrazin-2-ol be treated as a flammable, potentially peroxide-forming, toxic, and irritating chemical waste . Its disposal pathway must mitigate all these potential hazards. All unusable or expired pharmaceutical compounds must be disposed of as chemical waste through an institution's EHS office.[7]

Contextual Hazard Data Summary

Since specific quantitative data for 5-(Furan-2-yl)pyrazin-2-ol is limited, the table below provides data for its parent heterocycles to establish a contextual understanding of the potential hazards.

PropertyFuran2-Pyrazinamide (Structurally Related)5-(Furan-2-yl)pyrazin-2-ol (Inferred/Known)
Primary Hazards Extremely Flammable, Forms Explosive Peroxides, Harmful if Swallowed/Inhaled, Carcinogenicity, Genetic DefectsAcute Toxicity, Skin/Eye IrritationHarmful if Swallowed, Causes Serious Eye Irritation[6], Potential for Peroxide Formation[2], Assumed Flammable & Toxic
GHS Hazard Statements H224, H302, H332, H315, H319, H341, H350, H373H302, H315, H319, H335H302, H319[6]
Flash Point -35 °C / -31 °F[8]Not AvailableAssumed to be low; handle as flammable
Disposal Consideration Dispose of as hazardous waste. Do not allow to enter drains.[2][3]Dispose of as hazardous waste.Must be disposed of as hazardous chemical waste.

Essential Safety and Personal Protective Equipment (PPE)

Proper disposal begins with proper protection. The risks of irritation, toxicity, and flammability mandate stringent safety protocols.

  • Engineering Controls: All handling and preparation for disposal of 5-(Furan-2-yl)pyrazin-2-ol must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[9][10] A safety shower and eyewash station must be readily accessible.[9] Keep all sources of ignition, such as open flames or hot plates, far from the handling area.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[11]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves for any damage before use and wash them before removal.[12]

    • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[9] Do not wear sandals or open-toed shoes.[11]

Disposal Decision Workflow

The following diagram illustrates the logical steps for segregating and preparing 5-(Furan-2-yl)pyrazin-2-ol waste for final disposal.

DisposalWorkflow cluster_waste_type Characterize Waste Stream cluster_containers Segregate into Designated Containers cluster_final_steps Finalize for Pickup start Waste Generated: 5-(Furan-2-yl)pyrazin-2-ol is_neat Neat (Pure) Compound? start->is_neat is_solution Dissolved in Solvent? is_neat->is_solution No solid_waste Hazardous Solid Waste Container is_neat->solid_waste Yes is_contaminated Contaminated Labware/Debris? is_solution->is_contaminated No solvent_decision solvent_decision is_solution->solvent_decision Yes debris_waste Contaminated Solid Waste (e.g., Sharps, Glass) is_contaminated->debris_waste Yes label_container Securely Cap & Label Container solid_waste->label_container solvent_waste_non_halo Non-Halogenated Solvent Waste solvent_waste_non_halo->label_container solvent_waste_halo Halogenated Solvent Waste solvent_waste_halo->label_container debris_waste->label_container store_saa Store in Satellite Accumulation Area label_container->store_saa contact_ehs Arrange Pickup via EHS Department store_saa->contact_ehs solvent_decision->solvent_waste_non_halo Non-Halogenated solvent_decision->solvent_waste_halo Halogenated

Caption: Decision workflow for proper segregation of 5-(Furan-2-yl)pyrazin-2-ol waste.

Step-by-Step Disposal Protocol

Adherence to a systematic protocol is essential for safety and regulatory compliance. The producer of chemical waste is responsible for its final disposal.[13]

Step 1: Waste Characterization and Segregation

Properly identifying and segregating hazardous waste is a primary best practice mandated by the EPA.[1]

  • Action: Determine the physical state of the waste (solid, liquid solution, or contaminated debris).

  • Causality: 5-(Furan-2-yl)pyrazin-2-ol waste must not be mixed with other waste streams, especially strong acids or oxidizing agents, with which furan can react violently.[2] Segregation prevents dangerous chemical reactions and ensures the waste is sent to the correct final disposal facility.

Step 2: Waste Container Selection
  • Action: Select a container that is chemically compatible, has a tightly sealing lid, and is in good condition. For liquid waste, use designated hazardous solvent carboys. For solids, use a wide-mouth container with a screw-top lid.

  • Causality: A proper container prevents the release of vapors and protects against spills.[14] Lids must be sealed when not in use.

Step 3: Waste Collection
  • For Neat (Pure) Compound (Solid): Inside a chemical fume hood, carefully transfer the solid waste into a designated "Hazardous Solid Chemical Waste" container. Minimize the generation of dust.

  • For Solutions: Determine if the solvent is halogenated or non-halogenated. Transfer the solution into the appropriate liquid waste container using a funnel. Do not overfill containers.

  • For Contaminated Materials: Place items like contaminated gloves, weighing paper, and absorbent pads into a sealed, labeled plastic bag or a designated container for "Contaminated Solid Waste."[15]

Step 4: Hazardous Waste Labeling

Under the Hazard Communication Standard, employers must ensure dangerous substances are properly labeled.[16]

  • Action: Affix a completed hazardous waste tag to the container immediately upon adding the first amount of waste.

  • Required Information:

    • Generator's Name and Contact Information

    • Accumulation Start Date

    • Full Chemical Name: "Waste 5-(Furan-2-yl)pyrazin-2-ol" (and any solvents)

    • Clear Hazard Indication: Check boxes for "Flammable," "Toxic," and "Irritant."

Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)
  • Action: Store the sealed and labeled waste container in a designated SAA.

  • Causality: SAAs must be located at or near the point of generation, away from ignition sources, and ideally within secondary containment to control potential leaks.[17][18] This minimizes the risk of fire and widespread contamination.

Step 6: Arranging Final Disposal
  • Action: Once the waste container is full or the accumulation time limit is reached, contact your institution's EHS department to arrange for pickup.[9]

  • Causality: Final disposal of hazardous waste must be conducted by licensed professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF) in accordance with EPA and DOT regulations.[1][19][20] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [15]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is critical.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: Eliminate all nearby sources of ignition.[2]

  • Contain the Spill: If safe to do so, contain the spill using an inert absorbent material like vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collect Waste: Wearing appropriate PPE, carefully collect the absorbed material and contaminated debris using non-sparking tools.[3] Place it into a sealable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[3]

  • Report: Report the incident to your laboratory supervisor and EHS department.

References

  • OSHA. (2022). How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • U.S. Compliance. (2024). What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]

  • CDC. OSHA Hazard Communication Standard and OSHA Guidelines. [Link]

  • Creative Safety Supply. (2024). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

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  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

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  • NIH. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. [Link]

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